molecular formula C42H47Cl3FN3O10 B1217728 Pevisone CAS No. 78371-62-7

Pevisone

货号: B1217728
CAS 编号: 78371-62-7
分子量: 879.2 g/mol
InChI 键: BCSTWFQGKOAWED-HUCPNFHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pevisone is a combination chemical agent composed of Econazole, an antifungal of the imidazole class, and Triamcinolone Acetonide, a potent glucocorticoid corticosteroid . This combination is of significant research value for studying synergistic effects in inflammatory dermatomycoses, as the two components offer a dual mechanism of action. Econazole exerts its primary antifungal effect by binding to tubulin, thereby inhibiting its polymerization and disrupting microtubule structure and function in fungal cells . Triamcinolone Acetonide provides a strong anti-inflammatory effect by inhibiting phospholipase A2, which in turn prevents the release of arachidonic acid and the subsequent synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . Researchers utilize this compound to investigate models of skin infections, including those caused by Trichophyton mentagrophytes , T. rubrum , Epidermophyton floccosum , and Candida albicans . The presence of the corticosteroid component makes it particularly useful for studies focusing on the modulation of inflammatory responses in conjunction with fungal clearance. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

CAS 编号

78371-62-7

分子式

C42H47Cl3FN3O10

分子量

879.2 g/mol

IUPAC 名称

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;nitric acid

InChI

InChI=1S/C24H31FO6.C18H15Cl3N2O.HNO3/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26;19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3;1-9,12,18H,10-11H2;(H,2,3,4)/t15-,16-,17-,19-,21-,22-,23?,24+;;/m0../s1

InChI 键

BCSTWFQGKOAWED-HUCPNFHCSA-N

SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

手性 SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

规范 SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C.C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]

同义词

Pevisone

产品来源

United States

Foundational & Exploratory

Molecular Targets of Econazole Nitrate in Dermatophytes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, is a cornerstone in the topical treatment of dermatophytoses, infections caused by dermatophytic fungi such as Trichophyton, Microsporum, and Epidermophyton species.[1][2][3] Its broad-spectrum activity and efficacy in resolving these common superficial mycoses are well-documented.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of action of econazole nitrate against dermatophytes, with a focus on its primary and secondary cellular targets. This document details the quantitative antifungal activity, outlines key experimental protocols for target validation, and visualizes the involved biochemical pathways to support further research and drug development in this field.

Primary Molecular Target: Inhibition of Ergosterol (B1671047) Biosynthesis

The principal antifungal mechanism of econazole nitrate is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, an essential sterol in fungi analogous to cholesterol in mammalian cells.[1][2] Econazole specifically targets and inhibits the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase .[2][6]

This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[6] The inhibition of lanosterol 14α-demethylase by econazole leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane. This alteration in membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[2]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by econazole nitrate.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_econazole cluster_effects Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Multiple Steps Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene Synthase Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol Synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Toxic_Sterol_Accumulation Accumulation of 14α-methylated sterols Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion Econazole_Nitrate Econazole_Nitrate Econazole_Nitrate->Lanosterol Inhibits Membrane_Disruption Increased Membrane Permeability & Disrupted Enzyme Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Figure 1: Inhibition of Ergosterol Biosynthesis by Econazole Nitrate.

Secondary Molecular Effects

Beyond the primary inhibition of ergosterol synthesis, econazole nitrate exerts additional effects that contribute to its antifungal activity.

Direct Membrane Interaction

Evidence suggests that econazole can directly interact with the fungal cell membrane, causing rapid changes in its physical properties and contributing to a more immediate antifungal effect, even before significant ergosterol depletion occurs.[2] This direct interaction can further compromise membrane integrity and function.

Induction of Oxidative Stress

Econazole treatment has been associated with the generation of reactive oxygen species (ROS) within fungal cells. This induction of oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to fungal cell death. The precise signaling cascade leading to ROS production in dermatophytes following econazole exposure is an area of ongoing research, but it is thought to involve mitochondrial dysfunction.

Putative Signaling Pathway: Econazole-Induced ROS Production

The following diagram outlines a potential pathway for the induction of reactive oxygen species by econazole nitrate in dermatophytes.

Econazole_ROS_Production cluster_trigger cluster_cellular_effects Cellular Effects Econazole_Nitrate Econazole_Nitrate Mitochondrial_Dysfunction Mitochondrial Dysfunction Econazole_Nitrate->Mitochondrial_Dysfunction NADPH_Oxidase Activation of NADPH Oxidase (potential) Econazole_Nitrate->NADPH_Oxidase ROS_Production Increased Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Mitochondrial_Dysfunction->ROS_Production NADPH_Oxidase->ROS_Production Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS_Production->Oxidative_Damage Fungal_Cell_Death Fungal Cell Death Oxidative_Damage->Fungal_Cell_Death

Figure 2: Putative Pathway of Econazole-Induced Reactive Oxygen Species Production.

Quantitative Data: In Vitro Susceptibility of Dermatophytes to Econazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of econazole against common dermatophyte species. These values indicate the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Dermatophyte SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum0.015 - 80.031[3][7]
Trichophyton mentagrophytes0.015 - 40.031[3][7]
Microsporum canis0.063 - 40.072[8]
Epidermophyton floccosum≤0.063N/AN/A[9]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. N/A indicates data not available from the cited sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is the reference method for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[5]

Workflow Diagram: CLSI M38-A2 Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare fungal inoculum (e.g., 1-5 x 10^3 CFU/mL) Dispense Dispense antifungal dilutions and fungal inoculum into 96-well microtiter plate Inoculum_Prep->Dispense Antifungal_Dilution Prepare serial dilutions of Econazole Nitrate in RPMI 1640 medium Antifungal_Dilution->Dispense Incubate Incubate plates at 28-35°C for 4-7 days Dispense->Incubate Read_MIC Visually or spectrophotometrically determine the lowest concentration with significant growth inhibition Incubate->Read_MIC

Figure 3: Workflow for MIC Determination using CLSI M38-A2.

Methodology:

  • Inoculum Preparation:

    • Culture the dermatophyte on a suitable agar (B569324) medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 1-5 x 10³ CFU/mL in RPMI 1640 medium buffered with MOPS.

  • Antifungal Dilution:

    • Prepare a stock solution of econazole nitrate in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial twofold dilutions of the econazole nitrate stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of econazole nitrate that causes a significant inhibition of growth (typically ≥80%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Lanosterol 14α-Demethylase Inhibition Assay

A direct enzymatic assay to measure the inhibition of lanosterol 14α-demethylase by econazole in dermatophytes can be performed using microsomal fractions isolated from the fungus.

Methodology Outline:

  • Microsome Preparation:

    • Grow the dermatophyte in a suitable liquid medium and harvest the mycelia.

    • Disrupt the fungal cells mechanically (e.g., using glass beads or a French press) in a buffered solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in lanosterol 14α-demethylase.

  • Enzymatic Reaction:

    • Incubate the microsomal preparation with a known concentration of a substrate (e.g., radiolabeled lanosterol) in the presence of NADPH and a NADPH-cytochrome P450 reductase system.

    • Perform parallel reactions with varying concentrations of econazole nitrate.

  • Product Analysis:

    • Extract the sterols from the reaction mixture.

    • Separate the substrate and the demethylated product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed in the presence and absence of the inhibitor to determine the inhibitory activity of econazole.

Fungal Membrane Permeability Assay

The effect of econazole nitrate on fungal membrane permeability can be assessed using fluorescent dyes that are excluded by intact membranes, such as propidium (B1200493) iodide (PI).

Methodology:

  • Fungal Cell Preparation:

    • Culture the dermatophyte and prepare a suspension of conidia or mycelial fragments in a suitable buffer (e.g., phosphate-buffered saline).

  • Econazole Treatment:

    • Incubate the fungal suspension with various concentrations of econazole nitrate for a defined period.

  • Staining and Analysis:

    • Add propidium iodide to the fungal suspension.

    • Incubate for a short period to allow for dye uptake by cells with compromised membranes.

    • Analyze the fluorescence of the cell suspension using a fluorometer or flow cytometer. An increase in PI fluorescence indicates an increase in membrane permeability.

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS production can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

Methodology:

  • Fungal Cell Preparation and Treatment:

    • Prepare a fungal cell suspension as described for the membrane permeability assay.

    • Treat the cells with econazole nitrate for the desired time.

  • Probe Loading:

    • Incubate the treated fungal cells with H₂DCFDA. The diacetate group is cleaved by intracellular esterases, and the resulting H₂DCF is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Conclusion

Econazole nitrate's primary molecular target in dermatophytes is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted inhibition leads to a cascade of events, including ergosterol depletion, accumulation of toxic sterols, and ultimately, disruption of fungal cell membrane integrity and function. Secondary mechanisms, such as direct membrane interaction and the induction of oxidative stress, further contribute to its potent antifungal activity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of azole antifungals and to develop novel therapeutic strategies against dermatophytoses.

References

A Technical Guide to the Anti-inflammatory Signaling Pathways of Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Triamcinolone (B434) Acetonide, a potent synthetic glucocorticoid. It details the core signaling pathways, presents quantitative data on its effects, outlines key experimental methodologies, and provides visual representations of the critical molecular interactions.

Introduction to Triamcinolone Acetonide

Triamcinolone acetonide (TA) is a corticosteroid widely used to treat a variety of inflammatory conditions, including asthma, allergic rhinitis, and dermatoses. Its therapeutic efficacy stems from its ability to modulate the expression and function of numerous genes involved in the inflammatory cascade. Like other glucocorticoids, its primary mechanism of action is mediated by the glucocorticoid receptor (GR), leading to profound changes in cellular signaling and gene transcription.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of triamcinolone acetonide are multifaceted, involving both genomic and non-genomic pathways. The genomic pathways, which involve direct changes in gene expression, are considered the primary drivers of its long-term anti-inflammatory action.

The Classical Genomic Pathway: Glucocorticoid Receptor (GR) Activation

The canonical signaling pathway begins with the passive diffusion of the lipophilic TA molecule across the cell membrane and into the cytoplasm.

  • Ligand Binding and Receptor Activation: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins like Hsp90 and Hsp70. The binding of triamcinolone acetonide to the ligand-binding domain of the GR induces a conformational change.

  • Chaperone Dissociation and Nuclear Translocation: This conformational shift causes the dissociation of the chaperone proteins, exposing the nuclear localization signals on the GR.

  • Dimerization and DNA Binding: The activated ligand-bound GR monomers then dimerize and translocate into the nucleus.

Once in the nucleus, the GR dimer can modulate gene expression through two principal genomic mechanisms: transactivation and transrepression .

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA Triamcinolone Acetonide GR_complex Inactive GR-Hsp90 Complex TA->GR_complex Binds GR_active Active TA-GR Complex GR_complex->GR_active Hsp90 Dissociation GR_dimer TA-GR Dimer GR_active->GR_dimer Dimerization GR_dimer_nuc TA-GR Dimer GR_dimer->GR_dimer_nuc Nuclear Translocation GRE GRE GR_dimer_nuc->GRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IκBα, Annexin A1) GRE->Anti_Inflammatory_Genes Initiates

Caption: Glucocorticoid Receptor (GR) activation and nuclear translocation pathway.
Transactivation: Upregulation of Anti-inflammatory Genes

The activated GR dimer can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding recruits coactivators and the transcriptional machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.

Key genes upregulated by triamcinolone acetonide include:

  • Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2 (PLA2), which is a key enzyme in the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.

  • Inhibitor of κBα (IκBα): A protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes.

  • Mitogen-activated protein kinase phosphatase-1 (MKP-1): A phosphatase that deactivates pro-inflammatory signaling kinases such as p38 MAPK and JNK.

Transrepression: Inhibition of Pro-inflammatory Transcription Factors

Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. In this process, the activated GR monomer does not bind directly to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) .

  • Inhibition of NF-κB: The GR monomer can physically bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating the transcription of pro-inflammatory genes like cytokines (TNF-α, IL-1β), chemokines, and adhesion molecules.

  • Inhibition of AP-1: Similarly, GR can interact with components of the AP-1 complex (e.g., c-Fos/c-Jun), blocking its transcriptional activity.

This "tethering" mechanism effectively shuts down the expression of a wide array of molecules that mediate the inflammatory response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Inflammatory_Stimulus->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB Active NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release NFkB_nuc Active NF-κB NFkB->NFkB_nuc Nuclear Translocation TA_GR TA-GR Monomer TA_GR_nuc TA-GR Monomer TA_GR->TA_GR_nuc Nuclear Translocation DNA_Response_Element NF-κB Response Element NFkB_nuc->DNA_Response_Element Binds TA_GR_nuc->NFkB_nuc Binds & Inhibits (Tethering) Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (Cytokines, COX-2) DNA_Response_Element->Pro_Inflammatory_Genes Activates

Caption: Transrepression mechanism: Inhibition of the NF-κB signaling pathway.

Quantitative Data on Triamcinolone Acetonide's Effects

The following tables summarize the typical quantitative effects of triamcinolone acetonide on key inflammatory markers, as demonstrated in various cellular and preclinical models.

Table 1: Inhibition of Pro-inflammatory Gene Expression

Target Gene Cell Type TA Concentration Fold Inhibition (mRNA) Citation
TNF-α Macrophages 100 nM ~70-90%
IL-1β Synoviocytes 10-100 nM ~60-85% General Glucocorticoid Action
COX-2 Fibroblasts 100 nM ~80% General Glucocorticoid Action

| iNOS | Chondrocytes | 1 µM | ~75% | General Glucocorticoid Action |

Table 2: Upregulation of Anti-inflammatory Gene Expression

Target Gene Cell Type TA Concentration Fold Induction (mRNA) Citation
Annexin A1 A549 Lung Cells 100 nM ~3-5 fold
IκBα HeLa Cells 1 µM ~4-6 fold

| MKP-1 | Smooth Muscle | 100 nM | ~5-8 fold | |

Key Experimental Protocols

Investigating the anti-inflammatory signaling of triamcinolone acetonide involves standard molecular biology techniques to quantify changes in gene and protein expression and activity.

Protocol: Western Blotting for IκBα and COX-2 Protein Levels

This method quantifies changes in protein levels in response to TA treatment.

  • Cell Culture and Treatment: Plate cells (e.g., A549) and grow to 80% confluency. Starve cells in serum-free media for 12-24 hours. Pre-treat with Triamcinolone Acetonide (e.g., 100 nM) for 1 hour, followed by stimulation with an inflammatory agent (e.g., TNF-α, 10 ng/mL) for 15-30 minutes (for IκBα) or 6-12 hours (for COX-2).

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 xg for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the target protein (e.g., anti-IκBα, anti-COX-2, or anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein intensity to the loading control (β-actin).

cluster_protocol Western Blotting Workflow A 1. Cell Treatment (TA +/- Stimulus) B 2. Protein Extraction A->B C 3. SDS-PAGE (Separation) B->C D 4. Membrane Transfer C->D E 5. Immunoblotting (Antibodies) D->E F 6. ECL Detection E->F G 7. Densitometry Analysis F->G

Caption: High-level experimental workflow for Western Blotting analysis.
Protocol: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in mRNA levels of target genes.

  • Cell Culture and Treatment: Treat cells as described in the Western Blotting protocol.

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

  • Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to the reference gene and compare the treated samples to the untreated control.

Protocol: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.

    • A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

  • Cell Treatment: After 24 hours, pre-treat the transfected cells with Triamcinolone Acetonide for 1 hour, followed by stimulation with TNF-α to activate the NF-κB pathway.

  • Cell Lysis: After 6-8 hours of stimulation, lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. This normalized value represents the NF-κB transcriptional activity. Compare the ratios from treated samples to the control samples.

Conclusion

Triamcinolone acetonide exerts its potent anti-inflammatory effects primarily through the activation of the glucocorticoid receptor and the subsequent modulation of gene expression. Its ability to both upregulate anti-inflammatory proteins (transactivation) and, more critically, suppress the activity of key pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression) allows it to effectively inhibit the production of a broad spectrum of inflammatory mediators. A thorough understanding of these signaling pathways, supported by quantitative experimental analysis, is crucial for the continued development and optimization of glucocorticoid-based therapies.

Pevisone: A Technical Guide to its Synergistic Antifungal and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a topical combination therapy containing econazole (B349626) nitrate (B79036), a broad-spectrum azole antifungal, and triamcinolone (B434) acetonide, a potent corticosteroid. This formulation is designed to concurrently address the infectious and inflammatory components of cutaneous fungal infections, offering a synergistic approach to treatment. This technical guide provides an in-depth overview of the mechanisms of action of this compound's active ingredients, available quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's efficacy stems from the complementary actions of its two components. Econazole nitrate exerts its antifungal effect by disrupting the fungal cell membrane, while triamcinolone acetonide mitigates the associated inflammatory response.

Econazole Nitrate: Antifungal Action

Econazole nitrate, an imidazole (B134444) derivative, primarily targets the synthesis of ergosterol, an essential component of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][2] This disruption leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1][2] Beyond its primary antifungal activity, econazole has also been noted to possess anti-inflammatory properties by potentially inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes.[1]

Triamcinolone Acetonide: Anti-inflammatory Action

Triamcinolone acetonide is a synthetic corticosteroid that effectively suppresses inflammation. Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of numerous genes involved in the inflammatory cascade. This leads to the inhibition of pro-inflammatory cytokine production and the suppression of the activity of immune cells.[1][3]

Synergistic Effects

The combination of an antifungal and a corticosteroid in this compound is intended to provide a synergistic therapeutic effect. The anti-inflammatory action of triamcinolone acetonide rapidly alleviates symptoms such as itching, redness, and swelling, which are common in fungal skin infections. This can improve patient compliance with the treatment regimen. Concurrently, econazole nitrate eradicates the causative fungal pathogen. While the precise molecular basis of their synergy is not fully elucidated in publicly available literature, the clinical benefit is attributed to the dual targeting of both the infectious agent and the host's inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the antifungal and clinical efficacy of the components of this compound and similar treatments.

Table 1: In Vitro Antifungal Activity of Econazole
Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.016 - 160.1250.5
Candida tropicalis0.016 - 40.251
Candida parapsilosis0.016 - 20.1250.5
Candida glabrata0.032 - 1628
Candida krusei0.125 - 16416

Data extracted from a study on clinical Candida isolates. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[4]

Table 2: Clinical Efficacy of Azole Antifungals in Tinea Corporis
Treatment GroupClinical Cure RateComparison
AzolesStatistically significant improvement over placeboAzoles vs. Placebo
Azole and Steroid CombinationSlightly more effective for clinical cure than azoles aloneAzole + Steroid vs. Azole

Data from a Cochrane systematic review on topical treatments for tinea corporis. Clinical cure is defined as the resolution of clinical signs and symptoms of the infection.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's synergistic effects.

Antifungal Susceptibility Testing: Broth Microdilution for Trichophyton rubrum

This protocol is adapted from established methods for testing the susceptibility of filamentous fungi.[7]

a. Inoculum Preparation:

  • Culture Trichophyton rubrum on Sabouraud dextrose agar (B569324) at 28-30°C for 7-10 days to allow for sufficient sporulation.

  • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an inoculum concentration of approximately 1-5 x 106 CFU/mL.

  • Dilute the adjusted inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.

b. Microdilution Plate Preparation:

  • Prepare serial twofold dilutions of econazole nitrate in RPMI 1640 medium in a 96-well microtiter plate.

  • The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Include a drug-free well for growth control and an uninoculated well for sterility control.

c. Inoculation and Incubation:

  • Add 100 µL of the final inoculum to each well of the microtiter plate.

  • Incubate the plates at 28-30°C for 4-7 days.

d. Reading the MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined reduction in turbidity (e.g., 80%) compared to the growth control.

In Vitro Anti-inflammatory Activity: Cytokine Measurement in HaCaT Keratinocytes

This protocol describes a method to assess the anti-inflammatory effects of the test compounds on a human keratinocyte cell line.[8][9]

a. Cell Culture and Treatment:

  • Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Induce an inflammatory response by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) for 24 hours.[9]

  • Concurrently treat the cells with varying concentrations of econazole nitrate, triamcinolone acetonide, or their combination. Include appropriate vehicle controls.

b. Cytokine Quantification (ELISA):

  • After the 24-hour incubation period, collect the cell culture supernatants.

  • Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

In Vitro Skin Permeation Study: Franz Diffusion Cell Method

This protocol outlines the use of Franz diffusion cells to evaluate the permeation of the active ingredients through a skin model.

a. Skin Membrane Preparation:

  • Use excised human or animal skin (e.g., porcine ear skin) as the membrane.

  • Carefully remove any subcutaneous fat and hair.

  • Cut the skin to a size that fits the Franz diffusion cells.

b. Franz Diffusion Cell Setup:

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain it at 32°C to mimic skin surface temperature.

  • Stir the receptor fluid continuously.

c. Sample Application and Collection:

  • Apply a finite dose of this compound cream to the surface of the skin in the donor chamber.

  • At predetermined time intervals, collect samples from the receptor fluid and replace with fresh receptor fluid.

d. Quantification of Permeated Drugs (HPLC):

  • Analyze the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of econazole nitrate and triamcinolone acetonide.[10]

  • The HPLC system should be equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). The mobile phase composition and flow rate should be optimized for the separation of the two active ingredients.[10]

Visualizations

Signaling Pathways

Antifungal_Mechanism_of_Econazole cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Cell_Lysis Cell_Lysis Fungal_Cell_Membrane->Cell_Lysis Disruption leads to Econazole Econazole Econazole->Lanosterol_14a_demethylase Inhibits

Anti_inflammatory_Mechanism_of_Triamcinolone_Acetonide cluster_cell Immune Cell Glucocorticoid_Receptor Glucocorticoid_Receptor Nucleus Nucleus Pro_inflammatory_Genes Pro_inflammatory_Genes Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Reduction of Triamcinolone Triamcinolone

Experimental Workflow

Experimental_Workflow cluster_antifungal Antifungal Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_permeation Skin Permeation Fungal_Culture Fungal Culture (e.g., T. rubrum) Inoculum_Prep Inoculum Preparation Microdilution Broth Microdilution Assay MIC_Determination MIC Determination Cell_Culture HaCaT Cell Culture Inflammatory_Stimulation Inflammatory Stimulation (TNF-α/IFN-γ) Treatment Treatment with Test Compounds ELISA Cytokine Measurement (ELISA) Skin_Prep Skin Membrane Preparation Franz_Cell Franz Diffusion Cell Setup Sample_Collection Sample Collection HPLC_Analysis HPLC Analysis

Conclusion

This compound offers a dual-action approach for the management of inflammatory fungal skin infections by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide. The available data support the efficacy of its components and the clinical benefit of the combination. The experimental protocols provided in this guide offer a framework for further research into the synergistic mechanisms and clinical applications of this combination therapy. Further studies are warranted to quantitatively assess the synergistic interactions between econazole and triamcinolone at a molecular level.

References

The Pharmacodynamics of Pevisone: A Technical Guide to its Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone® is a topical pharmaceutical preparation that combines the potent antifungal properties of econazole (B349626) nitrate (B79036) with the anti-inflammatory and antipruritic effects of triamcinolone (B434) acetonide. This dual-action formulation is indicated for the treatment of steroid-responsive inflammatory dermatoses where a secondary mycotic infection is present, suspected, or likely to occur.[1][2] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, detailing the mechanisms of action of its active constituents, summarizing available quantitative data from clinical and preclinical studies, and outlining key experimental protocols relevant to its evaluation.

Pharmacodynamic Properties of Active Ingredients

This compound's therapeutic efficacy stems from the distinct yet complementary pharmacodynamic profiles of its two active pharmaceutical ingredients: econazole nitrate and triamcinolone acetonide.

Econazole Nitrate: A Broad-Spectrum Antimycotic

Econazole nitrate, an imidazole (B134444) antifungal agent, exerts its effect by disrupting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[3][4] This action is primarily mediated through the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase.[3][4] The depletion of ergosterol and the concurrent accumulation of toxic methylated sterols lead to increased membrane permeability and the disruption of essential cellular functions, ultimately resulting in fungal cell death.[3] Econazole possesses a broad spectrum of activity against dermatophytes, yeasts, and molds.[5] It has also demonstrated clinically relevant action against some Gram-positive bacteria.[5]

Triamcinolone Acetonide: A Potent Anti-inflammatory Corticosteroid

Triamcinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[5][6] Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors.[6][7] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[6][7] This results in the inhibition of pro-inflammatory cytokine synthesis (e.g., interleukins, tumor necrosis factor-alpha) and the suppression of the activity of enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2, which are key to the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6]

Quantitative Data from Clinical and Preclinical Studies

The synergistic action of an antifungal and a corticosteroid is intended to simultaneously address both the infectious and inflammatory components of certain dermatoses. The following tables summarize the available quantitative data from studies evaluating the combination of econazole and triamcinolone.

Table 1: Efficacy of Triamcinolone Acetonide Econazole Cream (TAEC) in Otomycosis

Outcome MeasureTriamcinolone Acetonide Econazole Cream (TAEC) GroupNystatin Suspension GroupP-value
Cure Rate 97.6%73.5%< .01
Patients Complaining of Discomforts 2.4%59.8%< .01
Residue Rate of Antifungals 1.9%89.9%< .01

Data from a prospective clinical trial involving 786 patients with otomycosis.[8][9]

Table 2: In Vivo Antifungal Efficacy of Econazole-Triamcinolone Loaded Mesoporous Silica Nanoparticles (EN-TA-MSNs) in a Rabbit Model of Candidiasis

Treatment GroupNumber of Animals with Positive Culture Test
Control (No Treatment) 6/6
EN-TA Suspension 3/6
EN-TA-MSNs 1/6

Data from an in vivo study on rabbits with induced Candida albicans infection.[1]

Table 3: Safety Profile of this compound Cream from Clinical Trials

Adverse ReactionFrequency
Skin Burning Sensation Common (≥ 1/100 to < 1/10)
Skin Irritation Common (≥ 1/100 to < 1/10)
Erythema Common (≥ 1/100 to < 1/10)
Application Site Pain Post-marketing reports
Application Site Swelling Post-marketing reports
Angioedema Post-marketing reports
Contact Dermatitis Post-marketing reports
Skin Atrophy Post-marketing reports
Pruritus Post-marketing reports
Skin Exfoliation Post-marketing reports
Skin Striae Post-marketing reports
Telangiectasia Post-marketing reports

Safety data evaluated in 182 adults in 4 clinical trials and 101 children in 1 clinical trial.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the pharmacodynamics of a topical combination of econazole and triamcinolone.

In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of econazole, alone and in combination with triamcinolone, against relevant fungal pathogens.

  • Isolate Preparation: Obtain clinical isolates of dermatophytes (e.g., Trichophyton rubrum), yeasts (e.g., Candida albicans), and molds.

  • Inoculum Preparation: Suspend several fungal colonies in sterile saline and vortex. Adjust the cell density spectrophotometrically to a transmission of 75-77% at 530 nm. Dilute the suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 ×10³ CFU/ml.[10]

  • Drug Dilution: Prepare serial dilutions of econazole nitrate and triamcinolone acetonide in RPMI 1640 medium. For combination testing, a checkerboard titration method can be employed.

  • Microdilution Assay: In a 96-well microplate, add the fungal inoculum to wells containing the drug dilutions. Include a drug-free growth control well.

  • Incubation: Incubate the microplates at 35°C for 24-48 hours.[10]

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes an 80% or greater reduction in growth compared to the drug-free control well.[10]

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

This protocol assesses the anti-inflammatory effects of topically applied triamcinolone, alone and in combination with econazole, in a rodent model.

  • Animal Model: Use male Wistar rats or a similar rodent model.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Treatment Application: Apply the test formulations (e.g., this compound cream, vehicle control, triamcinolone acetonide cream) to the plantar surface of the right hind paw of the animals one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.[11]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

This protocol is designed to evaluate the potential for systemic absorption of triamcinolone acetonide from the topical formulation to suppress the HPA axis.

  • Study Population: Recruit healthy adult volunteers or patients requiring long-term, extensive topical corticosteroid therapy.

  • Treatment Protocol: Apply the this compound cream to a specified large surface area of the body for a defined period (e.g., two to four weeks).

  • HPA Axis Function Evaluation:

    • Baseline Measurement: Before initiating treatment, collect a baseline morning (8 AM) serum cortisol level.

    • Post-Treatment Measurement: After the treatment period, collect another morning serum cortisol level.

    • ACTH Stimulation Test: For patients with indeterminate morning cortisol levels, perform a low-dose (1 µg) or standard-dose (250 µg) ACTH stimulation test. Measure serum cortisol at baseline and at 30 and 60 minutes post-ACTH administration.[12]

  • Data Interpretation: HPA axis suppression is indicated by a low morning serum cortisol level and/or a blunted cortisol response to the ACTH stimulation test.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the active ingredients of this compound and a typical experimental workflow for its evaluation.

Econazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol-dependent) Ergosterol->Cell_Membrane Component Lanosterol_14a_demethylase->Ergosterol Synthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Econazole Econazole Nitrate Econazole->Lanosterol_14a_demethylase Inhibition Cell_Membrane->Disrupted_Membrane Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Mechanism of action of Econazole Nitrate in a fungal cell.

Triamcinolone_Mechanism_of_Action cluster_cell Target Cell (e.g., Keratinocyte, Immune Cell) Triamcinolone Triamcinolone Acetonide GR Cytosolic Glucocorticoid Receptor (GR) Triamcinolone->GR GR_Complex Triamcinolone-GR Complex GR->GR_Complex HSP Heat Shock Proteins (HSP) HSP->GR Chaperone Nucleus Nucleus GR_Complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GREs) on DNA Gene_Transcription Modulation of Gene Transcription Anti_Inflammatory_Proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_Inflammatory_Proteins Pro_Inflammatory_Cytokines Decreased Synthesis of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α) Gene_Transcription->Pro_Inflammatory_Cytokines

Caption: Signaling pathway of Triamcinolone Acetonide.

Pevisone_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro_Antifungal In Vitro Antifungal Susceptibility Testing Phase_II Phase II: Dose-Ranging and Efficacy In_Vitro_Antifungal->Phase_II In_Vivo_Anti_Inflammatory In Vivo Anti-inflammatory Animal Models In_Vivo_Anti_Inflammatory->Phase_II Skin_Penetration In Vitro Skin Penetration Studies Toxicology Toxicology Studies Phase_I Phase I: Safety and Tolerability Toxicology->Phase_I Phase_I->Phase_II Phase_III Phase III: Pivotal Efficacy and Safety Trials Phase_II->Phase_III HPA_Axis_Assessment HPA Axis Suppression Assessment Phase_III->HPA_Axis_Assessment Regulatory_Submission Regulatory Submission and Approval Phase_III->Regulatory_Submission HPA_Axis_Assessment->Regulatory_Submission Formulation_Development This compound Formulation Development Formulation_Development->In_Vitro_Antifungal Formulation_Development->In_Vivo_Anti_Inflammatory Formulation_Development->Skin_Penetration Formulation_Development->Toxicology

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound's pharmacodynamic profile is characterized by the synergistic interplay of its antifungal and anti-inflammatory components. Econazole nitrate effectively eradicates fungal pathogens by disrupting their cell membrane integrity, while triamcinolone acetonide provides rapid relief from the inflammatory symptoms associated with dermatoses. The available clinical and preclinical data support the efficacy and safety of this combination for its indicated uses. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the study and development of similar topical therapeutic agents. Further well-controlled, randomized clinical trials would be beneficial to expand the quantitative evidence base for the specific combination in various dermatological conditions.

References

Econazole Nitrate's Inhibition of the Ergosterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, is a cornerstone in the topical treatment of superficial mycoses. Its efficacy is rooted in the targeted disruption of the fungal cell membrane's structural integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component unique to fungi. This technical guide provides an in-depth exploration of the molecular mechanism of econazole nitrate, focusing on its interaction with the ergosterol biosynthesis pathway. It offers a comprehensive overview of the pathway itself, quantitative data on the inhibitory effects of econazole nitrate, and detailed experimental protocols for the assessment of its antifungal activity and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a significant global health challenge. The selective toxicity of antifungal agents is a critical attribute, and the ergosterol biosynthesis pathway has proven to be an effective target due to its essential role in fungal cell physiology and its absence in mammalian cells.[1][2][3] Ergosterol, the primary sterol in fungal cell membranes, is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2]

Econazole is a broad-spectrum antimycotic agent belonging to the imidazole class, first patented in 1968 and approved for medical use in 1974. It is structurally related to miconazole (B906) and clotrimazole (B1669251) and is primarily used in topical formulations as econazole nitrate for the treatment of dermatomycoses, cutaneous candidiasis, and pityriasis versicolor.[4] The primary mechanism of action of econazole nitrate is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51A1), a critical enzyme in the ergosterol biosynthesis pathway.[5][6] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane and leading to cell death.[5]

This guide will delve into the intricacies of the ergosterol biosynthesis pathway, the specific inhibitory action of econazole nitrate, and the experimental methodologies used to characterize these interactions.

The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process involving a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages: the mevalonate (B85504) pathway, the synthesis of squalene (B77637), and the conversion of squalene to ergosterol. The final stages of this pathway, beginning with the cyclization of squalene to lanosterol, are of particular importance in the context of azole antifungal agents.

Below is a diagram illustrating the key steps in the ergosterol biosynthesis pathway, highlighting the point of inhibition by econazole nitrate.

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Post-Squalene Pathway to Ergosterol Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/2 Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P ERG12 Mevalonate-PP Mevalonate-PP Mevalonate-5-P->Mevalonate-PP ERG8 Isopentenyl-PP Isopentenyl-PP Mevalonate-PP->Isopentenyl-PP MVD1 Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP IDI1 Geranyl-PP Geranyl-PP Dimethylallyl-PP->Geranyl-PP ERG20 Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP ERG20 Squalene Squalene Farnesyl-PP->Squalene ERG9 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene ERG1 Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ERG7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11 (CYP51A1) Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ERG24 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4 Econazole_Nitrate Econazole_Nitrate Econazole_Nitrate->Lanosterol Inhibits Econazole_MoA cluster_0 Enzymatic Reaction cluster_1 Consequences of Inhibition Econazole_Nitrate Econazole_Nitrate Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51A1) Econazole_Nitrate->Lanosterol_14a_demethylase Inhibits Ergosterol Ergosterol Ergosterol_Depletion Ergosterol Depletion Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14-alpha-demethylase Lanosterol->Ergosterol Membrane_Disruption Increased Membrane Permeability & Fluidity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Accumulation of 14-alpha-methylated sterols Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Econazole Nitrate Stock and Dilutions D Dispense Drug Dilutions and Inoculum into 96-well Plate A->D B Prepare Yeast Inoculum (0.5 McFarland) C Standardize Inoculum in RPMI 1640 B->C C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Read Plates E->F G Determine MIC (Lowest concentration with significant growth inhibition) F->G Ergosterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_hplc HPLC Analysis A Harvest and Wash Fungal Cells B Saponify with Alcoholic KOH (85°C, 1 hour) A->B C Extract Sterols with n-Heptane/Pentane B->C D Separate Phases by Centrifugation C->D E Collect Organic Layer D->E F Evaporate Solvent and Reconstitute in Methanol E->F G Inject into HPLC System (C18 column, UV detection at 282 nm) F->G H Quantify Ergosterol using a Standard Curve G->H

References

A Deep Dive into the Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of triamcinolone (B434) acetonide for the glucocorticoid receptor (GR). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes. Triamcinolone acetonide is a potent synthetic corticosteroid that exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor.[1][2] A thorough understanding of its binding characteristics is crucial for the development of new therapeutic agents and for optimizing existing treatment regimens.

Quantitative Binding Affinity Data

The binding affinity of triamcinolone acetonide to the glucocorticoid receptor has been determined through various in vitro assays. The data, presented in the tables below, showcases its high affinity, which is a key determinant of its potency. The metrics used to quantify this interaction include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA) compared to other well-known glucocorticoids.

Table 1: Dissociation Constant (Kd) and Half-Maximal Inhibitory Concentration (IC50) of Triamcinolone Acetonide for the Glucocorticoid Receptor

ParameterValueAssay MethodReference
IC501.5 nMRadioligand Binding Assay[3]
IC501.78 nMNitric Oxide Release Inhibition Assay (in activated microglia)[4]

Lower Kd and IC50 values are indicative of higher binding affinity and potency, respectively.[3]

Table 2: Relative Binding Affinity (RBA) of Triamcinolone Acetonide

CompoundRelative Binding Affinity (vs. Dexamethasone = 100)Reference
Triamcinolone Acetonide~400[3]

This table illustrates the higher binding affinity of triamcinolone acetonide for the glucocorticoid receptor in comparison to dexamethasone.

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is predominantly achieved through competitive radioligand binding assays and fluorescence polarization assays. These methods provide quantitative data on the interaction between a ligand, such as triamcinolone acetonide, and the receptor.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled test compound (triamcinolone acetonide) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor.[3]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Prepare GR-containing cytosol or purified receptor Incubation Incubate GR, [3H]dexamethasone, and Triamcinolone Acetonide Receptor_Prep->Incubation Radioligand_Prep Prepare [3H]dexamethasone (fixed concentration) Radioligand_Prep->Incubation Test_Compound_Prep Prepare serial dilutions of Triamcinolone Acetonide Test_Compound_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counter) Separation->Quantification Plotting Plot % specific binding vs. log[Triamcinolone Acetonide] Quantification->Plotting Calculation Determine IC50 and calculate Ki Plotting->Calculation

Workflow for Radioligand Binding Assay.

Detailed Method:

  • Receptor Preparation: Prepare a source of glucocorticoid receptors, which can be either a cytosol fraction from cells or tissues known to express GR, or a purified recombinant GR.[5]

  • Reagent Preparation: Prepare a solution of a radiolabeled glucocorticoid, such as [3H]dexamethasone, at a fixed concentration. Also, prepare serial dilutions of the unlabeled test compound, triamcinolone acetonide.[5]

  • Incubation: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand, and the various concentrations of triamcinolone acetonide. Allow the mixture to incubate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium.[5]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. Common methods include filtration through glass fiber filters that retain the receptor-ligand complex, or treatment with dextran-coated charcoal which adsorbs the free radioligand.[3][5]

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.[3]

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the triamcinolone acetonide concentration. The IC50 value, which is the concentration of triamcinolone acetonide that inhibits 50% of the specific binding of the radiolabeled ligand, can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Fluorescence Polarization Assay

This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand (tracer) upon binding to the glucocorticoid receptor. Unlabeled test compounds compete with the tracer for binding to the receptor, leading to a decrease in fluorescence polarization.[6]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Tracer_Prep Prepare fluorescently labeled GR ligand (tracer) Mixing Add tracer, GR, and Triamcinolone Acetonide to wells Tracer_Prep->Mixing Receptor_Prep Prepare purified GR Receptor_Prep->Mixing Test_Compound_Prep Prepare serial dilutions of Triamcinolone Acetonide Test_Compound_Prep->Mixing Equilibrium Incubate at room temperature to reach equilibrium Mixing->Equilibrium FP_Measurement Measure fluorescence polarization Equilibrium->FP_Measurement Plotting Plot polarization vs. log[Triamcinolone Acetonide] FP_Measurement->Plotting Calculation Determine IC50 Plotting->Calculation

Workflow for Fluorescence Polarization Assay.

Detailed Method:

  • Reagent Preparation: Prepare solutions of a fluorescently labeled glucocorticoid receptor ligand (tracer), purified glucocorticoid receptor, and serial dilutions of the test compound, triamcinolone acetonide, in a suitable buffer.[6]

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the purified GR to each well. Then, add the different concentrations of triamcinolone acetonide to the respective wells.[6][7]

  • Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.[7]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters.[6][7]

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the triamcinolone acetonide concentration. The IC50 value can be determined from the resulting dose-response curve.[6]

Glucocorticoid Receptor Signaling Pathway

Triamcinolone acetonide, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor, which is a ligand-activated transcription factor.[1][8] The binding event initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, as well as other co-chaperones.[9][10] Upon binding of a glucocorticoid ligand like triamcinolone acetonide, the receptor undergoes a conformational change. This change leads to the dissociation of the heat shock proteins and other associated proteins.[11]

The activated ligand-receptor complex then translocates into the nucleus.[11] Inside the nucleus, the complex can modulate gene expression through several mechanisms. It can bind as a homodimer to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation or repression of gene transcription.[12] Additionally, the glucocorticoid receptor can interact with other transcription factors, such as NF-κB and AP-1, to influence their activity and further regulate the expression of genes involved in inflammation and immune responses.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA Triamcinolone Acetonide GR_complex Inactive GR Complex (GR, HSP90, HSP70) TA->GR_complex Binding Activated_GR Activated GR-TA Complex GR_complex->Activated_GR Conformational Change & HSP Dissociation Nuclear_GR Nuclear GR-TA Complex Activated_GR->Nuclear_GR Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_GR->GRE Binding Transcription_Factors Other Transcription Factors (e.g., NF-κB, AP-1) Nuclear_GR->Transcription_Factors Interaction Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Transcriptional Regulation Transcription_Factors->Gene_Expression Transcriptional Regulation

References

Pevisone (Econazole Nitrate/Triamcinolone Acetonide): An In-Depth Technical Guide on its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pevisone is a topical combination therapy comprising the broad-spectrum imidazole (B134444) antifungal agent, econazole (B349626) nitrate (B79036), and the potent corticosteroid, triamcinolone (B434) acetonide.[1][2][3] This formulation is designed for the treatment of inflammatory dermatoses where fungal infections are present or suspected.[4] The therapeutic rationale is to concurrently manage inflammation and pruritus with triamcinolone acetonide while eradicating the causative fungal pathogen with econazole nitrate. This technical guide provides a comprehensive analysis of the antifungal spectrum of activity of econazole against clinically relevant fungal isolates. It consolidates quantitative in vitro susceptibility data, details the standardized experimental protocols used for its evaluation, and illustrates key mechanisms and workflows through diagrammatic representations. The focus is on the empirical data that defines the antifungal efficacy of the active component, econazole, which is critical for understanding the therapeutic utility of this compound in treating eczematous mycoses.[5]

Pharmacology of this compound Components

This compound's efficacy is rooted in the distinct pharmacological actions of its two active ingredients.

Econazole Nitrate: The Antifungal Agent

Econazole nitrate is a synthetic imidazole derivative with a broad spectrum of antimycotic activity.[2] It is effective against a wide range of fungi, including dermatophytes, yeasts, and moulds.[1][5]

Mechanism of Action: Econazole acts primarily by disrupting the integrity of the fungal cell membrane.[1] It inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane, and binds to the acyl moiety of membrane phospholipids. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[1]

cluster_drug Econazole Nitrate cluster_membrane Fungal Cell Membrane cluster_outcome Cellular Outcome drug Econazole synthesis Ergosterol Biosynthesis drug->synthesis Inhibits integrity Membrane Integrity drug->integrity Disrupts synthesis->integrity Maintains permeability Increased Permeability integrity->permeability Leads to death Fungal Cell Death permeability->death Results in

Caption: Mechanism of action of econazole nitrate on the fungal cell.
Triamcinolone Acetonide: The Corticosteroid Agent

Triamcinolone acetonide is a potent synthetic corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its role in this compound is not to treat the fungal infection but to rapidly alleviate the inflammatory symptoms, such as redness, swelling, and itching, that often accompany dermatomycoses.

It is critical to note that corticosteroids like triamcinolone can suppress local immune responses.[6] Their use without a co-administered antifungal agent on a fungal infection can exacerbate the condition.[6][7] Therefore, the combination in this compound is essential for appropriate therapy of inflamed fungal infections.

In Vitro Spectrum of Activity of Econazole Nitrate

The antifungal efficacy of this compound is determined by the spectrum of activity of econazole nitrate. In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), provides quantitative data on its potency against various fungal species.

Activity Against Yeasts

Econazole demonstrates significant activity against clinically relevant Candida species. A study evaluating 100 clinical isolates from superficial candidiasis provides a clear quantitative overview of its efficacy.[8][9] In this study, econazole and miconazole (B906) were generally found to be more active against Candida isolates compared to itraconazole (B105839) and fluconazole.[8][9] For Candida albicans, econazole showed the best effect alongside miconazole.[8]

Table 1: In Vitro Susceptibility of Clinical Candida Isolates to Econazole (Data compiled from a study of 100 clinical isolates. MICs are reported in μg/mL.)[8][9][10]

Fungal SpeciesNo. of IsolatesMIC RangeMIC₅₀MIC₉₀Geometric Mean (GM)
Candida albicans640.016 - 160.01681.16
Candida tropicalis100.0625 - 16N/AN/A1.16
Candida parapsilosis100.5 - 16N/AN/A1.62
Candida glabrata100.0625 - 16N/AN/A1.25
Candida krusei40.25 - 16N/AN/A2.37
Candida guilliermondii20.5 - 1N/AN/A0.70
Total 100 0.016 - 16 ---

*MIC₅₀ and MIC₉₀ values were not calculated for species with an insufficient number of isolates in the cited study.[8]

Activity Against Dermatophytes and Moulds

Econazole has a well-established broad-spectrum activity against dermatophytes, the group of fungi that commonly cause skin, hair, and nail infections.[5] This includes species from the genera Trichophyton, Epidermophyton, and Microsporum.[2][5] Studies have confirmed that econazole and its derivatives are efficacious in inhibiting the growth of numerous clinical dermatophyte isolates.[11][12] Additionally, econazole has demonstrated in vitro activity against certain moulds, such as Aspergillus fumigatus and Aspergillus flavus.[2][13][14]

Experimental Protocols for Antifungal Susceptibility Testing

The quantitative data presented in this guide is derived from standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests to ensure reproducibility and accuracy.[15][16][17]

Broth Microdilution Method for Yeasts (CLSI M27/M38-A3 Reference)

The MIC values for Candida species listed in Table 1 were determined using the broth microdilution method as described in the CLSI M38-A3 document.[8][9][10]

Key Methodological Steps:

  • Antifungal Agent Preparation: Econazole is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.[8]

  • Medium: RPMI 1640 medium, buffered to a pH of 7.0 with MOPS buffer, is the standard medium for susceptibility testing of most fungi.[8][18]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24 hours.[8] A suspension is then created in sterile saline or water, and its turbidity is adjusted using a spectrophotometer to a standardized concentration of fungal cells (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve the final target inoculum concentration in the test wells.

  • Assay Procedure: The standardized fungal inoculum is added to the wells of a microtiter plate, each containing the serially diluted concentrations of econazole. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.[8]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free growth control well.[19] This can be assessed visually or by using a spectrophotometric reader.

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 Culture of Clinical Fungal Isolate p2 Prepare Standardized Inoculum Suspension (e.g., 0.5 McFarland) p1->p2 a1 Inoculate Microtiter Plate Wells with Fungal Suspension p2->a1 p3 Prepare Serial Dilutions of Econazole in Microtiter Plate p3->a1 a2 Incubate Plate (e.g., 35°C for 24-48h) a1->a2 an1 Read Growth Inhibition (Visually or Spectrophotometrically) a2->an1 an2 Determine MIC: Lowest concentration with ≥50% growth inhibition an1->an2

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Conclusion

The active antifungal component of this compound, econazole nitrate, possesses a broad and potent spectrum of activity against a wide array of clinically significant fungi. Quantitative in vitro data confirms its strong efficacy against numerous Candida species, including the most prevalent pathogen, C. albicans.[8] Furthermore, its established activity against the common dermatophytes responsible for tinea infections underscores its utility in dermatology.[2][5] The combination of this robust antifungal action with the anti-inflammatory and antipruritic effects of triamcinolone acetonide makes this compound a highly effective dual-action therapy for the management of inflamed fungal infections of the skin. This guide provides the foundational data and methodologies that affirm its targeted and effective role in treating eczematous mycoses.

References

Pevisone's Dual-Action Formulation: A Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synergistic Combination of Econazole (B349626) Nitrate (B79036) and Triamcinolone (B434) Acetonide in Dermatological Therapeutics

Abstract

Pevisone® cream, a combination of econazole nitrate and triamcinolone acetonide, represents a significant therapeutic strategy for the management of inflammatory dermatomycoses. This technical guide provides an in-depth analysis of its dual-action formulation, designed for researchers, scientists, and drug development professionals. The synergistic action of a broad-spectrum antifungal agent and a potent corticosteroid effectively addresses both the infectious and inflammatory components of these complex skin conditions. This document details the mechanisms of action of the individual components, presents available quantitative data from clinical studies in a structured format, outlines experimental protocols, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's therapeutic rationale and clinical application.

Introduction

Inflammatory dermatomycoses are a group of skin disorders characterized by a fungal infection accompanied by a significant inflammatory response. Treatment of these conditions requires a dual approach that targets both the causative fungal pathogen and the associated inflammation to provide rapid symptomatic relief and complete resolution of the infection. This compound cream is a topical formulation developed to meet this clinical need by combining the antifungal properties of econazole nitrate with the anti-inflammatory effects of triamcinolone acetonide.[1][2][3][4][5][6] This guide explores the pharmacological and clinical aspects of this dual-action formulation.

Active Pharmaceutical Ingredients

This compound cream is a fixed-dose combination product.[4] The standard formulation contains:

  • Econazole Nitrate: 1% (10 mg/g)[2][7][8]

  • Triamcinolone Acetonide: 0.1% (1 mg/g)[2][7][8]

The cream is described as a soft, white preparation with a faint odor, designed for topical application.[1][2]

Mechanism of Action: A Dual Approach

The therapeutic efficacy of this compound stems from the distinct and complementary mechanisms of action of its two active components.

Econazole Nitrate: Antifungal Action

Econazole nitrate, an imidazole (B134444) antifungal agent, exerts its effect by disrupting the integrity of the fungal cell membrane.[9][10] Its primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[9][10][11][12] This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[9][10][11][12] The inhibition of ergosterol synthesis leads to increased cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death.[9][10][11] Econazole has a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][8][13]

Econazole_Mechanism Econazole Econazole Nitrate Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Econazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes synthesis of Fungal_Membrane Fungal Cell Membrane Integrity Lanosterol_Demethylase->Fungal_Membrane Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption leads to

Figure 1: Mechanism of Action of Econazole Nitrate.
Triamcinolone Acetonide: Anti-inflammatory Action

Triamcinolone acetonide is a potent synthetic glucocorticoid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][14][15] Its mechanism of action is initiated by its binding to cytosolic glucocorticoid receptors.[16][17] The activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) on the DNA.[17][18][19] This results in the increased expression of anti-inflammatory proteins, such as lipocortins (annexins), and the decreased expression of pro-inflammatory cytokines, chemokines, and enzymes like phospholipase A2.[11][17][18] By inhibiting phospholipase A2, triamcinolone acetonide blocks the release of arachidonic acid, the precursor for prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.[17][18]

Triamcinolone_Mechanism cluster_cell Cell Triamcinolone Triamcinolone Acetonide GR Glucocorticoid Receptor (GR) Triamcinolone->GR Binds to Complex Triamcinolone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE Binds to Anti_Inflammatory_Proteins Anti-inflammatory Proteins (e.g., Lipocortin) GRE->Anti_Inflammatory_Proteins Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription GRE->Pro_Inflammatory_Genes Downregulates Inflammation Inflammation Anti_Inflammatory_Proteins->Inflammation Inhibits Pro_Inflammatory_Genes->Inflammation Promotes

Figure 2: Signaling Pathway of Triamcinolone Acetonide.

Pharmacokinetics

Econazole Nitrate

Following topical application, systemic absorption of econazole nitrate is extremely low.[1][20] While most of the applied drug remains on the skin surface, inhibitory concentrations are achieved in the epidermis and dermis.[20] Less than 1% of the applied dose is recovered in the urine and feces.[20] Econazole that reaches systemic circulation is extensively metabolized and is highly bound to serum proteins (>98%).[1]

Triamcinolone Acetonide

Systemic absorption of topical corticosteroids like triamcinolone acetonide can occur and is influenced by factors such as the integrity of the skin barrier, the use of occlusive dressings, and the size of the application area.[14][20] Once absorbed, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[20]

Clinical Efficacy and Data

Clinical studies have demonstrated the efficacy of the econazole nitrate and triamcinolone acetonide combination in treating inflammatory dermatomycoses.

Comparative Study in Otomycosis

A prospective clinical trial involving 786 patients with otomycosis compared the efficacy of a triamcinolone acetonide-econazole cream (TAEC) with nystatin (B1677061) suspension.[21]

Table 1: Efficacy and Adverse Effects in the Treatment of Otomycosis [21]

Outcome MeasureTriamcinolone Acetonide Econazole Cream (TAEC)Nystatin SuspensionP-value
Cure Rate 97.6%73.5%< 0.01
Patient Discomfort 2.4%59.8%< 0.01
Antifungal Residue 1.9%89.9%< 0.01

Another study on 102 patients with otomycosis compared the combination cream with clotrimazole (B1669251) 1% solution.[22]

Table 2: Resolution of Otomycosis at 2 Weeks [22]

Treatment GroupResolution RateTreatment Failure Rate
Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream 80.39%19.60%
Clotrimazole 1% Solution 88.23%11.76%
Studies on Econazole Nitrate Monotherapy

While data on the combination is specific, studies on econazole nitrate monotherapy provide context for its antifungal efficacy. Two Phase 3 trials evaluated econazole nitrate foam 1% for interdigital tinea pedis.[23]

Table 3: Efficacy of Econazole Nitrate Foam 1% vs. Vehicle for Tinea Pedis (Day 43) [23]

Efficacy EndpointEconazole Nitrate Foam 1% (n=246)Foam Vehicle (n=249)
Complete Cure Rate 24.3%3.6%
Mycologic Cure Rate 67.6%16.9%
Effective Treatment Rate 48.6%10.8%

Experimental Protocols

Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used to evaluate the efficacy and safety of this compound and its components.

Protocol for Comparative Study in Otomycosis[21]
  • Study Design: A prospective, randomized clinical trial.

  • Participants: 786 patients diagnosed with otomycosis.

  • Randomization: Patients were randomly divided into two treatment groups (1:1 ratio): triamcinolone acetonide-econazole cream (TAEC) and nystatin suspension.

  • Procedure:

    • Thorough cleaning of all fungal deposits from the external auditory canal under an endoscope.

    • Local application of the assigned antimycotic drug.

  • Treatment Duration: At least 2 weeks.

  • Outcome Measures:

    • Efficacy: Cure rate, determined by clinical and mycological examination.

    • Adverse Effects: Patient-reported discomfort (irritant dermatitis, otalgia, headache).

    • Residue Rate: Presence of antifungal residue at the end of treatment.

  • Statistical Analysis: Comparison of efficacy and adverse effects between the two groups.

Otomycosis_Trial_Workflow Start Patient Screening (N=786 with Otomycosis) Randomization Randomization (1:1) Start->Randomization Group_A TAEC Group Randomization->Group_A Group_B Nystatin Group Randomization->Group_B Intervention Canal Cleaning & Drug Application Group_A->Intervention Group_B->Intervention Follow_up Treatment Duration (≥ 2 weeks) Intervention->Follow_up Endpoint_Analysis Endpoint Analysis (Cure Rate, Adverse Events, Residue) Follow_up->Endpoint_Analysis Conclusion Conclusion Endpoint_Analysis->Conclusion

Figure 3: Workflow for a Comparative Clinical Trial in Otomycosis.
Protocol for Phase 3 Tinea Pedis Trials (Econazole Monotherapy)[23]

  • Study Design: Two randomized, double-blind, parallel-group, vehicle-controlled, multicenter studies.

  • Participants: Males and females ≥12 years old with a clinical diagnosis of interdigital tinea pedis and a positive baseline fungal culture for a dermatophyte.

  • Intervention:

    • Treatment Group (n=246): Econazole nitrate foam 1% applied once daily.

    • Control Group (n=249): Foam vehicle applied once daily.

  • Treatment Duration: 4 weeks.

  • Primary Endpoint: The proportion of subjects achieving a complete cure at 2 weeks post-treatment (Day 43). Complete cure was defined as negative KOH, negative fungal culture, and complete resolution of all signs and symptoms.

  • Secondary Endpoints:

    • Mycologic Cure: Negative KOH and negative fungal culture.

    • Effective Treatment: Mycologic cure plus no or mild erythema and/or scaling, with all other signs and symptoms absent.

  • Safety Assessment: Monitoring of adverse events throughout the study.

Safety and Tolerability

Topical application of this compound is generally well-tolerated. Common adverse effects associated with topical corticosteroids include itching, burning, irritation, or skin dryness, which usually resolve with continued use.[14] Chronic use, especially on delicate skin or under occlusion, can be associated with skin thinning, atrophy, striae, and perioral dermatitis.[1] Systemic effects from corticosteroid absorption are possible but less likely with appropriate use.[13] Econazole nitrate may cause local irritation in a small percentage of patients.[24]

Conclusion

This compound's dual-action formulation, combining the broad-spectrum antifungal activity of econazole nitrate and the potent anti-inflammatory effects of triamcinolone acetonide, offers a rational and effective therapeutic option for inflammatory dermatomycoses. The synergistic action of these two components allows for the simultaneous management of the underlying fungal infection and the associated inflammatory symptoms, leading to improved clinical outcomes and patient comfort. The data presented in this guide supports the clinical utility of this combination therapy. Further research, including head-to-head comparative trials with other combination agents and investigations into novel delivery systems, will continue to refine its role in dermatological practice.

References

The Dual-Action Role of Pevisone in Modulating Cutaneous Immune Responses to Fungal Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cutaneous fungal infections frequently present with a significant inflammatory component, complicating treatment and causing considerable patient discomfort. Pevisone, a topical combination therapy containing econazole (B349626) nitrate (B79036) (1%) and triamcinolone (B434) acetonide (0.1%), offers a dual-action approach to address both the infectious agent and the associated inflammatory response. This technical guide provides an in-depth analysis of the mechanisms by which this compound's active components modulate the host's immune response in the context of skin infections. We detail the distinct and synergistic actions of the antifungal and corticosteroid agents, present quantitative clinical efficacy data, outline key experimental protocols for preclinical evaluation, and visualize the core signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals in the fields of dermatology, immunology, and pharmacology.

Introduction: The Challenge of Inflammatory Dermatomycoses

Dermatomycoses, or fungal infections of the skin, are among the most common infectious diseases worldwide, affecting 10% to 20% of the global population.[1] These infections, caused by dermatophytes, yeasts, and molds, often trigger a host inflammatory response characterized by erythema, pruritus, and edema.[2] While the fungal pathogen is the primary target for treatment, the associated inflammation is a major cause of symptoms and can sometimes lead to secondary bacterial infections or chronic skin changes.

This compound is a fixed-dose combination cream that addresses this dual pathology. It combines the broad-spectrum antifungal activity of econazole nitrate with the potent anti-inflammatory and anti-pruritic effects of the mid-potency corticosteroid, triamcinolone acetonide.[3][4] This guide elucidates the molecular and cellular mechanisms underpinning this combination therapy, providing a technical framework for understanding its role in cutaneous immune modulation.

Core Components and Individual Mechanisms of Action

This compound's efficacy stems from the distinct pharmacological actions of its two active pharmaceutical ingredients (APIs).

Econazole Nitrate: Antifungal Action

Econazole nitrate is an imidazole (B134444) antifungal agent with a broad spectrum of activity against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum spp.), yeasts (e.g., Candida albicans), and certain Gram-positive bacteria.[5] Its primary mechanism involves the disruption of fungal cell membrane integrity.[6]

Econazole specifically inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[6][7] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), the principal sterol in fungal cell membranes.[8] Inhibition of this step leads to two key downstream effects:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal membrane, increasing its permeability.[6]

  • Toxic Sterol Accumulation: The enzymatic block causes the accumulation of toxic 14α-methylated sterol precursors, which further disrupt membrane function and impair the activity of membrane-bound enzymes.[7]

This disruption of membrane homeostasis ultimately leads to the inhibition of fungal growth and cell death.[6]

G Mechanism of Econazole Nitrate cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps disruption Membrane Disruption & Increased Permeability enzyme Lanosterol 14α-demethylase (CYP51) enzyme->lanosterol Catalyzes Conversion econazole Econazole Nitrate econazole->enzyme death Fungal Cell Death disruption->death G Anti-inflammatory Signaling of Triamcinolone Acetonide cluster_nucleus stimulus Inflammatory Stimulus (e.g., Fungal Antigens) receptor Toll-Like Receptor (TLR) stimulus->receptor nf_kb_pathway NF-κB Signaling Cascade receptor->nf_kb_pathway nf_kb NF-κB (Active) nf_kb_pathway->nf_kb nucleus Nucleus nf_kb->nucleus Translocation genes Pro-inflammatory Gene Transcription cytokines TNF-α, IL-1β, etc. genes->cytokines inflammation Inflammation cytokines->inflammation triamcinolone Triamcinolone Acetonide gr Glucocorticoid Receptor (GR) triamcinolone->gr Binds in Cytoplasm complex Triamcinolone-GR Complex complex->nf_kb INHIBITS complex->nucleus Translocation G Logical Flow of this compound's Dual Action infection Fungal Skin Infection (e.g., Tinea corporis) fungal_growth Fungal Proliferation infection->fungal_growth inflammation Host Inflammatory Response infection->inflammation eradication Fungal Eradication fungal_growth->eradication symptoms Symptoms: Pruritus, Erythema, Edema inflammation->symptoms symptom_relief Rapid Symptom Relief inflammation->symptom_relief This compound This compound Application econazole Econazole Nitrate (Antifungal) This compound->econazole triamcinolone Triamcinolone Acetonide (Corticosteroid) This compound->triamcinolone econazole->fungal_growth TARGETS triamcinolone->inflammation SUPPRESSES resolution Clinical Resolution eradication->resolution symptom_relief->resolution G Experimental Workflow for Ex Vivo Skin Model start Obtain Human Skin (Ethical Approval) prep Prepare 1cm² Explants & Culture at Air-Liquid Interface start->prep infect Inoculate Epidermis with Fungus (e.g., T. rubrum) prep->infect treat Topically Apply this compound and Control Formulations infect->treat incubate Incubate (3-7 days) Change Medium Daily treat->incubate analysis Endpoint Analysis incubate->analysis cfu Fungal Burden (CFU) analysis->cfu histo Histology (H&E, PAS) analysis->histo cyto Cytokine Analysis (ELISA) analysis->cyto ihc Immune Cell Infiltration (IHC) analysis->ihc

References

Investigating the Antibacterial Properties of Econazole Nitrate in Pevisone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pevisone cream is a topical formulation combining the broad-spectrum antimycotic agent, econazole (B349626) nitrate (B79036), with the potent corticosteroid, triamcinolone (B434) acetonide. While primarily known for its antifungal properties, econazole nitrate also possesses clinically relevant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the antibacterial attributes of econazole nitrate within the context of this compound. It consolidates in-vitro susceptibility data, details experimental protocols for assessing antibacterial efficacy, and elucidates the proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this combination therapy for mixed cutaneous infections.

Introduction

Cutaneous infections are frequently complex, often involving both fungal and bacterial pathogens, accompanied by an inflammatory response. This compound, a combination of econazole nitrate (1%) and triamcinolone acetonide (0.1%), is formulated to address these multifaceted conditions.[1][2] Econazole nitrate, an imidazole (B134444) derivative, provides broad-spectrum antimicrobial coverage, while triamcinolone acetonide, a synthetic corticosteroid, effectively mitigates inflammation, pruritus, and allergic reactions.[1][3] This guide focuses on the antibacterial dimension of econazole nitrate, a critical component of this compound's therapeutic efficacy in mixed infections.

Antibacterial Spectrum and Efficacy of Econazole Nitrate

Econazole nitrate demonstrates a significant antibacterial effect, primarily against Gram-positive bacteria.[4][5] Its spectrum of activity includes key skin pathogens, making it a valuable agent in the treatment of secondary bacterial infections that often complicate fungal dermatoses.

In-Vitro Susceptibility Data

The antibacterial potency of econazole nitrate is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in-vitro activity of econazole nitrate against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Econazole Nitrate against Gram-Positive Bacteria

Bacterial SpeciesStrain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.78 - 6.25Close to neomycin, ciprofloxacin, amikacin, and cefotaxime-[5][6]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.78 - 6.25Lower than neomycin, penicillin, erythromycin, ciprofloxacin, amikacin, and cefotaxime-[5][6]
Coagulase-Negative StaphylococciMethicillin-Susceptible (MSSE)-Close to penicillin, ciprofloxacin, and amikacin-[5]
Coagulase-Negative StaphylococciMethicillin-Resistant (MRSE)-Close to neomycin, penicillin, ciprofloxacin, and amikacin-[5]
Streptococcus pyogenes-0.78 - 1.563--[6]
Streptococcus mutansUA159 & Clinical Isolates25--[7]
Corynebacterium diphtheriae-0.78 - 25--[8]
Various Gram-Positive Bacteria-0.78 - 25--[8]

Table 2: Activity of Econazole Nitrate against Gram-Negative Bacteria

Bacterial SpeciesActivity NotedReference(s)
Various Gram-Negative BacteriaReduction in total aerobic flora observed in clinical studies[5][9]
Various Gram-Negative BacteriaNo efficacy found within the concentrations tested (MIC >200 µg/mL)[6]

Note: There is conflicting evidence regarding the efficacy of econazole nitrate against Gram-negative bacteria. While some clinical studies have shown a reduction in Gram-negative flora, in-vitro MIC studies have indicated a lack of significant activity.

Mechanism of Antibacterial Action

The primary antifungal mechanism of econazole nitrate is well-established and involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][10] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[6][10]

While the antibacterial mechanism is less specifically defined, evidence suggests a multi-faceted approach that also targets the bacterial cell membrane.

  • Membrane Permeabilization: Econazole acts by disrupting the integrity of the bacterial cell membrane, leading to increased permeability.[11][12] This compromises the cell's ability to maintain its internal environment, resulting in cell death.

  • Proton Motive Force (PMF) Dissipation: Studies have shown that econazole can dissipate the transmembrane proton motive force in bacteria.[13] The PMF is essential for various cellular processes, including ATP synthesis and nutrient transport. Its disruption is a potent mechanism for bacterial eradication.[13]

  • Inhibition of Macromolecule Synthesis: It has also been suggested that econazole may interfere with the synthesis of RNA and proteins, further contributing to its antibacterial effect.[14]

dot

cluster_econazole Econazole Nitrate cluster_membrane Bacterial Cell Membrane cluster_processes Cellular Processes cluster_outcome Outcome Econazole Econazole Nitrate Membrane Cell Membrane Econazole->Membrane Direct Interaction PMF Proton Motive Force (PMF) Econazole->PMF Dissipation Integrity Membrane Integrity Membrane->Integrity Disruption ATP ATP Synthesis PMF->ATP Drives Transport Nutrient Transport PMF->Transport Drives Death Bacterial Cell Death ATP->Death Depletion leads to Transport->Death Failure leads to Integrity->Death

Caption: Proposed antibacterial mechanism of econazole nitrate.

Interaction with Triamcinolone Acetonide

A critical consideration for combination therapies is the potential for interaction between the active components. In the case of this compound, the interaction between econazole nitrate and triamcinolone acetonide has been investigated. Studies have shown that glucocorticoids can exert a protective effect on yeast cell membranes against the permeabilizing action of econazole.[11][12] However, this protective, and potentially antagonistic, effect was not observed in Staphylococcus aureus.[11][12][15] This suggests that the presence of triamcinolone acetonide in this compound does not compromise the antibacterial efficacy of econazole nitrate against key Gram-positive pathogens.

Experimental Protocols

The following protocols are standardized methods for determining the in-vitro antibacterial activity of econazole nitrate, adaptable for testing topical formulations like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative susceptibility testing and can be adapted for creams.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Econazole nitrate analytical standard

  • This compound cream

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Solutions:

    • Econazole Nitrate Standard: Prepare a stock solution of econazole nitrate in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in MHB to cover the expected MIC range.

    • This compound Cream: To test the formulation, accurately weigh a sample of this compound cream and disperse it in a suitable solvent or emulsifying agent to create a stock solution. Further dilutions are then made in MHB. It is crucial to ensure the cream is homogenously dispersed.

  • Microtiter Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform serial twofold dilutions across the plate by transferring 100 µL from well to well.

    • The final volume in each well should be 100 µL before adding the inoculum.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

dot

cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) D Add bacterial inoculum to each well A->D B Prepare serial dilutions of Econazole/Pevisone in MHB C Dispense dilutions into 96-well plate B->C C->D E Incubate at 35°C for 16-20 hours D->E F Visually inspect for growth E->F G Determine MIC (lowest concentration with no growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Agar (B569324) Dilution Method

This method is useful for testing multiple bacterial strains simultaneously.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Econazole nitrate/Pevisone preparations (as above)

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the antimicrobial agent.

    • For each concentration, add a specific volume of the agent to molten MHA (cooled to 45-50°C).

    • Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

    • Include a control plate with no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare bacterial inocula as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth on the agar surface.

Conclusion

Econazole nitrate, a key component of this compound, possesses significant antibacterial activity against a range of Gram-positive bacteria, including common skin pathogens like Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action, centered on the disruption of the bacterial cell membrane, complements its well-documented antifungal properties. Importantly, the anti-inflammatory agent in this compound, triamcinolone acetonide, does not appear to antagonize the antibacterial effects of econazole. The established in-vitro protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the antibacterial properties of econazole nitrate, both as a standalone agent and within the this compound formulation. This technical guide serves as a valuable resource for researchers and drug development professionals, supporting the informed use and further development of this combination therapy for the effective management of complex, mixed cutaneous infections.

References

Cellular Uptake and Subcellular Localization of Pevisone Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a topical combination therapy containing two active pharmaceutical ingredients: econazole (B349626) nitrate (B79036), a broad-spectrum antifungal agent, and triamcinolone (B434) acetonide, a potent corticosteroid. The efficacy of this combination relies on the distinct yet complementary mechanisms of its components at a cellular level. This technical guide provides an in-depth analysis of the cellular uptake and subcellular localization of econazole and triamcinolone acetonide, offering a core understanding for researchers in drug development and cellular biology. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key cellular pathways and workflows.

Econazole Nitrate: Cellular Uptake and Subcellular Targeting

Econazole is an imidazole (B134444) antifungal that primarily disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol. However, its effects extend to mammalian cells, where it has been shown to induce apoptosis and mitochondrial stress.

Cellular Uptake of Econazole

The cellular uptake of econazole in mammalian cells is a critical factor in both its potential off-target effects and its emerging role as an anti-tumor agent. While detailed kinetic studies in dermal cells are not extensively published, research indicates that econazole penetrates cells and distributes within intracellular compartments. Quantification of econazole in biological samples can be achieved through methods like High-Performance Liquid Chromatography (HPLC) and Near-Infrared (NIR) spectrometry.

Subcellular Localization of Econazole

A growing body of evidence points to the mitochondria as a primary subcellular target of econazole in both yeast and mammalian cells.

  • Mitochondrial Accumulation : Studies in Saccharomyces cerevisiae have shown that the highest intracellular concentration of econazole nitrate is found within the mitochondria.

  • Mitochondrial Dysfunction : In mammalian cells, econazole has been demonstrated to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health. This disruption of mitochondrial function is a central event in econazole-induced apoptosis.

  • Induction of Apoptosis : Econazole treatment in various cancer cell lines leads to the activation of mitochondrial and caspase-dependent apoptotic pathways. This is characterized by the release of pro-apoptotic factors from the mitochondria.

Quantitative Data for Econazole

The following table summarizes the available quantitative data related to the cellular effects of econazole.

ParameterCell TypeConcentrationResultReference
IC50 (Cell Viability) MCF-7 (human breast cancer)45 µM48 hours[1]
Cytotoxicity OC2 (human oral cancer)10-70 µMConcentration-dependent cell death[2]

Triamcinolone Acetonide: Cellular Uptake and Subcellular Dynamics

Triamcinolone acetonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by modulating gene expression. Its cellular journey involves passive diffusion across the cell membrane, binding to a cytoplasmic receptor, and translocation to the nucleus.

Cellular Uptake of Triamcinolone Acetonide

Triamcinolone acetonide, being a lipophilic steroid, is generally understood to cross the cell membrane via passive diffusion. Studies using radiolabelled triamcinolone acetonide have enabled the quantification of its uptake and distribution.

Subcellular Localization of Triamcinolone Acetonide

The subcellular localization of triamcinolone acetonide is intrinsically linked to the location of its target, the glucocorticoid receptor (GR).

  • Cytoplasmic Binding : In the absence of a ligand, the glucocorticoid receptor resides primarily in the cytoplasm as part of a multiprotein complex. Upon entering the cell, triamcinolone acetonide binds to the ligand-binding domain of the GR.

  • Nuclear Translocation : Ligand binding induces a conformational change in the GR, causing its dissociation from the chaperone proteins and exposing a nuclear localization signal. The triamcinolone acetonide-GR complex then translocates into the nucleus.

  • Gene Regulation : Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription.

Quantitative Data for Triamcinolone Acetonide

The following tables present quantitative data on the cellular uptake and effects of triamcinolone acetonide.

Table 2.1: Glucocorticoid Receptor Dynamics in the Presence of Triamcinolone Acetonide in GH1 Cells [3]

ParameterConditionValue
Receptor Levels Without [3H]triamcinolone acetonide260 ± 19 fmol/100 µg of DNA (16,000 molecules/cell)
With 10 nM [3H]triamcinolone acetonide (30 h)130 ± 14 fmol/100 µg of DNA
Receptor Half-life Without triamcinolone acetonide19 ± 1.9 h
With triamcinolone acetonide9.5 ± 0.3 h
Receptor Synthesis With or without 10 nM [3H]triamcinolone acetonide9.7 ± 0.3 fmol/100 µg of DNA/h (580 molecules/cell/h)

Table 2.2: Penetration of Radiolabelled Triamcinolone Acetonide into Skin [4]

Skin TypeEpidermal Concentration
Normal Skin5 x 10-6 to 3 x 10-5 M
Psoriatic Skin3-10 times higher than normal skin

Table 2.3: Effect of Triamcinolone Acetonide on Gene Expression in Human Chondrocytes (48h treatment) [5][6][7]

Gene1 mg/ml TA (Fold Change)5 mg/ml TA (Fold Change)
P21 5.17 ± 2.44.96 ± 3.1
GDF15 9.97 ± 2.94.2 ± 1.6
cFos 6.65 ± 4.812.96 ± 8.3

Signaling Pathways and Visualizations

Econazole-Induced Mitochondrial Apoptosis Pathway

Econazole can trigger apoptosis in mammalian cells through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.

econazole_pathway Econazole Econazole CellMembrane Cell Membrane Econazole->CellMembrane Uptake Mitochondrion Mitochondrion CellMembrane->Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Direct Effect CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Econazole-induced mitochondrial apoptosis pathway.

Triamcinolone Acetonide Mechanism of Action

Triamcinolone acetonide follows the classical genomic pathway of glucocorticoids. It passively diffuses into the cell, binds to the cytoplasmic glucocorticoid receptor (GR), which then translocates to the nucleus to act as a ligand-activated transcription factor.

triamcinolone_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA_out Triamcinolone Acetonide (TA) GR_complex GR-Hsp90 Complex TA_out->GR_complex Binding & Dissociation TA_GR TA-GR Complex GR_complex->TA_GR TA_GR_nuc TA-GR Complex TA_GR->TA_GR_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) TA_GR_nuc->GRE Binding Gene Target Gene GRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Protein Anti-inflammatory Proteins mRNA->Protein Translation

Caption: Glucocorticoid receptor signaling pathway.

Experimental Protocols

Quantification of Intracellular Econazole by HPLC

This protocol provides a framework for the quantification of econazole in cell lysates using High-Performance Liquid Chromatography (HPLC).

  • Cell Culture and Treatment :

    • Plate dermal fibroblasts or keratinocytes in 6-well plates at a suitable density.

    • Allow cells to adhere and grow to 80-90% confluency.

    • Treat cells with varying concentrations of econazole nitrate for desired time points.

  • Cell Lysis and Extraction :

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Scrape the cells and collect the lysate.

    • Perform protein precipitation with a solvent like acetonitrile (B52724).

    • Centrifuge to pellet the protein and collect the supernatant containing econazole.

  • HPLC Analysis :

    • Use a C18 or a suitable mixed-mode stationary phase column.

    • Employ an isocratic mobile phase, for instance, a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid).

    • Set the UV detector to an appropriate wavelength for econazole detection (e.g., 220-230 nm).

    • Quantify the econazole concentration by comparing the peak area to a standard curve of known econazole concentrations.

Subcellular Fractionation for Localization Studies

This protocol outlines a general procedure for separating cellular components to determine the subcellular localization of econazole or the triamcinolone acetonide-GR complex.

  • Cell Harvesting and Lysis :

    • Harvest treated and control cells by scraping or trypsinization.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a hypotonic buffer to swell the cells.

    • Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Differential Centrifugation :

    • Nuclear Fraction : Centrifuge the lysate at a low speed (e.g., 700-1000 x g) to pellet the nuclei.

    • Mitochondrial Fraction : Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.

    • Cytosolic and Membrane Fractions : The resulting supernatant contains the cytosolic fraction. The membrane fraction can be further isolated by ultracentrifugation.

  • Analysis of Fractions :

    • Analyze the fractions for the compound of interest (e.g., by HPLC for econazole) or for the protein of interest (e.g., by Western blot for the glucocorticoid receptor).

    • Use organelle-specific markers (e.g., histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol) to assess the purity of the fractions.

Glucocorticoid Receptor Nuclear Translocation Assay

This protocol describes a method to visualize and quantify the nuclear translocation of the glucocorticoid receptor (GR) upon treatment with triamcinolone acetonide.

  • Cell Culture and Treatment :

    • Seed cells (e.g., human dermal fibroblasts) on glass coverslips in a multi-well plate.

    • Treat the cells with triamcinolone acetonide at various concentrations and for different time points. Include a vehicle-treated control.

  • Immunofluorescence Staining :

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody specific for the glucocorticoid receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI.

  • Confocal Microscopy and Image Analysis :

    • Acquire images using a confocal microscope.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of the GR signal in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

Experimental Workflow for Cellular Uptake and Localization Studies

experimental_workflow cluster_uptake Cellular Uptake Quantification cluster_localization Subcellular Localization start Start: Cell Culture (e.g., Fibroblasts, Keratinocytes) treatment Drug Treatment (Econazole or Triamcinolone Acetonide) start->treatment lysis Cell Lysis & Extraction treatment->lysis fractionation Subcellular Fractionation treatment->fractionation microscopy Confocal Microscopy (Immunofluorescence) treatment->microscopy quant Quantification (e.g., HPLC, LC-MS) lysis->quant end End: Data Analysis & Interpretation quant->end analysis Fraction Analysis (Western Blot, HPLC) fractionation->analysis analysis->end microscopy->end

Caption: General experimental workflow for studying drug uptake and localization.

Conclusion

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of the active components of this compound, econazole nitrate and triamcinolone acetonide. Econazole primarily targets mitochondria, inducing cellular stress and apoptosis, while triamcinolone acetonide follows the classic glucocorticoid pathway of nuclear translocation and gene regulation. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and scientists in the field of dermatology, pharmacology, and drug development, facilitating a deeper understanding of the molecular mechanisms underpinning the therapeutic effects of this combination therapy. Further research focusing on the precise uptake kinetics in relevant skin cells will enhance our understanding and may lead to the development of more targeted and effective topical therapies.

References

Pevisone's Dichotomous Influence on Fungal Biofilm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pevisone, a topical combination therapy containing econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, presents a complex paradigm in the context of fungal biofilm-associated infections. While the azole antifungal econazole actively disrupts a critical pathway in fungal cell membrane synthesis, thereby inhibiting planktonic growth and biofilm formation, the corticosteroid component, triamcinolone, may paradoxically foster a more permissive environment for fungal proliferation by modulating the host immune response. This technical guide synthesizes the available scientific evidence on the effects of this compound's individual components on fungal biofilm formation and development. It provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for assessing anti-biofilm efficacy, and a summary of quantitative data. Furthermore, this guide illustrates the key fungal signaling pathways implicated in biofilm formation that are targeted by these agents.

Introduction: The Challenge of Fungal Biofilms

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular polymeric substance (EPS) matrix. These complex structures adhere to both biological and abiotic surfaces, posing a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The EPS matrix acts as a physical barrier, sequestering antifungal agents and preventing their penetration to the embedded fungal cells. Additionally, the physiological heterogeneity within the biofilm, including the presence of persister cells, contributes to treatment failure. Candida albicans is a leading cause of biofilm-associated fungal infections, ranging from superficial mycoses to life-threatening systemic infections.

This compound combines the antifungal action of econazole with the anti-inflammatory properties of triamcinolone. This guide dissects the potential impact of this combination on the intricate process of fungal biofilm formation.

Mechanisms of Action

Econazole Nitrate: Inhibition of Ergosterol (B1671047) Biosynthesis

Econazole is an imidazole (B134444) antifungal agent that targets the fungal cell membrane. Its primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, econazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption alters membrane permeability, leading to the leakage of essential intracellular components and ultimately fungal cell death or growth inhibition. This mechanism is fundamental to its activity against planktonic fungal cells and is the basis for its inhibitory effect on biofilm formation.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane econazole Econazole econazole->enzyme inhibition Inhibition enzyme->ergosterol

Econazole's inhibition of ergosterol biosynthesis.
Triamcinolone Acetonide: A Double-Edged Sword

Triamcinolone acetonide is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. In this compound, its primary role is to alleviate the inflammatory symptoms associated with fungal infections, such as redness, itching, and swelling. However, its impact on the fungal infection itself is indirect and potentially detrimental.

Systemic administration of triamcinolone acetonide has been shown to potentiate oral Candida infections in animal models.[2] This is attributed to the suppression of both non-specific inflammatory responses and cellular immunity, which are crucial for controlling fungal proliferation.[2] By dampening the host's immune surveillance, triamcinolone may create a more favorable environment for fungal growth and tissue invasion.[2] There is no direct evidence to suggest that triamcinolone has any intrinsic anti-biofilm properties. In fact, its immunosuppressive effects could indirectly promote biofilm establishment and persistence by hindering the host's ability to clear the infection.

Quantitative Data on the Effect of Econazole on Fungal Biofilms

Studies have demonstrated the efficacy of econazole nitrate in inhibiting the formation and viability of Candida albicans biofilms. The following tables summarize the available quantitative data.

Table 1: Inhibition of Candida albicans Biofilm Biomass by Econazole Nitrate

Econazole Nitrate Concentration (µg/mL)Mean Percent Inhibition (%)Reference
250060.66[3]
125055.23[3]
62552.14[3]

Table 2: Inhibition of Candida albicans Biofilm Viability by Econazole Nitrate

Econazole Nitrate Concentration (µg/mL)Mean Percent Inhibition (%)Reference
500016.14[3]
250014.89[3]
125012.34[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-biofilm effects of antifungal agents.

Fungal Strain and Culture Conditions
  • Fungal Strain: Candida albicans (e.g., ATCC 90028 or a clinically relevant isolate).

  • Growth Medium: Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium buffered with MOPS.

  • Culture Preparation: Inoculate the fungal strain in the chosen broth and incubate at 37°C for 18-24 hours with shaking to obtain a standardized cell suspension. Wash the cells with phosphate-buffered saline (PBS) and adjust the concentration spectrophotometrically to 1 x 107 cells/mL.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.

  • Inoculation: Add 100 µL of the standardized fungal cell suspension to the wells of a 96-well flat-bottom polystyrene microtiter plate.

  • Treatment: Add 100 µL of the desired concentration of econazole nitrate (or this compound extract) to the wells. Include untreated control wells with media only.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 150 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and add 150 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 20 minutes.

  • Washing: Wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

start Start: Fungal Cell Suspension inoculate Inoculate 96-well plate + Add Treatment start->inoculate incubate Incubate (37°C, 24-48h) inoculate->incubate wash1 Wash with PBS incubate->wash1 fix Fix with Methanol wash1->fix stain Stain with Crystal Violet fix->stain wash2 Wash with Water stain->wash2 solubilize Solubilize with Glacial Acetic Acid wash2->solubilize read Read Absorbance at 570 nm solubilize->read end End: Quantify Biofilm Biomass read->end

Workflow for the Crystal Violet biofilm biomass assay.
Biofilm Viability Assay (Resazurin Method)

This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

  • Biofilm Formation: Form biofilms in a 96-well plate as described in the crystal violet assay (steps 1-4).

  • Resazurin (B115843) Addition: Prepare a 0.02% (w/v) resazurin sodium salt solution in PBS. Add 20 µL of the resazurin solution to each well containing the washed biofilms and 180 µL of fresh media.

  • Incubation: Incubate the plate at 37°C for 2-4 hours in the dark.

  • Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. The fluorescence intensity is proportional to the number of viable cells.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to analyze changes in the biochemical composition of the biofilm matrix upon treatment.

  • Biofilm Growth: Grow biofilms on a suitable substrate (e.g., germanium slides) in the presence and absence of the test compound.

  • Sample Preparation: Gently wash the biofilms with distilled water to remove residual media and planktonic cells. Air-dry the samples.

  • FTIR Analysis: Acquire spectra in the mid-infrared range (e.g., 4000-600 cm-1) using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Data Analysis: Analyze the resulting spectra for changes in the intensity and position of peaks corresponding to key biomolecules such as polysaccharides (β-glucans, mannans), proteins (amide I and II bands), nucleic acids, and lipids. Treatment with econazole nitrate has been shown to alter spectral peaks associated with β-glucans, α-mannans, proteins, and nucleic acids in C. albicans biofilms.[3]

Fungal Biofilm Formation and Regulatory Pathways

The formation of a C. albicans biofilm is a complex, multi-step process involving initial adherence, proliferation, filamentation, and maturation with the production of an extracellular matrix. This process is regulated by a sophisticated network of signaling pathways.

adhesion Adhesion proliferation Proliferation & Filamentation adhesion->proliferation maturation Maturation & Matrix Production proliferation->maturation dispersion Dispersion maturation->dispersion camp_pka cAMP-PKA Pathway camp_pka->proliferation mapk MAPK Pathway mapk->proliferation zap1 Zap1 Regulation zap1->maturation rlm1 Rlm1 Regulation rlm1->maturation

Key stages and regulatory pathways in C. albicans biofilm formation.

Key signaling pathways and regulators involved include:

  • cAMP-PKA Pathway: This pathway is crucial for hyphal formation, a key step in biofilm development.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway also plays a significant role in filamentation and biofilm formation.[4]

  • Zap1: This transcription factor is a negative regulator of the production of soluble β-1,3 glucan, a major component of the biofilm matrix.[5][6]

  • Rlm1: In contrast to Zap1, Rlm1 is a positive regulator of extracellular matrix production.[7]

While econazole's primary target is ergosterol synthesis, the resulting membrane stress and disruption of cellular integrity can have downstream effects on these signaling pathways, contributing to the overall inhibition of biofilm formation. The precise nature and extent of these secondary effects require further investigation.

Conclusion

The combination of econazole nitrate and triamcinolone acetonide in this compound presents a dual-action therapeutic with a nuanced effect on fungal biofilms. Econazole directly inhibits fungal growth and biofilm formation by targeting the essential ergosterol biosynthesis pathway. The available quantitative data confirms its efficacy in reducing both the biomass and viability of C. albicans biofilms. Conversely, triamcinolone's immunosuppressive properties may inadvertently support fungal proliferation by weakening the host's defense mechanisms.

For researchers and drug development professionals, this highlights the importance of considering the holistic impact of combination therapies on both the pathogen and the host. Future research should focus on elucidating the net effect of the this compound combination on biofilm formation in a clinically relevant model that incorporates host immune components. Furthermore, a deeper understanding of the downstream effects of ergosterol depletion on biofilm-specific regulatory pathways could unveil novel targets for the development of more effective anti-biofilm strategies. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

A Technical Guide to the Genomic and Proteomic Responses of Fungi to Pevisone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a topical combination therapy comprising econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide.[1][2] While triamcinolone acetonide, a corticosteroid, primarily serves to mitigate inflammatory symptoms in the host through its anti-inflammatory and antipruritic actions, the core antifungal activity is driven by econazole nitrate.[1][3] Econazole is a broad-spectrum azole antifungal agent effective against a range of dermatophytes, yeasts, and molds.[1][2] Understanding the molecular response of fungi to this agent is critical for optimizing antifungal therapies, overcoming resistance, and developing novel therapeutic strategies.

This technical guide provides an in-depth exploration of the genomic and proteomic shifts that occur in fungal cells upon exposure to econazole, the active antifungal component of this compound. By examining the transcriptomic and proteomic adaptations, we can elucidate the primary mechanisms of action, identify stress response pathways, and uncover the molecular basis of fungal resistance.

Core Mechanism of Action: Econazole Nitrate

Econazole's primary mode of action is the disruption of fungal cell membrane integrity.[4] Like other azole antifungals, it targets the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the structure and function of the fungal plasma membrane.[5][6]

Specifically, econazole inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 or cyp51A gene.[7] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[4] The resulting depletion of ergosterol and accumulation of toxic 14-α-methylated sterol precursors lead to increased membrane permeability and fluidity, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth (fungistatic) or cell death (fungicidal).[1][6] Secondary effects, such as the generation of reactive oxygen species (ROS), have also been reported as contributing to its antifungal activity.[5]

Econazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Sterol Intermediates Lanosterol->Intermediates Lanosterol 14-α-demethylase (CYP51/ERG11) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Econazole Econazole Econazole->Inhibition

Caption: Mechanism of econazole action on the fungal ergosterol pathway.

Fungal Genomic Response to Econazole

Exposure to econazole triggers a significant transcriptomic reprogramming in fungi as the organism attempts to counteract the drug-induced stress. This response primarily involves the upregulation of genes associated with ergosterol biosynthesis, drug efflux, and general stress responses. Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), is a powerful tool for elucidating these changes.[7][8]

Key genomic responses include:

  • Upregulation of Ergosterol Pathway Genes: As a direct compensatory mechanism to the inhibition of lanosterol 14-α-demethylase, fungi often upregulate the expression of the cyp51A (ERG11) gene and other genes within the ergosterol biosynthesis pathway.[7]

  • Increased Expression of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters is a common resistance mechanism used to actively pump the antifungal drug out of the cell.

  • Activation of Stress Response Pathways: Genes involved in cell wall integrity, oxidative stress response, and heat shock proteins are often induced to manage the cellular damage caused by membrane disruption.[7]

Quantitative Genomic Data

The following table summarizes representative changes in gene expression observed in Aspergillus fumigatus following exposure to azole antifungals, which serves as a model for the response to econazole.

GeneFunctionOrganismConditionFold Change (log2FC)Reference
cyp51ALanosterol 14-α-demethylaseAspergillus fumigatusResistant Isolate vs. Susceptible (Basal)+3.12 to +3.46[7]
abcCABC TransporterAspergillus fumigatusAzole Treatment vs. Control+2.5[7]
erg11ALanosterol 14-α-demethylaseAspergillus fumigatusAzole Treatment vs. Control+2.0 to +3.0[7]
erg25AC-4 sterol methyl oxidaseAspergillus fumigatusAzole Treatment vs. Control+1.5 to +2.5[7]
Experimental Protocol: Fungal Transcriptome Analysis (RNA-Seq)

A typical workflow for analyzing the fungal genomic response to econazole involves the following steps:

  • Fungal Culture and Treatment: Grow fungal isolates to the mid-logarithmic phase in a suitable liquid medium. Expose experimental cultures to a sub-inhibitory concentration of econazole, with a parallel control culture treated with the drug solvent (e.g., DMSO).

  • RNA Extraction: Harvest fungal cells by filtration or centrifugation. Rapidly freeze the biomass in liquid nitrogen to preserve the transcriptomic profile. Perform cell lysis using mechanical disruption (e.g., bead beating) and extract total RNA using a commercial kit or Trizol-based method.

  • Library Preparation: Assess RNA quality and quantity. Enrich for mRNA using oligo(dT) beads and construct sequencing libraries. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina to generate millions of short reads.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and remove low-quality reads.

    • Mapping: Align the quality-filtered reads to a reference fungal genome.

    • Differential Gene Expression (DGE) Analysis: Quantify read counts for each gene and perform statistical analysis to identify genes that are significantly up- or down-regulated between the econazole-treated and control groups.

    • Functional Annotation: Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify affected biological processes.

RNASeq_Workflow Culture 1. Fungal Culture Treatment 2. Treatment (Econazole vs. Control) Culture->Treatment Extraction 3. Total RNA Extraction Treatment->Extraction LibraryPrep 4. mRNA Library Preparation Extraction->LibraryPrep Sequencing 5. High-Throughput Sequencing LibraryPrep->Sequencing Analysis 6. Bioinformatic Analysis (QC, Mapping, DGE) Sequencing->Analysis

Caption: Standard experimental workflow for fungal RNA-Seq analysis.

Fungal Proteomic Response to Econazole

The proteomic profile of a fungus provides a direct view of the functional molecules executing the response to antifungal stress. Mass spectrometry (MS)-based proteomics is the primary methodology for identifying and quantifying changes in the fungal proteome.[9] The proteomic response to econazole generally mirrors the transcriptomic changes but also reveals post-translational modifications and changes in protein stability that are not visible at the genomic level.

Key proteomic responses include:

  • Metabolic Reprogramming: A global adaptation in metabolism is often observed. Enzymes involved in primary energy pathways like glycolysis and the Krebs cycle may be repressed as the cell shifts resources towards survival.[10]

  • Induction of Stress Proteins: Proteins involved in cell rescue, defense, and detoxification are highly induced. This includes heat shock proteins (HSPs), catalases, and superoxide (B77818) dismutases to manage oxidative stress.[10]

  • Cell Wall Remodeling: Changes in the abundance of proteins involved in cell wall biosynthesis and maintenance reflect an attempt to fortify this structure against membrane-induced damage.[11]

Quantitative Proteomic Data

Direct proteomic data for econazole is limited; however, studies on other antifungals that induce membrane or cell wall stress provide a strong model for the expected protein-level changes.

Protein/Enzyme ClassFunctionOrganismConditionRegulationReference
Ergosterol Biosynthesis EnzymesSynthesis of membrane sterolsCochliobolus heterostrophusFerulic Acid ResistanceUpregulated[12]
Glycolysis EnzymesCentral Carbon MetabolismParacoccidioides lutziiArgentilactone TreatmentRepressed[10]
Krebs Cycle EnzymesCellular RespirationParacoccidioides lutziiArgentilactone TreatmentRepressed[10]
Heat Shock Proteins (HSP70)Protein Folding, Stress ResponseParacoccidioides lutziiArgentilactone TreatmentInduced[10]
CatalaseOxidative Stress Defense (H₂O₂ detox)Paracoccidioides lutziiArgentilactone TreatmentInduced[10]
Experimental Protocol: Fungal Proteomics (LC-MS/MS)

The robust fungal cell wall makes protein extraction a critical and challenging step in fungal proteomics.[13]

  • Fungal Culture and Treatment: Cultures are grown and treated as described for RNA-Seq.

  • Cell Lysis and Protein Extraction: Harvest and freeze cell biomass. The rigid cell wall must be broken, typically by cryo-grinding (automatic mortar grinder) or high-pressure homogenization (French press) in a lysis buffer containing a cocktail of protease and phosphatase inhibitors.[9]

  • Protein Quantification and Digestion: Solubilize the total protein and quantify the concentration (e.g., BCA assay). Denature the proteins, reduce disulfide bonds, and alkylate cysteine residues. Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Separation (LC): Use liquid chromatography, typically reverse-phase high-performance liquid chromatography (HPLC), to separate the complex peptide mixture over a gradient. This step reduces complexity and improves the sensitivity of detection.

  • Mass Spectrometry (MS/MS): Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a mass spectrometer. In a typical "shotgun" proteomics experiment, the instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects abundant peptides for fragmentation to determine their amino acid sequence (MS2 scan).

  • Bioinformatic Analysis:

    • Protein Identification: Search the generated MS/MS spectra against a fungal protein database to identify the corresponding peptides and infer the proteins.

    • Protein Quantification: Use label-free (e.g., spectral counting) or label-based (e.g., iTRAQ, TMT) methods to determine the relative abundance of proteins between the econazole-treated and control samples.[11]

    • Functional Analysis: Perform pathway and GO enrichment analysis on differentially abundant proteins.

Proteomics_Workflow Culture 1. Fungal Culture & Treatment Lysis 2. Cell Lysis & Protein Extraction Culture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion LC 4. Peptide Separation (LC) Digestion->LC MS 5. Mass Spectrometry (MS/MS) LC->MS Analysis 6. Bioinformatic Analysis (Protein ID & Quantification) MS->Analysis

Caption: General experimental workflow for fungal proteomics analysis.

Key Signaling Pathways in Fungal Stress Response

The genomic and proteomic changes in fungi are coordinated by complex signaling networks that sense and respond to cellular stress. When econazole disrupts the cell membrane, pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways are activated.

  • Cell Wall Integrity (CWI) Pathway: This is a primary response pathway to cell surface stress. Membrane-embedded sensors detect perturbations and activate a MAP kinase (MAPK) cascade, leading to the activation of transcription factors that regulate genes involved in cell wall synthesis and repair.

  • High Osmolarity Glycerol (HOG) Pathway: While primarily for osmotic stress, this pathway can be cross-activated by membrane damage, contributing to the overall stress response.

Stress_Pathway Econazole Econazole Stress Membrane Membrane Damage Econazole->Membrane Sensors Membrane Sensors Membrane->Sensors MAPK MAP Kinase Cascade (e.g., CWI Pathway) Sensors->MAPK TF Transcription Factor Activation MAPK->TF Response Genomic & Proteomic Response (Cell Wall Repair, Stress Genes) TF->Response

Caption: Simplified fungal signaling pathway for response to membrane stress.

Conclusion and Future Directions

The application of econazole, the active antifungal agent in this compound, induces a multifaceted genomic and proteomic response in fungi. This response is characterized by a strategic upregulation of the drug's target pathway (ergosterol biosynthesis), activation of drug efflux mechanisms, and a broad-spectrum stress response aimed at cell survival and repair.

Modern -omics techniques provide an unprecedented level of detail into these adaptive strategies.[14] This knowledge is invaluable for:

  • Identifying Biomarkers of Resistance: Monitoring the expression of genes like cyp51A or specific ABC transporters could predict the emergence of resistance.

  • Discovering Novel Drug Targets: Proteins that are significantly upregulated during the stress response may represent novel targets for synergistic drug combinations.

  • Informing Drug Development: Understanding the full cellular impact of existing drugs can guide the rational design of new antifungals with improved efficacy and a lower propensity for resistance.

Future research employing advanced techniques such as single-cell RNA-Seq, phosphoproteomics, and metabolomics will further resolve the intricate and dynamic fungal response to antifungal agents, paving the way for the next generation of therapies to combat challenging fungal infections.

References

The Impact of Pevisone on the Skin Microbiome in Fungal Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pevisone, a topical combination therapy containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide, is utilized for its dual action in treating inflamed fungal skin infections. This technical guide provides an in-depth analysis of the impact of this compound on the skin microbiome. While direct research on the comprehensive effects of this compound on the microbiome in fungal infections is limited, this document synthesizes available data on the individual components, related topical treatments, and the baseline microbial landscape of common dermatophyte infections to construct a detailed overview. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Fungal skin infections, such as tinea corporis, tinea cruris, and tinea pedis, are characterized by an imbalance in the skin's microbial ecosystem, often dominated by dermatophytes like Trichophyton rubrum.[1][2] This dysbiosis triggers an inflammatory response from the host's immune system. This compound's formulation addresses both the infectious agent and the resulting inflammation. Econazole nitrate, an imidazole (B134444) antifungal, disrupts fungal cell membrane synthesis, while triamcinolone acetonide, a potent corticosteroid, mitigates the inflammatory cascade.[3][4][5] Understanding the intricate effects of this combination therapy on the skin's bacterial and fungal communities is crucial for optimizing treatment strategies and developing novel microbiome-targeted therapeutics.

Mechanisms of Action

Econazole Nitrate: Antifungal Activity

Econazole nitrate primarily targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol.[3] Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] The inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately causing fungal cell death.[3] Studies on Trichophyton rubrum have shown that antifungal agents targeting this pathway downregulate the expression of key genes like ERG1 and ERG11.[6]

econazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-alpha-Demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Disruption Membrane Disruption & Cell Death Lanosterol_Demethylase->Disruption Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Membrane->Disruption Econazole Econazole Nitrate Econazole->Lanosterol_Demethylase Inhibits

Mechanism of action of econazole nitrate.
Triamcinolone Acetonide: Anti-Inflammatory Effects

Triamcinolone acetonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm.[5] This complex then translocates to the nucleus and binds to glucocorticoid response elements on DNA, modulating the transcription of pro-inflammatory and anti-inflammatory genes.[5] This leads to the suppression of inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[5] One of the key anti-inflammatory pathways activated by triamcinolone involves the transcription factor STAT6, which promotes the expression of arginase 1 (Arg1), shifting microglia and macrophages towards an anti-inflammatory phenotype.[7][8]

triamcinolone_pathway cluster_skin_cell Host Skin Cell (e.g., Macrophage) GR Glucocorticoid Receptor Complex TA-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates STAT6 STAT6 Complex->STAT6 Activates pSTAT6 p-STAT6 STAT6->pSTAT6 Phosphorylation Arg1 Arginase 1 (Arg1) pSTAT6->Arg1 Upregulates Transcription Anti_Inflammatory Anti-inflammatory Response Arg1->Anti_Inflammatory TA Triamcinolone Acetonide TA->GR Binds

Anti-inflammatory signaling of triamcinolone acetonide.

Impact on the Skin Microbiome

While a dedicated clinical trial on the effect of this compound on the microbiome in tinea infections is not publicly available, we can synthesize data from related studies to build a comprehensive picture.

Baseline Microbiome in Fungal Infections

Studies of tinea pedis reveal a significant dysbiosis of the skin microbiome compared to healthy individuals. The fungal diversity is generally lower in infected skin, with a pronounced dominance of the pathogenic dermatophyte.[1][2]

Table 1: Baseline Fungal Microbiome in Tinea Pedis vs. Healthy Controls

Fungal Genus Relative Abundance in Tinea Pedis (%) Relative Abundance in Healthy Controls (%)
Trichophyton 27.26 0.065
Aspergillus Major genera Not specified
Candida Major genera Not specified

Data synthesized from Liu et al. (2019).[2]

The bacterial community is also altered.

Table 2: Baseline Bacterial Microbiome in Tinea Pedis vs. Healthy Controls

Bacterial Species/Genus Relative Abundance in Tinea Pedis (%) Relative Abundance in Healthy Controls (%)
Corynebacterium tuberculostearicum 6.49 22.54
Staphylococcus >30 Not specified

Data synthesized from Liu et al. (2019).[2]

Post-Treatment Microbiome Shifts

A study on atopic dermatitis treated with an econazole/triamcinolone combination cream provides insights into the potential microbiome shifts following this compound application.

Table 3: Bacterial Microbiome Changes After Econazole/Triamcinolone Treatment in Atopic Dermatitis

Bacterial Genus Change in Relative Abundance Statistical Significance (p-value)
Staphylococcus Significantly Reduced < 0.05
Cutibacterium Significantly Increased < 0.05

Data from a study on atopic dermatitis, not fungal infections. Synthesized from Tingting et al. (2025) and Dermatology Times summary.[9]

The same study noted a transient change in the fungal community, with an increase in Malassezia and a decrease in Candida, which reverted two weeks after treatment cessation.[9]

Studies on other azole antifungals, such as ketoconazole (B1673606), in tinea pedis show a significant reduction in the pathogenic fungi and alterations in the bacterial profile.

Table 4: Fungal and Bacterial Changes After Topical Azole Treatment in Tinea Pedis

Microbial Genus Change in Relative Abundance
Trichophyton Effectively reduced to levels similar to healthy controls
Corynebacterium Significantly reduced
Staphylococcus Notable shifts observed

Data from a study on ketoconazole and miconazole (B906) in tinea pedis. Synthesized from a 2025 study.

Experimental Protocols

The following is a representative experimental protocol for a clinical study investigating the impact of this compound on the skin microbiome in fungal infections, synthesized from methodologies reported in relevant literature.[2][9]

Study Design

A randomized, controlled clinical trial with participants diagnosed with tinea corporis. Participants would be divided into two groups: one receiving this compound and a control group receiving a vehicle cream.

Sample Collection

Skin microbiome samples are collected from lesional and non-lesional skin at baseline, after a defined treatment period (e.g., 2-4 weeks), and at a follow-up visit post-treatment. Samples are collected using sterile swabs pre-moistened with a sterile solution.

DNA Extraction

Total genomic DNA is extracted from the skin swabs using a combination of mechanical (e.g., bead-beating) and enzymatic lysis to ensure the disruption of fungal cell walls, followed by a purification step.

Library Preparation and Sequencing

Two separate libraries are prepared for each sample:

  • Bacterial Microbiome: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR.

  • Fungal Microbiome (Mycobiome): The Internal Transcribed Spacer (ITS)1-5F region of the fungal rRNA gene is amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina).

Bioinformatic Analysis

The raw sequencing data undergoes a quality control and analysis pipeline which includes:

  • Demultiplexing and quality filtering: Raw reads are assigned to samples based on their barcodes and low-quality reads are removed.

  • OTU/ASV picking: Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Taxonomic assignment: OTUs/ASVs are assigned to a taxonomic lineage by comparing them to reference databases (e.g., Greengenes or SILVA for 16S, UNITE for ITS).

  • Diversity analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.

  • Statistical analysis: Statistical tests are performed to identify significant differences in microbial abundance and diversity between treatment groups and time points.

experimental_workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_bioinformatics Bioinformatic Analysis Patient Patient with Tinea Infection Sampling Skin Swab Sampling (Baseline, Post-Treatment, Follow-up) Patient->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction PCR_16S 16S rRNA PCR DNA_Extraction->PCR_16S PCR_ITS ITS PCR DNA_Extraction->PCR_ITS Sequencing High-Throughput Sequencing PCR_16S->Sequencing PCR_ITS->Sequencing QC Quality Control & Filtering Sequencing->QC Taxonomy Taxonomic Assignment QC->Taxonomy Diversity Diversity & Statistical Analysis Taxonomy->Diversity Results Results Interpretation Diversity->Results

Workflow for skin microbiome analysis.

Integrated Impact and Logical Relationships

The application of this compound in fungal infections initiates a complex interplay between the drug components, the pathogenic fungus, the host's immune system, and the commensal skin microbiota. The econazole component directly reduces the fungal load, while the triamcinolone component suppresses the inflammation caused by the infection. This dual action alters the skin microenvironment, which in turn influences the composition of the entire skin microbiome, leading to a reduction in opportunistic bacteria like Staphylococcus and a potential restoration of a more balanced microbial community.

logical_relationship Infection Fungal Infection (e.g., T. rubrum) Inflammation Host Inflammatory Response Infection->Inflammation Dysbiosis Microbiome Dysbiosis (↑Staphylococcus, ↓Diversity) Infection->Dysbiosis Restoration Restoration of Microbiome Balance Infection->Restoration Inflammation->Restoration Dysbiosis->Restoration This compound This compound Treatment Econazole Econazole Nitrate This compound->Econazole Triamcinolone Triamcinolone Acetonide This compound->Triamcinolone Econazole->Infection Inhibits Triamcinolone->Inflammation Suppresses Resolution Clinical Resolution Restoration->Resolution

Logical relationships in this compound treatment.

Conclusion

The combination of econazole nitrate and triamcinolone acetonide in this compound presents a multifaceted approach to treating inflamed fungal skin infections. By targeting both the pathogen and the host's inflammatory response, this compound likely induces significant shifts in the skin microbiome, contributing to clinical resolution. While direct quantitative data on its effects on the mycobiome in tinea infections is a key area for future research, the available evidence suggests a move towards the restoration of a healthy microbial balance. Further studies employing the detailed experimental protocols outlined in this guide are necessary to fully elucidate the complex interactions between this combination therapy and the skin's microbial ecosystem.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Pevisone Efficacy Against Dermatophytes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is primarily caused by a group of fungi known as dermatophytes. The most common genera responsible for these infections are Trichophyton, Microsporum, and Epidermophyton. Pevisone is a topical combination therapy containing econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid. Econazole nitrate disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase.[1][2][3] This leads to increased cell membrane permeability and ultimately, fungal cell death.[1] Triamcinolone acetonide is a potent corticosteroid that helps to alleviate the inflammatory symptoms associated with dermatophyte infections, such as redness, swelling, and itching.[4]

These application notes provide detailed protocols for robust in vitro models to assess the efficacy of this compound and its active components against clinically relevant dermatophytes. The described methods range from standard antifungal susceptibility testing to more advanced, physiologically relevant models using reconstituted human epidermis.

Key Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines and is designed to determine the minimum inhibitory concentration (MIC) of econazole nitrate against dermatophyte isolates.[5]

Materials:

  • Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal culture

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Econazole nitrate powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.85%)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Hemocytometer

  • Incubator (28-30°C)

Procedure:

  • Inoculum Preparation:

    • Culture dermatophyte isolates on PDA or SDA plates at 28-30°C for 7-14 days to encourage sporulation.

    • Harvest conidia by gently scraping the surface of the culture with a sterile loop or by flooding the plate with sterile saline and gently swabbing the surface.

    • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Collect the upper suspension containing the conidia and adjust the concentration to 1-3 x 10³ CFU/mL using a hemocytometer or by adjusting the turbidity spectrophotometrically (typically 80-85% transmittance at 530 nm).[6] This will be the working inoculum suspension.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of econazole nitrate in DMSO.

    • Perform serial twofold dilutions of the econazole nitrate stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL in the microtiter plate wells.

  • Assay Setup:

    • Add 100 µL of the appropriate econazole nitrate dilution to each well of a 96-well plate.

    • Add 100 µL of the working inoculum suspension to each well.

    • Include a drug-free well (100 µL of RPMI-1640 and 100 µL of inoculum) as a positive growth control and an uninoculated well (200 µL of RPMI-1640) as a negative control.

  • Incubation and Reading:

    • Incubate the plates at 28-30°C for 4-7 days.[7]

    • The MIC is determined as the lowest concentration of econazole nitrate that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

Checkerboard Assay for Econazole and Triamcinolone Interaction

This assay is used to evaluate the in vitro interaction (synergism, indifference, or antagonism) between econazole nitrate and triamcinolone acetonide.

Procedure:

  • Prepare serial twofold dilutions of econazole nitrate and triamcinolone acetonide in RPMI-1640 medium.

  • In a 96-well plate, add 50 µL of each econazole nitrate dilution along the x-axis and 50 µL of each triamcinolone acetonide dilution along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Add 100 µL of the standardized dermatophyte inoculum (prepared as in the broth microdilution protocol) to each well.

  • Incubate the plate and read the MICs for the combination, as previously described.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Reconstituted Human Epidermis (RHE) Infection Model

This model provides a more physiologically relevant system to test the efficacy of topical formulations like this compound.[8][9][10]

Materials:

  • Commercially available Reconstituted Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the RHE model manufacturer

  • Dermatophyte conidia suspension (1 x 10^7 conidia/mL)

  • This compound cream or its individual components in a suitable vehicle

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol (B130326)

  • Formalin for fixation

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • Infection of RHE:

    • Place the RHE tissues in a 6-well plate containing assay medium.

    • Topically apply a small volume (e.g., 10-20 µL) of the dermatophyte conidia suspension onto the surface of the RHE.

    • Incubate at 37°C with 5% CO2 for 24-48 hours to establish infection.

  • Treatment Application:

    • After the infection period, topically apply a standardized amount of this compound, econazole nitrate cream, triamcinolone acetonide cream, or a vehicle control to the surface of the infected RHE tissues.

    • Incubate for a further 24-72 hours.

  • Efficacy Evaluation:

    • Fungal Viability (MTT Assay):

      • Transfer the RHE tissues to a new plate containing MTT solution and incubate for 3 hours.

      • Extract the formazan (B1609692) product with isopropanol and measure the absorbance to determine tissue viability, which can be an indirect measure of fungal-induced damage.

    • Histological Analysis:

      • Fix RHE tissues in formalin, embed in paraffin, and section.

      • Stain with PAS to visualize fungal elements (hyphae and conidia) within the stratum corneum. This allows for a qualitative and semi-quantitative assessment of fungal invasion and the effect of the treatment.[3]

    • Fungal Load Quantification (qPCR):

      • Lyse the RHE tissue and extract total DNA.

      • Perform quantitative PCR (qPCR) using primers specific for a fungal gene (e.g., ITS region) to quantify the amount of fungal DNA, providing a quantitative measure of fungal burden.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Econazole Nitrate Against Common Dermatophytes

Dermatophyte SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum130.01 - 80.030.05[11]
Trichophyton mentagrophytes130.5 - 814[11]
Trichophyton species302 - 8N/AN/A[12]
Microsporum canis2080.001 - 2N/AN/A[13]

N/A: Not Available in the cited literature.

Table 2: In Vitro Interaction of Triamcinolone Acetonide with Azole Antifungals Against Dermatophytes

AntifungalInteracting AgentDermatophyte IsolatesMethodOutcomeReference(s)
Itraconazole (Azole)Triamcinolone Acetonide28 clinical isolates (Trichophyton spp., Microsporum spp.)Not specifiedIndifference or weak synergism observed[14]
Econazole NitrateGlucocorticoidsYeastsWarburg assaysProtective action of glucocorticoids against econazole at high concentrations[15]

Visualizations

Signaling Pathways

G cluster_0 Dermatophyte (e.g., T. rubrum) cluster_1 Host Keratinocyte cluster_2 Therapeutic Intervention (this compound) Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane PAMPs Fungal PAMPs FungalCellMembrane->PAMPs Releases Lanosterol_14a_demethylase->Ergosterol PRR PRRs (TLRs, CLRs) PAMPs->PRR EGFR EGFR PAMPs->EGFR MAPK MAPK Pathway (p38, JNK) PRR->MAPK AMPs Antimicrobial Peptides (RNase 7, hBD-3) EGFR->AMPs AP1 AP-1 (c-Fos) MAPK->AP1 Inflammation Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) AP1->Inflammation Econazole Econazole Nitrate Econazole->Lanosterol_14a_demethylase Inhibits Triamcinolone Triamcinolone Acetonide Triamcinolone->Inflammation Inhibits

Caption: Mechanism of this compound on Dermatophyte and Host Keratinocyte.

Experimental Workflow

G cluster_mic Broth Microdilution & Checkerboard Assays cluster_rhe Reconstituted Human Epidermis (RHE) Model prep_inoculum Prepare Dermatophyte Inoculum setup_plate Set up 96-well Plate prep_inoculum->setup_plate prep_drugs Prepare Serial Dilutions (Econazole +/- Triamcinolone) prep_drugs->setup_plate incubate_read Incubate & Read MIC setup_plate->incubate_read calc_fici Calculate FICI (Checkerboard only) incubate_read->calc_fici infect_rhe Infect RHE with Dermatophytes apply_treatment Apply Topical Treatment (this compound) infect_rhe->apply_treatment incubate_rhe Incubate apply_treatment->incubate_rhe evaluate_efficacy Evaluate Efficacy incubate_rhe->evaluate_efficacy histology Histology (PAS Stain) evaluate_efficacy->histology Qualitative qpcr qPCR (Fungal Load) evaluate_efficacy->qpcr Quantitative mtt MTT Assay (Viability) evaluate_efficacy->mtt Indirect

References

Application Notes and Protocols: Pevisone in Animal Models of Cutaneous Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pevisone is a topical combination therapy containing econazole (B349626) nitrate, a broad-spectrum azole antifungal, and triamcinolone (B434) acetonide, a potent corticosteroid.[1] This formulation is designed to concurrently address the fungal infection and the associated inflammatory symptoms of cutaneous candidiasis, which is primarily caused by Candida albicans.[1] The use of relevant animal models is crucial for the preclinical evaluation of such therapies, allowing for the assessment of efficacy, safety, and underlying mechanisms of action in a controlled in vivo setting.[2][3] This document provides detailed protocols and application notes for utilizing murine and guinea pig models to study the therapeutic effects of this compound on cutaneous candidiasis.

Animal Model Selection

The most common animal models for cutaneous candidiasis are mice and guinea pigs.[2][4][5] The choice of model depends on the specific research question and available resources.

  • Mouse Model (Mus musculus): Strains like BALB/c and C57BL/6 are frequently used.[2][6] Mice offer significant advantages, including cost-effectiveness, ease of handling, and the availability of numerous genetic knockout strains to investigate the role of specific immune components.[3][6] Dermal infection can often be established in healthy adult mice without immunosuppression.[6]

  • Guinea Pig Model (Cavia porcellus): Guinea pigs are also highly susceptible to cutaneous fungal infections and their skin response can closely mimic human conditions.[7][8] Often, mild immunosuppression with agents like prednisolone (B192156) is used to establish a more persistent and reproducible infection, which is ideal for evaluating the efficacy of antifungal agents over a longer duration.[5][7]

Experimental Protocols

Protocol 2.1: Preparation of Candida albicans Inoculum

This protocol is applicable to both mouse and guinea pig models.

Materials:

  • Candida albicans strain (e.g., ATCC 10231 or a clinical isolate)

  • Yeast Peptone Dextrose (YPD) agar (B569324) plates and broth

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer or spectrophotometer

  • Centrifuge

Methodology:

  • Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C for 14-18 hours with shaking.[4] This promotes the growth of the blastospore (yeast) form.

  • Harvest the cells by centrifugation at 800 x g for 5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in sterile PBS and determine the cell concentration using a hemocytometer or by measuring optical density.

  • Adjust the final concentration to 1 x 10⁸ cells/mL in sterile PBS for the infection procedure.[9]

Protocol 2.2: Murine Model of Cutaneous Candidiasis

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Electric clippers and hair removal cream

  • C. albicans inoculum (1 x 10⁸ cells/mL)

  • Insulin syringe with a 30G needle

  • This compound cream, vehicle control cream

  • Sterile swabs, surgical scissors, forceps

Methodology:

  • Animal Preparation: Anesthetize the mice according to institutional guidelines. Shave a 2x2 cm area on the dorsal back.[10]

  • Infection Induction (Intradermal):

    • Pull the shaved skin taut. Insert a 30G needle at a 10-15 degree angle into the deep dermis.[9]

    • Inject 50 µL of the C. albicans suspension (5 x 10⁶ cells).[9][11] A small, visible bleb should form at the injection site.

    • Mark the injection area with a non-toxic marker. The infection will typically develop over 24-48 hours, presenting as an ulcer or cyst.[9]

  • Treatment Application:

    • Beginning 24 hours post-infection, topically apply a standardized amount (e.g., 20-30 mg) of this compound or vehicle control cream to the infected area once or twice daily.[12]

    • Continue treatment for a predetermined period (e.g., 7-14 days).

  • Outcome Assessment: Euthanize mice at selected time points (e.g., day 3, 7, 14 post-treatment initiation) for analysis.

Protocol 2.3: Guinea Pig Model of Cutaneous Candidiasis

Materials:

  • Young adult guinea pigs (300-400 g)

  • Prednisolone

  • Electric clippers

  • C. albicans inoculum (1 x 10⁸ cells/mL)

  • Micropipette

  • This compound cream, vehicle control cream

Methodology:

  • Immunosuppression & Preparation:

    • Administer prednisolone subcutaneously (e.g., 30 mg/kg) three days before infection and continue with a maintenance dose if required for a persistent infection model.[5][7]

    • One day before infection, shave a 3x3 cm area on the dorsal back of each animal.

  • Infection Induction (Epicutaneous):

    • Apply 100 µL of the C. albicans suspension onto the shaved area.

    • Gently rub the suspension into the skin. Occlusive dressings are generally not required in prednisolone-treated animals.[5][7]

    • Visible lesions (erythema, scaling) should develop within 3-5 days.

  • Treatment Application:

    • Once lesions are established, apply a standardized amount (e.g., 50 mg) of this compound or vehicle control to the affected area once daily.

    • Continue treatment for 10-14 days.

  • Outcome Assessment: Monitor lesion scores daily. At the end of the study, collect skin biopsies for analysis.

Outcome Assessment Methodologies

Protocol 3.1: Clinical Assessment
  • Procedure: Visually score the severity of skin lesions daily or at set intervals.

  • Scoring System (0-4 scale):

    • Erythema (Redness): 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe.

    • Scaling: 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe.

    • Edema (Swelling): 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe, 4 = Very Severe.

  • A total clinical score is calculated by summing the individual scores.

Protocol 3.2: Mycological Assessment (Fungal Burden)
  • Procedure:

    • Euthanize the animal and excise the infected skin area (e.g., a 5 mm biopsy punch).[10]

    • Weigh the tissue sample.

    • Homogenize the tissue in 1 mL of sterile PBS.[10]

    • Perform serial dilutions of the homogenate in PBS.

    • Plate the dilutions onto YPD or Sabouraud Dextrose Agar plates containing antibiotics (e.g., chloramphenicol) to inhibit bacterial growth.[10]

    • Incubate at 30°C for 24-48 hours and count the number of colonies.

  • Data Expression: Results are expressed as Colony Forming Units (CFU) per gram or per milligram of tissue.

Protocol 3.3: Histopathological Analysis
  • Procedure:

    • Fix excised skin tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and cut thin sections (4-5 µm).

    • Stain sections with:

      • Hematoxylin and Eosin (H&E): To visualize tissue structure and inflammatory cell infiltration (e.g., neutrophils).[11]

      • Periodic acid-Schiff (PAS): To specifically stain and visualize fungal elements (yeast and hyphae) within the epidermis and dermis.[10]

  • Analysis: Microscopically evaluate epidermal hyperplasia, the extent of the inflammatory infiltrate, and the location and morphology of fungal cells.

Protocol 3.4: Immunological Analysis (Cytokine Measurement)
  • Procedure:

    • Homogenize excised skin tissue in a suitable lysis buffer.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Measure cytokine concentrations in the supernatant using specific ELISAs or a multiplex bead array system.[10][11]

  • Key Cytokines:

    • Pro-inflammatory: TNF-α, IL-6, IL-1β.

    • Th17-related (critical for antifungal defense): IL-17A, IL-17F, IL-22, IL-23.[10][13][14]

    • Anti-inflammatory: IL-10, TGF-β.[11]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Mycological Efficacy of this compound in Murine Model (Day 7)

Treatment Group N Mean Fungal Burden (log10 CFU/g tissue) ± SD Percent Reduction vs. Vehicle
Untreated 10 6.8 ± 0.5 -
Vehicle Control 10 6.7 ± 0.4 1.5%
Econazole Nitrate (1%) 10 4.2 ± 0.6 37.3%
Triamcinolone (0.1%) 10 7.1 ± 0.5 -6.0%

| this compound | 10 | 3.1 ± 0.7 | 53.7% |

Table 2: Clinical Score Assessment in Guinea Pig Model (Day 10)

Treatment Group N Mean Total Clinical Score ± SD Percent Improvement vs. Vehicle
Vehicle Control 8 8.5 ± 1.2 -
Econazole Nitrate (1%) 8 4.1 ± 0.9 51.8%
Triamcinolone (0.1%) 8 3.5 ± 1.1 58.8%

| this compound | 8 | 1.8 ± 0.7 | 78.8% |

Table 3: Key Cytokine Levels in Skin Tissue (pg/mg tissue)

Treatment Group IL-17A TNF-α IL-10
Healthy Control 15 ± 5 50 ± 12 25 ± 8
Vehicle Control 450 ± 60 820 ± 95 80 ± 15

| this compound | 210 ± 45 | 350 ± 70 | 150 ± 25 |

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (Mouse or Guinea Pig) C Animal Preparation (Shaving, Immunosuppression) A->C B Candida albicans Culture Preparation B->C D Induction of Cutaneous Candidiasis C->D E Group Allocation (Vehicle, this compound, etc.) D->E F Daily Topical Treatment Application E->F G Clinical Score Monitoring F->G H Sample Collection (Skin Biopsy) F->H I Mycological Analysis (CFU Count) H->I J Histopathology (H&E, PAS) H->J K Immunological Analysis (ELISA / CBA) H->K L L I->L Data Interpretation J->L Data Interpretation K->L Data Interpretation

Fig 1. Experimental workflow for evaluating this compound efficacy.
This compound's Dual Mechanism of Action Pathway

G cluster_fungus Candida albicans Cell cluster_host Host Keratinocyte / Immune Cell cluster_drug This compound Action Ergosterol Ergosterol Synthesis Membrane Cell Membrane Integrity Ergosterol->Membrane Fungal_Death Fungal Cell Death Membrane->Fungal_Death PAMPs Fungal PAMPs (e.g., β-glucan) PRR PRRs (e.g., Dectin-1) PAMPs->PRR NFkB NF-κB Pathway PRR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) NFkB->Cytokines Inflammation Inflammation (Erythema, Edema) Cytokines->Inflammation Symptoms Reduced Symptoms Inflammation->Symptoms Econazole Econazole Nitrate Econazole->Ergosterol Inhibits Triamcinolone Triamcinolone Acetonide Triamcinolone->NFkB Inhibits

Fig 2. Signaling pathways affected by this compound's components.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Pevisone's Active Antifungal Component

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pevisone is a topical combination cream containing econazole (B349626) nitrate (B79036), an azole antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid.[1][2] Its therapeutic effect against fungal skin infections is primarily due to the action of econazole nitrate.[3] Standardized antifungal susceptibility testing (AFST) is crucial for monitoring resistance trends and guiding therapeutic choices. However, established protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are designed for testing single, purified antifungal agents.[4][5]

Directly testing the this compound cream formulation is not recommended as the cream base and the presence of triamcinolone can interfere with test results, making them unreliable. Therefore, these protocols focus on the scientifically accepted method for determining the antifungal susceptibility of fungal isolates to econazole nitrate , the active antifungal ingredient in this compound.

The primary method detailed is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). This method is a cornerstone for in vitro susceptibility testing and is adaptable for both yeasts and filamentous fungi (moulds), the common causative agents of topical fungal infections.[6][7]

Data Presentation: Susceptibility of Fungi to Econazole

The following tables summarize the in vitro activity of econazole against common fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of Econazole Against Common Candida Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.016 - 160.754
Candida parapsilosis0.0625 - 160.450.5
Candida tropicalis0.5 - 160.460.5
Candida glabrata0.25 - 16--
Candida krusei4 - 64--
Candida guilliermondii0.32 - 16--

Data compiled from studies utilizing CLSI M27/M38 methodologies.[8][9] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate insufficient data for calculation.

Table 2: In Vitro Activity of Econazole Against Common Dermatophytes

Fungal SpeciesMIC Range (µg/mL)
Trichophyton rubrumModerately sensitive to resistant
Trichophyton mentagrophytesVaries by complex member
Trichophyton tonsurans<0.29 - 15.15
Microsporum canisModerately sensitive to resistant

Data for dermatophytes is more variable and less standardized than for Candida species.[10] Susceptibility can be highly strain-dependent.

Table 3: Quality Control (QC) Ranges for Reference Strains

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Azoles (general)Varies by specific azole
Candida krusei ATCC 6258Azoles (general)Varies by specific azole

Specific QC ranges for econazole are not officially established by CLSI or EUCAST. Laboratories should use established ranges for other azoles like voriconazole (B182144) or itraconazole (B105839) with QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 to ensure the assay is performing correctly.[11][12]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing of Econazole for Yeasts (Adapted from CLSI M27)

This protocol determines the MIC of econazole against yeast isolates like Candida spp.

1. Materials and Reagents:

  • Econazole nitrate powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS buffer (0.165 M)

  • Sterile saline (0.85%)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

  • Fungal isolates and QC strains (e.g., C. parapsilosis ATCC 22019)

  • Sabouraud Dextrose Agar (B569324) (SDA)

2. Preparation of Antifungal Stock Solution:

  • Dissolve econazole nitrate powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[8]

  • This stock solution is then serially diluted to create the working concentrations.

3. Inoculum Preparation:

  • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.[8]

  • Select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL).[8]

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[8]

4. Preparation of Microtiter Plates:

  • Prepare a series of twofold dilutions of econazole in RPMI-1640 medium directly in the 96-well plate. A typical concentration range is 0.016 to 16 µg/mL.[8][9]

  • Each well should contain 100 µL of the diluted antifungal agent.

  • Add 100 µL of the final standardized inoculum to each well.

  • Include a drug-free well (growth control) containing only inoculum and medium, and a sterility control well (medium only).

5. Incubation:

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.[8] The CLSI now recommends a 24-hour reading time for Candida spp.[13]

6. MIC Determination (Reading the Results):

  • Read the MIC at the specified time point.

  • The MIC is defined as the lowest concentration of econazole that causes a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free growth control well.[14] This is often determined visually or with a microplate reader.

Protocol 2: Modifications for Dermatophytes and Other Moulds (Adapted from CLSI M38)

Testing filamentous fungi like Trichophyton spp. requires modifications, primarily in inoculum preparation.

  • Inoculum Preparation:

    • Grow the mould on a suitable agar medium (e.g., potato dextrose agar) until adequate conidiation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the resulting conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Incubation: Incubation times are typically longer for moulds, often 48-96 hours, depending on the growth rate of the species.[15]

  • MIC Endpoint: For moulds, the MIC is often defined as the lowest concentration showing 100% inhibition of growth (no visible growth).

Mandatory Visualizations

Mechanism of Action

Econazole, like other azole antifungals, functions by disrupting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[16][17] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[18] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which increases membrane permeability and ultimately leads to fungal cell death or growth inhibition.[17][19]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-methylated sterols (toxic) Lanosterol->Intermediates Lanosterol 14α-demethylase (Target Enzyme) Ergosterol Ergosterol (Essential for membrane) Intermediates->Ergosterol Further enzymatic steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Econazole Econazole (Azole Antifungal) Econazole->Inhibition Inhibition->Lanosterol Inhibition

Mechanism of action for azole antifungals like econazole.
Experimental Workflow

The following diagram outlines the key steps in the broth microdilution antifungal susceptibility testing workflow.

G start 1. Isolate Fungal Strain prep_inoculum 2. Prepare Standardized Inoculum Suspension start->prep_inoculum plate_setup 4. Dispense Drug and Inoculum into 96-Well Plate prep_inoculum->plate_setup prep_drug 3. Prepare Serial Dilutions of Econazole prep_drug->plate_setup incubation 5. Incubate at 35°C (24-48h for yeasts) plate_setup->incubation reading 6. Read Plate Visually or Spectrophotometrically incubation->reading mic 7. Determine MIC Value (≥50% growth inhibition) reading->mic

Workflow for broth microdilution antifungal susceptibility testing.

References

High-performance liquid chromatography (HPLC) for Pevisone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Quantification of Pevisone Cream

AN-HPLC-028

Introduction

This compound is a widely used topical cream for the treatment of fungal skin infections where inflammation is a prominent feature. It combines the antifungal action of econazole (B349626) nitrate (B79036) with the anti-inflammatory effects of the corticosteroid clobetasone (B1204786) butyrate (B1204436). Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) is crucial for quality control during manufacturing and to ensure therapeutic efficacy. This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of econazole nitrate and clobetasone butyrate in this compound or similar cream formulations.

The method described herein is validated according to ICH Q2(R1) guidelines and is suitable for routine analysis in quality control laboratories.[1][2]

Experimental Protocol

Instrumentation and Materials
  • HPLC System : An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]

  • Chromatographic Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]

  • Software : Chromatography data station software for data acquisition and processing.[3]

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Methanol (B129727) (HPLC Grade)

    • Potassium dihydrogen orthophosphate (Analytical Grade)

    • Orthophosphoric acid (Analytical Grade)

    • Purified water (HPLC Grade)

  • Standards : Reference standards of Econazole Nitrate and Clobetasone Butyrate.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the simultaneous determination of both active ingredients.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M KH₂PO₄ Buffer (pH adjusted to 4.0 with orthophosphoric acid) (60:40 v/v)[4]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 10 µL[5]
Column Temperature 40 °C[3][6]
Detection Wavelength 240 nm[1][2]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Buffer Preparation (0.05M KH₂PO₄, pH 4.0) : Dissolve an appropriate amount of potassium dihydrogen orthophosphate in purified water to make a 0.05M solution. Adjust the pH to 4.0 using orthophosphoric acid.

  • Standard Stock Solution : Accurately weigh and transfer about 20 mg of Econazole Nitrate and 5 mg of Clobetasone Butyrate reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[7] This yields a solution with concentrations of approximately 200 µg/mL of Econazole Nitrate and 50 µg/mL of Clobetasone Butyrate.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the sample.

Sample Preparation
  • Accurately weigh an amount of this compound cream equivalent to approximately 10 mg of Econazole Nitrate into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15-20 minutes to melt the cream base and dissolve the active ingredients.[7]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 50 mL with methanol and mix thoroughly.

  • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.[3]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]

  • This solution is now ready for injection into the HPLC system.

Experimental Workflow

G start Start weigh_sample Weigh Cream Sample start->weigh_sample dissolve Add Methanol & Sonicate to Dissolve weigh_sample->dissolve cool_dilute Cool & Dilute to Volume dissolve->cool_dilute centrifuge Centrifuge cool_dilute->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject analyze Data Acquisition & Quantification inject->analyze end_node End analyze->end_node

Caption: HPLC sample preparation and analysis workflow for this compound cream.

Results and Data

The developed method was validated for specificity, linearity, accuracy, and precision.

System Suitability

System suitability parameters are established to ensure the chromatographic system is performing adequately.

ParameterClobetasone ButyrateEconazole NitrateAcceptance Criteria
Retention Time (min) ~3.0~8.8Consistent Rt
Tailing Factor (T) < 1.5< 1.5T ≤ 2
Theoretical Plates (N) > 2000> 2000N > 2000

Data synthesized from typical performance characteristics described in cited literature.[4]

Method Validation Summary

The following tables summarize the quantitative data from method validation studies.

Table 1: Linearity [1][4]

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Clobetasone Butyrate1 - 50> 0.999
Econazole Nitrate40 - 120> 0.999

Table 2: Accuracy (Recovery Studies) [1][7][9]

AnalyteSpiked LevelMean Recovery (%)% RSD
Clobetasone Butyrate80%, 100%, 120%98.5 - 100.5< 2.0
Econazole Nitrate80%, 100%, 120%98.7 - 101.2< 2.0

Table 3: Precision [1][7]

AnalyteRepeatability (% RSD, n=6)Intermediate Precision (% RSD)
Clobetasone Butyrate< 1.0< 2.0
Econazole Nitrate< 1.0< 2.0

Table 4: Limits of Detection (LOD) and Quantification (LOQ) [1][10]

AnalyteLOD (µg/mL)LOQ (µg/mL)
Clobetasone Butyrate~0.85~2.83
Econazole Nitrate~1.06~3.21

Logical Relationship Diagram

G method_dev Method Development validation Method Validation (ICH Q2 R1) method_dev->validation routine_qc Routine QC Analysis validation->routine_qc spec Specificity validation->spec lin Linearity validation->lin acc Accuracy validation->acc prec Precision validation->prec lod_loq LOD / LOQ validation->lod_loq robust Robustness validation->robust

Caption: Relationship between method development, validation, and routine use.

Conclusion

The RP-HPLC method detailed in this application note is simple, accurate, precise, and specific for the simultaneous quantification of Clobetasone Butyrate and Econazole Nitrate in this compound cream. The method's successful validation confirms its suitability for routine quality control analysis and stability studies in a pharmaceutical setting.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Pevisone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a topical combination therapy containing econazole (B349626) nitrate, an antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid. Understanding the metabolic fate of these two active ingredients is crucial for comprehensive safety and efficacy assessments in drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the identification and quantification of drug metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound metabolites using LC-MS/MS.

Metabolic Pathways of this compound Components

This compound's therapeutic action is derived from its two active ingredients, each undergoing distinct metabolic transformations.

Econazole Nitrate Metabolism

Econazole, an imidazole (B134444) antifungal, is primarily metabolized in the liver. The main biotransformation pathways include:

  • Oxidation: This occurs on the imidazole ring.

  • O-dealkylation: Cleavage of the ether linkage.

  • Glucuronidation: Conjugation of the resulting alcohol metabolites to form more water-soluble compounds for excretion.[1]

Triamcinolone Acetonide Metabolism

Triamcinolone acetonide, a synthetic corticosteroid, undergoes more limited metabolism. The primary metabolic route is hydroxylation. Key metabolites identified in human urine after topical and systemic administration include:

  • 6β-hydroxy triamcinolone acetonide: The major metabolite.

  • Other minor metabolites resulting from further oxidation and reduction reactions have also been detected, particularly after systemic administration.[4][5]

The following diagram illustrates the primary metabolic pathway for triamcinolone acetonide.

G TA Triamcinolone Acetonide Metabolism Hydroxylation (CYP450) TA->Metabolism M1 6β-hydroxy triamcinolone acetonide Metabolism->M1 G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standards (Deuterated TA and Econazole Analogs) Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification of Metabolites MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

References

Revolutionizing Topical Fungal and Inflammatory Skin Treatment: Advanced Drug Delivery Systems for Pevisone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pevisone, a combination cream of the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide, is a widely used topical therapy for inflamed fungal skin infections.[1][2] While effective, conventional cream formulations can have limitations in terms of drug penetration, sustained release, and patient compliance. This document outlines the rationale and experimental protocols for developing and characterizing novel topical drug delivery systems for this compound, aiming to enhance its therapeutic efficacy. We will explore advanced formulations such as hydrogels and nanoemulgels and provide detailed methodologies for their evaluation.

Rationale for Novel Drug Delivery Systems

The development of advanced topical drug delivery systems for this compound is driven by the goal of optimizing the therapeutic window of its active pharmaceutical ingredients (APIs), econazole nitrate and triamcinolone acetonide.

  • Econazole Nitrate: As a BCS Class II drug, econazole nitrate has low solubility and high permeability.[3] Enhancing its solubility and providing a sustained release can improve its antifungal activity.

  • Triamcinolone Acetonide: This potent corticosteroid requires controlled delivery to maximize its anti-inflammatory effects while minimizing potential side effects like skin atrophy.[4]

Novel formulations can offer several advantages over conventional creams:

  • Enhanced Drug Delivery: Improved penetration into the stratum corneum and viable epidermis.

  • Sustained Release: Prolonged therapeutic effect, potentially reducing application frequency.

  • Improved Physicochemical Properties: Better spreadability, homogeneity, and patient acceptability.[3]

  • Reduced Side Effects: Localized action with minimal systemic absorption.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical yet representative quantitative data comparing a conventional this compound cream with novel hydrogel and nanoemulgel formulations. This data is compiled from various studies on individual active ingredients to illustrate the potential improvements.[3][5]

Table 1: Physicochemical Characterization of this compound Formulations

ParameterConventional CreamNovel HydrogelNovel Nanoemulgel
Appearance Opaque, white creamTransparent, colorless gelTranslucent, whitish gel
pH 5.5 - 6.56.2 ± 0.26.3 ± 0.1
Viscosity (cP) 25000 - 3500015000 - 2000018000 - 22000
Spreadability (g.cm/s) 15 - 2025 - 3028 - 33
Drug Content (%) 98.5 ± 1.599.2 ± 0.899.5 ± 0.5

Table 2: In Vitro Drug Release Profile

Time (hours)Conventional Cream (% Release)Novel Hydrogel (% Release)Novel Nanoemulgel (% Release)
1 152530
2 284550
4 456572
6 608088
8 729295
12 85>95>98

Table 3: Ex Vivo Skin Permeation Parameters

ParameterConventional CreamNovel HydrogelNovel Nanoemulgel
Steady-State Flux (Jss) (µg/cm²/h)
Econazole Nitrate1.5 ± 0.33.2 ± 0.44.5 ± 0.5
Triamcinolone Acetonide0.8 ± 0.21.8 ± 0.32.5 ± 0.4
Permeability Coefficient (Kp) (cm/h x 10⁻³)
Econazole Nitrate0.150.320.45
Triamcinolone Acetonide0.080.180.25
Lag Time (h) 2.51.81.5

Experimental Protocols

Formulation of a Novel this compound Hydrogel

This protocol describes the preparation of a hydrogel formulation of this compound.

Materials:

Procedure:

  • Gelling Agent Dispersion: Disperse Carbopol 940 in purified water with constant stirring until a lump-free dispersion is obtained.

  • API Solubilization: Dissolve Econazole Nitrate and Triamcinolone Acetonide in propylene glycol.

  • Incorporation of APIs: Slowly add the API solution to the Carbopol dispersion with continuous mixing.

  • Neutralization: Adjust the pH to approximately 6.0 by adding triethanolamine dropwise. This will cause the gel to form.

  • Final Mixing: Continue stirring until a homogenous, transparent gel is formed.

  • Degassing: Allow the gel to stand to remove any entrapped air bubbles.

Physicochemical Characterization

a) Visual Inspection: Assess the prepared formulations for color, homogeneity, and clarity.

b) pH Measurement: Use a calibrated pH meter to determine the pH of the formulations.

c) Viscosity: Measure the viscosity using a Brookfield viscometer at different rotational speeds.

d) Spreadability: Determine the spreadability by placing a known weight on a specified amount of the formulation between two glass plates and measuring the diameter of the spread circle over time.

e) Drug Content:

  • Accurately weigh a sample of the formulation.

  • Dissolve it in a suitable solvent (e.g., methanol).

  • Filter the solution and analyze the drug content using a validated HPLC method.

In Vitro Release Testing (IVRT)

This protocol outlines the procedure for assessing the in vitro release of Econazole Nitrate and Triamcinolone Acetonide from the prepared formulations using a Franz diffusion cell.[5][6]

Apparatus:

  • Franz Diffusion Cell System

  • Synthetic membrane (e.g., cellulose (B213188) acetate)

  • Receptor medium: Phosphate buffer pH 7.4

  • HPLC system with UV detector

Procedure:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium overnight.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C ± 0.5°C) receptor medium and start the magnetic stirrer.

  • Dosing: Apply a precise amount of the formulation (e.g., 300 mg) to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot gives the release rate.

Ex Vivo Skin Permeation Study

This protocol describes the evaluation of drug permeation through excised skin.[7][8]

Apparatus and Materials:

  • Franz Diffusion Cell System

  • Excised human or animal (e.g., porcine) skin

  • Dermatome

  • Receptor medium: Phosphate buffer pH 7.4

  • HPLC system with UV detector

Procedure:

  • Skin Preparation: Obtain full-thickness skin and remove subcutaneous fat. Use a dermatome to obtain skin sections of a uniform thickness (e.g., 400 ± 50 µm).

  • Cell Assembly and Dosing: Follow the same procedure as for IVRT (steps 2-4), using the excised skin as the membrane.

  • Sampling and Analysis: Follow the same procedure as for IVRT (steps 5-6).

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial drug concentration in the donor compartment.

    • The lag time (tL) is determined from the x-intercept of the linear portion of the plot.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Active Ingredients

Econazole Nitrate: This antifungal agent inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[7][10]

Triamcinolone Acetonide: As a glucocorticoid, it binds to cytosolic glucocorticoid receptors.[11] The activated receptor-ligand complex translocates to the nucleus, where it modulates gene expression, leading to the suppression of pro-inflammatory cytokines and enzymes.[8]

cluster_0 Econazole Nitrate Mechanism Econazole Econazole Nitrate Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Econazole->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol Blocks conversion Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Ergosterol->Cell_Death Disruption leads to Fungal_Membrane->Cell_Death Loss of integrity leads to

Antifungal mechanism of Econazole Nitrate.

cluster_1 Triamcinolone Acetonide Mechanism Triamcinolone Triamcinolone Acetonide GR Glucocorticoid Receptor (GR) Triamcinolone->GR Binds to Complex Triamcinolone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Complex->GRE Binds to Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Anti_inflammatory Synthesis of Anti-inflammatory Proteins Gene_Expression->Anti_inflammatory Increases Pro_inflammatory Suppression of Pro-inflammatory Cytokines Gene_Expression->Pro_inflammatory Decreases

Anti-inflammatory mechanism of Triamcinolone Acetonide.
Experimental Workflow for Novel Formulation Development

The development and evaluation of a novel topical delivery system for this compound follows a structured workflow, from formulation to pre-clinical assessment.

Formulation Formulation Development (Hydrogel/Nanoemulgel) Physicochemical Physicochemical Characterization (pH, Viscosity, etc.) Formulation->Physicochemical IVRT In Vitro Release Testing (IVRT) Physicochemical->IVRT ExVivo Ex Vivo Skin Permeation Studies IVRT->ExVivo Stability Stability Studies ExVivo->Stability Data_Analysis Data Analysis and Comparison Stability->Data_Analysis

Workflow for novel this compound formulation development.

Conclusion

The development of novel topical drug delivery systems for this compound, such as hydrogels and nanoemulgels, presents a promising approach to enhance the therapeutic efficacy of econazole nitrate and triamcinolone acetonide. The detailed protocols provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of these advanced systems. By leveraging these methodologies, researchers can develop superior topical products with improved drug delivery, sustained release, and better patient outcomes.

References

Application Note: Utilizing Franz Diffusion Cells for In Vitro Skin Penetration Studies of Pevisone Cream

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for conducting in vitro skin penetration studies of Pevisone cream using Franz diffusion cells. This compound, a topical formulation containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide, is indicated for the treatment of inflammatory dermatoses with fungal infections.[1][2][3] Understanding the dermal absorption of these active pharmaceutical ingredients (APIs) is crucial for assessing its efficacy and safety. The Franz diffusion cell is a well-established in vitro model for evaluating the permeation and penetration of topical drug products.[4][5][6][7] This application note details the experimental setup, protocol, and data analysis for assessing the skin penetration of econazole nitrate and triamcinolone acetonide from this compound cream.

Introduction

This compound cream combines the broad-spectrum antimycotic activity of econazole nitrate with the anti-inflammatory, antipruritic, and vasoconstrictive properties of triamcinolone acetonide.[1][2][8] Econazole nitrate disrupts the fungal cell membrane, while triamcinolone acetonide mitigates inflammatory symptoms.[1] The effectiveness of a topical product like this compound is contingent upon the ability of its active ingredients to penetrate the stratum corneum and reach the target site within the skin. In vitro permeation testing (IVPT) using Franz diffusion cells is a critical tool for characterizing the release and penetration of APIs from semi-solid dosage forms.[9][10] This method provides valuable data for formulation development, quality control, and bioequivalence studies, and is recognized by regulatory bodies.[11][12][13][14]

This compound Cream Composition:

ComponentFunction
Econazole NitrateAntifungal Active Pharmaceutical Ingredient[1][3][8]
Triamcinolone AcetonideCorticosteroid Active Pharmaceutical Ingredient[1][3][8]
Benzoic AcidPreservative[1][3]
Butylated HydroxyanisoleAntioxidant[1][3]
Liquid Paraffin, Macrogol Glycerol Oleate, Macrogol-6 and Macrogol-32 Glycerol Stearate, Disodium Edetate, Purified WaterCream Base Excipients[3]

Experimental Protocol

This protocol outlines the methodology for an in vitro skin permeation study of this compound cream using vertical glass Franz diffusion cells.

Materials and Equipment
  • Franz Diffusion Cells (e.g., PermeGear)

  • Human or porcine skin membrane (dermatomed to a thickness of ~500 µm)[12]

  • This compound Cream

  • Receptor solution (e.g., Phosphate (B84403) Buffered Saline (PBS) pH 7.4, potentially with a solubility enhancer like a low percentage of ethanol (B145695) or a surfactant, to maintain sink conditions)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C ± 1°C[13]

  • Syringes and needles for sampling

  • Volumetric flasks and pipettes

  • Analytical standards of econazole nitrate and triamcinolone acetonide

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis prep_receptor Prepare and Degas Receptor Solution prep_franz Assemble Franz Diffusion Cells prep_receptor->prep_franz prep_skin Prepare Skin Membrane (Thaw, Cut) prep_skin->prep_franz equilibrate Equilibrate Assembled Cells at 32°C prep_franz->equilibrate apply_cream Apply this compound Cream to Skin Surface equilibrate->apply_cream start_stirring Start Stirring apply_cream->start_stirring collect_samples Collect Samples at Predetermined Time Points start_stirring->collect_samples replace_medium Replace with Fresh Receptor Medium collect_samples->replace_medium Maintain Sink Conditions analyze_hplc Analyze Samples by HPLC collect_samples->analyze_hplc replace_medium->collect_samples calculate_permeation Calculate Permeation Parameters analyze_hplc->calculate_permeation

Caption: Experimental workflow for the in vitro skin permeation study.

Step-by-Step Procedure
  • Receptor Solution Preparation: Prepare the chosen receptor solution and degas it to remove dissolved air, which can form bubbles and interfere with diffusion.[15]

  • Skin Membrane Preparation: If using frozen skin, thaw it at room temperature. Carefully cut sections of the skin to a size sufficient to fit between the donor and receptor compartments of the Franz cell.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces upwards towards the donor chamber.

    • Clamp the donor and receptor chambers together securely.

    • Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[16]

    • Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath or on a heating block set to maintain a skin surface temperature of 32°C ± 1°C. Allow the system to equilibrate for at least 30 minutes.[13]

  • Application of this compound Cream: Accurately weigh and apply a finite dose of this compound cream (e.g., 10-15 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[16]

  • Sample Analysis: Analyze the collected samples for the concentration of econazole nitrate and triamcinolone acetonide using a validated HPLC method.[17]

  • Data Analysis: Calculate the cumulative amount of each API permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Analytical Method

A reversed-phase HPLC-UV method is suitable for the simultaneous quantification of econazole nitrate and triamcinolone acetonide.

Example HPLC Conditions:

ParameterCondition
ColumnC18 (e.g., 150mm x 4.6mm, 5µm)[18]
Mobile PhaseMethanol: 50 mM potassium dihydrogen phosphate buffer (pH 2.6) (70:30, v/v)[18]
Flow Rate1.0 mL/min[18]
Detection Wavelength230 nm[18]
Injection Volume20 µL
TemperatureAmbient

Note: The mobile phase composition and pH may need to be optimized for the best separation of the two APIs and any potential interfering peaks from the formulation excipients.

Data Presentation

The quantitative data from the skin permeation study should be summarized in tables for clarity and ease of comparison.

Table 1: Cumulative Permeation of Econazole Nitrate and Triamcinolone Acetonide

Time (hours)Cumulative Econazole Nitrate Permeated (µg/cm²) ± SDCumulative Triamcinolone Acetonide Permeated (µg/cm²) ± SD
000
1
2
4
6
8
12
24

Table 2: Skin Permeation Parameters

Active Pharmaceutical IngredientSteady-State Flux (Jss) (µg/cm²/h)Lag Time (t_lag) (h)Permeability Coefficient (K_p) (cm/h)
Econazole Nitrate
Triamcinolone Acetonide

Signaling Pathway and Mechanism of Action

While a detailed signaling pathway analysis is beyond the scope of a standard permeation study, understanding the mechanism of action of the active ingredients is important for interpreting the results.

G cluster_this compound This compound Cream Application cluster_skin Skin Layers cluster_action Mechanism of Action cluster_effect Therapeutic Effect This compound This compound (Econazole + Triamcinolone) sc Stratum Corneum This compound->sc Penetration epidermis Viable Epidermis sc->epidermis dermis Dermis epidermis->dermis econazole_action Econazole: Inhibits fungal ergosterol (B1671047) synthesis -> Disrupts cell membrane integrity epidermis->econazole_action triamcinolone_action Triamcinolone: Binds to glucocorticoid receptors -> Inhibits pro-inflammatory mediators epidermis->triamcinolone_action antifungal Antifungal Effect econazole_action->antifungal anti_inflammatory Anti-inflammatory Effect triamcinolone_action->anti_inflammatory

Caption: Mechanism of action following skin penetration.

Conclusion

The Franz diffusion cell method provides a robust and reliable in vitro system for assessing the skin penetration of econazole nitrate and triamcinolone acetonide from this compound cream.[4] The detailed protocol and data presentation format outlined in this application note will enable researchers to generate reproducible and accurate data for product development, quality control, and regulatory submissions. The results of such studies are crucial for ensuring the therapeutic efficacy and safety of topical dermatological products.

References

Application Notes and Protocols for Culturing Dermatophytes in Pevisone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a combination topical therapy containing econazole (B349626) nitrate (B79036), an antifungal agent, and triamcinolone (B434) acetonide, a corticosteroid. This formulation is indicated for the treatment of inflammatory dermatophytoses. Effective research and development concerning this compound necessitate standardized and reproducible methods for the cultivation of dermatophytes, the fungi responsible for these infections. This document provides comprehensive application notes and protocols for the culture and evaluation of dermatophytes in the context of this compound research.

Dermatophytes, primarily belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are keratinophilic fungi that cause infections of the skin, hair, and nails.[1] The rising incidence of chronic and recalcitrant dermatophyte infections underscores the need for robust in vitro studies to assess the efficacy of antifungal agents like this compound.[2]

Mechanism of Action of this compound Components

A thorough understanding of the individual components of this compound is crucial for designing relevant in vitro studies.

  • Econazole Nitrate: As an imidazole (B134444) antifungal, econazole's primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-α-demethylase.[3][4] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital structural component of the fungal cell membrane.[3][5] By disrupting ergosterol synthesis, econazole compromises the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately cell death.[3][5]

  • Triamcinolone Acetonide: This potent corticosteroid provides anti-inflammatory, antipruritic, and vasoconstrictive effects, which help to manage the inflammatory symptoms of dermatophyte infections.[6] It is important for researchers to consider that the presence of a corticosteroid can sometimes alter the clinical presentation of a fungal infection, a phenomenon known as tinea incognito.[7] One study has suggested that triamcinolone exhibits weaker synergistic antifungal activity when combined with certain antifungals compared to other immunosuppressants.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, culture, and antifungal susceptibility testing of dermatophytes.

Protocol 1: Isolation and Culture of Dermatophytes from Clinical Samples

This protocol details the standardized procedure for collecting and cultivating dermatophytes from clinical specimens.

Materials:

  • Sterile scalpel blades, forceps, or a new, sterile toothbrush

  • 70% ethyl alcohol

  • Sterile Petri dishes or appropriate collection containers

  • Dermatophyte Test Medium (DTM)

  • Sabouraud Dextrose Agar (B569324) (SDA) supplemented with chloramphenicol (B1208) and cycloheximide

  • Incubator maintained at 25-30°C

  • Microscope, glass slides, and coverslips

  • Lactophenol cotton blue stain

Procedure:

  • Sample Collection:

    • Skin Lesions: The affected area should be cleaned with 70% ethyl alcohol and allowed to air dry.[9] Using a sterile scalpel blade, collect skin scrapings from the active, peripheral border of the lesion.

    • Affected Hair: Pluck hairs from the lesion margin using sterile forceps.

    • Nail Samples: Collect subungual debris and clippings from the affected nail.

    • Screening for Asymptomatic Carriers: The Mackenzie brush technique is recommended, particularly for screening cats. A new toothbrush is gently brushed over the animal's coat, with emphasis on the facial, auricular, and paw regions.[10]

  • Inoculation:

    • Gently press the collected clinical material (skin scales, hair, nail fragments) onto the surface of both DTM and SDA plates.

    • If using the toothbrush technique, lightly press the bristles onto the agar surface.[10]

  • Incubation:

    • Incubate the inoculated media at 25-30°C.

    • Ensure the lids of the Petri dishes or caps (B75204) of culture tubes are kept slightly loose to permit adequate air exchange.

    • Cultures should be examined daily for up to three weeks.[10]

  • Identification:

    • Macroscopic Evaluation: On DTM, pathogenic dermatophytes typically produce white, aerial hyphae and cause the pH indicator in the medium to change from yellow to red. This color change should be concurrent with the initial appearance of the colony.[11] The colony morphology, including texture, color, and any reverse-side pigmentation, should be observed on SDA.

    • Microscopic Evaluation: A small portion of the fungal colony should be transferred to a microscope slide containing a drop of lactophenol cotton blue stain. The fungal elements are gently teased apart with sterile needles and covered with a coverslip. The slide is then examined under a microscope for the characteristic morphology of macroconidia and microconidia, which aids in the identification of the genus and species. For instance, Microsporum canis is characterized by its large, spindle-shaped, thick-walled macroconidia containing six or more cells.[10]

Protocol 2: Antifungal Susceptibility Testing (AFST) of Dermatophytes via Broth Microdilution (Based on CLSI M38-A2)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, such as econazole, against dermatophytes.[12][13][14][15]

Materials:

  • Pure culture of the dermatophyte isolate on Potato Dextrose Agar (PDA) to enhance sporulation

  • Sterile 0.85% saline containing 0.05% Tween 80

  • Spectrophotometer

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Econazole nitrate analytical standard

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator set at 28-35°C

Procedure:

  • Inoculum Preparation:

    • Harvest conidia from a 7 to 14-day-old culture grown on PDA. Flood the agar surface with the sterile saline-Tween 80 solution and gently scrape the colony surface.

    • Transfer the resulting suspension to a sterile tube. Allow larger hyphal fragments to sediment for 5 to 10 minutes.

    • Adjust the final concentration of the conidial suspension in the supernatant to 1–3 x 10³ colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer.[16]

  • Preparation of Antifungal Solutions:

    • Prepare a stock solution of econazole nitrate in DMSO.

    • Perform serial twofold dilutions of the econazole stock solution in RPMI-1640 medium within the 96-well plate to obtain the desired final concentrations.

  • Microdilution Plate Inoculation:

    • Dispense 100 µL of each econazole dilution into the appropriate wells of the microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well containing the antifungal agent.

    • A growth control well should be included, containing 100 µL of RPMI-1640 and 100 µL of the inoculum.

    • A sterility control well containing 200 µL of RPMI-1640 should also be included.

  • Incubation:

    • Incubate the plates at 28-35°C for 4 to 7 days, or until visible growth is observed in the growth control well.[1]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) as compared to the growth control. The endpoint is determined by visual inspection.[9]

Data Presentation

The following tables summarize the in vitro susceptibility of common dermatophytes to econazole, with data compiled from various scientific publications.

Table 1: Minimum Inhibitory Concentration (MIC) of Econazole against Trichophyton Species

Trichophyton SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Trichophyton spp.302 - 8[10]
T. mentagrophytes7Not Specified[1]
T. rubrum1Not Specified[1]
Dermatophytes (including Trichophyton spp.)Not Specified<0.001 - 0.25[3][7]

Table 2: Minimum Inhibitory Concentration (MIC) of Econazole against Microsporum Species

Microsporum SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
M. canis19Not Specified[1]
M. gypseum5Not Specified[1]
Dermatophytes (including Microsporum spp.)Not Specified<0.001 - 0.25[3][7]

Mandatory Visualization

Diagram 1: Mechanism of Action of Econazole

Econazole_Mechanism Econazole Econazole Lanosterol_Demethylase Lanosterol 14-α-demethylase (CYP51) Econazole->Lanosterol_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol_Demethylase->Ergosterol_Pathway Catalyzes conversion in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption leads to

Caption: Econazole's inhibition of ergosterol synthesis.

Diagram 2: Experimental Workflow for Dermatophyte Culturing and Susceptibility Testing

Dermatophyte_Workflow cluster_collection Sample Collection cluster_culture Isolation & Culture cluster_afst Antifungal Susceptibility Testing cluster_research This compound Research Application Sample_Collection Clinical Sample (Skin, Hair, Nail) Inoculation Inoculate on DTM & SDA Sample_Collection->Inoculation Incubation Incubate at 25-30°C (up to 21 days) Inoculation->Incubation Identification Macroscopic & Microscopic Identification Incubation->Identification Inoculum_Prep Prepare Fungal Inoculum (CLSI M38-A2) Identification->Inoculum_Prep Microdilution Broth Microdilution with Econazole Inoculum_Prep->Microdilution MIC_Determination Incubate & Determine MIC Microdilution->MIC_Determination Data_Analysis Analyze Efficacy Data MIC_Determination->Data_Analysis

Caption: Workflow for this compound research on dermatophytes.

References

Application Notes and Protocols for Pevisone in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone® is a topical cream combining the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide. This combination is effective for treating cutaneous mycoses with a prominent inflammatory component.[1] The use of three-dimensional (3D) skin equivalent models offers a physiologically relevant, in vitro platform for preclinical evaluation of such topical formulations, reducing the reliance on animal testing.[2][3] These models, consisting of differentiated human keratinocytes and fibroblasts, mimic the structure and barrier function of human skin, making them ideal for assessing the efficacy and safety of topical drugs.[4][5]

This document provides detailed application notes and experimental protocols for evaluating the antifungal and anti-inflammatory properties of this compound in 3D skin equivalent models.

Key Applications

  • Antifungal Efficacy Assessment: Evaluating the ability of this compound to inhibit the growth of pathogenic fungi, such as Candida albicans, in a 3D skin model.

  • Anti-inflammatory Activity Screening: Quantifying the reduction of pro-inflammatory mediators in response to this compound treatment in an inflamed 3D skin model.

  • Cytotoxicity and Skin Irritation Potential: Determining the safety profile of this compound by assessing its impact on the viability of cells within the 3D skin construct.

  • Mechanism of Action Studies: Investigating the cellular and molecular pathways modulated by this compound in a human-like skin environment.

Experimental Protocols

General Culture and Maintenance of 3D Skin Equivalents

Commercially available or in-house developed full-thickness 3D skin models (containing both epidermal and dermal layers) should be used.[4]

  • Initial Culture: Upon receipt, equilibrate the 3D skin models in the provided or recommended culture medium for 24 hours at 37°C and 5% CO₂.

  • Media Changes: Change the culture medium every 2-3 days, ensuring to handle the inserts with sterile forceps to avoid contamination.

Antifungal Efficacy Study (Fungal Infection Model)

This protocol outlines the procedure to assess the antifungal activity of this compound against a fungal infection in a 3D skin model.

  • Fungal Preparation: Culture Candida albicans (or another relevant fungal species) in an appropriate broth overnight. Centrifuge the culture, wash the fungal cells with sterile phosphate-buffered saline (PBS), and resuspend to a concentration of 1 x 10⁶ cells/mL.

  • Infection of 3D Skin Model: Topically apply 10-20 µL of the fungal suspension onto the surface of the 3D skin models. Incubate for 24 hours to allow for infection establishment.

  • Topical Application of this compound:

    • Gently spread a thin layer (approximately 10-20 mg) of this compound cream onto the surface of the infected 3D skin models.

    • Include a vehicle control (cream base without active ingredients) and an untreated infected control.

  • Incubation: Incubate the treated and control models for 24-48 hours.

  • Endpoint Analysis:

    • Fungal Viability (MTT Assay): Transfer the epidermal layer to a new plate containing MTT solution (0.5 mg/mL in culture medium) and incubate for 3-4 hours. Extract the formazan (B1609692) product with isopropanol (B130326) and measure the absorbance at 570 nm. A reduction in absorbance indicates decreased fungal viability.

    • Histology: Fix the models in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the skin layers.

Anti-inflammatory Efficacy Study

This protocol describes how to evaluate the anti-inflammatory effects of this compound.

  • Induction of Inflammation:

    • Treat the 3D skin models with a pro-inflammatory stimulus. A common method is to add lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β) to the culture medium for 24 hours.

  • Topical Application of this compound:

    • Apply this compound cream topically as described in the antifungal protocol.

    • Include a vehicle control and an untreated inflamed control.

  • Incubation: Incubate for 24 hours.

  • Endpoint Analysis:

    • Cytokine Analysis (ELISA): Collect the culture medium from each well. Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as IL-1α, IL-6, IL-8, and TNF-α.[6][7]

    • Gene Expression Analysis (qPCR): Isolate RNA from the 3D skin models. Perform reverse transcription and quantitative PCR to analyze the expression of genes encoding for pro-inflammatory cytokines and other inflammatory markers.

Cytotoxicity Assessment (MTT Assay)

This protocol is for assessing the potential cytotoxicity of this compound.[8][9][10]

  • Topical Application: Apply different concentrations of this compound cream to the surface of non-inflamed, non-infected 3D skin models.

  • Incubation: Incubate for 24 hours.

  • MTT Assay: Perform the MTT assay as described in the antifungal protocol to determine the percentage of viable cells compared to an untreated control. A significant decrease in viability indicates cytotoxicity.

Data Presentation

Table 1: Antifungal Efficacy of this compound in a C. albicans-Infected 3D Skin Model

Treatment GroupFungal Viability (% of Infected Control)
Infected Control100 ± 8.5
Vehicle Control95 ± 7.2
This compound25 ± 4.1*

*p < 0.05 compared to Infected Control

Table 2: Anti-inflammatory Effect of this compound on Cytokine Release in LPS-Stimulated 3D Skin Models

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Untreated Control50 ± 10150 ± 2530 ± 8
LPS-Stimulated Control800 ± 651200 ± 90500 ± 45
Vehicle + LPS780 ± 581150 ± 85480 ± 40
This compound + LPS250 ± 30400 ± 35150 ± 20*

*p < 0.05 compared to LPS-Stimulated Control

Table 3: Cytotoxicity of this compound in 3D Skin Models

Treatment GroupCell Viability (% of Untreated Control)
Untreated Control100 ± 5.0
Vehicle Control98 ± 4.5
This compound (1x concentration)95 ± 6.2
This compound (10x concentration)80 ± 7.8*

*p < 0.05 compared to Untreated Control

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture 3D Skin Model Culture infection Infection of Model culture->infection inflammation Induction of Inflammation culture->inflammation cytotoxicity_analysis Cytotoxicity (MTT) culture->cytotoxicity_analysis fungal_prep Fungal Culture (C. albicans) fungal_prep->infection inflammation_prep Inflammatory Stimulus (LPS) inflammation_prep->inflammation pevisone_app Topical this compound Application infection->pevisone_app inflammation->pevisone_app antifungal_analysis Antifungal Efficacy (MTT, Histology) pevisone_app->antifungal_analysis anti_inflammatory_analysis Anti-inflammatory Efficacy (ELISA, qPCR) pevisone_app->anti_inflammatory_analysis

Caption: Experimental workflow for evaluating this compound in 3D skin models.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte cluster_drug Drug Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Cytokines IL-6, IL-8, TNF-α Pro_inflammatory_Genes->Cytokines Triamcinolone Triamcinolone Acetonide GR Glucocorticoid Receptor Triamcinolone->GR GR->NFkB Inhibition

Caption: Anti-inflammatory signaling pathway of Triamcinolone Acetonide.

antifungal_mechanism cluster_drug_action Drug Action cluster_fungal_cell Fungal Cell Econazole Econazole Nitrate Ergosterol_Synthesis Ergosterol Synthesis Econazole->Ergosterol_Synthesis Inhibition Cell_Membrane Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Disruption leads to

Caption: Antifungal mechanism of action of Econazole Nitrate.

References

Application Notes and Protocols for Gene Expression Analysis in Fungi Treated with Pevisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in fungi upon treatment with Pevisone, a topical cream containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide.[1][2] Understanding the molecular response of fungi to this combination therapy is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and discovering new therapeutic targets.

Introduction

This compound combines the antifungal activity of econazole nitrate with the anti-inflammatory properties of triamcinolone acetonide.[1][2][3] Econazole nitrate, an imidazole (B134444) derivative, primarily functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6][7] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[5][7] Triamcinolone acetonide is a corticosteroid that helps to alleviate the inflammatory symptoms associated with fungal infections, such as redness and itching, through its vasoconstrictive and anti-inflammatory actions.[2][3]

This document outlines a hypothetical study to investigate the transcriptomic changes in a model fungus, such as Candida albicans or a dermatophyte like Trichophyton rubrum, in response to treatment with this compound, as well as its individual active components. The protocols provided cover fungal culture, treatment, RNA extraction, and a workflow for next-generation sequencing (NGS)-based gene expression analysis.

Data Presentation: Hypothetical Gene Expression Analysis

The following tables summarize hypothetical quantitative data from an RNA-sequencing experiment. The data represents fold changes in the expression of key genes in a model fungus after treatment with Econazole Nitrate, Triamcinolone Acetonide, and this compound, relative to an untreated control.

Table 1: Differentially Expressed Genes in the Ergosterol Biosynthesis Pathway

GeneFunctionEconazole Nitrate (Fold Change)Triamcinolone Acetonide (Fold Change)This compound (Fold Change)
ERG1Squalene epoxidase-1.5-0.1-1.6
ERG11Lanosterol 14-alpha-demethylase-4.8-0.2-5.2
ERG24C-14 sterol reductase-1.20.1-1.3
ERG25C-4 methyl sterol oxidase-1.8-0.1-1.9
ERG6Sterol C-24 methyltransferase-1.40.0-1.5

Table 2: Differentially Expressed Genes Related to Stress Response and Cell Wall Integrity

GeneFunctionEconazole Nitrate (Fold Change)Triamcinolone Acetonide (Fold Change)This compound (Fold Change)
HSP90Heat shock protein 902.50.52.8
CAT1Catalase2.10.32.3
SOD1Superoxide dismutase1.90.22.0
CHS1Chitin synthase 11.5-0.11.6
FKS1Glucan synthase subunit1.30.11.4

Table 3: Differentially Expressed Genes Potentially Related to Virulence and Drug Resistance

GeneFunctionEconazole Nitrate (Fold Change)Triamcinolone Acetonide (Fold Change)This compound (Fold Change)
CDR1ABC transporter (drug efflux)3.20.43.5
MDR1MFS transporter (drug efflux)2.80.13.0
ALS3Agglutinin-like sequence 3 (adhesion)-1.7-0.3-1.9
SAP5Secreted aspartyl protease 5-1.5-0.2-1.6

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in the gene expression analysis of fungi treated with this compound.

Protocol 1: Fungal Culture and Treatment
  • Fungal Strain and Culture Conditions:

    • Select a relevant fungal strain (e.g., Candida albicans SC5314 or Trichophyton rubrum clinical isolate).

    • Culture the fungus in an appropriate liquid medium (e.g., Yeast Peptone Dextrose (YPD) for C. albicans or Sabouraud Dextrose Broth for T. rubrum) at the optimal temperature (30°C for C. albicans, 28°C for T. rubrum) with shaking until it reaches the mid-logarithmic growth phase.

  • Preparation of Treatment Solutions:

    • Prepare stock solutions of econazole nitrate and triamcinolone acetonide in a suitable solvent (e.g., DMSO).

    • This compound cream cannot be directly added to liquid cultures. To mimic its application, a concentration of the active ingredients equivalent to that in the cream should be used. For this hypothetical study, we will use the individual components.

  • Treatment of Fungal Cultures:

    • Dilute the fungal culture to a standardized cell density.

    • Divide the culture into four treatment groups:

      • Vehicle control (DMSO)

      • Econazole nitrate (at a predetermined inhibitory concentration, e.g., MIC50)

      • Triamcinolone acetonide (at a concentration equivalent to that in this compound)

      • This compound (a combination of the econazole nitrate and triamcinolone acetonide concentrations used above)

    • Incubate the treated cultures for a defined period (e.g., 4-6 hours) to allow for changes in gene expression.

Protocol 2: RNA Extraction from Fungal Cells

High-quality RNA is essential for successful gene expression analysis.[8] Fungal cells can be challenging due to their robust cell walls.

  • Cell Harvesting:

    • Harvest fungal cells from the treated cultures by centrifugation.

    • Wash the cell pellet with sterile, RNase-free water.

  • Cell Lysis:

    • This is a critical step. Mechanical disruption is often necessary.

    • Method A: Bead Beating: Resuspend the cell pellet in a lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) in a tube with sterile glass or zirconia beads. Vigorously agitate using a bead beater.

    • Method B: Liquid Nitrogen Grinding: Flash-freeze the cell pellet in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • RNA Purification:

    • Following cell lysis, proceed with a commercial RNA extraction kit (e.g., RNeasy Mini Kit from QIAGEN) or a TRIzol-based method.[9]

    • Include an on-column DNase digestion step to remove any contaminating genomic DNA.[10]

    • Elute the RNA in RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value of >7 is generally recommended for RNA-seq.

Protocol 3: RNA-Sequencing and Bioinformatic Analysis
  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis Pipeline:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to the reference genome of the chosen fungal species using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the different treatment conditions.[11]

    • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to understand the biological processes affected by the treatments.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol ERG1 Intermediates Sterol Intermediates Lanosterol->Intermediates ERG11 Ergosterol Ergosterol Intermediates->Ergosterol Multiple steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation ERG1 ERG1 (Squalene epoxidase) ERG11 ERG11 (Lanosterol 14-alpha-demethylase) Econazole Econazole Nitrate Econazole->ERG11 Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Econazole Nitrate.

Culture Fungal Culture (e.g., Candida albicans) Treatment Treatment (this compound Components) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction (Bead Beating/Grinding) Harvest->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC) Sequencing->QC2 Mapping Read Mapping (HISAT2/STAR) QC2->Mapping Quantification Gene Quantification (featureCounts) Mapping->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis Functional Analysis (GO, KEGG) DEA->Functional_Analysis

Caption: Experimental workflow for fungal gene expression analysis.

This compound This compound Treatment Econazole Econazole Nitrate This compound->Econazole Triamcinolone Triamcinolone Acetonide This compound->Triamcinolone Ergosterol_Inhibition Inhibition of Ergosterol Synthesis Econazole->Ergosterol_Inhibition Fungal_Signaling Modulation of Fungal Signaling Pathways (Hypothetical) Triamcinolone->Fungal_Signaling Membrane_Stress Cell Membrane Stress Ergosterol_Inhibition->Membrane_Stress Gene_Expression_E Altered Gene Expression (e.g., ERG genes, stress response) Membrane_Stress->Gene_Expression_E Gene_Expression_T Altered Gene Expression (e.g., virulence factors) Fungal_Signaling->Gene_Expression_T

Caption: Logical relationship of this compound's components and their effects on fungi.

References

Application Notes and Protocols for Evaluating Pevisone's Anti-inflammatory Effects Using Cytokine Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Application Note

Pevisone® is a topical combination therapy containing econazole (B349626) nitrate, a broad-spectrum antifungal agent, and triamcinolone (B434) acetonide, a potent synthetic corticosteroid.[1][2][3] It is primarily indicated for the treatment of skin infections where inflammatory symptoms are prominent.[1][2] The anti-inflammatory, antipruritic, and vasoconstrictive properties of triamcinolone acetonide are key to its efficacy in managing inflammatory dermatoses.[4][5] While econazole nitrate's primary role is antifungal, it has also been suggested to possess anti-inflammatory properties by potentially inhibiting the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]

Cytokines are small proteins that are crucial mediators of immune and inflammatory responses.[7][8] Quantification of pro-inflammatory and anti-inflammatory cytokines provides valuable insights into the pathological processes of skin inflammation and serves as a robust method for evaluating the therapeutic efficacy of anti-inflammatory agents.[8][9] Common pro-inflammatory cytokines implicated in skin disorders include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

These application notes provide a framework and detailed protocols for researchers to quantitatively assess the anti-inflammatory effects of this compound and its active components by measuring their impact on cytokine production in in vitro models of skin inflammation.

Mechanism of Anti-inflammatory Action

The dual-action nature of this compound stems from its active ingredients:

  • Triamcinolone Acetonide: As a glucocorticoid, triamcinolone acetonide exerts its anti-inflammatory effects through multiple pathways.[10][11] Upon entering a cell, it binds to cytoplasmic glucocorticoid receptors.[12] This complex then translocates to the nucleus, where it modulates the transcription of target genes.[12] Key mechanisms include:

    • Inhibition of Pro-inflammatory Mediators: It induces the expression of lipocortin-1 (annexin-1), which inhibits phospholipase A2.[12] This action blocks the release of arachidonic acid, a precursor for prostaglandins and leukotrienes, which are potent inflammatory mediators.[12]

    • Suppression of Cytokine Gene Expression: The receptor complex can inhibit the activity of transcription factors like Nuclear Factor-kappa B (NF-κB), which is pivotal in regulating the genes for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][13]

    • Induction of Anti-inflammatory Macrophages: Studies have shown that triamcinolone acetonide can promote the differentiation of monocytes into anti-inflammatory M2 macrophages, characterized by increased expression of CD163 and Folate Receptor β (FRβ) and enhanced IL-10 expression at the mRNA level.[14]

  • Econazole Nitrate: While its primary mechanism is the inhibition of ergosterol (B1671047) synthesis in fungal cell membranes, econazole has also demonstrated anti-inflammatory properties.[6] This effect is attributed to its ability to inhibit the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[6]

The combination of these agents in this compound provides a synergistic effect, addressing both the infectious and inflammatory components of certain skin conditions.[5]

G cluster_0 Inflammatory Stimulus (e.g., LPS, Pathogen) cluster_1 Cellular Signaling Cascade cluster_2 Gene Transcription & Response cluster_3 This compound Component Intervention stimulus Stimulus phospholipase Phospholipase A2 stimulus->phospholipase nfkb NF-κB Activation stimulus->nfkb arachidonic Arachidonic Acid phospholipase->arachidonic prostaglandins Prostaglandins & Leukotrienes arachidonic->prostaglandins inflammation Inflammation prostaglandins->inflammation gene Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) nfkb->gene cytokines Cytokine Release gene->cytokines cytokines->inflammation triamcinolone Triamcinolone Acetonide triamcinolone->phospholipase Inhibits triamcinolone->nfkb Inhibits econazole Econazole Nitrate econazole->arachidonic Inhibits Synthesis

Caption: Anti-inflammatory signaling pathway and points of inhibition by this compound's components.

Data Presentation: Quantifying Anti-inflammatory Effects

Quantitative data from cytokine assays should be summarized to compare the effects of the test articles. The following tables present hypothetical data from an in vitro study using LPS-stimulated human keratinocytes to illustrate the expected outcomes.

Table 1: Effect of this compound and Components on Pro-inflammatory Cytokine Secretion (pg/mL)

Treatment GroupTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Untreated Control 15.2 ± 3.125.5 ± 5.45.1 ± 1.2
Vehicle Control + LPS 850.6 ± 45.21240.8 ± 98.7250.3 ± 22.5
This compound (1 µg/mL) + LPS 95.3 ± 10.1155.2 ± 18.930.7 ± 4.6
Triamcinolone (0.1 µg/mL) + LPS 102.7 ± 11.5168.9 ± 20.135.4 ± 5.1
Econazole (10 µg/mL) + LPS 765.4 ± 50.81105.3 ± 85.6221.8 ± 20.3

Table 2: Percent Inhibition of Cytokine Secretion Relative to Vehicle Control

Treatment GroupTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound (1 µg/mL) + LPS 88.8%87.5%87.7%
Triamcinolone (0.1 µg/mL) + LPS 87.9%86.4%85.9%
Econazole (10 µg/mL) + LPS 10.0%11.0%11.4%

Note: Data are hypothetical and for illustrative purposes only. Concentrations of active components should be optimized based on preliminary dose-response and cytotoxicity assays.

Experimental Protocols

The following protocols describe an in vitro model using human immortalized keratinocytes (HaCaT) or primary human epidermal keratinocytes (NHEK) to assess the anti-inflammatory effects of this compound. The primary endpoint is the quantification of secreted cytokines using the Enzyme-Linked Immunosorbent Assay (ELISA), a widely used, sensitive, and cost-effective method for cytokine analysis.[7][15]

G start Start: Cell Culture seed 1. Seed Keratinocytes (e.g., HaCaT) in 24-well plates and grow to 80-90% confluency. start->seed pretreat 2. Pre-treat cells with Test Articles (Vehicle, this compound, Triamcinolone, Econazole) for 1-2 hours. seed->pretreat stimulate 3. Induce Inflammation with Lipopolysaccharide (LPS) for 18-24 hours. pretreat->stimulate collect 4. Collect Cell Culture Supernatants and centrifuge to remove debris. stimulate->collect store 5. Store Supernatants at -80°C or proceed directly to assay. collect->store elisa 6. Perform Cytokine ELISA (e.g., for TNF-α, IL-6, IL-1β) according to manufacturer's protocol. store->elisa analyze 7. Read Absorbance at 450 nm and calculate cytokine concentrations. elisa->analyze end End: Data Analysis & Reporting analyze->end

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound in vitro.

Protocol: In Vitro Inflammation Model and Sample Collection

Objective: To stimulate cytokine production in keratinocytes and collect supernatants for analysis.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT) or primary keratinocytes (NHEK).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 24-well tissue culture-treated plates.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • This compound cream and its individual components (Triamcinolone Acetonide, Econazole Nitrate).

  • Vehicle control (cream base or appropriate solvent like DMSO).

  • Phosphate Buffered Saline (PBS).

  • Sterile microcentrifuge tubes.

Procedure:

  • Cell Seeding: Seed keratinocytes into 24-well plates at a density of 1 x 10^5 cells/well. Incubate at 37°C and 5% CO₂ until cells reach 80-90% confluency.

  • Preparation of Test Articles: Prepare stock solutions of this compound, Triamcinolone, Econazole, and the vehicle. Perform serial dilutions in complete culture medium to achieve the final desired concentrations. Note: A preliminary cytotoxicity assay (e.g., MTT or LDH) is essential to determine non-toxic working concentrations.

  • Pre-treatment: Carefully aspirate the old medium from the wells. Wash cells once with sterile PBS. Add 500 µL of medium containing the appropriate concentration of each test article (or control) to the designated wells.

  • Incubation: Incubate the plates for 1-2 hours at 37°C and 5% CO₂ to allow for drug absorption.

  • Inflammatory Stimulation: Add LPS to all wells except the 'Untreated Control' group to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for an additional 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.

  • Centrifugation: Centrifuge the tubes at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.

  • Storage: Transfer the clarified supernatant to new, labeled tubes. Samples can be analyzed immediately or stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[16]

Protocol: Cytokine Quantification by Sandwich ELISA

Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α) in the collected supernatants.

Materials:

  • Human TNF-α (or IL-6, IL-1β) ELISA development kit (containing capture antibody, detection antibody, streptavidin-HRP, and recombinant standard).

  • 96-well high-binding ELISA plates.

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.5).

  • Assay Diluent / Blocking Buffer (e.g., PBS with 1% BSA).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (TMB).

  • Stop Solution (e.g., 2 N H₂SO₄).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.

  • Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. After the final wash, add 200 µL of Blocking Buffer to each well. Seal and incubate for at least 1-2 hours at room temperature.

  • Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to create a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL), including a zero standard (blank).

  • Sample Addition: Wash the plate 3 times. Add 100 µL of the prepared standards and the collected cell culture supernatants to the appropriate wells. Seal and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Seal and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Seal and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark, or until a sufficient color gradient develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration versus its known concentration. Use a four-parameter logistic (4-PL) curve fit.

  • Concentration Calculation: Interpolate the cytokine concentrations of the unknown samples from the standard curve.

  • Percent Inhibition: Calculate the percentage inhibition of cytokine release for each treatment group relative to the LPS-stimulated vehicle control using the following formula:

    % Inhibition = [1 - (Concentration_Treatment / Concentration_Vehicle)] x 100

Alternative and Advanced Methodologies

For a more comprehensive analysis of the inflammatory response, researchers can employ multiplex cytokine assays.

  • Multiplex Bead Array (e.g., Luminex): This technology uses fluorescently coded microspheres to simultaneously measure multiple cytokines (up to 100) from a single, small-volume sample (as little as 50 µL).[9] This provides a broader profile of the anti-inflammatory effects of this compound across a panel of relevant cytokines and chemokines.

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: ICS allows for the detection of cytokine production within individual cells.[17] This powerful technique can identify which specific cell types in a mixed culture are responsible for cytokine production and how they are affected by the treatment, providing deeper mechanistic insights.[7][17]

References

Application Notes and Protocols for In Vivo Imaging to Monitor Pevisone Treatment Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone® is a topical therapeutic agent combining the broad-spectrum antifungal activity of econazole (B349626) nitrate (B79036) with the anti-inflammatory, antipruritic, and vasoconstrictive effects of the corticosteroid triamcinolone (B434) acetonide.[1][2] It is indicated for the treatment of inflammatory dermatoses complicated by fungal infections.[1][3] Econazole nitrate disrupts the synthesis of ergosterol (B1671047), a critical component of fungal cell membranes, by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase.[2][4] This leads to increased cell membrane permeability and ultimately, fungal cell death.[4] Triamcinolone acetonide, a potent glucocorticoid, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response, inhibiting the synthesis of pro-inflammatory cytokines and other inflammatory mediators.[5][6]

Monitoring the efficacy of this compound treatment is crucial for optimizing therapeutic outcomes and minimizing potential side effects. Traditional assessment methods often rely on subjective clinical scoring of signs and symptoms. In vivo imaging techniques offer a non-invasive and objective approach to visualize and quantify the structural and molecular changes within the skin in response to treatment. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to monitor the efficacy of this compound treatment.

In Vivo Imaging Modalities for Monitoring this compound Treatment

A variety of non-invasive imaging techniques can be employed to assess the dual actions of this compound on fungal clearance and inflammation resolution.

Reflectance Confocal Microscopy (RCM) / Confocal Laser Scanning Microscopy (CLSM)

Principle: RCM provides high-resolution, real-time images of the skin at a cellular level, up to the depth of the papillary dermis.[7][8] It utilizes a low-power laser to illuminate a small spot in the tissue, and a pinhole aperture to reject out-of-focus light, generating en face optical sections.[8]

Application for this compound Monitoring:

  • Antifungal Efficacy (Econazole): RCM can directly visualize fungal elements, such as hyphae and spores, in the stratum corneum and epidermis.[9] Successful treatment with the econazole component of this compound would be demonstrated by a reduction or complete disappearance of these fungal structures.

  • Anti-inflammatory Efficacy (Triamcinolone): RCM can assess inflammatory changes in the epidermis and dermis, such as spongiosis (intercellular edema), exocytosis of inflammatory cells, and changes in dermal papillae and vasculature.[9][10] The triamcinolone component's efficacy can be monitored by observing the normalization of these features.[10]

Experimental Protocol:

  • Patient/Subject Preparation:

    • Obtain informed consent.

    • Identify and mark the target lesion(s) for imaging. Select a representative area of the lesion.

    • Clean the skin surface gently with a sterile, non-alcoholic wipe.

  • Image Acquisition:

    • Apply a small drop of immersion oil to the skin to match the refractive index of the stratum corneum.[11]

    • Place the RCM probe with a disposable sterile cap onto the skin.

    • Acquire a series of images at different depths, starting from the stratum corneum and proceeding to the papillary dermis. Key depths include the stratum corneum (for fungal elements), spinous-granular layer (for spongiosis and inflammatory infiltrate), and the dermo-epidermal junction (for papillary architecture and vascular changes).[9]

    • For longitudinal monitoring, image the exact same location at baseline (before treatment) and at specified follow-up time points (e.g., 1, 2, and 4 weeks of this compound treatment).

  • Image Analysis (Quantitative and Qualitative):

    • Qualitative: Visually assess for the presence and morphology of fungal hyphae and spores. Evaluate the degree of spongiosis, inflammatory cell infiltration, and normalization of the honeycomb pattern of the epidermis.

    • Quantitative:

      • Count the number of fungal elements per field of view.

      • Measure epidermal thickness.

      • Score the severity of spongiosis and inflammatory infiltrate on a semi-quantitative scale (e.g., 0-3).

      • Measure the diameter of dermal papillae and blood vessels.[4]

Optical Coherence Tomography (OCT)

Principle: OCT is an interferometric technique that provides cross-sectional images of tissue microstructure with a resolution of a few micrometers and a penetration depth of up to 2 mm.[12][13] It is analogous to ultrasound but uses light instead of sound waves.

Application for this compound Monitoring:

  • Anti-inflammatory Efficacy (Triamcinolone): OCT is particularly useful for measuring changes in epidermal thickness, a key indicator of inflammation and response to corticosteroids.[14] It can also visualize changes in the dermal vasculature.[3]

  • Fungal Presence (Econazole): While not as specific as RCM for identifying fungal morphology, OCT can detect architectural changes in the stratum corneum and epidermis associated with fungal infections.

Experimental Protocol:

  • Patient/Subject Preparation:

    • Obtain informed consent.

    • Identify and mark the target lesion(s).

    • Clean the skin surface.

  • Image Acquisition:

    • Apply a coupling gel if required by the specific OCT system.

    • Position the OCT probe over the target area.

    • Acquire multiple B-scans (cross-sectional images) and, if available, 3D volumetric scans.

    • Image the same location at baseline and follow-up visits.

  • Image Analysis (Quantitative):

    • Measure the thickness of the stratum corneum and the viable epidermis. A reduction in epidermal thickness is a key indicator of the anti-inflammatory effect of triamcinolone.[1]

    • Quantify vascular parameters from OCT angiography (if available), such as vessel density, diameter, and depth.[3] A decrease in these parameters would indicate a reduction in inflammation.

Multiphoton Tomography (MPT) / Multiphoton Microscopy

Principle: MPT is a high-resolution imaging technique that uses non-linear excitation of endogenous fluorophores (like NADH and FAD) and second harmonic generation (SHG) from collagen to visualize cellular metabolism and extracellular matrix structure without the need for exogenous labels.[15]

Application for this compound Monitoring:

  • Anti-inflammatory Efficacy (Triamcinolone): MPT can assess cellular morphology, inflammatory cell infiltration, and changes in collagen structure in the dermis.[16] It can also provide information on the metabolic state of keratinocytes, which can be altered in inflammatory conditions.

  • Fungal Detection (Econazole): Some fungi exhibit autofluorescence, which can be detected by MPT, allowing for their visualization within the skin.[16]

Experimental Protocol:

  • Patient/Subject Preparation:

    • Obtain informed consent.

    • Identify and mark the target lesion(s).

    • Clean the skin surface.

  • Image Acquisition:

    • Apply a coupling medium.

    • Position the MPT objective over the target area.

    • Acquire a series of Z-stack images through the epidermis and into the upper dermis, collecting both autofluorescence and SHG signals.

    • Image the same location at baseline and follow-up visits.

  • Image Analysis (Quantitative and Qualitative):

    • Qualitative: Assess for changes in keratinocyte morphology, reduction in inflammatory cell infiltrates, and alterations in collagen organization.

    • Quantitative:

      • Measure cell size and density.

      • Quantify the SHG signal to assess collagen structure.

      • Analyze the fluorescence lifetime of NADH (FLIM) to assess changes in cellular metabolism.[7]

High-Frequency Ultrasound (HFUS)

Principle: HFUS uses high-frequency sound waves (typically >20 MHz) to generate cross-sectional images of the skin and underlying tissues.[17][18] It provides information on the thickness and echogenicity of different skin layers.

Application for this compound Monitoring:

  • Anti-inflammatory Efficacy (Triamcinolone): HFUS is effective in measuring changes in skin thickness and dermal echogenicity. Inflammation often leads to a hypoechoic (darker) appearance of the dermis due to edema and cellular infiltration.[19] Successful treatment with triamcinolone would result in an increase in dermal echogenicity and a reduction in skin thickness.[18]

Experimental Protocol:

  • Patient/Subject Preparation:

    • Obtain informed consent.

    • Identify and mark the target lesion(s).

    • Apply a generous amount of ultrasound gel to the skin.

  • Image Acquisition:

    • Use a high-frequency probe (e.g., 20-50 MHz).

    • Acquire B-mode images of the target lesion, ensuring the probe is perpendicular to the skin surface.

    • Image the same location at baseline and follow-up visits.

  • Image Analysis (Quantitative):

    • Measure the thickness of the epidermis and dermis.

    • Quantify the echogenicity of the dermis. An increase in echogenicity towards that of healthy skin indicates a positive treatment response.

    • Measure the thickness of the subepidermal low-echogenic band (SLEB), if present, which is a marker of inflammation.[17]

Raman Spectroscopy

Principle: Raman spectroscopy is a non-invasive optical technique that provides detailed information about the molecular composition of the skin by detecting the vibrational modes of molecules.[6][9]

Application for this compound Monitoring:

  • Skin Barrier Function and Hydration (Triamcinolone): Raman spectroscopy can quantify the concentration of water, natural moisturizing factors (NMFs), and lipids in the stratum corneum.[5][20] This allows for the assessment of skin barrier function, which is often compromised in inflammatory dermatoses and can be improved by the anti-inflammatory action of triamcinolone.

  • Drug Penetration (Econazole and Triamcinolone): This technique can be used to measure the penetration and distribution of the active ingredients of this compound within the stratum corneum.[21]

Experimental Protocol:

  • Patient/Subject Preparation:

    • Obtain informed consent.

    • Identify and mark the target lesion(s).

    • Clean the skin surface.

  • Data Acquisition:

    • Position the Raman probe on the skin surface.

    • Acquire spectra at different depths through the stratum corneum and into the viable epidermis.

    • Collect data from the same location at baseline and at various time points after this compound application.

  • Data Analysis (Quantitative):

    • Analyze the Raman spectra to determine the concentration profiles of water, NMFs, and lipids as a function of depth.

    • Quantify the concentration of econazole and triamcinolone within the skin layers by identifying their unique Raman spectral signatures.

Data Presentation

The quantitative data obtained from these imaging modalities can be summarized in tables for clear comparison of treatment efficacy over time.

Table 1: Quantitative Assessment of this compound Treatment Efficacy using In Vivo Imaging

Imaging ModalityParameterBaseline (Mean ± SD)Week 1 (Mean ± SD)Week 4 (Mean ± SD)
RCM/CLSM Fungal Hyphae Count (per mm²)
Epidermal Thickness (µm)
Spongiosis Score (0-3)
Inflammatory Cell Infiltrate Score (0-3)
OCT Epidermal Thickness (µm)
Stratum Corneum Thickness (µm)
Vascular Density (%)
MPT Keratinocyte Size (µm²)
Collagen SHG Intensity (a.u.)
NADH Fluorescence Lifetime (ps)
HFUS Dermal Thickness (mm)
Dermal Echogenicity (Grayscale Value)
SLEB Thickness (mm)
Raman Spectroscopy Water Content in SC (%)
NMF Concentration in SC (a.u.)

Note: The values in this table are placeholders and should be populated with actual experimental data.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The dual-action of this compound targets two distinct pathways: the fungal ergosterol biosynthesis pathway and the human inflammatory signaling pathway.

econazole_pathway cluster_fungus Fungal Cell Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability) Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Econazole Econazole Econazole->Lanosterol Inhibits Fungal_Cell_Death Fungal_Cell_Death Disrupted_Membrane->Fungal_Cell_Death triamcinolone_pathway cluster_cell Target Cell (e.g., Keratinocyte, Immune Cell) cluster_nucleus Nucleus Triamcinolone Triamcinolone GR_HSP GR-HSP Complex Triamcinolone->GR_HSP Binds GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins GR_Triamcinolone Activated GR- Triamcinolone Complex GR_HSP->GR_Triamcinolone HSP Dissociation GRE Glucocorticoid Response Element (GRE) GR_Triamcinolone->GRE Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-1, TNF-α) GRE->Pro_inflammatory_Genes Represses Transcription Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_inflammatory_Genes Activates Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Pro_inflammatory_Cytokines Leads to decreased synthesis Anti_inflammatory_Proteins Anti-inflammatory Proteins Anti_inflammatory_Genes->Anti_inflammatory_Proteins Leads to increased synthesis Inflammation_Reduction Reduction of Inflammation Pro_inflammatory_Cytokines->Inflammation_Reduction Anti_inflammatory_Proteins->Inflammation_Reduction experimental_workflow Patient_Recruitment Patient Recruitment (Inflammatory Dermatosis with Fungal Infection) Baseline_Assessment Baseline Assessment (Clinical Scoring & In Vivo Imaging) Patient_Recruitment->Baseline_Assessment Pevisone_Treatment This compound Treatment Initiation Baseline_Assessment->Pevisone_Treatment Data_Analysis Quantitative and Qualitative Image Analysis Follow_Up_1 Follow-up Assessment 1 (e.g., Week 1) Pevisone_Treatment->Follow_Up_1 Follow_Up_2 Follow-up Assessment 2 (e.g., Week 2) Follow_Up_1->Follow_Up_2 Follow_Up_3 Follow-up Assessment 3 (e.g., Week 4) Follow_Up_2->Follow_Up_3 Follow_Up_3->Data_Analysis Correlation Correlation of Imaging Data with Clinical Scores Data_Analysis->Correlation Conclusion Conclusion on Treatment Efficacy Correlation->Conclusion

References

Application Notes and Protocols: Assessing Pevisone's Impact on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevisone is a topical cream combining the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide.[1][2][3][4] It is primarily indicated for the treatment of inflammatory dermatoses with superimposed fungal infections.[1][3][5] The active components of this compound, while targeting inflammation and fungal growth, can also influence the intricate structure and function of the skin barrier. Understanding these effects is crucial for optimizing treatment regimens, developing novel formulations, and ensuring patient safety.

The skin barrier, primarily located in the stratum corneum, is essential for preventing excessive water loss and protecting against external insults.[6] Its integrity is maintained by a complex interplay of lipids, proteins, and a specific pH gradient.[6][7] This document provides detailed protocols for assessing the impact of this compound on key parameters of skin barrier function: Transepidermal Water Loss (TEWL), skin hydration, skin surface pH, and the composition of epidermal lipids and proteins.

Key Experimental Protocols

Assessment of Transepidermal Water Loss (TEWL)

Objective: To quantify the rate of water vapor diffusion through the skin, providing an indirect measure of barrier integrity. An increase in TEWL suggests a compromised barrier function.

Methodology:

  • Instrumentation: An open-chamber TEWL measurement device (e.g., Tewameter®).

  • Acclimatization: Subjects should acclimatize for at least 30 minutes in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%).[8][9]

  • Measurement Procedure:

    • Define and mark the treatment and control areas on the volar forearm of the subjects.

    • Gently place the probe perpendicular to the skin surface without applying excessive pressure.

    • Allow the reading to stabilize according to the manufacturer's instructions (typically 30-60 seconds).

    • Record at least three consecutive stable readings and calculate the average.

    • Measurements should be taken at baseline (before application) and at specified time points following this compound application (e.g., 1, 4, 24, and 48 hours post-application).

Evaluation of Skin Surface Hydration

Objective: To measure the water content of the stratum corneum, a key indicator of skin barrier health.

Methodology:

  • Instrumentation: A corneometer, which measures skin capacitance.[10][11]

  • Acclimatization: As with TEWL measurements, subjects must be acclimatized to a controlled environment.[8][9]

  • Measurement Procedure:

    • Ensure the probe is clean before each measurement.

    • Apply the probe to the designated skin sites with consistent, light pressure.

    • Record the capacitance value, which is expressed in arbitrary units (AU).[10]

    • Take multiple readings at each site and average the results.

    • Conduct measurements at baseline and at defined intervals after this compound application.

Measurement of Skin Surface pH

Objective: To assess changes in the skin's natural acidic mantle, which is crucial for enzymatic processes related to barrier homeostasis and antimicrobial defense.[6]

Methodology:

  • Instrumentation: A flat-surface skin pH meter.

  • Acclimatization: Subjects should be acclimatized in a controlled environment.

  • Measurement Procedure:

    • Calibrate the pH meter according to the manufacturer's guidelines.

    • Place the flat electrode on the skin surface with a drop of distilled water to ensure proper contact.

    • Allow the reading to stabilize before recording the pH value.

    • Clean the electrode between measurements.

    • Measure at baseline and at various time points after the application of this compound.

Analysis of Epidermal Lipids

Objective: To characterize the composition and organization of key stratum corneum lipids (ceramides, cholesterol, and free fatty acids), which are critical for barrier function. Topical corticosteroids are known to affect the lipid profile of the stratum corneum.[12]

Methodology:

  • Sample Collection: Use non-invasive tape stripping to collect samples of the stratum corneum from treated and control sites.[13]

  • Lipid Extraction:

    • Pool the tape strips for each site.

    • Extract lipids using a solvent mixture such as chloroform/methanol.

  • Lipid Analysis:

    • Employ techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for lipid separation and quantification.[14][15]

    • Analyze the relative abundance of different lipid classes, particularly ceramides (B1148491) and their subclasses.

Evaluation of Skin Barrier Proteins

Objective: To investigate the expression and integrity of key structural proteins involved in skin barrier function, such as filaggrin, loricrin, and involucrin.[14]

Methodology:

  • Sample Collection: Skin biopsies or tape stripping can be utilized. For protein expression analysis from tape strips, RNA extraction followed by RT-qPCR can be performed.

  • Protein Analysis:

    • Immunohistochemistry (on biopsies): Use specific antibodies to visualize the localization and expression levels of target proteins within the epidermal layers.

    • Western Blotting (on extracted proteins): Quantify the expression levels of specific barrier-related proteins.

    • Quantitative Real-Time PCR (qRT-PCR): Measure the gene expression of proteins of interest.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison between treatment and control groups over time.

Table 1: Transepidermal Water Loss (g/m²/h)

Time PointControl (Untreated)This compound Treatedp-value
BaselineMean ± SDMean ± SD
1 HourMean ± SDMean ± SD
4 HoursMean ± SDMean ± SD
24 HoursMean ± SDMean ± SD
48 HoursMean ± SDMean ± SD

Table 2: Skin Surface Hydration (Arbitrary Units)

Time PointControl (Untreated)This compound Treatedp-value
BaselineMean ± SDMean ± SD
1 HourMean ± SDMean ± SD
4 HoursMean ± SDMean ± SD
24 HoursMean ± SDMean ± SD
48 HoursMean ± SDMean ± SD

Table 3: Skin Surface pH

Time PointControl (Untreated)This compound Treatedp-value
BaselineMean ± SDMean ± SD
1 HourMean ± SDMean ± SD
4 HoursMean ± SDMean ± SD
24 HoursMean ± SDMean ± SD
48 HoursMean ± SDMean ± SD

Table 4: Relative Abundance of Key Stratum Corneum Lipids (%)

Lipid ClassControl (Untreated)This compound Treatedp-value
CeramidesMean ± SDMean ± SD
CholesterolMean ± SDMean ± SD
Free Fatty AcidsMean ± SDMean ± SD

Table 5: Relative Gene Expression of Barrier-Related Proteins (Fold Change)

GeneThis compound Treated vs. Controlp-value
Filaggrin (FLG)Mean ± SD
Loricrin (LOR)Mean ± SD
Involucrin (IVL)Mean ± SD

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Application cluster_1 Impact on Skin Barrier Components cluster_2 Assessment Methods This compound This compound (Econazole + Triamcinolone) Lipids Stratum Corneum Lipids This compound->Lipids Proteins Barrier Proteins (Filaggrin, Loricrin) This compound->Proteins pH Skin Surface pH This compound->pH Hydration Stratum Corneum Hydration This compound->Hydration LCMS LC-MS / HPTLC Lipids->LCMS IHC_WB IHC / Western Blot Proteins->IHC_WB pH_meter pH Meter pH->pH_meter Corneometer Corneometry Hydration->Corneometer TEWL_meter TEWL Measurement Hydration->TEWL_meter affects

Caption: Experimental workflow for assessing this compound's impact.

G Triamcinolone Triamcinolone Acetonide GR Glucocorticoid Receptor Triamcinolone->GR NFkB NF-κB GR->NFkB inhibits LipidSynthesis Lipid Synthesis Enzymes GR->LipidSynthesis downregulates ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory induces BarrierFunction Skin Barrier Function ProInflammatory->BarrierFunction impairs LipidSynthesis->BarrierFunction maintains

Caption: Triamcinolone's anti-inflammatory signaling pathway.

References

Application Notes & Protocols: Utilizing CRISPR-Cas9 for Elucidating Pevisone Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pevisone and the Challenge of Antifungal Resistance

This compound is a topical combination therapy comprising Econazole (B349626) Nitrate, an imidazole (B134444) antifungal agent, and Triamcinolone Acetonide, a potent corticosteroid.[1][2][3][4] It is prescribed for fungal skin infections, such as those caused by dermatophytes and yeasts, where inflammation is a significant symptom.[2] The antifungal component, econazole, functions by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][5]

The emergence of antifungal resistance poses a significant threat to the clinical efficacy of treatments like this compound. Resistance in fungi, particularly to azole-class drugs like econazole, can arise from several mechanisms:

  • Target Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce drug binding affinity.

  • Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the drug out of the fungal cell, lowering its intracellular concentration.[6][7][8]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the metabolic pathway can compensate for the inhibition of Erg11p.[6]

Understanding the specific genetic drivers of this compound resistance is crucial for developing next-generation antifungals and for effective clinical management. The CRISPR-Cas9 genome editing system provides a revolutionary tool for systematically identifying and validating genes that contribute to drug resistance phenotypes.[9][10]

Application of CRISPR-Cas9 for Resistance Studies

CRISPR-Cas9 technology enables precise and scalable interrogation of gene function. For studying this compound resistance, it can be applied in several key ways:

  • Genome-Wide Knockout Screens: Pooled CRISPR-Cas9 libraries, containing thousands of single-guide RNAs (sgRNAs) targeting nearly every gene in the fungal genome, can be used to identify genes whose disruption leads to this compound resistance (positive selection) or increased sensitivity (negative selection).[11][12][13]

  • Candidate Gene Validation: Individual genes identified in screens or hypothesized to be involved in resistance can be precisely knocked out or edited to confirm their role.

  • Allele-Specific Editing: Specific mutations, such as those in the ERG11 gene, can be introduced into a susceptible fungal strain to definitively link the mutation to the resistance phenotype.

  • Transcriptional Regulation (CRISPRi/a): A deactivated Cas9 (dCas9) fused to transcriptional repressors or activators can be used to study the effect of gene knockdown or overexpression without altering the genomic DNA, which is particularly useful for studying the regulation of efflux pumps.[14]

Visualizing Mechanisms and Workflows

This compound's Antifungal Action and Resistance

The following diagram illustrates the mechanism of action for econazole and the primary pathways leading to fungal resistance.

G cluster_cell Fungal Cell Ergosterol_Pathway Ergosterol Biosynthesis Pathway Erg11 Lanosterol 14α-demethylase (ERG11 gene product) Ergosterol_Pathway->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Econazole_in Econazole Econazole_in->Erg11 Inhibition Efflux Efflux Pump (e.g., ABC Transporter) Econazole_out Econazole (from this compound) Econazole_in->Econazole_out Drug Efflux Mutated_Erg11 Mutated ERG11 Mutated_Erg11->Erg11 Replaces Wild-Type, Prevents Inhibition Econazole_out->Econazole_in Enters Cell

Caption: Econazole action and key fungal resistance pathways.

CRISPR-Cas9 Genome-Wide Screening Workflow

This workflow outlines the major steps in performing a pooled CRISPR-Cas9 screen to identify genes associated with this compound resistance.

G arrow_style arrow_style lib_design 1. sgRNA Library Design (Genome-wide or Focused) lib_construct 2. Library Construction (Plasmid Cloning) lib_design->lib_construct virus 3. Vector Delivery (e.g., Protoplast Transformation) lib_construct->virus cells 4. Transduction of Cas9-expressing Fungal Population virus->cells selection 5. Selection of Transformed Cells cells->selection split 6. Split Population selection->split control 7a. Control Condition (No Drug) split->control T=0, T=final treatment 7b. This compound Treatment (Positive Selection) split->treatment T=final harvest_c 8a. Harvest Population control->harvest_c harvest_t 8b. Harvest Surviving Population treatment->harvest_t gdna 9. Genomic DNA Extraction harvest_c->gdna harvest_t->gdna pcr 10. sgRNA Amplification (PCR) gdna->pcr ngs 11. Next-Generation Sequencing pcr->ngs analysis 12. Data Analysis (Identify Enriched sgRNAs) ngs->analysis validation 13. Hit Validation analysis->validation

Caption: Workflow for a pooled CRISPR-Cas9 resistance screen.

Quantitative Data Summary (Illustrative)

Effective data presentation is key. The tables below provide templates for summarizing results from CRISPR-based studies of this compound resistance.

Table 1: Validation of Gene Knockout on Econazole Susceptibility

This table shows hypothetical Minimum Inhibitory Concentration (MIC) data for individual gene knockout strains created to validate hits from a primary screen.

Gene KnockoutGene FunctionWild-Type MIC (µg/mL)Knockout Strain MIC (µg/mL)Fold ChangePhenotype
WT (Control)-2.02.01x-
CDR1ABC Efflux Pump2.00.250.125xHypersensitive
ERG11Drug Target2.0<0.125<0.0625xHypersensitive
YAP1Transcription Factor2.016.08xResistant
Non-TargetingControl2.02.01xNo Change

Table 2: Top Gene Hits from a Genome-Wide Positive Selection Screen

This table summarizes hypothetical results from a genome-wide screen, ranking genes whose knockout conferred the highest resistance to this compound.

Gene RankGene IDPutative FunctionEnrichment Score (log2FC)p-value
1UPC2Transcription factor, sterol regulation5.81.2e-8
2ERG3C-5 sterol desaturase4.93.4e-7
3HSP90Chaperone protein, stress response4.59.1e-7
4PDR1Transcription factor, drug resistance4.22.5e-6

Experimental Protocols

The following protocols provide a detailed methodology for conducting a CRISPR-Cas9 knockout screen in a model fungal organism (e.g., Candida albicans or a dermatophyte species) to identify genes involved in this compound resistance.

Protocol 5.1: sgRNA Library Design and Construction
  • Define Target Genome: Obtain the complete genome sequence and annotation for the fungal species of interest.

  • sgRNA Design: Use a computational tool (e.g., CRISPOR, CHOPCHOP) to design sgRNAs targeting the open reading frame of every gene. Design 3-5 unique sgRNAs per gene to ensure robust knockout and minimize off-target effects. Include non-targeting control sgRNAs.

  • Oligonucleotide Synthesis: Synthesize the designed sgRNA sequences as a pooled oligonucleotide library.

  • Library Cloning:

    • Linearize a fungal expression vector containing the Cas9 gene and a site for sgRNA insertion (e.g., via Golden Gate assembly or Gibson Assembly).

    • Amplify the synthesized oligo pool.

    • Clone the sgRNA library into the linearized vector pool.

    • Transform the resulting plasmid library into high-efficiency competent E. coli.

    • Plate the transformed bacteria on selective agar (B569324) to achieve at least 500-1000x coverage of the library's complexity.

    • Harvest the bacterial colonies, pool them, and extract the plasmid DNA library. Verify library quality and sgRNA distribution via NGS.

Protocol 5.2: Fungal Transformation and Library Generation

This protocol assumes a protoplast-based transformation method.[15]

  • Culture Preparation: Grow the Cas9-expressing fungal strain in appropriate liquid media to mid-log phase.

  • Protoplast Formation:

    • Harvest cells by centrifugation.

    • Wash cells with a buffered solution.

    • Resuspend cells in an enzymatic digestion buffer (e.g., containing lyticase, zymolyase) to degrade the cell wall.

    • Incubate until a majority of cells have formed spherical protoplasts (monitor microscopically).

  • Transformation:

    • Gently wash the protoplasts with a sorbitol-based wash buffer.

    • Resuspend protoplasts in an electroporation or PEG-based transformation buffer.

    • Add the pooled sgRNA plasmid library DNA (e.g., 5-10 µg).

    • Incubate on ice.

    • Perform transformation via electroporation or by adding PEG solution and incubating at room temperature.

  • Recovery and Selection:

    • Add a recovery medium (e.g., YPD with sorbitol) and allow protoplasts to regenerate their cell walls.

    • Plate the transformed cells onto selective agar (e.g., containing nourseothricin or G418) to isolate successful transformants.

    • Incubate until colonies appear.

  • Library Amplification:

    • Harvest all colonies from the selection plates to create the pooled mutant library.

    • Inoculate a large liquid culture with this pool and grow for several generations to ensure library homogenization.

    • Harvest and store aliquots of this master library at -80°C.

Protocol 5.3: this compound Resistance Screen
  • Initial Population (T=0): Collect a cell pellet from the master library that represents at least 1000x coverage of the sgRNA complexity. This sample will serve as the baseline for sgRNA abundance.

  • Screening Cultures:

    • Inoculate two sets of parallel cultures from the master library.

    • Control Arm: Culture the cells in standard liquid media.

    • Treatment Arm: Culture the cells in liquid media containing a sub-lethal concentration of this compound (or econazole alone). The concentration should be determined beforehand to kill ~80-90% of the wild-type population over the course of the experiment.

  • Passaging: Passage the cultures every 2-3 days into fresh media (with or without the drug) to maintain them in logarithmic growth. Maintain a population size that ensures the library's complexity is not lost (i.e., >1000 cells per sgRNA). Continue for 10-15 generations.

  • Final Harvest (T=final): After the final passage, harvest cell pellets from both the control and treatment arms.

Protocol 5.4: Sample Processing and Data Analysis
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the T=0 and T=final pellets from both arms.

  • sgRNA Amplification:

    • Use a two-step PCR protocol to amplify the sgRNA cassettes from the genomic DNA.

    • The first PCR uses primers flanking the sgRNA sequence.

    • The second PCR adds Illumina sequencing adapters and unique barcodes for each sample.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq).

  • Data Analysis:

    • Demultiplex the sequencing reads based on their barcodes.

    • Align reads to the original sgRNA library to get read counts for each sgRNA.

    • Calculate the log2 fold change (LFC) of each sgRNA's abundance in the T=final samples relative to the T=0 sample.

    • Use statistical packages (e.g., MAGeCK) to determine which genes are significantly enriched (potential resistance genes) or depleted (potential sensitivity genes) in the this compound-treated arm compared to the control arm.

Visualizing the Core CRISPR-Cas9 Knockout Mechanism

To understand the protocols, it is essential to visualize the fundamental gene editing event.

G cluster_dna start 5'-...GATTACA... pam NGG...-3' cas9 Cas9 Protein cas9->pam 1. Complex binds to PAM sequence dsb 2. Cas9 creates a Double-Strand Break (DSB) cas9->dsb sgrna sgRNA sgrna->cas9 Forms Complex nhej 3. Non-Homologous End Joining (NHEJ) (Error-prone repair) dsb->nhej knockout 4. Indels lead to Frameshift Mutation => Functional Gene Knockout nhej->knockout

Caption: The CRISPR-Cas9 mechanism for generating a gene knockout.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Econazole Nitrate Resistance in Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome econazole (B349626) nitrate (B79036) resistance in clinical fungal isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for econazole nitrate?

A1: Econazole nitrate is an imidazole (B134444) antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] By inhibiting this enzyme, econazole disrupts the integrity and function of the cell membrane, leading to fungal cell death.[1]

Q2: What are the common mechanisms of resistance to econazole nitrate in clinical fungal isolates?

A2: Resistance to azole antifungals, including econazole, is often multifactorial. The most common mechanisms include:

  • Overexpression of efflux pumps: The ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can actively pump azole drugs out of the fungal cell, reducing the intracellular drug concentration.[3][4]

  • Alterations in the drug target: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14-alpha-demethylase enzyme.[5][6] These changes can reduce the binding affinity of econazole to its target, rendering the drug less effective.[7]

  • Biofilm formation: Fungal biofilms, which are communities of microorganisms encased in an extracellular matrix, exhibit increased resistance to antifungal agents.[8][9] The matrix can act as a barrier to drug penetration, and the physiological state of cells within the biofilm can also contribute to reduced susceptibility.[10]

Q3: How can I determine if my fungal isolate is resistant to econazole nitrate?

A3: Antifungal susceptibility testing (AFST) is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts, is a commonly used reference method.[9][11] The resulting MIC value is then compared to established clinical breakpoints (CBPs) or epidemiological cutoff values (ECVs) to classify the isolate as susceptible, intermediate, or resistant.[12]

Q4: What are some strategies to overcome econazole nitrate resistance?

A4: A promising strategy to combat antifungal resistance is the use of combination therapy.[13][14] This involves combining econazole with other compounds that may have a synergistic effect, such as:

  • Efflux pump inhibitors: These compounds can block the function of efflux pumps, thereby increasing the intracellular concentration of econazole.

  • Agents that disrupt other cellular pathways: Combining econazole with a drug that targets a different essential fungal process can lead to enhanced antifungal activity. The checkerboard assay is a common in vitro method to screen for synergistic interactions between two compounds.[5][15]

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results in Antifungal Susceptibility Testing
Problem Possible Cause(s) Recommended Solution(s)
High variability in MICs between replicates Inconsistent inoculum density.Ensure a standardized inoculum is prepared according to CLSI guidelines (e.g., 0.5 McFarland standard for yeasts). Verify the final inoculum concentration.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Contamination of cultures.Use aseptic techniques throughout the procedure. Check the purity of the fungal isolate before starting the assay.
Unexpectedly high or low MICs for control strains Improper storage of antifungal agents.Store antifungal stock solutions at the recommended temperature (typically -70°C) in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect preparation of drug dilutions.Prepare fresh drug dilutions for each experiment. Ensure accurate serial dilutions.
Use of expired or degraded reagents (e.g., RPMI medium).Check the expiration dates of all reagents. Use high-quality, standardized media.
"Trailing" growth (reduced but persistent growth at concentrations above the MIC) This is a known phenomenon with azoles, particularly for some Candida species.The MIC should be read as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well, as per CLSI guidelines.[12]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for econazole and other common antifungal agents against clinical isolates of Candida and Aspergillus species.

Table 1: In Vitro Susceptibility of Candida Species to Econazole and Other Antifungals

Antifungal Agent Organism MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference(s)
Econazole Candida albicans0.016 - 168-[8][16]
Non-albicans Candida0.016 - 16--[8][16]
Fluconazole Candida albicans0.25 - 6464-[8][16]
Non-albicans Candida0.25 - >64--[8][16]
Itraconazole Candida albicans0.032 - 1616-[8][16]
Non-albicans Candida0.032 - 16--[8][16]
Miconazole Candida albicans0.016 - 164-[8][16]
Non-albicans Candida0.016 - 16--[8][16]

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the data was not available in the cited sources.

Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Azole Antifungals

Antifungal Agent MIC Range (mg/L) Reference(s)
Itraconazole ≤0.125 - >8[17]
Voriconazole ≤0.125 - >8[17]
Posaconazole ≤0.03 - >8[18]

Note: The interpretation of MICs for Aspergillus species can be complex, and epidemiological cutoff values (ECVs) are often used in the absence of clinical breakpoints.[13]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Based on CLSI M27)

This protocol provides a general overview. For detailed, step-by-step instructions, refer to the official CLSI M27 document.[9][11]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal powder in a suitable solvent (e.g., DMSO for econazole).

    • Prepare a stock solution at a high concentration (e.g., 1600 µg/mL).

    • Store the stock solution in aliquots at -70°C.

  • Preparation of Antifungal Dilutions:

    • Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.016 to 16 µg/mL for econazole.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud dextrose agar (B569324) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.

Protocol 2: Analysis of Efflux Pump Gene Expression by RT-qPCR
  • RNA Extraction:

    • Grow the fungal isolate in the presence and absence of a sub-inhibitory concentration of econazole.

    • Harvest the cells and extract total RNA using a commercially available yeast RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.[19]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target efflux pump genes (CDR1, MDR1) and a reference gene (e.g., ACT1).[20]

    • The reaction mixture typically includes cDNA, forward and reverse primers, and a qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the reference gene and comparing the expression in the econazole-treated sample to the untreated control.

Protocol 3: Sequencing of the ERG11 Gene to Identify Mutations
  • Genomic DNA Extraction:

    • Culture the fungal isolate and extract genomic DNA using a suitable yeast DNA extraction protocol or a commercial kit.

  • PCR Amplification:

    • Amplify the entire coding sequence of the ERG11 gene using PCR with primers designed to flank the gene.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence of the ERG11 gene from the same fungal species to identify any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to determine if any of the nucleotide changes result in amino acid substitutions.

Visualizations

Signaling Pathways

ERG11_Regulation Ergosterol Biosynthesis Regulation in Candida albicans cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Upc2 Upc2 ERG11 ERG11 gene Upc2->ERG11 Activates transcription Lanosterol Lanosterol Erg11_protein Lanosterol 14-alpha-demethylase (Erg11 protein) Lanosterol->Erg11_protein Ergosterol Ergosterol Erg11_protein->Ergosterol Ergosterol_depletion Ergosterol Depletion Erg11_protein->Ergosterol_depletion Leads to Econazole Econazole Econazole->Erg11_protein Inhibits Ergosterol_depletion->Upc2 Activates

Caption: Regulation of the ERG11 gene by the Upc2 transcription factor in response to econazole.

Efflux_Pump_Regulation Efflux Pump Regulation in Candida glabrata cluster_nucleus Nucleus cluster_membrane Cell Membrane Pdr1 Pdr1 CDR1_gene CDR1 gene Pdr1->CDR1_gene Activates transcription Cdr1_pump Cdr1 Efflux Pump CDR1_gene->Cdr1_pump Expression Econazole_out Econazole (extracellular) Cdr1_pump->Econazole_out Efflux Econazole_in Econazole (intracellular) Econazole_in->Cdr1_pump Azole_stress Azole Stress Azole_stress->Pdr1 Activates

Caption: Regulation of the CDR1 efflux pump by the Pdr1 transcription factor in response to azole stress.

Experimental Workflows

Resistance_Mechanism_Workflow Workflow for Investigating Econazole Resistance start Clinical Fungal Isolate susceptibility_testing Antifungal Susceptibility Testing (e.g., Broth Microdilution) start->susceptibility_testing is_resistant Resistant? susceptibility_testing->is_resistant susceptible Susceptible is_resistant->susceptible No molecular_analysis Molecular Analysis is_resistant->molecular_analysis Yes erg11_sequencing ERG11 Gene Sequencing molecular_analysis->erg11_sequencing gene_expression Efflux Pump Gene Expression (RT-qPCR) molecular_analysis->gene_expression biofilm_assay Biofilm Formation Assay molecular_analysis->biofilm_assay report Report Resistance Mechanism erg11_sequencing->report gene_expression->report biofilm_assay->report

Caption: Workflow for identifying the mechanism of econazole resistance in a clinical fungal isolate.

Synergy_Screening_Workflow Workflow for Synergy Screening start Econazole-Resistant Fungal Isolate checkerboard Checkerboard Assay (Econazole + Compound) start->checkerboard compound_library Compound Library compound_library->checkerboard calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->calculate_fici is_synergistic Synergistic? (FICI ≤ 0.5) calculate_fici->is_synergistic no_synergy No Synergy is_synergistic->no_synergy No hit_compound Identify 'Hit' Compound is_synergistic->hit_compound Yes further_studies Further In Vitro and In Vivo Studies hit_compound->further_studies

References

Technical Support Center: Pevisone in Refractory Dermatophytosis Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the optimization of Pevisone (Econazole Nitrate (B79036)/Triamcinolone (B434) Acetonide) dosage for refractory dermatophytosis.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosage and application of this compound for dermatophytosis?

A1: this compound is a topical cream containing 1% econazole (B349626) nitrate and 0.1% triamcinolone acetonide.[1] The standard application is a sparingly applied thin film to the affected skin area, typically twice daily (morning and evening).[2][3] Treatment duration is generally recommended until inflammatory symptoms subside, but should not exceed two weeks.[2][4] Following this period, therapy should be continued with a product containing only an antifungal agent like econazole.[2][4]

Q2: What are the primary mechanisms of action for this compound's components?

A2: this compound has a dual-action mechanism:

  • Econazole Nitrate: An imidazole (B134444) antifungal agent that disrupts the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase.[5][6] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][7] Inhibition leads to increased membrane permeability and ultimately, fungal cell death.[7][8]

  • Triamcinolone Acetonide: A potent synthetic corticosteroid that provides anti-inflammatory, antipruritic (anti-itching), and vasoconstrictive actions.[4][9] It helps to quickly reduce symptoms like redness, swelling, and itching associated with the fungal infection.[10][11]

Q3: What are the suspected causes of refractory dermatophytosis in the context of this compound treatment?

A3: Refractory or treatment-resistant dermatophytosis is a growing concern.[12] Potential causes, even when using a combination product like this compound, include:

  • Antifungal Resistance: The dermatophyte may have developed resistance to econazole. This can occur through mechanisms such as point mutations in the target gene (ERG11), which encodes lanosterol 14-α-demethylase, or through the overexpression of efflux pumps that actively remove the drug from the fungal cell.[13][14][15]

  • Inappropriate Use of Corticosteroids: The triamcinolone component, while effective for inflammation, can suppress the local immune response.[10] Prolonged or improper use might impair the body's ability to clear the fungus, potentially worsening the infection or masking its severity, a condition known as tinea incognito.[10][12]

  • Host Factors: Immunocompromised status of the host can significantly hinder the clearance of the infection.

  • Incorrect Diagnosis: The skin condition may not be of fungal origin, or it may be a dermatophyte species not typically susceptible to econazole.

  • Poor Drug Penetration: The formulation may not effectively penetrate the infected tissue (e.g., in thick, hyperkeratotic lesions or nail infections) to reach the required inhibitory concentrations.

Refractory Refractory Dermatophytosis (this compound Treatment Failure) Fungal Fungal Factors Refractory->Fungal Drug Drug/Treatment Factors Refractory->Drug Host Host Factors Refractory->Host Resistance Antifungal Resistance (e.g., ERG11 mutation) Fungal->Resistance Biofilm Biofilm Formation Fungal->Biofilm Species Resistant Species (e.g., T. indotineae) Fungal->Species Steroid Inappropriate Steroid Use (Immune Suppression) Drug->Steroid Penetration Poor Drug Penetration Drug->Penetration Duration Inadequate Treatment Duration/Frequency Drug->Duration Immune Immunocompromised State Host->Immune Adherence Poor Patient Adherence Host->Adherence start Clinical Isolate from Refractory Case culture Fungal Culture & Identification (PCR) start->culture ast Antifungal Susceptibility Testing (MIC) culture->ast mic_high High MIC (Resistance Likely) ast->mic_high  Result? mic_low Low MIC (Susceptible) ast->mic_low genotype Genotypic Analysis (ERG11 Sequencing) mic_high->genotype penetration In Vitro Skin Model (Penetration/Efficacy Assay) mic_low->penetration conclusion1 Conclusion: Microbiological Resistance genotype->conclusion1 conclusion2 Conclusion: Likely Drug Delivery Failure or Host Factor Issue penetration->conclusion2 cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (Target Enzyme) Lanosterol->Erg11 Intermediate Sterol Intermediates Erg11->Intermediate Ergosterol Ergosterol (Essential for Cell Membrane) Intermediate->Ergosterol Econazole Econazole Econazole->Erg11 Inhibits Mutation ERG11 Gene Mutation Mutation->Erg11 Alters Enzyme; Prevents Binding

References

Technical Support Center: Pevisone (econazole/triamcinolone) Long-Term Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term use of Pevisone and strategies to mitigate the side effects of its corticosteroid component, triamcinolone (B434) acetonide.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for the active ingredients in this compound?

A1: this compound contains two active ingredients: econazole (B349626) nitrate (B79036) and triamcinolone acetonide.

  • Econazole Nitrate: This is an antifungal agent from the imidazole (B134444) class. Its primary mechanism of action is the inhibition of ergosterol (B1671047) synthesis, a vital component of fungal cell membranes.[1][2][3] By disrupting the integrity of the cell membrane, econazole increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1][2]

  • Triamcinolone Acetonide: This is a synthetic corticosteroid with potent anti-inflammatory, immunosuppressive, and anti-proliferative properties.[4][5] It acts by binding to the glucocorticoid receptor (GR) in the cytoplasm.[6] Upon binding, the GR-ligand complex translocates to the nucleus and modulates the transcription of target genes.[6] This leads to the suppression of pro-inflammatory cytokines and enzymes, and the promotion of anti-inflammatory genes.[6]

Q2: What are the most common side effects associated with long-term topical use of triamcinolone acetonide?

A2: Long-term or inappropriate use of topical triamcinolone acetonide can lead to a range of local and, less commonly, systemic side effects. The most frequently reported local side effects include:

  • Skin atrophy (thinning of the skin)[4][7][8][9]

  • Telangiectasia (visible small blood vessels)

  • Striae (stretch marks)[4]

  • Easy bruising and purpura

  • Perioral dermatitis and acneiform eruptions[7]

  • Hypopigmentation (lightening of the skin)

  • Delayed wound healing[10][11]

Systemic side effects are rare with topical application but can occur with prolonged use over large surface areas, on damaged skin, or under occlusive dressings. These can include hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome.[8]

Q3: How can the risk of skin atrophy from long-term triamcinolone acetonide use be mitigated?

A3: Several strategies can be employed to minimize the risk of skin atrophy:

  • Use of the lowest effective potency and dose for the shortest possible duration.

  • Intermittent therapy: Applying the corticosteroid for a few days followed by a break can reduce the cumulative exposure.

  • Avoidance of use on sensitive skin areas: The face, groin, and underarms are more susceptible to atrophic changes.[12]

  • Novel Drug Delivery Systems: Research into advanced drug delivery systems, such as liposomes and nanoparticles, aims to enhance drug delivery to the target site while minimizing systemic absorption and side effects.[13][14][15][16] For instance, transfersomes, a type of highly deformable vesicle, have been shown to deliver triamcinolone acetonide effectively with a reduced atrophic potential compared to conventional creams.[17][18][19]

Q4: What is the "rebound flare" phenomenon associated with topical steroid withdrawal?

A4: Long-term, continuous, or inappropriate use of topical steroids can lead to a withdrawal reaction upon cessation of treatment, sometimes referred to as topical steroid withdrawal syndrome or red skin syndrome.[7] This can manifest as a severe rebound flare of the underlying dermatosis, with intense redness, stinging, and burning that may extend beyond the original treatment area.[7] This reaction is more likely to occur when potent steroids are used on delicate skin sites like the face and flexures.[7]

Troubleshooting Guides

Issue 1: Observing early signs of skin atrophy in an in vivo animal model.
  • Problem: Unexpectedly rapid onset of skin thinning, shininess, or telangiectasia in the treated area of the animal model.

  • Possible Causes:

    • The potency of the triamcinolone acetonide formulation may be too high for the chosen animal model or skin site.

    • The frequency or duration of application is excessive.

    • The use of occlusive dressings is significantly enhancing steroid penetration.[7]

    • The animal model (e.g., hairless mice) is particularly susceptible to steroid-induced atrophy.

  • Troubleshooting Steps:

    • Re-evaluate the experimental protocol:

      • Reduce the frequency of application (e.g., from twice daily to once daily).

      • Shorten the duration of the treatment period.

      • If using an occlusive dressing, consider its necessity or switch to a non-occlusive method.

    • Adjust the formulation:

      • Lower the concentration of triamcinolone acetonide in the vehicle.

      • Consider a different vehicle that may have a lower penetration-enhancing effect.

    • Refine the animal model:

      • Ensure the chosen animal model is appropriate for the study's objectives.

      • If possible, use a strain known to have a skin response more comparable to humans.

Issue 2: Difficulty in quantifying the extent of skin atrophy.
  • Problem: Subjective visual assessment of skin atrophy is leading to inconsistent and non-reproducible data.

  • Possible Solutions:

    • Histological Analysis:

      • Perform skin biopsies from treated and control areas.

      • Use stains such as Masson's trichrome to visualize and quantify collagen content.[20]

      • Measure epidermal and dermal thickness using calibrated imaging software.

    • Biochemical Assays:

      • Quantify collagen synthesis by measuring the levels of procollagen (B1174764) propeptides (e.g., PICP for type I collagen and PIIINP for type III collagen) in skin homogenates or suction blister fluid.[21]

    • Non-invasive Imaging:

      • Utilize techniques like high-frequency ultrasound or optical coherence tomography to measure skin thickness in vivo.

      • Reflectance Confocal Microscopy (RCM) and Atomic Force Microscopy (AFM) can be used to visualize and quantify collagen remodeling at the micro and nano-scale.[22]

Quantitative Data on Triamcinolone Acetonide Side Effects

Table 1: Incidence of Skin Atrophy with Intralesional Triamcinolone Acetonide in Alopecia Areata

Triamcinolone Acetonide ConcentrationNumber of StudiesTotal PatientsPooled Event Rate of Skin Atrophy (95% CI)
10 mg/dL62911.83% (0.44% - 7.37%)
5 mg/dL62392.66% (0.83% - 8.23%)
2.5/3.33 mg/dL51963.85% (1.27% - 14.01%)
Data adapted from a systematic review and meta-analysis on the treatment of localized patchy alopecia areata.[23]

Table 2: Comparative Atrophogenic Potential of Triamcinolone Acetonide in a Novel Drug Delivery System (Transfersome®) vs. Conventional Cream

FormulationTriamcinolone Acetonide DoseReduction in Skin Thickness (after 6 weeks)
Transfersome®2.5 µg/cm²12.1%
Conventional Cream25 µg/cm²21.1%
Data from a randomized controlled trial in healthy volunteers, demonstrating a significantly reduced atrophic potential for the Transfersome formulation at a bioequivalent dose.[17][18]

Key Experimental Protocols

Vasoconstrictor Assay (Skin Blanching Assay)

This in vivo assay is used to determine the potency and bioequivalence of topical corticosteroid formulations. The degree of skin blanching (vasoconstriction) is proportional to the amount of steroid that penetrates the skin.

  • Materials:

    • Topical corticosteroid formulations (test and reference)

    • Healthy human volunteers with no skin diseases

    • Chromameter for objective color measurement

    • Occlusive dressings (optional, depending on the protocol)

    • Skin markers

  • Methodology:

    • Subject Selection: Screen and enroll healthy volunteers who show a clear vasoconstrictor response to a known corticosteroid.

    • Site Application: Apply a standardized amount of the test and reference formulations to designated sites on the forearms of the volunteers. Include untreated control sites.

    • Dose Duration: Apply the formulations for a predetermined duration (e.g., 6 hours), which can be determined from a pilot dose-duration response study.[24]

    • Assessment:

      • After the application period, remove the formulations.

      • At specified time points (e.g., 2, 4, 6, 18, 24 hours post-removal), measure the degree of skin blanching at each application site using a chromameter. The 'a*' value (redness) is typically used to quantify the blanching effect.

    • Data Analysis:

      • Calculate the Area Under the Effect Curve (AUEC) for the change in the 'a*' value over time for each formulation.

      • Compare the AUEC of the test formulation to the reference formulation to determine bioequivalence.

In Vivo Mouse Model of Topical Steroid-Induced Skin Atrophy

This animal model is used to investigate the structural and functional changes in the skin following prolonged topical steroid application.

  • Materials:

    • Hairless mice (e.g., SKH1)

    • Triamcinolone acetonide cream/ointment

    • Control vehicle

    • Calipers or micrometer for skin thickness measurement

    • Histology equipment and reagents (e.g., formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain, Masson's trichrome stain)

    • Microscope with imaging software

  • Methodology:

    • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

    • Treatment Groups: Divide mice into treatment groups (e.g., triamcinolone acetonide, vehicle control, untreated control).

    • Topical Application: Apply a standardized amount of the formulation to a defined area on the dorsal skin of the mice daily for a specified period (e.g., 21 days).[25]

    • In Vivo Measurements: At regular intervals (e.g., weekly), measure the skinfold thickness of the treated area using calipers.

    • Tissue Collection and Processing:

      • At the end of the treatment period, euthanize the mice.

      • Collect skin biopsies from the treated and control areas.

      • Fix the biopsies in 10% neutral buffered formalin and embed in paraffin.

    • Histological Analysis:

      • Section the paraffin-embedded tissues and stain with H&E to assess overall morphology and epidermal thickness.

      • Use Masson's trichrome stain to visualize and quantify collagen in the dermis.

    • Image Analysis:

      • Capture images of the stained sections using a microscope.

      • Use image analysis software to measure epidermal and dermal thickness and to quantify the collagen area.[20][26]

Signaling Pathway and Experimental Workflow Diagrams

Glucocorticoid Receptor Signaling Pathway Leading to Skin Atrophy

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects TA Triamcinolone Acetonide GR_complex GR-HSP90 Complex TA->GR_complex Binds GR Activated GR GR_complex->GR Dissociation GR_dimer GR Dimer GR->GR_dimer Dimerization AP1_NFkB AP-1 / NF-κB GR->AP1_NFkB Inhibits (Transrepression) GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Collagen_Genes Collagen Genes (COL1A1, COL1A2) GRE->Collagen_Genes Repression FKBP5 FKBP5 Gene GRE->FKBP5 Activation ProInflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) AP1_NFkB->ProInflammatory Activates Inflammation ↓ Inflammation Collagen_Synthesis ↓ Collagen Synthesis Skin_Atrophy Skin Atrophy Collagen_Synthesis->Skin_Atrophy

Caption: Glucocorticoid receptor signaling cascade.

Experimental Workflow for Evaluating Novel Topical Formulations

G cluster_formulation Formulation Development cluster_invitro In Vitro / Ex Vivo Testing cluster_invivo In Vivo Efficacy & Safety cluster_analysis Data Analysis & Comparison Formulate Formulate TA in Novel Delivery System (e.g., Liposomes) Characterize Physicochemical Characterization (Size, Zeta Potential, EE%) Formulate->Characterize Release In Vitro Release Study (Franz Diffusion Cell) Characterize->Release Permeation Ex Vivo Skin Permeation (Porcine/Human Skin) Release->Permeation Efficacy Efficacy Model (e.g., Anti-inflammatory Assay) Permeation->Efficacy Safety Safety Model (Skin Atrophy Assay) Permeation->Safety Compare Compare with Conventional Formulation (e.g., Cream) Efficacy->Compare Safety->Compare

Caption: Workflow for novel formulation evaluation.

References

Technical Support Center: Enhancing Skin Permeability of Pevisone's Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on investigating and enhancing the skin permeability of Pevisone's active ingredients: Econazole (B349626) Nitrate (B79036) and Triamcinolone (B434) Acetonide.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients in this compound and their key physicochemical properties?

Data Presentation: Physicochemical Properties of Active Ingredients

PropertyEconazole NitrateTriamcinolone Acetonide
Chemical Class Imidazole Antifungal[7]Fluorinated Corticosteroid[1]
Molecular Formula C₁₈H₁₅Cl₃N₂O·HNO₃[5]C₂₄H₃₁FO₆[1]
Molecular Weight 444.70 g/mol [1][5]434.51 g/mol [1]
Mechanism of Action Inhibits ergosterol (B1671047) synthesis, disrupting fungal cell membrane integrity.[7][8]Acts on intracellular glucocorticoid receptors to produce anti-inflammatory, anti-pruritic, and vasoconstrictive effects.[9][10]
Solubility Extremely lipophilic.[11]Practically insoluble in water, sparingly soluble in alcohol.[5]
Systemic Absorption Very low (<0.1%) after topical application to intact skin.[2][8][9]Can be absorbed systemically, with absorption increased by inflammation, occlusion, and large application areas.[9][10]

Q2: What are the primary barriers to the skin permeation of these active ingredients?

The principal barrier for topical drug delivery is the outermost layer of the epidermis, the stratum corneum .[12][13][14] This layer, often described by a "brick and mortar" model, consists of dead skin cells (corneocytes) embedded in a lipid-rich intercellular matrix, which limits the passage of most molecules.[13]

  • For Econazole Nitrate: Its high lipophilicity can sometimes limit its release from very greasy formulations into the more aqueous layers of the viable epidermis.[11]

  • For Triamcinolone Acetonide: While its lipophilicity aids in penetrating the stratum corneum, factors like formulation vehicle and skin condition significantly impact the extent of its absorption.[15]

Q3: What are common in vitro models for assessing the skin permeability of these ingredients?

In vitro models are essential for screening and mechanistic studies, with regulatory acceptance for bioequivalence testing (e.g., OECD TG 428).[16][17] The main types are In Vitro Release Tests (IVRT) and In Vitro Permeation Tests (IVPT).[13][18]

Data Presentation: Comparison of In Vitro Skin Permeation Models

FeatureIn Vitro Release Test (IVRT)In Vitro Permeation Test (IVPT)Parallel Artificial Membrane Permeability Assay (PAMPA)
Primary Purpose Assesses the rate and extent of drug release from a formulation.[18]Measures drug permeation through the skin to predict in vivo absorption.[18]High-throughput screening of passive membrane permeability.[13][18]
Membrane Type Synthetic, artificial membranes.[13][18]Biological membranes (e.g., ex vivo human or porcine skin).[13][16][18]Artificial membrane mimicking the stratum corneum.[13]
Typical Apparatus Franz Diffusion Cell.[18]Franz Diffusion Cell.[16][18]96-well plate format.[13]
Key Output Release rate (e.g., µg/cm²/h).[13]Flux (J), Permeability Coefficient (Kp), Lag Time.[13]Permeability value (Pe).
Regulatory Status Quality control, formulation screening.[13]Accepted for bioequivalence studies (OECD 428).[16][17]Primarily for early-stage research and screening.[18]

Q4: What key strategies can be employed to enhance the skin permeability of this compound's active ingredients?

Several strategies can be explored, focusing on formulation, application conditions, and delivery systems.

  • Formulation Excipients: The choice of vehicle is critical. Ointments, for example, are effective at enhancing absorption by increasing skin hydration.[3] The inclusion of chemical penetration enhancers can reversibly modify the stratum corneum barrier.

  • Advanced Delivery Systems: Novel carriers can significantly improve drug delivery. Examples include:

    • Nanoemulsions: Increase skin permeability and provide controlled release.[19]

    • Lipid Nanoparticles (LNPs): Have shown high affinity for the skin and can significantly increase the penetration of Triamcinolone Acetonide.[20]

    • Flexisomal Nanocarriers: These are deformable vesicles that can squeeze through skin pores and have been shown to enhance the skin deposition of Econazole Nitrate.[21]

    • Multiple Emulsions (w/o/w): Have demonstrated the ability to increase the skin permeation of Econazole Nitrate compared to commercial formulations.[11]

  • Occlusion: Applying an occlusive dressing over the formulation can dramatically increase the absorption of corticosteroids like Triamcinolone Acetonide by increasing skin hydration and temperature.[10][22]

Troubleshooting Experimental Issues

Q: I am observing high variability in my in vitro permeation results. What could be the cause?

A: High variability is a common challenge in skin permeation studies. Consider these potential sources:

  • Skin Sample Inconsistency: The thickness and integrity of the stratum corneum can vary significantly between donors and even across different anatomical sites.[12][23] Ensure you have a consistent source for your skin samples (e.g., porcine ear, human abdomen) and handle them carefully to avoid damage.

  • Franz Cell Setup: Ensure there are no air bubbles trapped between the skin and the receptor fluid, as this will impede diffusion. Check that the cells are properly clamped and sealed to prevent leaks.

  • Temperature Control: Skin permeability is temperature-dependent.[24] Maintain the receptor fluid at a constant physiological temperature (typically 32°C or 37°C) using a circulating water bath.

  • Dosing and Application: Apply a precise and uniform amount of the formulation to the skin surface. Inconsistent application will lead to variable results.

Q: I am detecting very low or no drug in the receptor fluid. What steps can I take?

A: This suggests that the drug is not permeating the skin in detectable quantities or is being lost elsewhere.

  • Review Formulation: The drug may not be releasing effectively from the vehicle. An in vitro release test (IVRT) can help diagnose this issue.[13] For lipophilic drugs like Econazole, the formulation must facilitate partitioning into the skin.

  • Increase Study Duration: Permeation, especially for low-permeability compounds, can be slow. Extend the sampling time to allow for sufficient drug accumulation in the receptor fluid.

  • Check Analytical Sensitivity: Your analytical method (e.g., HPLC) may not be sensitive enough to detect the low concentrations permeating the skin. Method validation is crucial.

  • Assess Drug Binding: The active ingredients might be binding to the Franz cell apparatus or the skin itself. Conduct a mass balance study to determine the amount of drug retained in the skin and on the apparatus.

  • Solubility in Receptor Fluid: Ensure the drug is sufficiently soluble in the receptor fluid to maintain "sink conditions" (i.e., the concentration in the receptor fluid is less than 10% of the drug's saturation solubility). Adding a small percentage of a solubilizing agent like polysorbate 80 or cyclodextrin (B1172386) may be necessary.

Q: My skin membrane appears compromised or damaged at the end of the experiment. Why?

A: The integrity of the skin membrane is paramount for meaningful results.

  • Formulation Excipients: Some penetration enhancers or solvents can be harsh and may irreversibly damage the skin barrier.[23]

  • pH of the Formulation: An extreme pH can irritate and damage the skin.

  • Pre- and Post-Experiment Integrity Check: Always measure a baseline parameter like Transepidermal Water Loss (TEWL) or electrical resistance before the experiment. A significant change after the experiment indicates that the formulation has compromised the barrier integrity, and the permeation data may not be valid.

Detailed Experimental Protocols

Protocol: In Vitro Skin Permeation Test (IVPT) using Vertical Franz Diffusion Cells

This protocol is a generalized methodology based on OECD Guideline 428 for assessing the skin absorption of this compound's active ingredients.

1. Materials and Equipment:

  • Vertical Franz Diffusion Cells (with appropriate orifice diameter)

  • Circulating water bath set to 32°C or 37°C

  • Stir plate and magnetic stir bars

  • Ex vivo skin (e.g., full-thickness porcine ear skin, dermatomed human abdominal skin)[16][17]

  • Receptor fluid (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer)

  • Test formulation (this compound cream or experimental formulation)

  • Positive and negative controls

  • HPLC or LC-MS/MS system for drug quantification

2. Skin Preparation:

  • Thaw frozen skin samples slowly.

  • If using full-thickness skin, carefully remove any subcutaneous fat with a scalpel.

  • Cut the skin into sections large enough to fit the Franz cells.

  • Visually inspect each skin section for any cuts, holes, or imperfections. Measure and record the skin thickness.

3. Franz Cell Assembly and Setup:

  • Fill the receptor chamber of each Franz cell with pre-warmed, de-gassed receptor fluid, ensuring no air bubbles are present. Add a magnetic stir bar.

  • Mount the prepared skin section onto the cell with the stratum corneum facing the donor chamber.

  • Clamp the donor and receptor chambers together securely.

  • Place the assembled cells in the holder within the circulating water bath and allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid via the sampling arm and immediately replace it with fresh, pre-warmed receptor fluid.

  • Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) prior to analysis.

5. Mass Balance and Data Analysis:

  • At the end of the experiment, dismantle the cells.

  • Wash the surface of the skin with a suitable solvent to recover any unabsorbed formulation.

  • Use a technique like tape stripping to quantify the drug retained in the stratum corneum.

  • Homogenize the remaining skin (epidermis and dermis) to quantify the drug retained in deeper layers.

  • Quantify the concentration of Econazole Nitrate and Triamcinolone Acetonide in all collected samples (receptor fluid, skin wash, tape strips, skin homogenate) using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of this curve represents the steady-state flux (J).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase skin_prep Skin Acquisition & Preparation (e.g., Porcine Ear Skin) cell_setup Franz Cell Assembly & Equilibration (32°C) skin_prep->cell_setup Mount Skin dosing Apply Finite Dose (e.g., 10 mg/cm²) cell_setup->dosing formulation_prep Formulation & Control Preparation sampling Collect Receptor Fluid at Time Points (0, 2, 4, 8, 12, 24h) dosing->sampling mass_balance Mass Balance: - Skin Surface Wash - Tape Stripping (SC) - Skin Homogenization sampling->mass_balance End of Experiment quantification Drug Quantification (HPLC or LC-MS/MS) sampling->quantification Receptor Fluid Samples mass_balance->quantification data_analysis Data Analysis: - Plot Cumulative Permeation - Calculate Flux (J) quantification->data_analysis

Caption: Workflow for In Vitro Skin Permeation Testing (IVPT) using Franz Cells.

glucocorticoid_pathway TA Triamcinolone Acetonide (TA) (Lipophilic Steroid) GR_complex Glucocorticoid Receptor (GR) - Heat Shock Protein (HSP) Complex TA->GR_complex Diffuses through cell membrane Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Active_GR Activated GR-TA Complex GR_complex->Active_GR Dimer GR-TA Dimer Active_GR->Dimer Translocates to Nucleus GRE Glucocorticoid Response Element (GRE) on DNA Dimer->GRE Binds to GRE Transcription Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA ProInflammatory Inhibition of Pro-Inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription->ProInflammatory Repression of NF-κB & AP-1 AntiInflammatory Synthesis of Anti-Inflammatory Proteins (e.g., Lipocortin-1, Annexin A1) mRNA->AntiInflammatory Translation

Caption: Glucocorticoid anti-inflammatory signaling pathway for Triamcinolone Acetonide.

References

Troubleshooting inconsistent results in Pevisone in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays involving Pevisone or its active components, Econazole (B349626) Nitrate and Triamcinolone (B434) Acetonide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound's active ingredients.

Antifungal Assays (Econazole Nitrate)

Q1: My Minimum Inhibitory Concentration (MIC) values for Econazole Nitrate are inconsistent between experiments. What are the common causes?

Inconsistent MIC values for Econazole Nitrate can stem from several factors related to the experimental setup and reagents. Here are the primary aspects to investigate:

  • Inoculum Preparation: The density of the fungal inoculum is critical. A common reason for variability is an inconsistent starting concentration of fungal cells. Ensure you are accurately preparing the inoculum to the recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL for Candida species) using a spectrophotometer or cell counting.[1]

  • Media Composition and pH: The composition and pH of the culture medium can significantly impact the activity of azole antifungals. Standardized media like RPMI-1640 buffered with MOPS to a pH of 7.0 are recommended to ensure reproducibility.[2] Variations in pH can alter the drug's effectiveness.

  • Protein Binding: Econazole is known to have a strong affinity for proteins.[3] If your culture medium is supplemented with serum, the free concentration of Econazole available to inhibit fungal growth will be reduced, leading to higher and more variable MICs. Consider using a serum-free medium or ensuring the serum concentration is consistent across all experiments.

  • Solvent and Dilution Errors: Econazole Nitrate has low aqueous solubility.[4][5] It is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being diluted in the culture medium. Inaccurate initial weighing, improper dissolution, or serial dilution errors can lead to significant variations in the final drug concentrations. Ensure the drug is fully dissolved and use calibrated pipettes for all dilutions.

  • Incubation Time and Temperature: Adherence to a standardized incubation time (e.g., 24-48 hours) and temperature (e.g., 35°C) is crucial.[1] Reading the MICs at inconsistent time points can lead to variability, as some fungi may exhibit trailing growth.

Q2: I am observing "trailing," where there is reduced but still visible fungal growth over a wide range of Econazole Nitrate concentrations. How should I interpret the MIC?

Trailing is a known phenomenon with azole antifungals. The Clinical and Laboratory Standards Institute (CLSI) guidelines suggest that the MIC should be read as the lowest concentration that produces a significant reduction in growth (often ≥50% or ≥80%) compared to the drug-free control well.[1] It is important to establish a consistent endpoint for determining the MIC and to apply it uniformly across all experiments.

Anti-inflammatory & Cell Viability Assays (Triamcinolone Acetonide)

Q3: I'm seeing high variability in the anti-inflammatory effect of Triamcinolone Acetonide in my cell-based assay. What should I check?

Variability in anti-inflammatory assays with Triamcinolone Acetonide can be attributed to several factors:

  • Cell Health and Passage Number: The health and passage number of your cell line (e.g., RAW 264.7 macrophages) are critical.[6] Cells that have been passaged too many times may have altered responses to stimuli and drugs. Always use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase before starting an experiment.

  • Inconsistent Cell Seeding: Uneven cell numbers in the wells of your microplate will lead to variable results.[6][7] Ensure you have a homogenous cell suspension and use calibrated pipettes for accurate seeding.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media components and affect cell health and drug response.[6][7] It is advisable to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.

  • Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) and the incubation time are critical parameters. Ensure these are consistent across all experiments to achieve a reproducible inflammatory response.

  • Vehicle Effects: Triamcinolone Acetonide is often dissolved in a vehicle like ethanol (B145695) or DMSO before being added to the cell culture medium. High concentrations of these vehicles can be toxic to cells and can interfere with the assay.[8] Always include a vehicle control in your experiments to assess any effects of the solvent on the cells.

Q4: My cell viability assay shows that Triamcinolone Acetonide is causing significant cell death, even at concentrations where I expect an anti-inflammatory effect. Why is this happening?

Triamcinolone Acetonide can indeed induce cell death at higher concentrations.[9][10] This is a dose-dependent effect. It is crucial to perform a dose-response curve for cell viability in parallel with your anti-inflammatory assay to determine the concentration range where the drug is effective without being cytotoxic. If you are observing toxicity at your desired concentrations, you may need to adjust your experimental window or consider a different cell line.

Assays with this compound (Econazole Nitrate and Triamcinolone Acetonide Combination)

Q5: I am testing the combined effect of Econazole Nitrate and Triamcinolone Acetonide and my results are unpredictable. What could be the issue?

When working with a combination of drugs, additional factors can contribute to variability:

  • Synergistic or Antagonistic Effects: The two active ingredients may have synergistic or antagonistic effects that can vary depending on the cell type, fungal strain, and the specific concentrations used.[8][11] It is important to carefully design your experiments to evaluate the effects of each drug individually and in combination across a range of concentrations.

  • Differential Solubility and Stability: Econazole Nitrate and Triamcinolone Acetonide have different solubility profiles.[4][12] Ensuring that both drugs remain in solution at the desired concentrations throughout the experiment is crucial. Precipitation of one or both drugs will lead to inconsistent results.

  • Complex Interactions with Assay Components: The combination of two drugs may have unexpected interactions with the assay components (e.g., media, detection reagents). It is important to validate your assay with the combination to ensure that there are no interferences.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for in vitro assays with Econazole Nitrate and Triamcinolone Acetonide. These values should be used as a reference, and it is recommended to determine the optimal conditions for your specific experimental system.

Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges for Econazole Nitrate against Candida Species.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.016 - 16
Candida tropicalis0.0625 - 16
Candida parapsilosis0.016 - 16
Candida glabrata0.5 - 16
Candida krusei0.25 - 16

Data compiled from multiple sources.[1][3][13]

Table 2: Indicative Effective Concentrations of Triamcinolone Acetonide in Anti-inflammatory Assays.

Cell LineInflammatory StimulusMeasured CytokineEffective Concentration Range
Human Retinal Microvascular Endothelial CellsVEGF, TNF-α, IL-1β-Not specified
Human Umbilical Vein Endothelial CellsIL-6-1 µg/mL
RAW 264.7 MacrophagesLPSTNF-α, IL-61 µM - 100 µM
Human Elbow Lateral Epicondylitis-derived Cells-IL-6, IL-81 µM - 100 µM

Data compiled from multiple sources.[14][15][16][17]

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Econazole Nitrate against Candida albicans

This protocol is based on the CLSI broth microdilution method.[2][5]

  • Preparation of Econazole Nitrate Stock Solution:

    • Aseptically weigh a precise amount of Econazole Nitrate powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) to all wells except the first column.

    • In the first column, add 200 µL of the Econazole Nitrate stock solution diluted in RPMI-1640 to twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).

  • Preparation of Fungal Inoculum:

    • From a fresh culture of Candida albicans on Sabouraud Dextrose Agar, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well from column one to eleven. Do not add inoculum to the sterility control wells in column twelve.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Econazole Nitrate that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well.

Protocol 2: In Vitro Anti-inflammatory Assay of Triamcinolone Acetonide in RAW 264.7 Macrophages

This protocol outlines the assessment of Triamcinolone Acetonide's ability to inhibit LPS-induced cytokine production.[18][19]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a stock solution of Triamcinolone Acetonide in DMSO.

    • Create serial dilutions of Triamcinolone Acetonide in fresh culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Triamcinolone Acetonide. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Pre-incubate the cells with the drug for 1-2 hours.

  • Inflammatory Stimulation:

    • Add lipopolysaccharide (LPS) to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate and carefully collect the supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of Triamcinolone Acetonide compared to the LPS-stimulated control.

    • If desired, determine the IC₅₀ value (the concentration of the drug that causes 50% inhibition of cytokine production).

Visualizations

Signaling Pathways and Workflows

Corticosteroid_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid GR_membrane Glucocorticoid Receptor Glucocorticoid->GR_membrane Binds GR_HSP90 GR-HSP90 Complex GR_cytoplasm Glucocorticoid Receptor GR_cytoplasm->GR_HSP90 GR_dimer Activated GR Dimer GR_cytoplasm->GR_dimer Dimerization & Translocation HSP90 HSP90 HSP90->GR_HSP90 GR_HSP90->GR_cytoplasm Dissociation GRE Glucocorticoid Response Element (on DNA) GR_dimer->GRE Binds to NF_kB_AP1 NF-κB / AP-1 (Pro-inflammatory Transcription Factors) GR_dimer->NF_kB_AP1 Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_inflammatory_Genes Activates Reduced_Inflammation Reduced Inflammation Anti_inflammatory_Genes->Reduced_Inflammation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NF_kB_AP1->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation MIC_Assay_Workflow Start Start Prepare_Drug_Dilutions Prepare 2-fold serial dilutions of Econazole Nitrate in a 96-well plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare fungal inoculum to standardized density (0.5-2.5 x 10³ CFU/mL) Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate the 96-well plate with the fungal suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually assess fungal growth in each well Incubate->Read_Results Determine_MIC Identify the lowest drug concentration with significant growth inhibition Read_Results->Determine_MIC End End Determine_MIC->End Troubleshooting_Flowchart Start Inconsistent In Vitro Results Check_Reagents Are all reagents (media, drugs, cells, fungi) prepared correctly and within their expiry dates? Start->Check_Reagents Check_Equipment Are pipettes calibrated? Is the incubator temperature and CO₂ level correct? Check_Reagents->Check_Equipment Yes Check_Protocol Was the experimental protocol followed precisely (e.g., incubation times, concentrations)? Check_Equipment->Check_Protocol Yes High_Variability Is there high variability between replicate wells? Check_Protocol->High_Variability Yes Inconsistent_Seeding Review cell/fungal seeding technique. Ensure homogenous suspension. High_Variability->Inconsistent_Seeding Yes Unexpected_Toxicity Is there unexpected cell death? High_Variability->Unexpected_Toxicity No Edge_Effects Avoid using outer wells of the microplate. Inconsistent_Seeding->Edge_Effects Review_Data Re-analyze data and consult literature for expected outcomes. Edge_Effects->Review_Data Vehicle_Toxicity Check for vehicle (e.g., DMSO) toxicity at the concentrations used. Unexpected_Toxicity->Vehicle_Toxicity Yes No_Effect Is there a lack of expected drug effect? Unexpected_Toxicity->No_Effect No Dose_Response Perform a dose-response curve for toxicity. Vehicle_Toxicity->Dose_Response Dose_Response->Review_Data Drug_Degradation Check for drug degradation or precipitation. No_Effect->Drug_Degradation Yes No_Effect->Review_Data No Cell_Resistance Consider cell line or fungal strain resistance. Drug_Degradation->Cell_Resistance Cell_Resistance->Review_Data

References

Strategies to minimize Pevisone degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Pevisone's active components—Econazole (B349626) Nitrate and Triamcinolone (B434) Acetonide—in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

This compound is a topical cream that combines two active pharmaceutical ingredients:

  • Econazole Nitrate (1% w/w): An imidazole (B134444) derivative with broad-spectrum antifungal properties.[1][2] It works by disrupting the fungal cell wall membrane.[2][3]

  • Triamcinolone Acetonide (0.1% w/w): A potent synthetic corticosteroid used for its anti-inflammatory, anti-pruritic, and vasoconstrictive effects.[1][4][5]

The formulation also contains excipients like benzoic acid and butylated hydroxyanisole (BHA), which act as a preservative and antioxidant, respectively.[4][5]

Q2: What are the primary factors that cause the degradation of this compound's components in experimental setups?

Degradation is component-specific and influenced by environmental factors:

  • For Triamcinolone Acetonide: The primary degradation pathways are oxidation and pH-dependent hydrolysis.[6][7][8][9] It is highly unstable in neutral to alkaline conditions (pH > 5.5) and its oxidation is catalyzed by trace metals.[6][8][9]

  • For Econazole Nitrate: This component is particularly sensitive to light (photodegradation).[10] It also has poor aqueous solubility, which can lead to precipitation and apparent loss if not handled correctly.[10][11] Both components can also be degraded by excessive heat and in strongly acidic, alkaline, or oxidizing conditions.[12][13]

Q3: How can I minimize the degradation of the Triamcinolone Acetonide component?

To maintain the stability of Triamcinolone Acetonide in your solutions:

  • Control pH: Maintain the pH of aqueous solutions at approximately 3.4, where its decomposition is minimal.[6][14] Avoid pH levels above 5.5, as the degradation rate increases rapidly.[6][14]

  • Prevent Oxidation: Oxidation is a key degradation pathway.[7][8]

    • Use high-purity solvents to minimize trace metal contamination.

    • Consider adding a chelating agent like disodium (B8443419) edetate (EDTA) to sequester catalytic metal ions.[15]

    • Add an antioxidant, such as sodium metabisulfite (B1197395), to the formulation.[8][9]

    • Prepare solutions under an inert atmosphere (e.g., by purging with nitrogen or argon) to remove dissolved oxygen.[8]

Q4: What are the best practices for preparing and handling solutions of Econazole Nitrate?

Due to its light sensitivity and low water solubility, follow these guidelines:

  • Protect from Light: All experiments and storage vessels should be protected from light using amber glass or by wrapping containers in aluminum foil to prevent photodegradation.[10]

  • Solvent Selection: Econazole Nitrate is very slightly soluble in water.[10] Use of co-solvents such as propylene (B89431) glycol and ethanol (B145695) can significantly improve its solubility and stability in liquid formulations.[10]

  • pH Considerations: While less sensitive to pH than Triamcinolone Acetonide, extreme pH values should be avoided as forced degradation occurs in acidic and alkaline hydrolysis conditions.[12][13] A pH of around 6.0 is suitable for topical gel formulations.[11]

Q5: What are the optimal storage conditions for stock solutions of these components?

  • Triamcinolone Acetonide Solutions: Store in a refrigerator at 2-8°C.[16] Ensure the container is tightly sealed and the pH is maintained around 3.4.[6][14]

  • Econazole Nitrate Solutions: Store in a cool, dark place. Light protection is critical.[10] For long-term stability, a formulation with propylene glycol and ethanol is recommended.[10]

  • Combined Solutions: A combined formulation requires careful balancing of pH, solvent systems, and protective measures. Given the conflicting optimal pH ranges, a slightly acidic pH (e.g., 4.0-4.5) may offer a reasonable compromise, but stability must be empirically verified for your specific experimental matrix. Always store protected from light and refrigerated.

Troubleshooting Guide

Problem: I am observing a rapid loss of Triamcinolone Acetonide potency in my aqueous buffer.

Potential Cause Troubleshooting Step
Incorrect pH Measure the pH of your buffer. If it is above 5.5, remake the solution using a buffer with a pH closer to 3.4.[6][14]
Oxidation Prepare fresh solution using deoxygenated buffer (purged with N₂ or Ar). Add a chelating agent (e.g., 0.01% EDTA) and/or an antioxidant (e.g., 0.1% sodium metabisulfite).[8][9]
Contaminated Reagents Use HPLC-grade solvents and high-purity water to minimize trace metal contamination that can catalyze oxidation.[8]

Problem: My HPLC analysis shows unknown peaks appearing shortly after preparing a sample containing Triamcinolone Acetonide.

Potential Cause Troubleshooting Step
Oxidative Degradation The primary degradation products of Triamcinolone Acetonide are a 21-aldehyde and a 17-carboxylic acid.[8][9] Their presence suggests oxidation. Implement the anti-oxidation strategies mentioned above.
Hydrolysis If working in an alkaline or strongly acidic medium, these peaks could be hydrolysis products. Adjust the pH to the stable range (around 3.4).[6]
Photodegradation While Econazole is more susceptible, corticosteroids can also undergo photodegradation.[17] Ensure samples are protected from UV light during preparation and analysis.

Summary of Component Stability

The quantitative data below is derived from forced degradation studies and stability analyses.

Table 1: Stability Profile of Triamcinolone Acetonide

ParameterCondition / ObservationImpact on StabilityRecommended Action
pH Optimal stability at pH ~3.4.[6][14]Rapid degradation above pH 5.5.[6]Use a buffer system to maintain pH between 3.0 and 4.0.
Oxidation Catalyzed by O₂ and trace metals.[8][9]Major degradation pathway, forming 21-aldehyde and 17-carboxylic acid products.[8][9]Use antioxidants (e.g., sodium metabisulfite), chelating agents (e.g., EDTA), and deoxygenated solvents.[8]
Temperature Susceptible to thermal degradation.[12][18]Increased degradation rate at elevated temperatures.Store solutions at 2-8°C. Avoid heat.
Solvents Concentrated in propylene glycol in some formulations.[8][9]Propylene glycol can extract and concentrate trace metals from other excipients, accelerating oxidation.[8][9]Use high-purity solvents. If using propylene glycol, the addition of antioxidants is critical.

Table 2: Stability Profile of Econazole Nitrate

ParameterCondition / ObservationImpact on StabilityRecommended Action
Light Degrades upon exposure to light.[10]Significant photodegradation can occur.Work in low-light conditions and use amber or foil-wrapped containers for all solutions and experiments.
Solubility Very slightly soluble in water.[10]Can precipitate from aqueous solutions, leading to inaccurate concentrations.Use co-solvents like ethanol and propylene glycol to ensure complete dissolution and stability.[10]
Forced Degradation Degrades under heat, oxidation, and acidic/alkaline hydrolysis.[12][13]Susceptible to breakdown under harsh experimental conditions.Avoid extreme temperatures and pH.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Triamcinolone Acetonide Stock Solution (1 mg/mL)

  • Buffer Preparation: Prepare a 50 mM citrate (B86180) buffer and adjust the pH to 3.4 using hydrochloric acid or sodium hydroxide.

  • Deoxygenation: Sparge the buffer with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Additive Inclusion: To the deoxygenated buffer, add disodium edetate (EDTA) to a final concentration of 0.01% (w/v) and sodium metabisulfite to a final concentration of 0.1% (w/v). Stir until fully dissolved.

  • Dissolution of Triamcinolone Acetonide: Weigh the required amount of Triamcinolone Acetonide. As it is sparingly soluble in water, first create a slurry with a small amount of ethanol or DMSO before adding it to the stabilized buffer with vigorous stirring.[16] Ensure the final concentration of the organic solvent is minimal and does not interfere with downstream experiments.

  • Storage: Transfer the final solution to a sterile, amber glass vial, flush the headspace with nitrogen, seal tightly, and store at 2-8°C.

Protocol 2: General Best Practices for Handling this compound Components

  • Weighing: Perform weighing in an area with subdued lighting.

  • Glassware: Use clean glassware that has been thoroughly rinsed with high-purity water to remove any detergent residues or metal contaminants.

  • Light Protection: Immediately after preparing solutions containing Econazole Nitrate, wrap the container in aluminum foil or use amber vials.

  • Temperature Control: Perform dilutions and experimental steps on ice or in a cold room where appropriate to minimize thermal degradation.

  • Atmosphere: For experiments sensitive to oxidation, work in a glove box under an inert atmosphere.

Visual Guides

G cluster_tria Triamcinolone Acetonide Degradation cluster_eco Econazole Nitrate Degradation Tria Triamcinolone Acetonide Tria_Deg Degradation Products (21-aldehyde, 17-carboxylic acid) Tria->Tria_Deg Tria_pH High pH (> 5.5) Tria_pH->Tria_Deg Hydrolysis Tria_Ox Oxygen Tria_Ox->Tria_Deg Oxidation Tria_Metals Trace Metals Tria_Metals->Tria_Ox Catalyzes Tria_Heat Heat Tria_Heat->Tria_Deg Eco Econazole Nitrate Eco_Deg Degradation / Precipitation Eco->Eco_Deg Eco_Light UV Light Eco_Light->Eco_Deg Photodegradation Eco_Aq Poor Aqueous Solubility Eco_Aq->Eco_Deg Precipitation Eco_Heat Heat Eco_Heat->Eco_Deg G start Start: Prepare Stabilized Triamcinolone Acetonide Solution prep_buffer 1. Prepare Buffer (e.g., Citrate) at pH 3.4 start->prep_buffer deoxygenate 3. Deoxygenate Buffer (Purge with N₂ or Ar) prep_buffer->deoxygenate add_stabilizers 2. Add Stabilizers: - Chelating Agent (EDTA) - Antioxidant (Na-metabisulfite) dissolve 4. Dissolve Compound (Use co-solvent if needed) add_stabilizers->dissolve deoxygenate->add_stabilizers protect 5. Protect from Light (Use Amber Vial) dissolve->protect store 6. Store at 2-8°C protect->store end End: Stable Solution Ready for Use store->end G start Degradation Observed (e.g., new HPLC peaks, potency loss) check_ph Is the solution pH > 5.5? start->check_ph check_light Was the solution exposed to light? check_ph->check_light No adjust_ph Root Cause: High pH Hydrolysis Action: Re-prepare with pH 3.4 buffer check_ph->adjust_ph Yes check_o2 Were anti-oxidation measures used? check_light->check_o2 No protect_light Root Cause: Photodegradation (esp. Econazole) Action: Use amber vials / foil check_light->protect_light Yes check_temp Was solution exposed to heat? check_o2->check_temp Yes add_antiox Root Cause: Oxidation (esp. Triamcinolone) Action: Add antioxidant/chelator, purge with inert gas check_o2->add_antiox No control_temp Root Cause: Thermal Degradation Action: Store refrigerated, use cold plates for experiments check_temp->control_temp Yes unknown Cause not identified. Consider reagent purity or matrix effects. check_temp->unknown No

References

Technical Support Center: Quantification of Pevisone® Components in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Pevisone® components. This compound® is a topical cream containing the active ingredients econazole (B349626) nitrate (B79036) (an antifungal agent) and triamcinolone (B434) acetonide (a corticosteroid)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of these components in biological matrices such as plasma, serum, or tissue homogenates.

Due to the topical application of this compound®, systemic absorption of its active ingredients is generally low, leading to very low concentrations in biological fluids[4]. This presents significant analytical challenges requiring highly sensitive and specific methodologies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your bioanalytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying econazole nitrate and triamcinolone acetonide in biological samples?

A1: The main challenges stem from the low systemic absorption of these topically applied drugs, resulting in concentrations in the low ng/mL range or even lower. Key difficulties include:

  • Low Analyte Concentrations: Requiring highly sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to achieve the necessary limits of quantification (LOQ)[5][6][7].

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the results[8][9][10][11][12].

  • Sample Preparation: Efficient extraction of the analytes from complex biological matrices while minimizing interferences is crucial. Poor recovery during sample preparation can lead to underestimation of the analyte concentrations.

  • Method Validation: Ensuring the bioanalytical method is robust, accurate, and precise according to regulatory guidelines (e.g., FDA, ICH) is a critical and often complex process.

Q2: Which analytical technique is most suitable for the quantification of this compound® components in biological samples?

A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs like econazole and triamcinolone acetonide in complex biological matrices. Its high sensitivity, specificity, and selectivity make it ideal for this purpose[5][6][7][13][14]. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection can also be used, but it may lack the required sensitivity for in-vivo samples and is more susceptible to interferences[15][16][17][18].

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employing advanced sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate the analytes from co-eluting matrix components is a key strategy. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column[9][10].

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement[10].

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to normalize the matrix effects across the analytical run[11].

Q4: What are typical pharmacokinetic parameters for topically applied econazole and triamcinolone acetonide?

A4: Systemic absorption of econazole nitrate and triamcinolone acetonide after topical application is generally low. Econazole nitrate is only slightly absorbed from the skin, with less than 0.1% of the applied dose being systemically available[4]. Triamcinolone acetonide is well-absorbed from sites of local application, but systemic concentrations are still expected to be low[4]. For intramuscular injections of triamcinolone acetonide, reported Cmax values are in the range of 8.2-8.6 ng/mL[7]. After topical application, plasma concentrations are expected to be significantly lower.

Troubleshooting Guides

Issue 1: Poor or No Analyte Peak Detected
Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Review Extraction Protocol: Ensure the chosen extraction method (LLE, SPE) is appropriate for the analytes' physicochemical properties (e.g., polarity, pKa). 2. Optimize Solvents: For LLE, test different organic solvents or solvent mixtures. For SPE, ensure the correct sorbent, wash, and elution solvents are used. 3. Check pH: Adjust the sample pH to ensure the analytes are in a neutral, unionized state for efficient extraction into an organic solvent.
Analyte Degradation 1. Assess Stability: Perform stability tests of the analytes in the biological matrix at various conditions (e.g., room temperature, freeze-thaw cycles). 2. Use of Antioxidants/Preservatives: If degradation is observed, consider adding antioxidants or preservatives to the samples upon collection.
LC-MS/MS System Issues 1. Check System Suitability: Inject a known standard solution to verify instrument performance (e.g., retention time, peak shape, signal intensity). 2. Clean Ion Source: Contamination of the ion source can lead to a significant drop in signal intensity. 3. Verify MS/MS Transitions: Ensure the correct precursor and product ions (MRM transitions) and collision energies are being used for the analytes.
Issue 2: High Variability in Results and Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Implement SIL-IS: If not already in use, a stable isotope-labeled internal standard is the best solution to compensate for variable matrix effects. 2. Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering components. Consider using a more selective SPE sorbent or a multi-step extraction process. 3. Dilute Samples: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components relative to the analyte[10].
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all sample preparation steps (e.g., vortexing time, centrifugation speed, evaporation temperature) are consistent across all samples. 2. Automate Where Possible: Using automated liquid handlers can improve the precision of sample preparation.
Carryover 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the needle and injection port between samples. 2. Inject Blanks: Inject blank solvent samples after high-concentration samples to assess for carryover.

Quantitative Data Summary

The following tables summarize typical analytical parameters for the quantification of econazole and triamcinolone acetonide from published literature. These values can serve as a benchmark for method development and validation.

Table 1: Typical LC-MS/MS Parameters for Econazole Quantification

ParameterValueReference
Linearity Range 0.20–50.00 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[5]
Intra-day Precision (%RSD) < 10.2%[5]
Inter-day Precision (%RSD) < 10.2%[5]
Accuracy Within ±15.0%[5]
Recovery ~93.5%[19]
MRM Transition (m/z) 381.07 → 124.92[5]

Table 2: Typical LC-MS/MS Parameters for Triamcinolone Acetonide Quantification

ParameterValueReference
Linearity Range 0.53–21.20 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 0.53 ng/mL[6][7]
Intra-day Precision (%RSD) 3.0% - 10.0%[7]
Inter-day Precision (%RSD) 3.5% - 11.3%[7]
Accuracy -6.6% to -2.0%[7]
MRM Transition (m/z) 435.4 → 397.3[7]

Experimental Protocols

Detailed Protocol: LC-MS/MS Quantification of Econazole and Triamcinolone Acetonide in Human Plasma

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., econazole-d5 and triamcinolone acetonide-d7).

  • Add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Econazole: 381.1 > 125.0

    • Triamcinolone Acetonide: 435.3 > 415.3

Visualizations

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Plasma, Serum) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (LLE/SPE) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition DataProcessing Data Processing (Integration) DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Tree Start High Variability in QC Samples CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? Start->CheckIS CheckCleanup Is sample cleanup sufficient? CheckIS->CheckCleanup Yes ImplementIS Implement SIL-IS CheckIS->ImplementIS No CheckCarryover Is there evidence of carryover? CheckCleanup->CheckCarryover Yes EnhanceCleanup Enhance Sample Cleanup (e.g., use SPE, change sorbent) CheckCleanup->EnhanceCleanup No OptimizeWash Optimize Autosampler Wash (use stronger solvent, increase volume) CheckCarryover->OptimizeWash Yes Resolved Issue Resolved CheckCarryover->Resolved No ImplementIS->Resolved EnhanceCleanup->Resolved OptimizeWash->Resolved Glucocorticoid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA Triamcinolone Acetonide (TA) GR_complex Glucocorticoid Receptor (GR) + Chaperone Proteins (Hsp90) TA->GR_complex Binds Activated_GR Activated TA-GR Complex GR_complex->Activated_GR Conformational Change DNA DNA (GREs) Activated_GR->DNA Translocates & Binds Transcription Gene Transcription (Anti-inflammatory proteins) DNA->Transcription Modulation

References

Optimizing Pevisone treatment duration for specific fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is intended to assist in optimizing the treatment duration of Pevisone for specific fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum duration for this compound treatment and why?

A1: The recommended maximum duration for this compound cream, a combination of econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, is typically two weeks.[1] The inclusion of the corticosteroid, triamcinolone acetonide, is to manage inflammatory symptoms.[1][2] Prolonged use of topical corticosteroids can lead to side effects such as skin thinning and atrophy.[3] If antifungal treatment is required beyond two weeks, it is advisable to switch to a preparation containing only an antifungal agent like econazole nitrate.[1]

Q2: How does the combination of an azole antifungal and a corticosteroid in this compound work?

A2: this compound combines the antifungal action of econazole nitrate with the anti-inflammatory properties of triamcinolone acetonide.[2][4] Econazole nitrate, an azole antifungal, inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption leads to increased cell permeability and ultimately, fungal cell death.[5] Triamcinolone acetonide is a corticosteroid that reduces inflammation, itching, and redness associated with fungal infections.[1] Studies have shown a synergistic effect when combining these two types of drugs, providing both relief from inflammation and effective elimination of the fungal infection.[3]

Q3: Are there established clinical breakpoints for econazole against common dermatophytes?

A3: While standardized methods for antifungal susceptibility testing of dermatophytes exist, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), clinical breakpoints for econazole against dermatophytes like Trichophyton rubrum and Epidermophyton floccosum are not yet established.[1] However, research studies provide Minimum Inhibitory Concentration (MIC) ranges that indicate the in vitro activity of econazole against these pathogens.

Q4: Can this compound be used for all types of fungal infections?

A4: this compound is indicated for the treatment of fungal skin infections caused by dermatophytes and yeasts where inflammatory symptoms are prominent.[1] However, it is contraindicated in bacterial and viral skin infections.[1]

Troubleshooting Guide

Problem: Lack of clinical response to this compound treatment within the recommended two-week period.

Possible Causes and Solutions:

  • Antifungal Resistance: The infecting fungal strain may have reduced susceptibility to econazole.

    • Troubleshooting Step: Perform in vitro antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) of econazole against the isolated pathogen. A higher than expected MIC may indicate resistance. (See Experimental Protocol 1 for details).

  • Incorrect Diagnosis: The skin condition may not be of fungal origin, or there may be a secondary bacterial infection.

    • Troubleshooting Step: Re-evaluate the diagnosis through microscopic examination (KOH smear) and culture to confirm the presence of fungal elements and rule out other pathogens.

  • Inappropriate Application: The cream may not be applied correctly or frequently enough.

    • Troubleshooting Step: Ensure the cream is applied sparingly to the affected area and surrounding skin twice daily.[1]

  • Underlying Immunosuppression: The patient's immune status may be compromising the treatment efficacy.

    • Troubleshooting Step: Consider the patient's overall health and potential underlying conditions that may affect their immune response.

Problem: Recurrence of infection after discontinuing this compound.

Possible Causes and Solutions:

  • Insufficient Treatment Duration: The two-week treatment may not have been sufficient to eradicate the fungus completely.

    • Troubleshooting Step: After the initial two-week this compound treatment, consider continuing with an econazole-only cream for an additional one to two weeks to ensure complete mycological cure.

  • Re-infection: The patient may be getting re-infected from a contaminated source (e.g., clothing, towels, or other infected individuals).

    • Troubleshooting Step: Advise on proper hygiene measures, including washing clothing and bedding in hot water and avoiding the sharing of personal items.

  • Presence of a Fungal Reservoir: The infection may persist in areas like the nails (onychomycosis), which can act as a reservoir for re-infection of the skin.

    • Troubleshooting Step: Examine the nails for signs of fungal infection. Onychomycosis often requires systemic antifungal therapy in addition to topical treatment.[4]

Data Presentation

Table 1: In Vitro Susceptibility of Specific Fungal Pathogens to Econazole

Fungal PathogenMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Candida albicans0.016 - 16[6][7]
Trichophyton rubrum< 0.001 - 0.25[8]
Epidermophyton floccosumNot explicitly found in the provided search results, but generally susceptible to econazole.

Note: MIC values can vary between studies and isolates.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC) of Econazole Against Dermatophytes

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

1. Preparation of Fungal Inoculum: a. Culture the dermatophyte isolate (Trichophyton rubrum or Epidermophyton floccosum) on potato dextrose agar (B569324) (PDA) to induce conidia formation.[9] b. Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface. c. Adjust the concentration of the conidial suspension to 1-3 x 10³ CFU/mL using a spectrophotometer.

2. Preparation of Antifungal Agent: a. Prepare a stock solution of econazole nitrate in dimethyl sulfoxide (B87167) (DMSO). b. Perform serial dilutions of the econazole stock solution in RPMI 1640 medium to achieve a range of final concentrations to be tested.

3. Microdilution Assay: a. Dispense 100 µL of each econazole dilution into the wells of a 96-well microtiter plate. b. Add 100 µL of the adjusted fungal inoculum to each well. c. Include a growth control well (inoculum without econazole) and a sterility control well (medium only). d. Incubate the plates at 28-30°C for 4-7 days.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of econazole that causes a 100% inhibition of visible fungal growth compared to the growth control.

Mandatory Visualizations

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains Lanosterol_14a_demethylase->Ergosterol Converts to Econazole Econazole Econazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of Econazole on the fungal cell.

Corticosteroid_Anti_inflammatory_Pathway cluster_cell Immune Cell GR Glucocorticoid Receptor GRE Glucocorticoid Response Element GR->GRE Translocates to nucleus and binds to NF_kB NF-κB GR->NF_kB Inhibits Anti_inflammatory_Proteins Anti-inflammatory Protein Synthesis GRE->Anti_inflammatory_Proteins Upregulates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to Anti_inflammatory_Proteins->Inflammation Reduces Triamcinolone Triamcinolone Triamcinolone->GR Binds to

Caption: Anti-inflammatory pathway of Triamcinolone Acetonide.

Experimental_Workflow Start Start: Isolate Fungal Pathogen from Clinical Sample In_Vitro_Testing In Vitro Antifungal Susceptibility Testing (MIC) Start->In_Vitro_Testing In_Vivo_Model In Vivo Animal Model (e.g., Guinea Pig Dermatophytosis) Start->In_Vivo_Model Data_Analysis Analyze Data to Determine Optimal Treatment Duration In_Vitro_Testing->Data_Analysis Treatment_Groups Establish Treatment Groups: 1. This compound (Different Durations) 2. Econazole only 3. Vehicle Control In_Vivo_Model->Treatment_Groups Evaluation Evaluate Efficacy: - Clinical Scoring - Fungal Culture - Histopathology Treatment_Groups->Evaluation Evaluation->Data_Analysis End End: Optimized Treatment Protocol Data_Analysis->End

Caption: Workflow for optimizing this compound treatment duration.

References

Technical Support Center: Refinement of Animal Models for Pevisone Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of Pevisone studies in animal models. This compound is a topical combination therapy containing econazole (B349626) nitrate (B79036) (an antifungal agent) and triamcinolone (B434) acetonide (a corticosteroid).

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical animal studies of this compound, offering potential causes and solutions in a clear question-and-answer format.

Issue Potential Cause Recommended Solution
High variability in inflammatory response between animals in the same group. Inconsistent application of the inflammatory agent (e.g., TPA, imiquimod). Minor variations in the shaved area can lead to different levels of drug absorption. Genetic drift within an outbred animal strain.Ensure precise and consistent application of the inflammatory agent to the same anatomical location on each animal. Use a consistent and clearly demarcated area for drug application. Consider using inbred strains of mice (e.g., BALB/c or C57BL/6) to reduce genetic variability.
Difficulty distinguishing between the anti-inflammatory effect of triamcinolone and potential irritation from econazole or the vehicle. The vehicle itself can have pro-inflammatory or soothing effects that confound the results.[1][2] Econazole nitrate can cause mild, transient irritation upon application.Include a vehicle-only control group in your experimental design. Also, include groups treated with econazole nitrate alone and triamcinolone acetonide alone to isolate the effects of each active ingredient. Conduct a preliminary study to assess the irritancy potential of the vehicle on its own.
Unexpected skin atrophy, thinning, or other corticosteroid-related side effects in treatment groups. Prolonged application of a potent corticosteroid like triamcinolone acetonide can lead to local side effects.[3][4][5] The animal model may be particularly sensitive to corticosteroids. The skin barrier may be compromised, leading to increased systemic absorption.Reduce the duration of the study or the frequency of this compound application. Consider using a lower concentration of triamcinolone acetonide in a custom formulation for initial studies. Carefully observe and document any skin changes daily. Measure skin thickness at the application site at the beginning and end of the study.
Inconsistent or absent fungal infection in the Candida albicans skin infection model. The inoculum may not be viable or may be of insufficient concentration. The animal's immune system may be clearing the infection too rapidly. The skin may not have been sufficiently abraded to allow for fungal penetration.Always confirm the viability and concentration of the C. albidans inoculum before injection.[6] Use an appropriate immunosuppressive agent if necessary to establish a persistent infection. Ensure a standardized and gentle abrasion of the skin surface prior to applying the inoculum.
Contradictory results between in vivo data and in vitro antifungal assays. The formulation vehicle may affect the release and penetration of econazole nitrate in the skin. The complex in vivo environment, including the host immune response and skin metabolism, can influence drug efficacy in ways not captured by in vitro models.Conduct in vitro release testing (IVRT) and in vitro skin permeation testing (IVPT) to understand how the vehicle affects drug delivery.[7] Correlate in vivo findings with histopathological analysis of the infected tissue to assess fungal load and inflammatory response.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and execution of animal studies for this compound.

Q1: Which animal model is most appropriate for studying the efficacy of this compound?

A1: The choice of animal model depends on the specific research question.

  • For anti-inflammatory and antipruritic effects: The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a well-established and reproducible model for acute inflammation.[8][9] For chronic inflammation, a model involving multiple TPA applications can be used.[10]

  • For fungal infections with an inflammatory component: A Candida albicans induced skin infection model in mice or rabbits is suitable.[11][12] This allows for the simultaneous evaluation of both the antifungal and anti-inflammatory properties of this compound.

  • For psoriasis-like conditions: The imiquimod-induced psoriasis model in mice mimics many features of human psoriasis, including scaling, erythema, and epidermal thickening, making it relevant for studying the corticosteroid component of this compound.[13][14][15]

Q2: How can I quantify the anti-inflammatory effects in these models?

A2: Several quantitative methods can be employed:

  • Ear Thickness/Edema: Measure the thickness of the mouse ear using a digital caliper before and after treatment.[8][16]

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity in tissue homogenates can be used as a quantitative marker of neutrophil infiltration.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in skin tissue homogenates can be quantified using ELISA or multiplex assays.[17][18][19][20][21]

  • Histopathology: Skin biopsies can be stained with Hematoxylin and Eosin (H&E) to histologically score the degree of inflammation, epidermal thickness (acanthosis), and cellular infiltration.[22][23][24]

Q3: What is the appropriate duration for a this compound study in an animal model?

A3: The duration should be long enough to observe a therapeutic effect but short enough to avoid significant corticosteroid-induced side effects.

  • Acute inflammation models (e.g., single TPA application): Typically 24-72 hours.[25]

  • Fungal infection models: Often 7-14 days to allow for the establishment of infection and subsequent clearance.[12]

  • Chronic inflammation models (e.g., repeated TPA or imiquimod): May range from 7 to 14 days.[10][26]

It is crucial to include a time-course study in your initial experimental design to determine the optimal endpoint.

Q4: How should I prepare the animal's skin for topical application?

A4: Proper skin preparation is critical for consistent drug delivery. The hair in the application area should be carefully clipped 24 hours before the first treatment. Avoid causing abrasions or irritation to the skin during clipping, as this can affect the inflammatory response and drug penetration.

Q5: What are the key considerations for the vehicle control in this compound studies?

A5: The vehicle control should be the this compound formulation without the active ingredients (econazole nitrate and triamcinolone acetonide). It is essential to recognize that the vehicle itself can have an impact on the skin, potentially causing mild irritation or having emollient properties that can affect the study's outcome.[1][2] Therefore, a vehicle-only treated group is a critical control to accurately assess the effects of the active components.

Data Presentation

Table 1: Summary of Quantitative Data from a Rabbit Model of Candida albicans Infection Treated with an Econazole-Triamcinolone Combination

Treatment GroupFungal Culture Results (Day 14)Erythema Score (Day 14)Zone of Inhibition (mm) (Day 14)
Untreated Control Positive in all animalsHighN/A
Econazole-Triamcinolone Loaded Nanoparticles Positive in 1 out of 6 animalsLow15.90
Suspension of Pure Drugs Not specifiedModerate13.90

Data adapted from a study evaluating an optimized nanoparticle formulation of econazole and triamcinolone.[12]

Experimental Protocols

TPA-Induced Mouse Ear Edema Model (Acute Inflammation)

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972) (e.g., 20 µg/20 µL)

  • Test compounds (this compound, vehicle, individual active ingredients)

  • Acetone (vehicle for TPA)

  • Digital calipers

  • Male BALB/c or C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthetize the mice.

  • Measure the initial thickness of both ears using digital calipers.

  • Topically apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear. The left ear serves as a non-inflamed control.

  • After a set time (e.g., 30-60 minutes), topically apply the test compounds to the right ear.

  • At various time points (e.g., 4, 6, 24 hours) after TPA application, measure the thickness of both ears.

  • Calculate the ear edema as the difference in thickness between the TPA-treated ear and the untreated ear.

  • At the end of the experiment, euthanize the mice and collect the ears for further analysis (e.g., MPO assay, cytokine analysis, histopathology).

Candida albicans Skin Infection Model

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Phosphate-buffered saline (PBS), sterile

  • Fine-grit sandpaper or sterile needle for skin abrasion

  • Test compounds (this compound, vehicle, individual active ingredients)

  • Male or female BALB/c mice (6-8 weeks old)

Procedure:

  • Culture C. albicans on SDA plates and then in SDB to obtain a suspension of yeast cells.

  • Wash the cells with sterile PBS and adjust the concentration to approximately 1 x 10^8 cells/mL.

  • Anesthetize the mice and clip the hair on their backs.

  • Gently abrade a small area of the clipped skin with fine-grit sandpaper or by lightly pricking with a sterile needle.

  • Apply a known volume (e.g., 10 µL) of the C. albicans suspension to the abraded skin.

  • Allow the inoculum to dry.

  • Begin topical treatment with the test compounds 24 hours post-infection and continue daily for the duration of the study (e.g., 7-14 days).

  • Monitor the animals daily for clinical signs of infection (e.g., erythema, scaling, crusting).

  • At the end of the study, euthanize the mice and collect skin biopsies for fungal load determination (by plating tissue homogenates on SDA) and histopathological analysis.

Mandatory Visualization

G cluster_fungal_membrane Fungal Cell Membrane cluster_drug_action Drug Action cluster_outcome Outcome Ergosterol Ergosterol (Essential for membrane integrity) DisruptedMembrane Disrupted Fungal Membrane Permeability Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme substrate Enzyme->Ergosterol synthesis Enzyme->DisruptedMembrane Econazole Econazole Nitrate Econazole->Enzyme inhibits FungalCellDeath Fungal Cell Death DisruptedMembrane->FungalCellDeath

Caption: Mechanism of action of econazole nitrate.

G cluster_inflammation_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_drug_action Drug Action Stimulus Inflammatory Stimulus (e.g., allergen, pathogen) PhospholipaseA2 Phospholipase A2 Stimulus->PhospholipaseA2 activates ArachidonicAcid Arachidonic Acid PhospholipaseA2->ArachidonicAcid produces COX_LOX COX & LOX Pathways ArachidonicAcid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation (Erythema, Edema, Pruritus) Prostaglandins_Leukotrienes->Inflammation Triamcinolone Triamcinolone Acetonide Lipocortin1 Lipocortin-1 (Annexin A1) Triamcinolone->Lipocortin1 induces synthesis Lipocortin1->PhospholipaseA2 inhibits

Caption: Anti-inflammatory mechanism of triamcinolone acetonide.

G cluster_workflow Experimental Workflow: TPA-Induced Ear Edema Model Start Start: Acclimatize Mice Measure_Initial Measure Initial Ear Thickness Start->Measure_Initial Induce_Inflammation Induce Inflammation: Topical TPA Application Measure_Initial->Induce_Inflammation Treat Treat Groups: - Vehicle - this compound - Econazole alone - Triamcinolone alone Induce_Inflammation->Treat Measure_Final Measure Final Ear Thickness (e.g., 6h post-TPA) Treat->Measure_Final Analysis Euthanize & Collect Tissue: - Histopathology - Cytokine Analysis - MPO Assay Measure_Final->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for TPA-induced ear edema model.

References

Technical Support Center: Advanced In Vitro Models for Pevisone® Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the limitations of traditional in vitro models for testing Pevisone®, a topical combination therapy containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid).[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with advanced 3D skin models.

Frequently Asked Questions (FAQs)

Q1: Why are traditional 2D cell culture models insufficient for testing this compound®?

A1: While 2D cell cultures are cost-effective and well-established, they have significant limitations for testing topical dermatological drugs like this compound®.[2] These models lack the complex, three-dimensional architecture of human skin, which is crucial for barrier function, cell-cell interactions, and realistic drug penetration.[3][4] Consequently, 2D models are often not predictive of in vivo outcomes, potentially leading to higher costs and failure rates in clinical trials.[2]

Q2: What are the advantages of using 3D reconstructed human skin models for this compound® testing?

A2: 3D reconstructed human skin models, such as full-thickness skin models, offer a more physiologically relevant environment for testing.[5] They mimic the layered structure of the epidermis and dermis, providing a functional stratum corneum that acts as a barrier.[1][6] This allows for a more accurate assessment of this compound's efficacy in terms of both its antifungal and anti-inflammatory actions, as well as its potential for skin irritation or corrosion.[7][8]

Q3: What key endpoints can be measured when testing this compound® on 3D skin models?

A3: A variety of endpoints can be assessed to evaluate the efficacy and safety of this compound® in 3D skin models. Key assessments include:

  • Antifungal Efficacy: Measurement of fungal viability (e.g., CFU assay) or inhibition of fungal growth within the skin model.

  • Anti-inflammatory Effects: Quantification of pro-inflammatory cytokine release (e.g., IL-1α, IL-6, IL-8) using ELISA or multiplex assays.

  • Cytotoxicity: Cell viability can be assessed using methods like the MTT assay to determine potential damage to skin cells.[9][10]

  • Skin Barrier Integrity: This can be evaluated by measuring Transepidermal Water Loss (TEWL) or Transepithelial/transendothelial Electrical Resistance (TEER).[6]

  • Gene Expression Analysis: Changes in the expression of genes related to inflammation, barrier function, and extracellular matrix remodeling can be profiled using techniques like microarray or RNA sequencing.[11][12][13]

  • Histological Analysis: Tissue morphology, epidermal thickness, and cell differentiation can be examined through hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry.[10]

Troubleshooting Guide for 3D Skin Model Experiments

This guide addresses common problems that may arise during the testing of this compound® on 3D skin models.

Problem Potential Cause Recommended Solution
High variability in cell viability results Inconsistent topical application of this compound® cream.Ensure uniform and consistent application of the test substance across all tissue replicates. Utilize a positive displacement pipette or a validated application method.
Uneven tissue development or differentiation.Optimize cell culture conditions to ensure consistent tissue morphology. Verify the quality of the 3D skin models before starting the experiment.
Unexpectedly low antifungal efficacy Poor penetration of econazole nitrate through the stratum corneum.Evaluate the barrier function of the 3D skin model to ensure it is not overly compromised or unrealistically robust. Consider using models with varying barrier properties.
Fungal strain is resistant to econazole.Confirm the susceptibility of the fungal strain to econazole nitrate using standard antifungal susceptibility testing methods.
Contamination of 3D skin models Introduction of microbes during handling or culture.Maintain strict aseptic techniques throughout the experimental process. Regularly monitor cultures for any signs of contamination.
Contaminated cell lines or reagents.Ensure all cell lines and reagents are certified to be free of contamination.
Difficulty in assessing barrier function (TEWL/TEER) Improper sealing of the culture insert.Ensure the culture inserts are properly seated in the multi-well plates to prevent leakage.
Environmental fluctuations affecting measurements.Conduct TEWL measurements under controlled temperature and humidity conditions to minimize variability.[2]
Inconsistent gene expression results Variability in the time of tissue harvest.Harvest all tissue samples at the same time point post-treatment to ensure consistency.
RNA degradation during sample processing.Use an RNA stabilization solution and follow best practices for RNA extraction from tissues to maintain RNA integrity.

Experimental Protocols

Protocol 1: Assessment of Antifungal Efficacy in a 3D Human Skin Equivalent Model
  • Model Preparation: Culture 3D human skin equivalents (commercially available or laboratory-developed) at the air-liquid interface to allow for full epidermal differentiation.

  • Fungal Inoculation: Topically apply a suspension of a relevant fungal species (e.g., Trichophyton rubrum or Candida albicans) to the surface of the skin models.

  • This compound® Application: After an initial incubation period to allow for fungal adhesion and growth, topically apply a standardized amount of this compound® cream to the infected models. Include untreated and vehicle control groups.

  • Incubation: Incubate the treated models for a specified period (e.g., 24, 48, or 72 hours) under appropriate culture conditions.

  • Efficacy Assessment:

    • CFU Assay: Homogenize the tissue samples, perform serial dilutions, and plate on appropriate agar (B569324) to determine the number of viable fungal colonies.

    • Histology: Fix, embed, and section the tissue models. Stain with Periodic acid-Schiff (PAS) to visualize fungal elements within the tissue.

  • Data Analysis: Compare the fungal load (CFU/model) between the this compound®-treated group and the control groups.

Protocol 2: Evaluation of Anti-Inflammatory Effects and Cytotoxicity
  • Model Preparation: Culture 3D human skin equivalents as described above.

  • Induction of Inflammation: Treat the models with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β), to induce an inflammatory response.

  • This compound® Application: Topically apply this compound® cream to the inflamed models. Include non-inflamed, inflamed-untreated, and vehicle control groups.

  • Incubation: Incubate for a defined period (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytokine Analysis: Collect the culture medium and quantify the levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) using ELISA kits.

    • MTT Assay for Viability: Following incubation, perform an MTT assay according to the manufacturer's protocol to assess cell viability.[10]

    • Gene Expression: Extract RNA from the tissue models and perform RT-qPCR or microarray analysis to evaluate the expression of inflammatory and cytotoxicity-related genes.

  • Data Analysis: Compare cytokine levels, cell viability percentages, and gene expression profiles across the different treatment groups.

Data Presentation

Table 1: Comparative Efficacy of this compound® in 2D vs. 3D In Vitro Models

Parameter 2D Keratinocyte Monolayer 3D Human Skin Equivalent Reference
Econazole Nitrate IC50 (Antifungal) 0.5 µg/mL5.0 µg/mLFictional Data
Triamcinolone Acetonide IC50 (Anti-inflammatory - IL-8 Inhibition) 10 nM100 nMFictional Data
Predicted In Vivo Irritation Potential LowModerateFictional Data
Barrier Penetration Assessment Not ApplicablePossible (e.g., via Franz diffusion cell)[6]

Note: The data in this table is illustrative and serves as an example of how quantitative data can be presented. Actual values would need to be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

Pevisone_Mechanism_of_Action cluster_econazole Econazole Nitrate Action cluster_triamcinolone Triamcinolone Acetonide Action Econazole Econazole Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase Econazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Disrupts Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Leads to Triamcinolone Triamcinolone Glucocorticoid_Receptor Glucocorticoid Receptor Triamcinolone->Glucocorticoid_Receptor Binds to Complex_Translocation Complex Translocation to Nucleus Glucocorticoid_Receptor->Complex_Translocation Gene_Transcription Altered Gene Transcription Complex_Translocation->Gene_Transcription Anti_inflammatory_Proteins Increased Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_Proteins Pro_inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (e.g., IL-6, IL-8) Gene_Transcription->Pro_inflammatory_Cytokines Inflammation_Reduction Reduction of Inflammation Anti_inflammatory_Proteins->Inflammation_Reduction Pro_inflammatory_Cytokines->Inflammation_Reduction

Caption: Mechanism of action for the two active components of this compound®.

Experimental_Workflow Start Start: 3D Skin Model Culture Inflammation_Infection Induce Inflammation (LPS) and/or Fungal Infection Start->Inflammation_Infection Treatment Topical Application of this compound® (and Controls) Inflammation_Infection->Treatment Incubation Incubate for 24-72h Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability (MTT Assay) Endpoint_Analysis->Viability Cytokines Cytokine Profiling (ELISA) Endpoint_Analysis->Cytokines Gene_Expression Gene Expression (RT-qPCR) Endpoint_Analysis->Gene_Expression Histology Histological Examination (H&E, PAS) Endpoint_Analysis->Histology End End: Data Interpretation Viability->End Cytokines->End Gene_Expression->End Histology->End Troubleshooting_Logic Problem Inconsistent Results? Check_Application Verify Uniformity of This compound® Application Problem->Check_Application Yes Check_Model_Quality Assess 3D Model Quality and Consistency Check_Application->Check_Model_Quality Consistent Optimize_Protocol Optimize Protocol Check_Application->Optimize_Protocol Inconsistent Check_Reagents Confirm Reagent and Cell Line Quality Check_Model_Quality->Check_Reagents Consistent Check_Model_Quality->Optimize_Protocol Inconsistent Check_Reagents->Optimize_Protocol Poor Re-run_Experiment Re-run Experiment Check_Reagents->Re-run_Experiment Good Optimize_Protocol->Re-run_Experiment

References

Improving the reproducibility of Pevisone antifungal susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of Pevisone antifungal susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

This compound is a topical cream that combines two active ingredients: econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide.[1] Econazole nitrate is an antifungal agent belonging to the imidazole (B134444) class, while triamcinolone acetonide is a potent corticosteroid.[1][2][3] This combination is designed to treat fungal skin infections where inflammation is a prominent feature.

Q2: How does the econazole component of this compound work against fungi?

Econazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a crucial cytochrome P-450 enzyme in the fungal cell.[4][5][6] This enzyme is necessary for the conversion of lanosterol to ergosterol (B1671047).[5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts the membrane's integrity and function, leading to increased permeability and ultimately, fungal cell death.[4]

Q3: What is the role of triamcinolone acetonide in this compound?

Triamcinolone acetonide is a glucocorticoid with anti-inflammatory and immunosuppressive properties.[7][8][9] In this compound, it helps to reduce the symptoms of inflammation associated with fungal skin infections, such as redness, itching, and swelling.[10][11]

Q4: What are the standard methods for antifungal susceptibility testing (AST)?

Standardized methods for antifungal susceptibility testing have been developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory reproducibility.[12][13][14][15][16] The primary methods include:

  • Broth microdilution: This is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12][13][17][18]

  • Disk diffusion: This method involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[17][18]

  • Agar dilution: In this method, the antifungal agent is incorporated into the agar medium at different concentrations, and the fungus is then inoculated on the plates.[18]

Q5: What is the Minimum Inhibitory Concentration (MIC) and how is it interpreted?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][17][18] The MIC value is used to classify a fungal isolate as susceptible (S), susceptible-dose dependent (SDD) or intermediate (I), or resistant (R) to a particular antifungal agent based on established clinical breakpoints.[19][20]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values for the same isolate - Inoculum size variability- Improper incubation conditions (temperature, duration)- Subjective endpoint reading- Media composition variation- Standardize inoculum preparation to a 0.5 McFarland standard.- Ensure incubators are calibrated and maintain a consistent temperature (typically 35°C).- Adhere to standardized incubation times (e.g., 24-48 hours for Candida spp.).- Use a spectrophotometer for objective endpoint reading where possible.- Use standardized media such as RPMI-1640 with L-glutamine and buffered with MOPS.
No fungal growth in control wells/plates - Inoculum viability issue- Inactive fungal culture- Contamination of media or reagents- Use fresh, actively growing fungal cultures for inoculum preparation.- Perform a viability check of the inoculum by plating a small aliquot on non-selective agar.- Use sterile techniques throughout the procedure and ensure media and reagents are not expired.
Trailing growth (reduced but persistent growth at high drug concentrations) - This is a known phenomenon with azole antifungals.- Reading endpoints after prolonged incubation.- Read MICs at the recommended time point (e.g., 24 hours for Candida spp.).- For azoles, the MIC is often defined as the lowest drug concentration that causes a significant (e.g., ≥50%) decrease in growth compared to the drug-free control.[12]
Contamination with bacteria or other fungi - Non-sterile technique during inoculation or plate preparation.- Contaminated reagents or media.- Strictly adhere to aseptic techniques.- Regularly check the sterility of media and reagents.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for Econazole

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland standard card. This corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the standardized suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Microdilution Plate Preparation: a. Prepare serial twofold dilutions of econazole in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL. b. Each well should contain 100 µL of the diluted econazole solution. c. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility check).

3. Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the final inoculum suspension. The final volume in each well will be 200 µL. b. Seal the plates or place them in a humidified chamber to prevent evaporation. c. Incubate the plates at 35°C for 24-48 hours.

4. Reading and Interpreting Results: a. After incubation, examine the plates. The MIC is the lowest concentration of econazole that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the positive growth control. b. A viewing mirror or a spectrophotometric plate reader (at 490 nm) can be used for more objective endpoint determination.

Visualizations

Mechanism of Action of Econazole

econazole_moa cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Membrane Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption Econazole Econazole Econazole->Inhibition Inhibition->Lanosterol Inhibits

Caption: Mechanism of action of econazole via inhibition of ergosterol synthesis.

Common Mechanisms of Azole Resistance in Fungi

azole_resistance cluster_resistance Azole Resistance Mechanisms Target Target Enzyme Modification (ERG11 mutations) Resistance Reduced Susceptibility (Increased MIC) Target->Resistance Efflux Overexpression of Efflux Pumps (e.g., CDR1) Efflux->Resistance Pathway Alterations in Sterol Biosynthesis Pathway Pathway->Resistance Azole Azole Antifungal (e.g., Econazole) Azole->Resistance

Caption: Key mechanisms contributing to azole antifungal resistance.

Troubleshooting Workflow for Inconsistent AST Results

troubleshooting_workflow Start Inconsistent AST Results (e.g., variable MICs) CheckInoculum Verify Inoculum Preparation (0.5 McFarland) Start->CheckInoculum CheckIncubation Confirm Incubation Conditions (Time and Temperature) CheckInoculum->CheckIncubation OK ReviewProtocol Review and Adhere to Standardized Protocol (e.g., CLSI) CheckInoculum->ReviewProtocol Issue Found CheckMedia Assess Media Quality and Standardization CheckIncubation->CheckMedia OK CheckIncubation->ReviewProtocol Issue Found CheckEndpoint Standardize Endpoint Reading (e.g., use reader) CheckMedia->CheckEndpoint OK CheckMedia->ReviewProtocol Issue Found CheckEndpoint->ReviewProtocol OK CheckEndpoint->ReviewProtocol Issue Found Consistent Consistent Results ReviewProtocol->Consistent

Caption: A logical workflow for troubleshooting inconsistent AST results.

References

Strategies to reduce variability in Pevisone skin penetration assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pevisone (econazole nitrate (B79036) and triamcinolone (B434) acetonide) skin penetration assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize variability and ensure the generation of robust, reproducible data from in vitro skin permeation tests (IVPT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its components relevant to skin penetration studies?

This compound is a topical cream combining two active pharmaceutical ingredients (APIs):

  • Econazole (B349626) Nitrate: A broad-spectrum antifungal agent.[1] It is lipophilic (fat-loving), which influences its penetration into and through the skin's lipid-rich stratum corneum.[2]

  • Triamcinolone Acetonide: A synthetic corticosteroid with anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[3]

Understanding the distinct physicochemical properties of each API is crucial for designing an appropriate IVPT method, particularly in selecting the receptor fluid.

Q2: What is the primary source of variability in in vitro skin penetration assays?

The single largest source of variability is the skin membrane itself.[4][5] Human skin, while being the gold standard, is inherently variable due to biological differences.[6][7] Key factors contributing to this variability include:

  • Donor Characteristics: Age, gender, and ethnicity of the skin donor.[8]

  • Anatomical Site: Skin thickness and the density of appendages (hair follicles, sweat glands) differ across the body.[4][6]

  • Skin Preparation: The method used to prepare the skin (e.g., full-thickness, dermatomed, or epidermal sheets) can significantly impact results.[6]

  • Handling and Storage: Freeze-thaw cycles and storage duration can affect the barrier integrity.[4]

Q3: How can I minimize variability originating from the skin membrane?

To control for membrane-related variability, a stringent and consistent protocol is essential:

  • Standardize Skin Source: Whenever possible, use skin from the same donor and the same anatomical location for a set of experiments.[4][5]

  • Use Dermatomed Skin: Preparing skin to a consistent thickness (dermatoming) removes the highly variable lower dermis and is a common practice to reduce variability.[6]

  • Perform Barrier Integrity Tests: Before applying the product, you must verify that the skin's barrier function is intact. Discard any membranes that fail the integrity test.[9] Common methods are detailed in Table 2.

Q4: What are the critical experimental parameters to control in a Franz Diffusion Cell setup?

Beyond the membrane, precise control over the experimental setup is crucial. Validation of your equipment and methodology can dramatically reduce data variability.[10] Key parameters to standardize are outlined in the table below.

Data Presentation: Critical Parameters & Selections

Table 1: Critical Experimental Parameters for Franz Diffusion Cell Assays

ParameterRecommended Value / PracticeRationale & Justification
Temperature 32 ± 1°C at the skin surfaceMimics the physiological temperature of human skin, which is critical for accurate permeation results.[11][12]
Receptor Fluid Selection based on API solubility (See Table 3)Must maintain "sink conditions" (API concentration <10% of saturation) without damaging the skin barrier.[6][9]
Stirring Rate 400 - 600 RPM (or as validated)Ensures the receptor fluid is well-mixed, preventing concentration gradients at the skin-fluid interface.[10]
Dose Application Finite dose (e.g., 5-15 mg/cm²) applied evenlyA consistent, finite dose mimics real-world application and prevents inconsistencies in the amount of drug available for permeation.[8][9]
Occlusion Cover donor chamber (e.g., with Parafilm®)Prevents evaporation of the formulation vehicle and maintains hydration conditions.[10]
Sampling Automated or highly consistent manual samplingReduces errors from variable sample volumes and timing. Replace withdrawn volume with fresh, pre-warmed medium.[10][13]

Table 2: Comparison of Skin Membranes for IVPT

Membrane TypeAdvantagesDisadvantagesBest For
Human Ex Vivo Skin Gold standard; most clinically relevant.[7]High inter- and intra-donor variability; ethical and supply constraints.[4][6]Pre-clinical studies, pivotal bioequivalence studies.
Porcine (Pig) Skin Structurally and functionally similar to human skin.Can be more permeable than human skin; still has biological variability.Early-stage screening, formulation ranking.
Synthetic Membranes No biological variability; highly reproducible.[14]Lacks biological complexity; may not accurately predict in vivo performance.[15]Quality control, screening of formulation prototypes.
Reconstituted Human Epidermis Reproducible; contains metabolically active cells.Lacks a dermal layer; barrier may be less robust than native skin.[15]Safety testing, screening studies.

Table 3: Common Receptor Fluids for this compound's Active Ingredients

Active IngredientPropertyRecommended Receptor FluidJustification
Econazole Nitrate LipophilicPhosphate Buffered Saline (PBS) with a solubilizing agent (e.g., 2% Oleth-20, 5% Volpo-20, or up to 40% ethanol).The low aqueous solubility of econazole requires a co-solvent or surfactant to maintain sink conditions. The chosen agent should be validated to ensure it does not compromise the skin barrier.[2][15]
Triamcinolone Acetonide Moderately LipophilicPhosphate Buffered Saline (PBS), potentially with a small percentage of organic solvent (e.g., ethanol).Generally has sufficient aqueous solubility for PBS to be effective, but this must be confirmed for the specific formulation and dose.[16]

Troubleshooting Guide

Problem: My results show high variability between replicate cells (e.g., Coefficient of Variation > 30%).

  • Possible Cause 1: Compromised Skin Barrier. One or more skin sections may have been physically damaged (e.g., microscopic holes or scratches).

    • Solution: Implement a mandatory skin barrier integrity test for every skin section before the experiment begins. Exclude any sections that do not meet the acceptance criteria (e.g., acceptable Trans-Epidermal Water Loss or tritiated water flux).[9]

  • Possible Cause 2: Inconsistent Dosing. Uneven application or variation in the amount of cream applied to the diffusion area.

    • Solution: Use a positive displacement pipette to apply the dose. Ensure the dose is spread evenly and confined to the defined donor area. Meticulous operator training is key.[9]

  • Possible Cause 3: Air Bubbles. An air bubble trapped beneath the skin in the receptor chamber can act as a barrier to diffusion.

    • Solution: Carefully inspect each cell after assembly to ensure no bubbles are present. Degas the receptor fluid before use.[12]

Problem: I am detecting very low or no drug in the receptor fluid.

  • Possible Cause 1: Insufficient Assay Sensitivity. The analytical method (e.g., HPLC) may not be sensitive enough to detect the low concentrations of drug that have permeated.

    • Solution: Validate your analytical method to ensure a sufficiently low limit of quantification (LOQ). Concentrate the samples if necessary.

  • Possible Cause 2: Poor Drug Solubility in Receptor Fluid. The drug concentration in the receptor fluid has reached its saturation point, preventing further diffusion (i.e., sink conditions are lost).

    • Solution: Re-evaluate your receptor fluid. For a lipophilic drug like econazole, you will likely need to add a validated solubilizing agent (see Table 3).[2] Increase the sampling frequency to keep the drug concentration low.

Problem: I am seeing unusually high and rapid permeation in the first few time points.

  • Possible Cause: "Leaky" Membrane. The skin barrier was compromised from the start. This can be caused by improper skin harvesting, storage, or preparation, or by cutting through a hair follicle.[4]

    • Solution: This highlights the critical importance of a pre-experiment barrier integrity test.[9] Review your skin preparation procedures to ensure you are not damaging the tissue.

Problem: My mass balance at the end of the experiment is poor (e.g., <85% or >115% recovery).

  • Possible Cause 1: Drug Binding. The drug may be binding to the components of the Franz cell apparatus.

    • Solution: Use diffusion cells made of inert materials.[11] Perform a recovery study by adding a known amount of the drug to the apparatus without a membrane to quantify any binding.

  • Possible Cause 2: Incomplete Extraction. The procedures to extract the drug from the skin surface and the skin itself at the end of the study may be inefficient.

    • Solution: Validate your extraction methods. This involves spiking blank skin samples with a known amount of drug and ensuring you can recover >90% of it.

Experimental Protocols

Detailed Methodology: Standard IVPT using Vertical Franz Diffusion Cells

This protocol is a general guideline compliant with OECD Test Guideline 428.[6][17]

  • Preparation of Receptor Fluid:

    • Prepare the selected receptor fluid (e.g., PBS with 5% Volpo-20).

    • Degas the fluid for at least 30 minutes using sonication or vacuum to prevent bubble formation.[12]

  • Franz Cell Assembly:

    • Set up the Franz diffusion cell system and connect it to a circulating water bath to maintain the temperature at 32°C.[12]

    • Fill the receptor chamber with the degassed receptor fluid, ensuring the fluid is level with the top of the chamber and free of air bubbles.

    • Add a small magnetic stir bar to the receptor chamber and begin stirring at a consistent, validated speed (e.g., 600 RPM).

  • Skin Membrane Preparation and Mounting:

    • Thaw frozen human or porcine skin slowly.

    • If necessary, prepare dermatomed skin sections of a specified thickness (e.g., 300-500 µm).

    • Cut a section of skin large enough to fit between the donor and receptor chambers.

    • Perform Barrier Integrity Test: Measure TEWL or another validated parameter. Only proceed with skin sections that meet the pre-defined acceptance criteria.[9]

    • Mount the skin section onto the receptor chamber, ensuring the stratum corneum (outermost layer) faces upwards into the donor chamber. Secure the donor chamber on top and clamp the assembly firmly to prevent leaks.[12]

    • Allow the skin to equilibrate with the receptor fluid for approximately 30 minutes.

  • Dose Application:

    • Accurately weigh a finite dose of this compound cream (e.g., 10 mg/cm²) and apply it evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber opening with Parafilm® or a glass lid to prevent evaporation.[10]

  • Sampling:

    • At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid through the sampling arm.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[13]

    • Store samples appropriately (e.g., at 4°C) prior to analysis.

  • End-of-Experiment Mass Balance:

    • At the final time point, dismantle the cell.

    • Carefully wash the skin surface with a suitable solvent to recover any unabsorbed cream.

    • Use a technique like tape stripping to separate the stratum corneum from the rest of the epidermis/dermis.

    • Extract the drug from the different skin layers (stratum corneum, epidermis/dermis) and the surface wash using a validated solvent extraction method.

    • Analyze all samples (receptor fluid aliquots, surface wash, skin extracts) using a validated analytical method like HPLC-UV or LC-MS/MS.

Mandatory Visualizations

G prep 1. Preparation - Degas Receptor Fluid - Preheat Water Bath (32°C) assemble 2. Cell Assembly - Fill Receptor Chamber - Start Stirring prep->assemble mount 3. Membrane Mounting - Perform Integrity Test - Mount Skin & Equilibrate assemble->mount dose 4. Dosing - Apply Finite Dose of this compound - Occlude Donor Chamber mount->dose sample 5. Sampling - Collect Aliquots at  Pre-defined Intervals - Replace with Fresh Medium dose->sample terminate 6. Termination & Mass Balance - Dismantle Cell - Surface Wash & Skin Extraction sample->terminate analyze 7. Analysis - Analyze all fractions  (Receptor, Skin, Wash)  via HPLC / LC-MS terminate->analyze

Caption: Workflow for an In Vitro Skin Permeation Test using a Franz Diffusion Cell.

G rect_node rect_node start High Variability (CV > 30%)? integrity_check Were Barrier Integrity Tests Performed & Passed? start->integrity_check Start Here dosing_check Is Dosing Technique Validated & Consistent? integrity_check->dosing_check Yes sol_integrity SOLUTION: Implement mandatory barrier integrity testing. Discard failed membranes. integrity_check->sol_integrity No setup_check Are Temp, Stirring, & Fluid Degassed Consistently? dosing_check->setup_check Yes sol_dosing SOLUTION: Retrain operators. Use positive displacement pipette for application. dosing_check->sol_dosing No analytical_check Is Analytical Method Validated & Stable? setup_check->analytical_check Yes sol_setup SOLUTION: Calibrate equipment. Standardize fluid prep and cell setup procedure. setup_check->sol_setup No sol_analytical SOLUTION: Re-validate analytical method. Check for sample degradation. analytical_check->sol_analytical No end_node Variability Source Likely Identified analytical_check->end_node Yes

Caption: Troubleshooting decision tree for identifying sources of high variability.

References

Technical Support Center: Troubleshooting Pevisone's Effect on Host Cell Viability in Co-culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Pevisone on host cell viability in co-culture models.

Frequently Asked Questions (FAQs)

Q1: My host cells in the co-culture are showing unexpected levels of cell death after treatment with this compound. What are the potential causes?

A1: Unexpected cytotoxicity in your co-culture model after this compound treatment can stem from several sources. This compound is a combination cream containing econazole (B349626) nitrate (B79036), triamcinolone (B434) acetonide, and potentially preservatives like benzoic acid and butylated hydroxyanisole, all of which can impact cell viability[1][2][3][4][5].

Potential causes include:

  • High concentration of active ingredients: Both econazole nitrate and triamcinolone acetonide can induce cell death at sufficient concentrations. Econazole has been shown to induce apoptosis in various cell lines[6][7], while triamcinolone acetonide can decrease cell viability and induce oxidative stress[8][9][10].

  • Cytotoxicity of excipients: Preservatives and other excipients in the this compound formulation, such as benzoic acid and butylated hydroxyanisole, can cause local irritation and may be cytotoxic to sensitive cell types in your co-culture[1][3].

  • Vehicle-induced toxicity: If you are dissolving a commercial this compound cream for your experiments, the vehicle itself may have cytotoxic components. It is crucial to run a vehicle-only control.

  • Differential sensitivity of co-cultured cells: The different cell types in your model may have varying sensitivities to the components of this compound, leading to a disproportionate effect on one cell population.

  • Synergistic or additive effects: The combination of an antifungal, a corticosteroid, and preservatives may have synergistic or additive cytotoxic effects not observed with the individual components.

Q2: How can I differentiate between apoptosis and necrosis in my this compound-treated co-culture?

A2: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Annexin V-positive and PI-negative cells are in early apoptosis.

  • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

  • Annexin V-negative and PI-positive cells are considered necrotic.

This method allows for the quantification of different cell death modalities within your co-culture populations if you can distinguish them by other markers (e.g., cell-specific surface antigens).

Q3: I am observing a decrease in metabolic activity in my MTT assay after this compound treatment, but I don't see significant cell death under the microscope. What could be happening?

A3: A decrease in MTT reduction to formazan (B1609692) does not always equate to cell death. It reflects a reduction in metabolic activity, which can be caused by:

  • Mitochondrial dysfunction: Econazole nitrate has been reported to affect mitochondrial function[11]. Triamcinolone acetonide can also impact mitochondrial dehydrogenase activity[12].

  • Cell cycle arrest: Some compounds can arrest the cell cycle without immediately causing cell death, which would lead to a lower metabolic rate per well.

  • Sub-lethal toxicity: The cells may be stressed and metabolically less active but not yet committed to apoptosis or necrosis.

Consider complementing your MTT assay with a direct measure of cell death, such as an LDH release assay or trypan blue exclusion, to confirm cytotoxicity.

Q4: My results are inconsistent between experiments. What are some common sources of variability when testing a topical formulation like this compound in a co-culture?

A4: Inconsistent results can be frustrating. Here are some factors to consider:

  • Preparation of the this compound solution: If you are using the commercial cream, ensuring a homogenous and consistent preparation of your test solution is critical. The solubility of the components in your culture medium may be a factor[4].

  • Cell density and ratio: The initial seeding density and the ratio of the different cell types in your co-culture can significantly influence the outcome[13][14][15].

  • Vehicle control: The vehicle used to dissolve this compound can have its own effects. Ensure you have a proper vehicle control at the same concentration used in your experimental wells.

  • Incubation time: The cytotoxic effects of this compound's components can be time-dependent[16][17]. Ensure your incubation times are consistent.

  • Assay interference: Components in the this compound formulation could potentially interfere with your assay. For example, they might interact with the MTT reagent or have inherent fluorescence that could affect imaging-based assays.

Troubleshooting Guides

Problem 1: High background cytotoxicity in vehicle control
  • Possible Cause: The solvent used to prepare the this compound solution (e.g., DMSO, ethanol) is at a toxic concentration for one or more cell types in the co-culture.

  • Solution:

    • Perform a vehicle dose-response curve: Test a range of vehicle concentrations on your co-culture to determine the maximum non-toxic concentration.

    • Use a different solvent: If the current solvent is too toxic, explore other biocompatible solvents.

    • Reduce vehicle concentration: If possible, prepare a more concentrated stock of this compound to reduce the final volume of vehicle added to your cultures.

Problem 2: One cell type in the co-culture is dying preferentially
  • Possible Cause: The cell types in your co-culture have different sensitivities to the components of this compound.

  • Solution:

    • Test individual components: Treat each cell type in monoculture with econazole nitrate, triamcinolone acetonide, and any known excipients separately to determine their individual IC50 values.

    • Adjust co-culture ratio: If one cell type is critical for the model but is highly sensitive, you may need to adjust the initial seeding ratio.

    • Use cell-specific viability markers: Employ methods like flow cytometry with cell-specific antibodies or fluorescence microscopy with tagged cell lines to quantify viability for each population within the co-culture.

Problem 3: Discrepancy between different viability assays (e.g., MTT vs. LDH)
  • Possible Cause: The compound is cytostatic (inhibits proliferation) rather than cytotoxic, or it specifically affects mitochondrial function without causing immediate membrane rupture.

  • Solution:

    • Use a multi-parametric approach: Combine a metabolic assay (MTT, MTS), a membrane integrity assay (LDH, Trypan Blue), and an apoptosis assay (Annexin V/PI) to get a comprehensive picture of the cellular response.

    • Perform a time-course experiment: Measure viability at multiple time points to distinguish between early and late effects.

    • Visually inspect cells: Use microscopy to look for morphological changes such as cell shrinkage, blebbing (apoptosis), or swelling and lysis (necrosis).

Quantitative Data Summary

The following tables summarize published data on the cytotoxic effects of this compound's components. Note that experimental conditions such as cell line, exposure time, and assay method vary, so direct comparisons should be made with caution.

Table 1: Cytotoxicity of Econazole Nitrate

Cell LineAssayConcentration/IC50Exposure TimeKey Findings
OC2 human oral cancer cellsWST-110-70 µmol/LNot specifiedDose-dependent cytotoxicity.[11]
MCF-7 (human breast cancer)MTT0-120 µM24, 48, 72 hTime- and dose-dependent inhibition of proliferation.[6][7]
PC3 (prostate cancer)Not specified1-30 µMOvernight20-100% decrease in cell proliferation.[6]
T-1E (human epithelioid)Growth rate3 µg/mlNot specifiedSlight reduction in growth rate.[18]

Table 2: Cytotoxicity of Triamcinolone Acetonide

Cell LineAssayConcentrationExposure Time% Cell Viability Reduction
Human ChondrocytesNot specified1, 5, 10 mg/ml7 and 14 daysSignificant, dose-dependent decrease.[10]
ARPE-19 (retinal pigment epithelial)Trypan Blue, WST-1200 µg/mL24 h~15% reduction (drug alone), ~29% (with vehicle).[12]
R28 (retinal precursor)Trypan Blue, WST-1200 µg/mL24 h~14% reduction (drug alone), ~25% (with vehicle).[12]
Retinal CellsNot specified100 µg/mL (0.23 mM)24 hSignificant toxicity observed.[8]
L929 (mouse fibroblasts)Agar diffusionNot specified48 hConsidered non-cytotoxic in this specific assay.[19]
Human RPE cellsTrypan BlueVehicle-containing solution5 min - 2 hDose- and time-dependent damage due to the vehicle.[9]

Table 3: Cytotoxicity of Benzalkonium Chloride (Preservative)

Cell LineAssayConcentration/IC50Exposure TimeKey Findings
H358 (human lung epithelial)MTTIC50: 7.1 µg/mL30 minRapid decrease in cell viability.[16]
H358 (human lung epithelial)MTTIC50: 1.5 µg/mL24 h>80% cell death at >4 µg/mL.[16][20]
BEAS-2B (human respiratory epithelial)Trypan Blue0.002% - 0.01%2 hNearly all cells died at concentrations up to 0.01%.[21]
A549 (human lung carcinoma)WST-1IC50: 4.5 - 19 mg/mLNot specifiedConcentration-dependent cytotoxicity.[22]
Calu-3 (human lung adenocarcinoma)WST-1IC50: 3.6 - 6.7 mg/mLNot specifiedHigher sensitivity to BKC exposure than A549.[22]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed your co-culture in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, its individual components, and appropriate vehicle controls. Include untreated wells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23][24]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[23][24]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Control Wells: Prepare wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.

    • Background control: Medium only.[25]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[26][27]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[25][27]

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction with the provided stop solution. Measure the absorbance at 490 nm.[25][26]

Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Cell Washing: Wash the cells once with cold PBS and then once with 1X Annexin V binding buffer.[28][29][30][31]

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[30]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately on a flow cytometer.

Visualizations

Signaling Pathways

Pevisone_Signaling_Pathways

Caption: Potential signaling pathways affected by this compound's active components.

Experimental Workflow

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity in Co-culture CheckControls Check Controls: - Vehicle Toxicity? - Untreated Cells Healthy? Start->CheckControls HighVehicleToxicity High Vehicle Toxicity CheckControls->HighVehicleToxicity Yes ControlsOK Controls OK CheckControls->ControlsOK No OptimizeVehicle Optimize Vehicle: - Titrate Concentration - Change Solvent HighVehicleToxicity->OptimizeVehicle OptimizeVehicle->Start Re-test DifferentialToxicity Differential Toxicity Between Cell Types? ControlsOK->DifferentialToxicity InvestigateMono Test on Monocultures: - Determine IC50 for each cell type - Identify sensitive population DifferentialToxicity->InvestigateMono Yes NoDifferentialToxicity No Clear Differential Toxicity DifferentialToxicity->NoDifferentialToxicity No AssayDiscrepancy Discrepancy Between Assays (e.g., MTT vs. LDH)? InvestigateMono->AssayDiscrepancy NoDifferentialToxicity->AssayDiscrepancy MultiParametric Perform Multi-Parametric Analysis: - Apoptosis Assay (Annexin V) - Metabolic Assay (MTT) - Membrane Integrity (LDH) AssayDiscrepancy->MultiParametric Yes ConsistentResults Consistent Results AssayDiscrepancy->ConsistentResults No Analyze Analyze Data & Draw Conclusions MultiParametric->Analyze ConsistentResults->Analyze

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

Comparative Efficacy of Pevisone Versus Other Topical Antifungal Creams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Pevisone, a combination cream containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid), against other topical antifungal treatments. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical data, experimental protocols, and mechanisms of action to inform further research and development in the field of topical antifungal therapies.

Executive Summary

This compound is indicated for the treatment of various inflammatory dermatoses where a fungal infection is present or likely. The inclusion of a corticosteroid aims to rapidly alleviate inflammatory symptoms such as itching and redness, while the antifungal component targets the causative fungal pathogen. This guide synthesizes data from available clinical studies to compare the performance of this compound with other commonly used topical antifungal agents. While direct head-to-head clinical trial data for this compound against a wide array of modern antifungals for common dermatophytoses is limited, this guide draws on available comparative studies and systematic reviews to provide a data-driven overview.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from clinical trials comparing this compound (or its components) with other topical antifungal agents.

Table 1: this compound (Econazole Nitrate 1% + Triamcinolone Acetonide 0.1%) vs. Clotrimazole 1% for Otomycosis

Outcome MeasureThis compoundClotrimazole 1% Solutionp-valueReference
Resolution at 2 weeks 80.39%88.23%Not Reported[1]
Treatment Failure 19.60%11.76%Not Reported[1]

Table 2: Econazole Nitrate 1% vs. Other Topical Antifungals for Tinea Pedis (Athlete's Foot)

ComparatorEconazole Nitrate 1% EfficacyComparator EfficacyStudy DetailsReference
Vehicle Foam Mycological Cure Rate: 67.6%Mycological Cure Rate: 16.9%Double-blind, vehicle-controlled, 4-week treatment[2]
Ketoconazole 2% Cream Significantly greater reduction in pruritus-Investigator-blinded, split-body study, 14-day treatment[3]
Terbinafine Not directly compared in a single study for efficacy rates.-One search result mentions a comparison for toe web space infections, but details are sparse.

Table 3: Comparative Mycological Cure Rates of Various Topical Antifungals for Tinea Corporis/Cruris from a Systematic Review

Antifungal Agent ClassMycological Cure Rate vs. Placebo (Risk Ratio)NotesReference
Allylamines (e.g., Terbinafine, Naftifine) 2.38 - 4.51Generally show high efficacy.[4]
Azoles (e.g., Clotrimazole, Miconazole) 2.87 (for Clotrimazole)Effective against a broad spectrum of fungi.[4]
Azole + Corticosteroid No significant difference in mycological cure vs. azole alone.Higher clinical cure rates due to anti-inflammatory effect.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of experimental protocols from representative studies.

Protocol: Comparative Study of this compound vs. Clotrimazole in Otomycosis[1]
  • Study Design: A controlled, randomized, open clinical trial.

  • Participants: 102 patients diagnosed with fungal otitis externa.

  • Intervention:

    • Group 1 (n=51): Clotrimazole 1% solution.

    • Group 2 (n=51): Econazole Nitrate 1% + Triamcinolone Acetonide 0.1% cream.

  • Duration: Treatment for 2 weeks.

  • Primary Outcome: Resolution of disease, assessed microscopically.

  • Secondary Outcomes: Recurrence and complications.

  • Inclusion Criteria: Patients with a diagnosis of fungal otitis externa.

  • Exclusion Criteria: Not specified in the abstract.

Protocol: Clinical Endpoint Bioequivalence Study for Econazole Nitrate Cream in Tinea Pedis[5]
  • Study Design: Randomized, double-blind, parallel, placebo-controlled in vivo study.

  • Participants: Male and non-pregnant, non-lactating female subjects with tinea pedis.

  • Intervention:

    • Generic econazole nitrate topical cream, 1%.

    • Reference product.

    • Placebo vehicle.

  • Application: Once daily for 28 consecutive days to the affected areas.

  • Primary Outcome: Clinical endpoint bioequivalence.

  • Key Assessments: Clinical and mycological cure rates.

Mandatory Visualization

Signaling Pathways

The therapeutic effect of this compound is attributed to the distinct mechanisms of action of its two active ingredients.

econazole_pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol CellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->CellMembrane Incorporation Lanosterol_Demethylase->Ergosterol Econazole Econazole Nitrate Econazole->Lanosterol_Demethylase Inhibition caption Mechanism of Action of Econazole Nitrate triamcinolone_pathway cluster_cell Human Skin Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) GR_HSP GR-HSP Complex GR->GR_HSP HSP Heat Shock Proteins (HSP) HSP->GR_HSP Active_GR Activated GR GR_HSP->Active_GR Binding & HSP Dissociation DNA DNA (GREs) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) DNA->Anti_Inflammatory_Genes Activation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., Cytokines, COX-2) DNA->Pro_Inflammatory_Genes Repression Active_GR->DNA Translocation & Binding Triamcinolone Triamcinolone Acetonide Triamcinolone->GR_HSP Binding caption Mechanism of Action of Triamcinolone Acetonide experimental_workflow Start Patient Screening & Informed Consent InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Comparator) Randomization->GroupB Treatment Treatment Period (e.g., 2-4 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis End Study Conclusion DataAnalysis->End caption Typical Clinical Trial Workflow for Topical Antifungals

References

A Head-to-Head Comparison of Pevisone and Clotrimazole-Betamethasone for Topical Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the management of inflammatory dermatophyte infections, combination therapies that include an antifungal and a corticosteroid are frequently employed to address both the fungal pathogen and the associated inflammation. This guide provides a detailed, evidence-based comparison of two such combination products: Pevisone, containing econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, and the combination of clotrimazole (B1669251) and betamethasone (B1666872) dipropionate. This comparison is intended for researchers, scientists, and drug development professionals, focusing on the mechanism of action, clinical efficacy, and experimental protocols of these treatments.

Product Composition and Mechanism of Action

This compound

This compound combines the antifungal agent econazole nitrate with the corticosteroid triamcinolone acetonide.[1][2][3]

  • Econazole Nitrate: An imidazole (B134444) antifungal, econazole disrupts the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol (B1671047), a crucial component of the membrane.[1][4][5][6] Specifically, it targets the enzyme lanosterol (B1674476) 14-alpha-demethylase, leading to increased membrane permeability and leakage of cellular contents.[4][5] Econazole has demonstrated a broad spectrum of activity against dermatophytes, yeasts, and molds, as well as some Gram-positive bacteria.[2][3][7]

  • Triamcinolone Acetonide: This synthetic corticosteroid possesses potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][3] Its mechanism involves binding to glucocorticoid receptors, which then translocate to the cell nucleus to alter gene expression, ultimately suppressing the production of pro-inflammatory mediators.[8][9] Triamcinolone acetonide is approximately five times more potent than cortisol.[10]

Clotrimazole-Betamethasone Dipropionate

This combination product contains the antifungal clotrimazole and the potent corticosteroid betamethasone dipropionate.[11][12]

  • Clotrimazole: Also an imidazole antifungal, clotrimazole's mechanism of action is similar to econazole's. It inhibits the enzyme lanosterol 14-α-demethylase, thereby disrupting ergosterol synthesis and compromising the fungal cell membrane's permeability, which hinders fungal growth.[11]

  • Betamethasone Dipropionate: A high-potency synthetic corticosteroid, it exerts anti-inflammatory, immunosuppressive, and vasoconstrictive effects. By binding to intracellular glucocorticoid receptors, it modulates gene expression to increase the synthesis of anti-inflammatory proteins while inhibiting inflammatory mediators. It also has a calming effect on immune cells in the skin and can induce vasoconstriction at the site of application.

Signaling Pathways and Mechanisms

The following diagrams illustrate the molecular mechanisms of action for the active components.

Antifungal_Mechanism cluster_imidazole Imidazole Antifungal Action (Econazole / Clotrimazole) Imidazole Imidazole Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) Imidazole->Lanosterol_14a_demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Blocks Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Disrupts Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Leads to

Mechanism of Imidazole Antifungals.

Corticosteroid_Mechanism cluster_corticosteroid Corticosteroid Anti-inflammatory Pathway Corticosteroid Triamcinolone Acetonide / Betamethasone Dipropionate GR Glucocorticoid Receptor (GR) (Cytosolic) Corticosteroid->GR Binds to Complex Corticosteroid-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) on DNA Complex->GRE Binds to Gene_Transcription Alteration of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory Pro_inflammatory Decreased Synthesis of Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins) Gene_Transcription->Pro_inflammatory

Anti-inflammatory Mechanism of Corticosteroids.

Clinical Efficacy: A Review of Experimental Data

Efficacy of this compound (Econazole Nitrate / Triamcinolone Acetonide)

A multicentre, randomized, double-blind study evaluated the efficacy of a compound econazole cream (econazole nitrate 1% and triamcinolone acetonide 0.1%) in patients with tinea corporis, tinea cruris, tinea manus, and tinea pedis. The comparator was another cream with the same active ingredients ("Pairuisong cream").

Outcome Compound Econazole Cream Pairuisong Cream Reference
Effective Rate 90.70%96.15%[11]
Clinical Cure Rate 53.49%57.69%[11]

No statistically significant difference was observed between the two groups.

Efficacy of Clotrimazole-Betamethasone Dipropionate

A multicentered, randomized, double-blind, parallel-group study compared the efficacy of a combination cream of 1% clotrimazole and 0.05% betamethasone dipropionate (SCH 370) with its individual components in 331 patients with tinea cruris or tinea corporis.

Endpoint Clotrimazole-Betamethasone Clotrimazole Alone Betamethasone Alone Reference
Early Clinical Response Superior to clotrimazole alone-Rapid relief of inflammation[1]
Mid-treatment Clinical Results Significantly better--[1]
Mycological Cure (End of Study) Comparable to clotrimazole aloneComparable to combinationSignificantly lower[1]

Another study comparing clotrimazole-betamethasone dipropionate cream with ketoconazole (B1673606) 2% cream for tinea cruris found that the combination therapy provided earlier relief of signs and symptoms, though mycological cure rates were similar at the end of the study.

Outcome Clotrimazole-Betamethasone Ketoconazole 2% Cream Reference
Symptom Improvement (Day 2 to Day 15) Favored-[3]
Mycological Cure (Day 29) 85.0%83.7%[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of clinical findings. Below is a generalized workflow for a typical clinical trial evaluating these topical agents, based on protocols described in the reviewed literature.

Experimental_Workflow cluster_protocol Typical Clinical Trial Protocol for Tinea Infections Screening Patient Screening - Clinical diagnosis of tinea - Positive KOH microscopy Baseline Baseline Assessment - Fungal culture - Symptom scoring (erythema, scaling, pruritus) Screening->Baseline Randomization Randomization (Double-blind, parallel groups) Baseline->Randomization Treatment Treatment Phase - Twice-daily application - Duration: 2-4 weeks Randomization->Treatment Follow_up Follow-up Visits - e.g., Day 3-5, Week 1, Week 2, Week 4 - Symptom scoring Treatment->Follow_up End_of_Treatment End of Treatment Assessment - Clinical evaluation - KOH microscopy - Fungal culture Follow_up->End_of_Treatment Post_Treatment_Follow_up Post-Treatment Follow-up - e.g., 2 weeks after last application - Final efficacy and safety assessment End_of_Treatment->Post_Treatment_Follow_up

Generalized Experimental Workflow.
Key Methodological Points from a Clotrimazole-Betamethasone Trial (SCH 370 study):[1]

  • Study Design: Multicentered, randomized, double-blind, parallel-groups.

  • Patient Population: 331 patients with diagnosed tinea cruris or tinea corporis.

  • Treatment Arms:

    • 1% clotrimazole / 0.05% betamethasone dipropionate cream

    • 1% clotrimazole cream

    • 0.05% betamethasone dipropionate cream

  • Dosing Regimen: Twice daily application for two weeks.

  • Efficacy Assessments:

    • Total signs and symptoms scores evaluated at baseline, between days 3-5, and after weeks one, two, and four.

    • Mycological assessment (culture and potassium hydroxide (B78521) preparation) at baseline and weeks two and four.

Safety and Adverse Effects

Both this compound and clotrimazole-betamethasone are generally well-tolerated. Reported side effects are typically mild and localized to the application site.

  • This compound: Rarely, transient mild irritation, itching, and redness may occur immediately after application.

  • Clotrimazole-Betamethasone: Common side effects can include a tingling or pricking sensation, dry skin, and rash.

Systemic absorption of the corticosteroid component is a potential concern with both products, especially with long-term use, application over large surface areas, or under occlusive dressings. This can lead to adrenal suppression.

Conclusion

Both this compound and clotrimazole-betamethasone are effective combination therapies for inflammatory fungal infections, leveraging the dual action of an antifungal and a corticosteroid. The available clinical data for clotrimazole-betamethasone suggests that the combination provides more rapid relief of inflammatory symptoms compared to the antifungal agent alone, while achieving a comparable mycological cure rate.[1] Data for this compound also demonstrates high efficacy rates, though direct comparative studies against clotrimazole-betamethasone are lacking.

The choice between these agents may be guided by the specific clinical presentation, the potency of the corticosteroid component, and considerations of cost and availability. For drug development professionals, the existing clinical trial designs provide a robust framework for evaluating new therapeutic entities in this class. Future head-to-head trials would be invaluable in providing a definitive comparison of the efficacy and safety profiles of these two combination therapies.

References

Validating Pevisone's Synergistic Effect: A Guide to Isobologram Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pevisone is a topical combination therapy indicated for the treatment of skin infections caused by dermatophytes or Candida species where inflammatory symptoms are prominent.[1] It integrates the antifungal properties of econazole (B349626) nitrate (B79036) with the anti-inflammatory, anti-pruritic, and vasoconstrictive effects of the corticosteroid triamcinolone (B434) acetonide.[2][3][4] The clinical rationale for this combination lies in its dual-action approach: eradicating the underlying fungal pathogen while simultaneously mitigating the associated inflammation. This guide provides an objective comparison of this combination therapy, supported by a detailed exploration of isobologram analysis as a method to quantitatively validate the synergistic interaction between its active components.

Active Components and Mechanisms of Action

This compound's efficacy stems from the distinct yet complementary mechanisms of its two active ingredients.

  • Econazole Nitrate (10 mg/g): An imidazole (B134444) antifungal agent, econazole disrupts the integrity of the fungal cell membrane.[4][5] It achieves this by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[6][7] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates increases membrane permeability, leading to the death of the fungal cell.[6][7]

  • Triamcinolone Acetonide (1 mg/g): A moderately potent synthetic corticosteroid, triamcinolone acetonide addresses the inflammatory component of the infection.[2][8] It binds to cytosolic glucocorticoid receptors, and this complex then alters gene expression.[9][10] This leads to the suppression of pro-inflammatory mediators like cytokines and prostaglandins (B1171923) and a reduction in the activity of immune cells, thereby alleviating symptoms such as redness, itching, and swelling.[10][11]

The combined formulation aims to provide a more rapid and comprehensive resolution of symptoms than either agent used as monotherapy.

cluster_0 Econazole Nitrate Pathway cluster_1 Triamcinolone Acetonide Pathway Econazole Econazole Nitrate Enzyme Lanosterol 14-alpha-demethylase Econazole->Enzyme Inhibits Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to Triamcinolone Triamcinolone Acetonide Receptor Glucocorticoid Receptor Triamcinolone->Receptor Binds to Gene Gene Transcription Modulation Receptor->Gene Activates Mediators Pro-inflammatory Mediators (e.g., Cytokines) Gene->Mediators Inhibits Synthesis of Inflammation Inflammation & Pruritus Mediators->Inflammation Reduction leads to less

Caption: Mechanisms of action for this compound's active components.

Validating Synergy with Isobologram Analysis

In pharmacology, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects (a "1+1 > 2" outcome).[12] Isobologram analysis is the gold-standard graphical method used to assess and quantify drug interactions, determining whether they are synergistic, additive, or antagonistic.[12][13][14]

An isobologram is a two-dimensional graph where the doses of two different drugs are plotted on the x and y axes. The core components are:

  • Axes: Dose of Drug A (e.g., Econazole) and Dose of Drug B (e.g., Triamcinolone).

  • Points of Individual Efficacy: The dose of Drug A alone (A₅₀) and the dose of Drug B alone (B₅₀) that produce a specific level of effect (e.g., 50% inhibition of fungal growth, or ED₅₀) are plotted on their respective axes.

  • Line of Additivity (Isobole): A straight line connecting points A₅₀ and B₅₀. Any combination of doses that falls on this line is considered to have an additive effect.

  • Interaction Assessment: A combination of Drug A and Drug B that produces the same 50% effect is tested. The point representing this combination dose (x, y) is plotted.

    • Synergy: The point falls below the line of additivity, indicating that lower doses of each drug are needed to achieve the effect when combined.[15][16]

    • Additivity: The point falls on the line of additivity.

    • Antagonism: The point falls above the line of additivity, meaning higher doses are required for the same effect.[12]

Caption: A hypothetical isobologram illustrating a synergistic interaction.

Experimental Protocols

Validating the synergistic effect of this compound's components requires a structured experimental approach, such as a checkerboard assay, followed by isobologram construction.

Protocol: In Vitro Checkerboard Assay for Antifungal Synergy
  • Strain Preparation: Culture a relevant fungal strain (e.g., Candida albicans or Trichophyton rubrum) to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Drug Dilution: Prepare serial dilutions of Econazole Nitrate and Triamcinolone Acetonide in a suitable solvent and culture medium.

  • Plate Setup: In a 96-well microtiter plate, create a "checkerboard" of concentrations. Each well will contain a unique combination of Econazole and Triamcinolone concentrations. Include wells with each drug alone and control wells with no drugs.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each well. The MIC is the lowest drug concentration that prevents visible fungal growth.

  • Data Analysis:

    • Determine the MIC of each drug alone.

    • For each combination well that shows inhibition, calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[16]

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (or Additivity)

      • FICI > 4.0: Antagonism

  • Isobologram Construction: Plot the inhibitory concentrations from the checkerboard assay on an isobologram to visualize the interaction.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Interpretation A1 Prepare Fungal Inoculum B1 Set up 96-Well Checkerboard Plate A1->B1 A2 Prepare Serial Drug Dilutions (Econazole & Triamcinolone) A2->B1 B2 Inoculate Plate with Fungus B1->B2 B3 Incubate Plate B2->B3 B4 Determine MIC for all Wells B3->B4 C1 Calculate FICI Values B4->C1 C2 Construct Isobologram C1->C2 C3 Interpret Interaction (Synergy, Additivity, Antagonism) C2->C3

Caption: Experimental workflow for isobologram analysis.

Data Presentation and Comparative Performance

While specific isobologram studies on this compound are not publicly available, we can present the required data in a hypothetical table to illustrate the expected outcomes of such an analysis.

Table 1: Hypothetical Data for Isobologram Analysis of this compound Components
Drug / CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICI (Calculated)Interpretation
Econazole Nitrate 8.01.0
Triamcinolone Acetonide >64.016.00.375 Synergy
Calculation(1/8) + (16/64)

Note: This table is for illustrative purposes only to demonstrate how data from a checkerboard assay is used. Triamcinolone, as a corticosteroid, is not expected to have significant intrinsic antifungal activity (hence a high MIC alone), but it can synergize by reducing inflammation and potentially altering the host environment.

Comparison with an Alternative Treatment

A prospective clinical trial compared the efficacy of a triamcinolone acetonide econazole cream (TAEC) with nystatin (B1677061) suspension for the treatment of otomycosis (a fungal ear infection). The results provide a direct comparison of this compound's combination approach against a standard antifungal monotherapy.

Table 2: Clinical Efficacy Comparison: TAEC (this compound) vs. Nystatin
Outcome MetricTAEC (this compound) GroupNystatin GroupStatistical Significance
Cure Rate 97.6%73.5%P < .01
Patient Discomfort Rate 2.4%59.8%P < .01
Antifungal Residue Rate 1.9%89.9%P < .01

Data sourced from a prospective study on 786 patients with otomycosis.[17]

The study concluded that thoroughly cleaning the affected area followed by the local use of triamcinolone acetonide econazole cream is an effective, convenient, and well-tolerated treatment.[17] The significantly higher cure rate and lower incidence of adverse effects highlight the clinical benefit of the combined anti-inflammatory and antifungal action present in this compound compared to the antifungal-only approach of nystatin in this specific indication.

This compound's formulation, combining an antifungal with a corticosteroid, is designed to leverage a synergistic therapeutic effect. For drug development professionals and researchers, isobologram analysis provides a robust and quantitative framework to scientifically validate this synergy. The methodology allows for a precise determination of whether the combination's effect is truly greater than the sum of its parts. As demonstrated by comparative clinical data, this combined approach can lead to superior efficacy and patient tolerance compared to monotherapy alternatives, underscoring the importance of mechanistically sound combination therapies in treating complex conditions like inflamed fungal infections.

References

Pevisone vs. Miconazole: A Comparative Analysis of Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of topical antifungal agents, both Pevisone and miconazole (B906) hold significant places in the therapeutic arsenal (B13267) against superficial mycoses. While miconazole is a well-established standalone antifungal, this compound offers a combination therapy approach. This guide provides a detailed, data-driven comparison of their fungal inhibition properties for researchers, scientists, and drug development professionals.

This compound is a topical cream that combines econazole (B349626) nitrate, an azole antifungal, with triamcinolone (B434) acetonide, a potent corticosteroid.[1][2] This combination is designed to concurrently address the fungal infection and the associated inflammatory symptoms.[1] Miconazole is also an azole antifungal agent widely used in various formulations to treat infections caused by dermatophytes and yeasts.[3]

The primary antifungal component of this compound is econazole . Both econazole and miconazole share a common mechanism of action: they are members of the azole class of antifungals and work by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase.[3] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[3]

Quantitative Comparison of Antifungal Activity

Direct comparative studies on the finished product this compound versus miconazole are limited in publicly available literature. However, robust in-vitro studies have compared the antifungal efficacy of their core active ingredients, econazole and miconazole. The following tables summarize key quantitative data from these studies.

Fungal GroupDrugMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Yeasts Econazole1.56 - 25
Miconazole1.56 - 25
Filamentous Fungi EconazoleGenerally lower than against yeasts
MiconazoleGenerally higher than econazole

Data sourced from a comparative study on the in-vitro activity of econazole and miconazole.[4]

Fungal SpeciesDrugIC50 (µmol L⁻¹)
Candida albicans Miconazole19.72
Econazole29.90

IC50 (half maximal inhibitory concentration) values indicate that a lower concentration of miconazole was required to inhibit 50% of the metabolic activity of Candida albicans compared to econazole in this study.[5]

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antifungal Susceptibility Testing

1. Fungal Isolate Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar (B569324) for yeasts, Potato Dextrose Agar for filamentous fungi) to ensure purity and viability.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ cells/mL using a spectrophotometer.

  • For filamentous fungi, a conidial suspension is prepared by flooding the agar surface with sterile saline and gently scraping the surface. The resulting suspension is filtered to remove hyphal fragments and the conidial count is adjusted to 0.4-5 x 10⁴ conidia/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of econazole and miconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 medium as the diluent. The final concentration range typically spans from 0.016 to 16 µg/mL.[6]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some filamentous fungi).

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. Growth inhibition is assessed visually or by using a spectrophotometric reader.

Signaling Pathways and Logical Relationships

The primary mechanism of action for both econazole and miconazole involves the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Inhibition by Azole Antifungals Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Incorporation Miconazole Miconazole Inhibition Inhibition Miconazole->Inhibition Econazole Econazole (in this compound) Econazole->Inhibition Inhibition->Enzyme Blocks activity

Shared mechanism of action of econazole and miconazole.

The following diagram illustrates the logical workflow for a comparative in-vitro study of these antifungal agents.

start Start: Select Fungal Strains prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_drugs Prepare Serial Dilutions (Econazole & Miconazole) start->prep_drugs inoculate Inoculate Microtiter Plates prep_fungi->inoculate prep_drugs->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic compare Compare MIC Values read_mic->compare end End: Conclude Relative Efficacy compare->end

Experimental workflow for comparing antifungal efficacy.

Conclusion

Both the econazole component of this compound and miconazole are effective broad-spectrum azole antifungals.[4][7] In-vitro data suggests comparable activity against yeasts, with some studies indicating a potential advantage for econazole against certain filamentous fungi and for miconazole against Candida albicans.[4][5] The choice between these agents in a clinical setting is often influenced by the presence of inflammation, where the corticosteroid in this compound provides additional therapeutic benefit. For research and development purposes, understanding the subtle differences in their in-vitro potency against specific fungal species is crucial for targeted drug development and application.

References

Assessing the cost-effectiveness of Pevisone in comparison to newer antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Pevisone, a combination of econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, with newer topical antifungal agents for the treatment of superficial fungal infections, supported by available clinical data and a review of their mechanisms of action.

In the landscape of topical antifungal treatments, the combination therapy this compound, which leverages the broad-spectrum antifungal activity of econazole nitrate and the anti-inflammatory properties of triamcinolone acetonide, has long been a therapeutic option. However, the advent of newer antifungal agents has prompted a re-evaluation of the cost-effectiveness of established treatments. This guide provides a comparative analysis of this compound against more recent alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their work.

Executive Summary

This compound offers a dual-action approach by targeting both the fungal infection and the associated inflammation. While direct head-to-head clinical trials comparing this compound to the latest generation of topical antifungals are limited, this guide synthesizes available efficacy data, examines mechanisms of action, and provides a cost comparison to assess its relative cost-effectiveness. Newer agents may offer improved mycological cure rates or shorter treatment durations, but the integrated anti-inflammatory component of this compound provides a distinct advantage in managing symptomatic inflammatory fungal infections.

Comparative Efficacy

A definitive comparison of clinical efficacy is challenging due to the lack of direct comparative trials. The available data for econazole nitrate, a key component of this compound, and newer agents are presented below for common indications such as tinea pedis (athlete's foot) and tinea cruris (jock itch).

Table 1: Efficacy of this compound (Econazole Nitrate) and Newer Antifungals in Clinical Trials

Drug/RegimenIndicationComparatorPrimary Efficacy EndpointResults
Econazole Nitrate 1% Foam Interdigital Tinea PedisVehicle FoamComplete Cure Rate at Day 4324.3% vs 3.6% for vehicle[1][2]
Luliconazole (B1675427) 1% Cream Interdigital Tinea PedisVehicle CreamComplete Clearance at Day 4226.4% vs 1.9% for vehicle[3]
Luliconazole 1% Cream Tinea CrurisVehicle CreamComplete Clearance at Day 2821.2% vs 4.4% for vehicle[4]
Luliconazole 1% Cream Tinea Cruris/CorporisClotrimazole 1% CreamCure Rate at End of Treatment98.93% vs 95.28%[5][6]
Luliconazole 1% Cream Tinea Cruris/CorporisAmorolfine 0.25% CreamClinical Cure Rate85% vs 72%[7]
Sertaconazole (B158924) 2% Cream Tinea Corporis/CrurisLuliconazole 1% CreamReduction in Total Composite ScoreSignificantly greater reduction with sertaconazole[8]

It is important to note that the econazole data is for a foam formulation, not the cream found in this compound. The combination with triamcinolone in this compound is expected to provide more rapid relief of inflammatory symptoms like itching and redness compared to antifungal-only treatments.

Cost Comparison

The cost of antifungal medications can vary significantly based on formulation, brand versus generic availability, and pharmacy pricing. The following table provides an approximate cost comparison.

Table 2: Illustrative Cost Comparison of Topical Antifungals

DrugFormulationApproximate Price (USD)
Econazole Nitrate 1% CreamVaries by manufacturer
Triamcinolone Acetonide 0.1% CreamVaries by manufacturer
Luliconazole 1% Cream (60g)~$172.20 (Generic)[3]
Efinaconazole 10% Solution (4mL)~$920.84 (Brand - Jublia)[9]
Tavaborole 5% Solution (10mL)~$61.60 - $1,371.03 (Generic/Brand)[4]

Note: Prices are for illustrative purposes and can vary. This compound is a combination product, and its price will differ from the individual components.

Mechanisms of Action: Signaling Pathways

The antifungal agents discussed employ distinct mechanisms to inhibit fungal growth. These pathways are visualized below using the Graphviz DOT language.

Econazole and Luliconazole (Azole Antifungals)

Econazole and luliconazole are both azole antifungals that target the fungal cell membrane. They inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[10]

Azole_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane component of Lanosterol_Demethylase->Ergosterol synthesis Azole Econazole / Luliconazole Azole->Inhibition Inhibition->Fungal_Cell_Membrane disrupts

Caption: Mechanism of action for azole antifungals.

Triamcinolone Acetonide (Corticosteroid)

Triamcinolone acetonide, the corticosteroid component of this compound, acts by suppressing the inflammatory response. It binds to glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of pro-inflammatory genes.

Corticosteroid_Mechanism cluster_cell Host Inflammatory Cell Receptor Glucocorticoid Receptor Nucleus Nucleus Receptor->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes modulates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation downregulates Triamcinolone Triamcinolone Acetonide Triamcinolone->Receptor binds to Tavaborole_Mechanism cluster_fungal_cell Fungal Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA tRNA(Leu) tRNA->LeuRS Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA charging Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis enables Tavaborole Tavaborole Tavaborole->Inhibition Inhibition->Protein_Synthesis inhibits Clinical_Trial_Workflow Start Patient Screening & Informed Consent Baseline Baseline Assessment (Clinical Signs, KOH, Fungal Culture) Start->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Newer Antifungal) Randomization->Treatment_B Treatment_C Vehicle/Placebo Group Randomization->Treatment_C Treatment_Phase Treatment Period (e.g., 2-4 weeks) Treatment_A->Treatment_Phase Treatment_B->Treatment_Phase Treatment_C->Treatment_Phase Follow_Up_1 Follow-up Visit 1 (e.g., End of Treatment) Treatment_Phase->Follow_Up_1 Follow_Up_2 Follow-up Visit 2 (e.g., 2 weeks post-treatment) Follow_Up_1->Follow_Up_2 Endpoint Primary & Secondary Endpoint Analysis (Efficacy and Safety) Follow_Up_2->Endpoint

References

A Comparative Analysis of Pevisone and Oral Antifungal Therapies in the Management of Cutaneous Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the topical combination therapy, Pevisone (econazole nitrate (B79036) and triamcinolone (B434) acetonide), with systemic oral antifungal agents, specifically terbinafine (B446) and itraconazole (B105839). The focus of this analysis is on the treatment of superficial fungal infections of the skin, such as tinea corporis (ringworm of the body) and tinea cruris (jock itch). Due to the absence of direct head-to-head clinical trials, this guide synthesizes data from separate clinical studies to offer a comparative overview of efficacy, treatment protocols, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and oral antifungal therapies in treating tinea corporis and tinea cruris, based on available clinical trial data. It is important to note that these results are from separate studies and not from direct comparative trials.

Table 1: Efficacy of this compound (Econazole Nitrate 1% and Triamcinolone Acetonide 0.1% Cream)

Clinical EndpointEfficacy RateStudy Reference
Mycological CureData not consistently reported in available abstracts[1]
Clinical CureStatistically significant improvement reported[1]

Table 2: Efficacy of Oral Antifungal Therapies in Tinea Corporis/Cruris

Oral AntifungalDosageTreatment DurationMycological Cure RateClinical Cure RateStudy Reference(s)
Terbinafine 250 mg once daily2 weeks78% - 100%71% - 100%[2]
250 mg once daily4 weeks25.9%20%[3]
Itraconazole 100 mg once daily2 weeksNot specifiedFavorable outcome[4]
200 mg once daily1 weekNot specifiedFavorable outcome[4]
100 mg BID or 200 mg OD6 weeks~58% (overall)46% - 69%[5]

Experimental Protocols

Detailed methodologies for the cited clinical trials are outlined below to provide context for the presented data.

This compound (Econazole/Triamcinolone) Cream for Tinea Corporis/Cruris

A Cochrane review referenced a double-blind, randomized controlled clinical trial that included a comparison of econazole (B349626) nitrate (1%) with triamcinolone acetonide (0.1%) against econazole nitrate (1%) alone[1]. While specific protocol details are limited in the abstract, a general methodology for such trials is as follows:

  • Study Design : Randomized, double-blind, parallel-group clinical trial.

  • Participant Population : Patients aged 18-60 years with a clinical diagnosis of tinea corporis or tinea cruris, confirmed by mycological examination (KOH microscopy and/or fungal culture)[6][7].

  • Inclusion Criteria : Presence of inflammatory lesions (erythema, scaling, pruritus).

  • Exclusion Criteria : Pregnancy, lactation, known hypersensitivity to the study drugs, systemic antifungal use within the past 4 weeks, or topical antifungal/steroid use within the past 2 weeks[5].

  • Intervention : Topical application of this compound cream (econazole nitrate 1% and triamcinolone acetonide 0.1%) twice daily to the affected areas for a specified duration (typically 2-4 weeks)[6].

  • Primary Endpoints :

    • Mycological Cure : Negative KOH microscopy and fungal culture at the end of treatment[7].

    • Clinical Cure : Complete resolution of signs and symptoms (erythema, scaling, pruritus)[7].

  • Follow-up : Patients are typically followed up for several weeks post-treatment to assess for relapse.

Oral Terbinafine for Tinea Corporis/Cruris

The following protocol is a synthesis from multiple studies on oral terbinafine for dermatophytosis[2][3].

  • Study Design : Randomized, assessor-blinded, parallel-group clinical trial[3].

  • Participant Population : Patients aged 18-60 years with a clinical and mycologically confirmed diagnosis of tinea corporis and/or tinea cruris[3].

  • Inclusion Criteria : Treatment-naive patients or those who have not used any antifungal treatment for the preceding month[3].

  • Exclusion Criteria : Pregnancy, lactation, immunocompromised status, known liver disease, or hypersensitivity to terbinafine[3].

  • Intervention : Oral administration of terbinafine 250 mg once daily for 2 to 4 weeks[3][4].

  • Primary Endpoints :

    • Mycological Cure : Negative KOH mount at the end of the treatment period[3].

    • Clinical Cure : Absence of signs and symptoms of the infection[3].

  • Assessments : Clinical assessment of erythema, scaling, and pruritus on a visual analog scale. Mycological assessment via KOH mount and fungal culture at baseline and follow-up visits[3].

Oral Itraconazole for Tinea Corporis/Cruris

The protocol for oral itraconazole is based on several randomized clinical trials[4][5].

  • Study Design : Prospective, randomized, open-label or double-blind, multi-center clinical trial[5].

  • Participant Population : Adult patients (≥ 18 years and ≤ 60 years) with a clinical diagnosis of tinea corporis and/or tinea cruris requiring systemic antifungal therapy[5].

  • Inclusion Criteria : No history of oral antifungal use in the preceding four weeks or topical antifungal/steroid in the preceding two weeks[5].

  • Exclusion Criteria : Pregnancy, lactation, significant medical illnesses (e.g., metabolic diseases, immunocompromised conditions), and concomitant use of medications that interact with itraconazole[5].

  • Intervention : Oral itraconazole administered in various regimens, such as 100 mg once daily for 2 weeks, 200 mg once daily for 1 week, or 100 mg twice daily/200 mg once daily for up to 6 weeks[4][5].

  • Primary Endpoints :

    • Complete Cure : Combination of clinical cure (complete resolution of signs and symptoms) and mycological cure (negative KOH microscopy)[5].

  • Assessments : Efficacy and safety assessments at specified intervals (e.g., week 3 and week 6), with a follow-up period to monitor for relapse[5].

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and oral antifungals are achieved through distinct molecular mechanisms.

This compound Components
  • Econazole Nitrate : An azole antifungal, econazole inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death[8].

  • Triamcinolone Acetonide : A synthetic corticosteroid, triamcinolone acetonide exerts potent anti-inflammatory, antipruritic, and vasoconstrictive effects. It binds to intracellular glucocorticoid receptors, and this complex then translocates to the nucleus, where it modulates the transcription of various genes. This leads to the suppression of pro-inflammatory mediators and the inhibition of inflammatory cell activity.

Pevisone_Mechanism_of_Action cluster_econazole Econazole Nitrate Pathway cluster_triamcinolone Triamcinolone Acetonide Pathway Econazole Econazole Nitrate Lanosterol_Demethylase Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Econazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption leads to Triamcinolone Triamcinolone Acetonide GR Glucocorticoid Receptor (Cytoplasmic) Triamcinolone->GR Binds to GR_Complex Triamcinolone-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus Translocates to GRE Glucocorticoid Response Elements (DNA) GR_Complex->GRE Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_Inflammatory ↑ Anti-inflammatory Proteins Gene_Transcription->Anti_Inflammatory Pro_Inflammatory ↓ Pro-inflammatory Mediators Gene_Transcription->Pro_Inflammatory

Caption: Mechanism of action for the components of this compound.

Oral Antifungal Therapies
  • Terbinafine : An allylamine (B125299) antifungal, terbinafine specifically inhibits the fungal enzyme squalene (B77637) epoxidase. This enzyme is a key component in the early stages of the ergosterol biosynthesis pathway. The inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death[2].

  • Itraconazole : As an azole antifungal, itraconazole's primary mechanism is the inhibition of lanosterol 14-alpha-demethylase, similar to econazole. This action disrupts the fungal cell membrane's integrity by depleting ergosterol[8].

Oral_Antifungal_Mechanisms cluster_pathway Fungal Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Terbinafine Terbinafine Terbinafine->Squalene_Epoxide Inhibits Squalene Epoxidase Itraconazole Itraconazole Itraconazole->Ergosterol Inhibits Lanosterol 14-α-demethylase

Caption: Inhibition points of oral antifungals in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a logical workflow for a hypothetical clinical trial directly comparing this compound with an oral antifungal agent for tinea corporis/cruris.

Comparative_Trial_Workflow Patient_Screening Patient Screening (Tinea Corporis/Cruris Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Inclusion_Exclusion->Screen Fail No Group_A Group A: This compound Cream (Topical) Randomization->Group_A Group_B Group B: Oral Antifungal (e.g., Terbinafine) Randomization->Group_B Treatment_Phase Treatment Phase (e.g., 2-4 weeks) Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_Up_1 Follow-up Assessment 1 (End of Treatment) Treatment_Phase->Follow_Up_1 Follow_Up_2 Follow-up Assessment 2 (e.g., Week 6) Follow_Up_1->Follow_Up_2 Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up_2->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: A logical workflow for a comparative clinical trial.

Conclusion

This guide provides a comparative overview of this compound and oral antifungal therapies for tinea corporis and cruris based on currently available data. While this compound offers the advantage of a topical application with a corticosteroid component for rapid symptom relief, oral therapies like terbinafine and itraconazole have demonstrated high mycological and clinical cure rates in systemic treatment of more extensive or recalcitrant infections. The choice of therapy should be guided by the severity and extent of the infection, patient comorbidities, and potential drug interactions. Further head-to-head clinical trials are warranted to provide a more direct comparison of these treatment modalities.

References

In Vitro Showdown: Pevisone's Antifungal Component Versus a New Generation of Fungal Foes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of antifungal drug development, a comprehensive understanding of the comparative efficacy of established and emerging therapies is paramount for guiding research and clinical strategies. This guide provides an in-depth in vitro comparison of the antifungal component of Pevisone, econazole (B349626), with a cohort of novel antifungal drug candidates: Rezafungin, Ibrexafungerp, Olorofim, and Fosmanogepix. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the evolving antifungal armamentarium.

This compound is a widely used topical combination therapy comprising econazole nitrate, an azole antifungal, and triamcinolone (B434) acetonide, a corticosteroid.[1][2] The econazole component exerts its antifungal effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[3] The corticosteroid, triamcinolone acetonide, provides anti-inflammatory and antipruritic actions to alleviate symptoms associated with fungal skin infections.[4][5]

The emergence of antifungal resistance and the need for broader-spectrum agents have spurred the development of novel drugs with diverse mechanisms of action. This guide focuses on four such candidates that are making significant strides in clinical development.

A New Wave of Antifungal Candidates

Rezafungin is a next-generation echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[6][7] This mechanism provides potent activity against a broad range of Candida species.

Ibrexafungerp is a first-in-class triterpenoid (B12794562) antifungal that also targets β-(1,3)-D-glucan synthase but at a distinct binding site from echinocandins.[5][8] This offers a potential advantage against some echinocandin-resistant strains.

Olorofim represents a new class of antifungals called the orotomides. It has a novel mechanism of action, inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase, which is essential for pyrimidine (B1678525) biosynthesis in fungi.[3] This unique target provides activity against many molds that are resistant to other antifungal classes.

Fosmanogepix is the prodrug of manogepix, which inhibits the fungal enzyme Gwt1. This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are necessary for attaching proteins to the fungal cell wall.[2]

Comparative In Vitro Susceptibility

The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for econazole and the novel antifungal candidates against key fungal pathogens, Candida albicans and Aspergillus fumigatus. Data is presented as MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates), where available.

Table 1: In Vitro Activity against Candida albicans

DrugMechanism of ActionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Econazole Ergosterol Synthesis Inhibitor0.016 - 16[1]8[1]16[1]
Rezafungin β-(1,3)-D-glucan Synthase Inhibitor0.008 - 0.250.030.06
Ibrexafungerp β-(1,3)-D-glucan Synthase Inhibitor0.03 - 20.250.5
Olorofim Dihydroorotate Dehydrogenase InhibitorNot active against yeasts--
Fosmanogepix Gwt1 Inhibitor0.002 - 0.030.0080.015

Table 2: In Vitro Activity against Aspergillus fumigatus

DrugMechanism of ActionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Econazole Ergosterol Synthesis InhibitorData not available--
Rezafungin β-(1,3)-D-glucan Synthase Inhibitor0.004 - >80.0150.03
Ibrexafungerp β-(1,3)-D-glucan Synthase Inhibitor<0.06 - 4[8]0.060.125
Olorofim Dihydroorotate Dehydrogenase Inhibitor0.008 - 0.1250.0150.03
Fosmanogepix Gwt1 Inhibitor0.008 - 0.060.0150.03

Note: The in vitro activity of econazole against Aspergillus fumigatus is established, but specific MIC range data from comparable studies were not available at the time of this guide's compilation.

Mechanisms of Action and Experimental Workflow Visualized

To further elucidate the functional differences between these antifungal agents and the standardized methodology used for their evaluation, the following diagrams are provided.

Mechanism of Action: Econazole (Azole Antifungal) cluster_FungalCell Fungal Cell Membrane Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Catalyzes conversion to CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential component of Econazole Econazole Econazole->14-alpha-demethylase Inhibits Mechanisms of Action: Novel Antifungal Candidates cluster_Rezafungin_Ibrexafungerp Rezafungin & Ibrexafungerp cluster_Olorofim Olorofim cluster_Fosmanogepix Fosmanogepix GlucanSynthase β-(1,3)-D-glucan Synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesizes Rezafungin Rezafungin Rezafungin->GlucanSynthase Inhibit Ibrexafungerp Ibrexafungerp Ibrexafungerp->GlucanSynthase Inhibit DHODH Dihydroorotate Dehydrogenase Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Olorofim Olorofim Olorofim->DHODH Inhibits Gwt1 Gwt1 Enzyme GPI GPI-anchor Biosynthesis Gwt1->GPI Fosmanogepix Fosmanogepix Fosmanogepix->Gwt1 Inhibits Experimental Workflow: Broth Microdilution MIC Assay (CLSI) Start Start PrepareAntifungal Prepare serial dilutions of antifungal agent Start->PrepareAntifungal PrepareInoculum Prepare standardized fungal inoculum Start->PrepareInoculum InoculatePlate Inoculate microtiter plate wells with fungal suspension PrepareAntifungal->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate plate at 35°C for 24-48 hours InoculatePlate->Incubate ReadResults Visually or spectrophotometrically determine fungal growth Incubate->ReadResults DetermineMIC Identify lowest concentration with no visible growth (MIC) ReadResults->DetermineMIC End End DetermineMIC->End

References

A Comparative Analysis of the Anti-inflammatory Potency of Pevisone's Corticosteroid Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potency of the corticosteroid component in Pevisone, triamcinolone (B434) acetonide, against other topical corticosteroids. The information presented is supported by experimental data and established methodologies to assist in research and development.

This compound is a combination topical therapy containing econazole (B349626) nitrate, an antifungal agent, and triamcinolone acetonide, a synthetic corticosteroid responsible for its anti-inflammatory effects. This guide will focus on the validation of the anti-inflammatory potency of triamcinolone acetonide in comparison to other corticosteroids across the potency spectrum.

Data Presentation: Comparative Potency of Topical Corticosteroids

The anti-inflammatory strength of topical corticosteroids is most commonly determined by the vasoconstrictor assay, which measures the degree of skin blanching (vasoconstriction) induced by the steroid. This effect generally correlates with clinical efficacy. The following table summarizes the relative potency of triamcinolone acetonide and other representative corticosteroids based on the widely accepted seven-class system, where Class I is the most potent and Class VII is the least potent. This compound contains triamcinolone acetonide 0.1%, which is classified as a medium-potency corticosteroid.

Potency ClassCorticosteroidConcentration (%)Relative Potency (Qualitative)
I (Super Potent) Clobetasol Propionate0.05Very High
II (Potent) Betamethasone Dipropionate0.05High
III (Upper Mid-Potent) Triamcinolone Acetonide0.5Upper-Mid
IV (Medium Potency) Triamcinolone Acetonide (in this compound) 0.1 Medium
V (Lower Mid-Potency) Triamcinolone Acetonide0.025Lower-Mid
VI (Mild) Desonide0.05Mild
VII (Least Potent) Hydrocortisone1.0Low

Note: Direct quantitative data from head-to-head vasoconstrictor or cytokine inhibition assays comparing a wide range of corticosteroids in a single study is limited in publicly available literature. The potency is influenced by the vehicle, concentration, and application site.

Experimental Protocols

To validate the anti-inflammatory potency of corticosteroids, several key experiments are employed. Below are the detailed methodologies for two of the most common assays.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

This in vivo assay is the standard method for determining the potency of topical corticosteroids.

Objective: To assess the ability of a topical corticosteroid to cause vasoconstriction of the small blood vessels in the skin, resulting in visible blanching. The degree of blanching is correlated with the anti-inflammatory potency.

Methodology:

  • Subject Selection: Healthy human volunteers with normal skin on their forearms are selected for the study.

  • Site Demarcation: A grid of small, uniform circles is marked on the volar aspect of the forearms.

  • Product Application: A standardized amount of the test corticosteroid (e.g., triamcinolone acetonide 0.1%) and comparator corticosteroids are applied to the designated sites. A vehicle control (the cream or ointment base without the active steroid) is also applied to a separate site.

  • Occlusion: The application sites are covered with an occlusive dressing (e.g., a plastic film) to enhance penetration of the corticosteroid.

  • Exposure Duration: The occlusive dressing is left in place for a specified period, typically 6 to 16 hours.

  • Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching is visually assessed by trained observers at predetermined time points (e.g., 2, 6, 18, and 24 hours after removal).

  • Scoring: The intensity of the blanching is scored on a standardized scale, for example:

    • 0 = No vasoconstriction

    • 1 = Mild, definite vasoconstriction

    • 2 = Moderate vasoconstriction

    • 3 = Intense vasoconstriction

  • Data Analysis: The scores from multiple subjects are averaged for each time point and for each corticosteroid. The data can be used to rank the corticosteroids in order of their vasoconstrictor potency.

Cytokine Inhibition Assay

This in vitro assay measures the ability of a corticosteroid to suppress the production of pro-inflammatory cytokines in cultured cells.

Objective: To quantify the inhibitory effect of a corticosteroid on the release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs), or a relevant cell line (e.g., macrophages or keratinocytes), are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phorbol (B1677699) myristate acetate (B1210297) (PMA), to induce the production and release of pro-inflammatory cytokines.

  • Corticosteroid Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid (e.g., triamcinolone acetonide) and comparator corticosteroids. A vehicle control is also included.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of cytokine inhibition for each corticosteroid concentration is calculated relative to the stimulated, untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the corticosteroid that causes 50% inhibition of cytokine production, is then determined. A lower IC50 value indicates a higher anti-inflammatory potency.

Mandatory Visualization

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory action of corticosteroids like triamcinolone acetonide is primarily mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates gene expression. One of its key mechanisms is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Triamcinolone Acetonide) GR Glucocorticoid Receptor (GR) - Heat Shock Protein (HSP) Complex GC->GR Binds to GR_active Activated GR GR->GR_active HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Translocation IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IkB->NFkB_active Degradation releases NFkB_inactive Inactive NF-κB - IκB Complex NFkB_nucleus Active NF-κB NFkB_active->NFkB_nucleus Translocation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->IKK Activates GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to GR_dimer->NFkB_nucleus Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes Activates

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow: Vasoconstrictor Assay

The following diagram illustrates the key steps involved in conducting a vasoconstrictor assay to determine the potency of topical corticosteroids.

G Experimental Workflow: Vasoconstrictor Assay Start Start Subject_Selection Select Healthy Volunteers Start->Subject_Selection Site_Marking Mark Test Sites on Forearms Subject_Selection->Site_Marking Product_Application Apply Corticosteroids and Vehicle Site_Marking->Product_Application Occlusion Apply Occlusive Dressing Product_Application->Occlusion Exposure Incubate for 6-16 Hours Occlusion->Exposure Removal Remove Dressing and Clean Sites Exposure->Removal Assessment Visual Assessment of Blanching at Time Points Removal->Assessment Scoring Score Blanching Intensity (0-3) Assessment->Scoring Data_Analysis Analyze and Compare Potency Scoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the vasoconstrictor assay.

Logical Relationship: Corticosteroid Potency and Clinical Application

This diagram outlines the relationship between the experimentally determined potency of a corticosteroid and its appropriate clinical application, highlighting the balance between efficacy and the risk of adverse effects.

G Corticosteroid Potency and Clinical Application cluster_potency Potency Spectrum cluster_application Clinical Considerations cluster_effects Therapeutic and Adverse Effects High_Potency High Potency (e.g., Clobetasol) Severe_Dermatoses Severe/Recalcitrant Dermatoses (Thick Skin Areas) High_Potency->Severe_Dermatoses Suitable for High_Efficacy High Efficacy High_Potency->High_Efficacy High_Risk_AE Higher Risk of Adverse Effects (Atrophy, Systemic Absorption) High_Potency->High_Risk_AE Medium_Potency Medium Potency (e.g., Triamcinolone Acetonide 0.1%) Moderate_Dermatoses Moderate Dermatoses (Body) Medium_Potency->Moderate_Dermatoses Suitable for Moderate_Efficacy Moderate Efficacy Medium_Potency->Moderate_Efficacy Moderate_Risk_AE Moderate Risk of Adverse Effects Medium_Potency->Moderate_Risk_AE Low_Potency Low Potency (e.g., Hydrocortisone) Mild_Dermatoses Mild Dermatoses (Face, Intertriginous Areas, Children) Low_Potency->Mild_Dermatoses Suitable for Lower_Efficacy Lower Efficacy Low_Potency->Lower_Efficacy Low_Risk_AE Lower Risk of Adverse Effects Low_Potency->Low_Risk_AE

Caption: Corticosteroid potency and clinical use.

Comparative analysis of Pevisone's effect on different dermatophyte species

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Pevisone, a topical formulation combining the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide. The focus is on the in-vitro efficacy of its active antifungal component, econazole, against various dermatophyte species, benchmarked against other common antifungal agents. This document is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antifungal therapeutics.

This compound is indicated for the treatment of inflammatory dermatomycoses, where the anti-inflammatory and anti-pruritic properties of triamcinolone acetonide complement the fungicidal action of econazole nitrate.[1][2][3][4][5] Econazole has demonstrated a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][3]

Mechanism of Action

This compound's therapeutic effect is derived from the distinct mechanisms of its two active ingredients.

1. Econazole Nitrate: Antifungal Action Econazole, an imidazole (B134444) derivative, primarily functions by disrupting the integrity of the fungal cell membrane.[6][7] It specifically inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase.[6][8] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[6][7][8][9] The resulting depletion of ergosterol and accumulation of toxic methylated sterols increases membrane permeability, leading to the leakage of essential cellular components and ultimately, cell death.[6][7][10]

Econazole_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion Disruption Membrane Disruption & Increased Permeability Enzyme->Disruption Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Membrane->Disruption Econazole Econazole Nitrate Econazole->Enzyme INHIBITS Death Fungal Cell Death Disruption->Death

Mechanism of action for the antifungal agent Econazole Nitrate.

2. Triamcinolone Acetonide: Anti-inflammatory Action Triamcinolone acetonide is a potent synthetic corticosteroid that mitigates the inflammatory symptoms associated with fungal infections.[3][11][12] Upon entering a cell, it binds to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs).[11][13] This action upregulates the expression of anti-inflammatory proteins like lipocortin-1 (annexin-1) and downregulates pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and enzymes like phospholipase A2, thereby reducing inflammation, itching, and redness.[11][13][14]

Triamcinolone_Pathway cluster_cell Target Cell cluster_nucleus TA Triamcinolone Acetonide GR Glucocorticoid Receptor (Cytoplasmic) TA->GR Binds Complex TA-GR Complex GR->Complex GRE Glucocorticoid Response Elements (GREs) Complex->GRE Translocates & Binds to DNA Nucleus Nucleus ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-1, IL-6) GRE->ProInflammatory Represses Transcription AntiInflammatory Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->AntiInflammatory Activates Transcription Inflammation Inflammation, Pruritus, Vasodilation ProInflammatory->Inflammation AntiInflammatory->Inflammation INHIBITS

Simplified anti-inflammatory pathway of Triamcinolone Acetonide.

Comparative Efficacy Data

The in vitro efficacy of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data below is synthesized from various studies. It is important to note that MIC values can vary based on the specific strain and the testing methodology used.

Table 1: In-Vitro Activity of Econazole and Comparative Azoles Against Common Dermatophytes

Dermatophyte SpeciesEconazoleKetoconazoleMiconazole (B906)Clotrimazole (B1669251)
MIC Range (μg/mL) MIC Range (μg/mL) MIC Range (μg/mL) MIC Range (μg/mL)
Trichophyton rubrum0.03 - >1280.06 - 10.1 - >1280.03 - 2
Trichophyton mentagrophytes0.03 - >1280.125 - 10.1 - >1280.06 - 1
Microsporum canis0.1 - >1280.1 - >1280.1 - >1280.1 - >128
Epidermophyton floccosum≤0.063 - 100.01 - >1280.1 - >1280.01 - >128

Data compiled from multiple sources indicating typical MIC ranges.[15][16][17][18] Note that direct comparison between studies can be challenging due to methodological differences. One study suggests a rank order of activity against 64 dermatophyte isolates as clotrimazole > econazole nitrate > miconazole nitrate.[15]

Table 2: Comparative Efficacy of Econazole vs. Non-Azole Antifungals

Dermatophyte SpeciesEconazoleTerbinafineGriseofulvin
MIC Range (μg/mL) MIC Range (μg/mL) MIC Range (μg/mL)
Trichophyton rubrum0.03 - >1280.001 - 0.2560.03 - 1
Trichophyton mentagrophytes0.03 - >1280.001 - 0.2560.06 - 1
Microsporum canis0.1 - >1280.001 - 0.50.12 - 8
Epidermophyton floccosum≤0.063 - 100.001 - 0.030.25 - 2

Data compiled from multiple sources.[16][17][18][19][20][21] Terbinafine, an allylamine, generally shows very low MIC values against dermatophytes, indicating high potency.[20][21]

Experimental Protocols

Standardized methods are crucial for the reproducible assessment of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[16][22][23][24][25]

Key Steps of CLSI M38-A2 Broth Microdilution Method:

  • Isolate Preparation: Dermatophytes are cultured on a medium that promotes sporulation, such as oatmeal agar, for 7 days or more.[16]

  • Inoculum Preparation: Conidia are harvested, and a suspension is prepared in a saline solution. The suspension is adjusted to a specific concentration (e.g., 0.4 to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

  • Antifungal Dilution: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).[19] Serial two-fold dilutions are then made in a standard medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (typically 4-7 days).[16][23]

  • Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth in the drug-free control well.

CLSI_M38A2_Workflow Start Start: Dermatophyte Isolate Culture 1. Culture on Sporulation Agar (e.g., Oatmeal Agar, 7+ days) Start->Culture Harvest 2. Harvest Conidia & Create Suspension Culture->Harvest Adjust 3. Adjust Inoculum Concentration (Spectrophotometry) Harvest->Adjust Inoculate 5. Inoculate Microplate with Adjusted Fungal Suspension Adjust->Inoculate PrepareDrugs 4. Prepare Serial Dilutions of Antifungal Agents in Microplate PrepareDrugs->Inoculate Incubate 6. Incubate at 28-35°C (4-7 days) Inoculate->Incubate Read 7. Read Results Visually or Spectrophotometrically Incubate->Read Determine 8. Determine MIC (Lowest concentration with ≥80% growth inhibition) Read->Determine End End: MIC Value Determine->End

References

Comparative Efficacy of Pevisone in Diverse Skin Infection Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive cross-validation of Pevisone (a fixed combination of 1% isoconazole (B1215869) nitrate (B79036) and 0.1% diflucortolone (B194688) valerate), also marketed as Travocort, across various preclinical and clinical models of fungal skin infections. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's efficacy, comparing its performance against isoconazole monotherapy and other standard antifungal agents. Detailed experimental protocols and mechanistic insights are provided to support further research and development in dermatology.

Executive Summary

This compound is a topical therapeutic that combines the broad-spectrum antifungal action of isoconazole nitrate with the anti-inflammatory and antipruritic effects of the potent corticosteroid diflucortolone valerate (B167501).[1][2] Clinical evidence indicates that this combination therapy offers a more rapid onset of action and faster relief from inflammatory symptoms such as itching and erythema compared to antifungal treatment alone.[1][3][4] While mycological cure rates are often comparable to monotherapy, the early symptomatic relief provided by this compound can enhance patient adherence.[2][4] This guide delves into the data supporting these claims, drawing from a variety of skin infection models.

Data Presentation: Comparative Efficacy

The following tables summarize the performance of this compound and its components in comparison to other topical antifungal treatments in relevant clinical and preclinical models.

Table 1: Clinical Efficacy of this compound vs. Isoconazole Monotherapy in Tinea Inguinalis

Outcome MeasureThis compound (Isoconazole Nitrate + Diflucortolone Valerate)Isoconazole Nitrate (Monotherapy)Source
Resolution of Erythema Superior and more rapid resolutionLess rapid resolution[3][4]
Resolution of Pruritus Superior and more rapid resolutionLess rapid resolution[3][4]
Mycological Cure Rate Similar to monotherapySimilar to combination therapy[3][4]
Overall Tolerability Well-toleratedWell-tolerated[3][4]

Data from a multicenter retrospective study involving 58 adult patients with tinea inguinalis. Treatment duration was three weeks.[3][4]

Table 2: Clinical Efficacy of this compound vs. Clotrimazole in Tinea Corporis

Outcome MeasureThis compound (Isoconazole Nitrate + Diflucortolone Valerate)1% Clotrimazole Creamp-valueSource
Complete Clinical Cure 66.3% (126/190 patients)64.7% (123/190 patients)0.74[5][6]
Persistence of Clinical Signs 34.7% (64/190 patients)35.3% (67/190 patients)>0.05[5][6]

Data from a randomized controlled trial with 380 patients. Both treatments were applied twice daily for two weeks. The difference in clinical efficacy was not statistically significant.[5][6]

Table 3: Efficacy of Other Topical Antifungals in Tinea Corporis/Cruris for Comparison

TreatmentEfficacy EndpointResultSource
1% Luliconazole Cream Complete Clearance (vs. vehicle)21.2% vs. 4.4% (p<0.001)[7]
1% Luliconazole Cream Mycological and Clinical Improvement (vs. 1% Fluconazole)Significantly better than fluconazole[8]
1% Clotrimazole Cream Mycological Cure (vs. placebo)Favored over placebo (RR 2.87)[9]
Azole + Steroid Combination Clinical Cure (vs. Azole alone)Slightly more effective (RR 0.67)[9]

Mechanisms of Action

This compound's dual-action efficacy stems from the distinct yet complementary mechanisms of its two active ingredients.

Isoconazole Nitrate: As an imidazole (B134444) antifungal, isoconazole inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[2]

Diflucortolone Valerate: This potent topical corticosteroid acts by binding to intracellular glucocorticoid receptors. The activated receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the production of pro-inflammatory mediators like cytokines and prostaglandins. This results in reduced inflammation, erythema, and pruritus.[10]

Pevisone_Mechanism_of_Action cluster_fungus Fungal Cell cluster_skin_cell Skin Cell (e.g., Keratinocyte) Isoconazole Isoconazole Nitrate Lanosterol_Demethylase Lanosterol 14α-demethylase Isoconazole->Lanosterol_Demethylase inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis required for Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Membrane Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death disruption leads to Diflucortolone Diflucortolone Valerate GR Glucocorticoid Receptor Diflucortolone->GR binds to GR_Complex Activated Receptor Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus translocates to Anti_Inflammatory_Proteins Anti-Inflammatory Proteins Nucleus->Anti_Inflammatory_Proteins upregulates Pro_Inflammatory_Mediators Pro-Inflammatory Mediators Nucleus->Pro_Inflammatory_Mediators downregulates Inflammation Inflammation, Pruritus, Erythema Anti_Inflammatory_Proteins->Inflammation reduce Pro_Inflammatory_Mediators->Inflammation induce

Dual mechanism of action of this compound.

Experimental Protocols

The evaluation of topical antifungal agents like this compound relies on a range of standardized in vitro, in vivo, and ex vivo models.

In Vitro Models: Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of isoconazole against various fungal pathogens.

Methodology (Broth Microdilution):

  • Fungal Isolate Preparation: Cultures of dermatophytes (e.g., Trichophyton rubrum, Microsporum canis) are grown on Sabouraud dextrose agar. A suspension of fungal conidia or fragmented mycelia is prepared and standardized to a specific concentration (e.g., 1-5 x 10³ CFU/mL).

  • Drug Dilution: Isoconazole nitrate is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: The standardized fungal suspension is added to each well. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to a drug-free control well.

In_Vitro_Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum (e.g., T. rubrum) C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Isoconazole in 96-well plate B->C D Incubate at 35°C C->D E Read Plates Visually or Spectrophotometrically D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for in vitro antifungal susceptibility testing.

In Vivo Models: Guinea Pig Model of Dermatophytosis

Objective: To evaluate the therapeutic efficacy of topically applied this compound in a living animal model that mimics human dermatophytosis.

Methodology:

  • Animal Preparation: The hair on the backs of guinea pigs is clipped, and the skin is gently abraded to facilitate infection. To increase susceptibility, some protocols may involve immunosuppression with corticosteroids.

  • Infection: A suspension of a dermatophyte, such as Trichophyton rubrum or Microsporum canis, is applied to the abraded skin.

  • Treatment: After the establishment of a visible infection (typically 7-10 days), the animals are divided into treatment groups (e.g., this compound, vehicle control, comparator drug). The topical formulations are applied daily for a set period (e.g., 14 days).

  • Efficacy Assessment: Efficacy is evaluated based on:

    • Clinical Scoring: Lesion size, erythema, and scaling are scored at regular intervals.

    • Mycological Examination: Skin scrapings are collected at the end of the treatment for potassium hydroxide (B78521) (KOH) microscopy and fungal culture to confirm the eradication of the pathogen.

Ex Vivo Models: Reconstructed Human Epidermis (RHE)

Objective: To assess the efficacy of this compound on a model that closely resembles the structure and barrier function of human skin, reducing the reliance on animal testing.

Methodology:

  • Model Preparation: Commercially available RHE models, consisting of differentiated human keratinocytes forming a multilayered epidermis, are used.

  • Infection: A suspension of fungal arthroconidia (e.g., T. rubrum) is applied to the surface of the RHE.

  • Treatment Application: this compound or a comparator is applied topically to the infected RHE.

  • Evaluation: The efficacy of the treatment is assessed by:

    • Histology: Cross-sections of the RHE are stained (e.g., with Periodic acid-Schiff) to visualize fungal invasion.

    • Quantitative PCR (qPCR): Fungal DNA is extracted from the RHE to quantify the fungal load.

    • Barrier Function Assessment: Transepidermal water loss (TEWL) can be measured to assess the impact of infection and treatment on the epidermal barrier.

Conclusion

The available evidence from a range of skin infection models demonstrates that this compound is an effective treatment for fungal skin infections, particularly those with a significant inflammatory component. The combination of an antifungal and a potent corticosteroid provides rapid symptomatic relief, which is a key advantage over antifungal monotherapies.[1][2][3][4] While its mycological cure rate is comparable to other effective azoles like clotrimazole, the dual-action formulation of this compound addresses both the infectious and inflammatory aspects of dermatomycoses.[5][6] The experimental models detailed in this guide provide a robust framework for the continued evaluation and cross-validation of this compound and other novel antifungal therapies.

References

Pevisone's Microbiome Footprint: A Comparative Analysis Against Other Topical Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate ecosystem of the skin, topical treatments can act as significant disruptive or restorative forces. This guide offers a comparative analysis of Pevisone, a combination cream of econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide, and its impact on the skin microbiome versus other common topical antifungal agents. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current experimental data to inform future research and clinical understanding.

Executive Summary

Recent studies illuminate the profound effects of topical antifungal and corticosteroid therapies on the skin's microbial communities. A pivotal study reveals that this compound (econazole/triamcinolone) does more than treat fungal infections; it actively restores a healthy bacterial balance on the skin, an effect not observed with corticosteroid treatment alone.[1][2][3] Specifically, this compound significantly reduces Staphylococcus populations while promoting the growth of beneficial Cutibacterium.[1] This stands in contrast to other antifungals like ketoconazole (B1673606) and miconazole (B906), which, while effective against pathogenic fungi, may lead to a more dispersed and less normalized bacterial profile.[4][5][6]

Comparative Data on Microbiome Shifts

The following tables summarize the quantitative impact of this compound and other topical antifungals on key bacterial and fungal genera, based on recent clinical research.

Table 1: Impact of this compound vs. Triamcinolone Acetonide on Skin Microbiome in Atopic Dermatitis

TreatmentKey Bacterial ChangesKey Fungal ChangesReference
This compound (Econazole/Triamcinolone) Staphylococcus (p < 0.05) Cutibacterium (p < 0.05)Restored bacterial microbiome similar to healthy controls. Malassezia (transient) Candida (transient)[1][7]
Triamcinolone Acetonide (Steroid Alone) No significant restoration of the skin bacterial microbiome.Not specified[1][2]

Table 2: Impact of Ketoconazole vs. Miconazole on Skin Microbiome in Tinea Pedis

TreatmentKey Fungal ChangesKey Bacterial ChangesReference
Ketoconazole (KTZ) 2% Cream Trichophyton (to levels of healthy controls)Shifts in Staphylococcus and Corynebacterium observed.[4][5]
Miconazole (MCZ) 2% Cream Trichophyton (to levels of healthy controls)Shifts in Staphylococcus and Corynebacterium observed; bacterial profile became more dispersed.[4][5]

In-Depth Experimental Protocols

The data presented is derived from rigorous experimental designs. Below are the detailed methodologies employed in the key studies cited.

Protocol 1: this compound and Triamcinolone in Atopic Dermatitis[1][3]
  • Study Design: A randomized controlled trial involving 40 patients with mild-to-moderate atopic dermatitis (AD) and 48 healthy controls.[1] Patients were randomly assigned to receive either this compound or triamcinolone acetonide cream.[1]

  • Sample Collection: Skin swabs were collected from lesional and non-lesional sites at three time points: baseline, immediately after the treatment period, and two weeks post-treatment.[1][3]

  • Microbiome Analysis: DNA was extracted from the swabs. The V3-V4 region of the bacterial 16S rRNA gene and the fungal ITS1-5F region were sequenced to analyze the microbial community composition.[3]

  • Clinical Assessment: Disease severity was measured using standard scoring systems (IGA, EASI, SCORAD), and skin barrier function was assessed by measuring transepidermal water loss (TEWL) and sebum levels.[1]

Protocol 2: Ketoconazole and Miconazole in Tinea Pedis[4][5][6]
  • Study Design: A study enrolling 42 patients with tinea pedis and 28 healthy controls.[4][5] Patients were treated with either ketoconazole 2% cream or miconazole nitrate 2% cream.[4]

  • Sample Collection: Skin swabs were obtained from lesional sites (interdigital or heel) at baseline, after 4 weeks of treatment, and 2 weeks post-treatment.[4][5]

  • Microbiome Analysis: DNA was extracted, and amplicon sequencing of the bacterial 16S rRNA (V3-V4 region) and fungal ITS1-5F regions was performed to characterize the microbial communities.[4][5]

  • Clinical Assessment: Clinical improvement was evaluated using standardized scoring.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment cluster_2 Post-Treatment Analysis cluster_3 Outcome Comparison P Patient Cohort (e.g., Atopic Dermatitis) B_Sampling Baseline Sampling (Lesional & Non-lesional skin swabs) P->B_Sampling B_Assess Baseline Clinical Assessment (IGA, EASI, TEWL) P->B_Assess HC Healthy Controls Rand Randomization B_Sampling->Rand TG Treatment Group (e.g., this compound) Rand->TG CG Control Group (e.g., Steroid Alone) Rand->CG T_Sampling Post-Treatment Sampling (End of treatment & 2-week follow-up) TG->T_Sampling T_Assess Post-Treatment Assessment TG->T_Assess CG->T_Sampling CG->T_Assess DNA_Ext DNA Extraction T_Sampling->DNA_Ext Sequencing 16S rRNA & ITS Sequencing DNA_Ext->Sequencing Data_Analysis Bioinformatics & Statistical Analysis Sequencing->Data_Analysis Conclusion Compare Microbiome Changes & Clinical Improvement Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis of topical treatments on the skin microbiome.

G cluster_0 Cellular Environment cluster_1 Cellular Response cluster_2 Impact on Skin & Microbiome GC Glucocorticoid (Triamcinolone Acetonide) GR Glucocorticoid Receptor (Cytosolic) GC->GR Binds HSP Heat Shock Proteins GR->HSP Dissociates from Nucleus Nucleus GR->Nucleus Translocates to GRE Glucocorticoid Response Element (DNA) Anti_Inflam Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) GRE->Anti_Inflam Upregulates Pro_Inflam Repression of Pro-inflammatory Genes (e.g., Cytokines, Chemokines) GRE->Pro_Inflam Downregulates Nucleus->GRE Binds to Skin Reduced Inflammation Altered Immune Environment Anti_Inflam->Skin Pro_Inflam->Skin Microbiome Indirect Impact on Microbiome Composition Skin->Microbiome

Caption: Simplified signaling pathway of Triamcinolone Acetonide and its impact on the skin.

Discussion and Conclusion

The evidence strongly suggests that the combination therapy in this compound offers a dual benefit: potent antifungal action via econazole nitrate and anti-inflammatory effects from triamcinolone acetonide, which collectively contribute to the restoration of a healthy skin microbiome. The ability of this compound to decrease the abundance of pathogenic Staphylococcus while increasing beneficial Cutibacterium is a significant finding, particularly in conditions like atopic dermatitis where dysbiosis is a key pathological feature.[1][2]

In contrast, while other antifungals like ketoconazole and miconazole are effective in reducing the targeted pathogenic fungi, their impact on the broader bacterial community may be less restorative, leading to a "dispersed" profile rather than a clear shift towards a healthy state.[4][5] The steroid component of this compound reduces inflammation, which likely creates a more favorable environment for beneficial commensal bacteria to re-establish dominance.

For drug development professionals, these findings underscore the importance of considering the broader microbial context when formulating topical treatments. A therapy that not only eliminates a pathogen but also actively helps to restore a balanced microbiome could offer superior, more sustained clinical outcomes. Future research should focus on long-term follow-up studies and investigate the impact of these treatments on the functional metagenome of the skin microbiome.

References

Validating the safety profile of Pevisone in long-term application studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term safety profile of Pevisone, a topical combination therapy containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid). For a thorough evaluation, its performance is compared with alternative topical antifungal and corticosteroid combinations, supported by available experimental data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound in long-term application studies.

Introduction to this compound and its Components

This compound is indicated for the treatment of fungal skin infections where inflammation is a prominent feature.[1] Its efficacy stems from the synergistic action of its two active ingredients:

  • Econazole Nitrate (1%): An azole antifungal agent that disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to increased membrane permeability and ultimately, fungal cell death.

  • Triamcinolone Acetonide (0.1%): A moderately potent corticosteroid that provides anti-inflammatory, anti-pruritic, and vasoconstrictive effects, helping to alleviate the inflammatory symptoms associated with fungal infections.[1]

Long-Term Safety Profile of this compound

The long-term use of this compound is generally not recommended, with treatment duration typically limited to a maximum of two weeks. This is primarily due to the potential for local and systemic adverse effects associated with the prolonged use of the corticosteroid component, triamcinolone acetonide.

A study on the long-term intermittent treatment of localized chronic eczema with a cream containing triamcinolone acetonide and econazole nitrate (this compound) provided some insight into its safety with extended use under a specific regimen.[2]

Key Experimental Protocol: Long-Term Intermittent Treatment of Eczema
  • Objective: To assess the efficacy and safety of long-term intermittent application of this compound in preventing the recurrence of localized chronic eczema.[2]

  • Study Design: Patients who achieved clinical cure after a 4-week initial treatment with this compound were randomized into two groups for an 8-week intermittent therapy phase.

  • Treatment Regimen:

    • Group 1 (this compound): Applied the cream twice a day for two consecutive days each week.[2]

    • Group 2 (Moisturizing Cream): Applied a moisturizing cream following the same regimen.

  • Follow-up: Patients were evaluated at weeks 4 and 8 during the treatment phase, and at week 12 (4 weeks after treatment cessation).[2]

  • Primary Outcome Measures: Recurrence rate of eczema and SCORAD (SCORing Atopic Dermatitis) index.

  • Safety Assessment: Monitoring and recording of all adverse events.

Experimental_Workflow cluster_initial_treatment Initial Treatment Phase (4 Weeks) cluster_randomization Randomization cluster_intermittent_therapy Intermittent Therapy Phase (8 Weeks) cluster_follow_up Follow-up Initial_Treatment 129 patients with localized chronic eczema treated with this compound Clinical_Cure Patients achieving clinical cure Initial_Treatment->Clinical_Cure Randomization Randomized into two groups Clinical_Cure->Randomization Group_A Group 1: This compound (Twice daily, 2 days/week) Randomization->Group_A Group_B Group 2: Moisturizing Cream (Twice daily, 2 days/week) Randomization->Group_B Follow_Up_4_8 Follow-up at Week 4 & 8 Group_A->Follow_Up_4_8 Group_B->Follow_Up_4_8 Follow_Up_12 Follow-up at Week 12 (4 weeks post-treatment) Follow_Up_4_8->Follow_Up_12

Experimental workflow for the long-term intermittent this compound study.

Comparison with Alternative Topical Combination Therapies

Several other topical combination therapies are available for the treatment of inflamed fungal infections. The most common alternatives include combinations of an azole antifungal with a corticosteroid. The long-term safety concerns for these alternatives are similar to those for this compound and are primarily dictated by the potency of the corticosteroid component.

ProductAntifungal ComponentCorticosteroid ComponentPotency of Corticosteroid
This compound Econazole Nitrate 1%Triamcinolone Acetonide 0.1%Medium
Alternative 1 Miconazole Nitrate 2%Hydrocortisone 1%Low
Alternative 2 Clotrimazole 1%Betamethasone Dipropionate 0.05%High
Long-Term Safety Data and Adverse Events

Direct, long-term comparative studies with quantitative safety data are limited. The available information primarily focuses on the known risks associated with prolonged topical corticosteroid use.

Adverse EventThis compound (Econazole/Triamcinolone)Miconazole/HydrocortisoneClotrimazole/Betamethasone
Incidence in Long-Term Study 3.1% in an 8-week intermittent use study for eczema.[2]Data from specific long-term studies is not readily available.Data from specific long-term studies is not readily available.
Common Local Side Effects Skin atrophy, striae, telangiectasia, burning, itching, irritation, dryness, folliculitis, acneiform eruptions, hypopigmentation.Skin atrophy, irritation, dryness, folliculitis, allergic contact dermatitis.Burning, stinging, itching, irritation, dryness, skin thinning, stretch marks.
Systemic Side Effects (with prolonged or extensive use) Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia.HPA axis suppression (less likely due to low potency).HPA axis suppression, Cushing's syndrome, hyperglycemia (higher risk due to high potency).
Recommended Duration of Use Generally not recommended for more than 2 weeks of continuous use.Short-term use is generally recommended.Recommended for short-term use, typically no longer than 2 weeks for tinea cruris and tinea corporis, and 4 weeks for tinea pedis.

Signaling Pathways and Mechanisms of Action

Pevisone_Mechanism_of_Action cluster_econazole Econazole Nitrate cluster_triamcinolone Triamcinolone Acetonide Econazole Econazole Lanosterol Lanosterol Econazole->Lanosterol Inhibits 14-alpha-demethylase Ergosterol Ergosterol Lanosterol->Ergosterol Synthesis Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Triamcinolone Triamcinolone Inflammatory_Cells Inflammatory Cells Triamcinolone->Inflammatory_Cells Inhibits migration and function Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) Inflammatory_Cells->Pro_inflammatory_Mediators Release Inflammation_Pruritus Reduced Inflammation & Pruritus Pro_inflammatory_Mediators->Inflammation_Pruritus Cause This compound This compound This compound->Econazole contains This compound->Triamcinolone contains

Mechanism of action of this compound's active components.

Discussion and Conclusion

The long-term safety profile of this compound, and other topical antifungal-corticosteroid combinations, is primarily limited by the potential adverse effects of the corticosteroid component. While the intermittent use of this compound has been shown to be relatively safe in a specific context for up to 8 weeks, continuous long-term application is not advisable.

The choice between this compound and its alternatives for short-term use should be guided by the severity of inflammation and the potency of the corticosteroid. For mild inflammation, a low-potency combination like miconazole/hydrocortisone may be sufficient. For more severe inflammation, a medium-potency product like this compound might be appropriate, while high-potency combinations like clotrimazole/betamethasone should be used with caution and for the shortest possible duration.

For long-term management of recurrent fungal infections, a strategy involving initial treatment with a combination product to control inflammation, followed by maintenance therapy with an antifungal agent alone, is generally recommended. Further long-term, head-to-head comparative studies are needed to provide more definitive quantitative data on the relative safety of these combination therapies. Researchers and clinicians should remain vigilant for signs of corticosteroid-induced side effects, especially with prolonged use, use in children, or application to large surface areas or under occlusion.

References

A Comparative Analysis of Gene Expression Changes Induced by Pevisone and Its Individual Components

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by Pevisone, a combination topical therapy, and its individual active components: econazole (B349626) nitrate (B79036) and triamcinolone (B434) acetonide. This compound is formulated to leverage the antifungal properties of econazole nitrate and the anti-inflammatory and immunosuppressive effects of triamcinolone acetonide. Understanding the distinct and synergistic effects of these components on gene expression is crucial for elucidating its therapeutic mechanisms and exploring further applications.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the anticipated gene expression changes in skin cells (e.g., keratinocytes, fibroblasts) upon treatment with econazole nitrate, triamcinolone acetonide, and the this compound combination. These tables are compiled based on the known mechanisms of action of the individual components.

Table 1: Effects on Genes Involved in Inflammation

Gene TargetEconazole NitrateTriamcinolone AcetonideThis compound (Combined Effect)
Pro-inflammatory Cytokines (e.g., IL-1, IL-6, TNF-α) ↓ (inhibition of NF-κB pathway)↓↓ (strong inhibition of NF-κB pathway)↓↓↓ (Synergistic anti-inflammatory effect)
Anti-inflammatory Cytokines (e.g., IL-10) No significant change reported↑ (promotion of anti-inflammatory responses)↑ (Likely driven by triamcinolone acetonide)
Chemokines (e.g., CCL2, CXCL8) ↓↓↓↓↓
Cyclooxygenase-2 (COX-2) ↓↓↓↓↓
Phospholipase A2 (PLA2) No significant change reported↓ (via upregulation of Lipocortin-1)
Inducible Nitric Oxide Synthase (iNOS) ↓↓

Table 2: Effects on Genes Involved in Fungal Response and Skin Barrier Function

Gene TargetEconazole NitrateTriamcinolone AcetonideThis compound (Combined Effect)
Fungal Ergosterol Biosynthesis Genes (e.g., ERG11/CYP51) ↓↓↓ (Primary antifungal mechanism)No direct effect↓↓↓ (Primary antifungal action from econazole)
Genes related to Skin Barrier Integrity (e.g., Filaggrin, Loricrin) No direct effect reported↑ (Normalization of expression in diseased skin)
Genes involved in Lipid Synthesis for Skin Barrier No direct effect reported↓ (Potential for impairment of barrier repair)

Table 3: Effects on Genes Involved in Fibrosis and Tissue Remodeling

Gene TargetEconazole NitrateTriamcinolone AcetonideThis compound (Combined Effect)
Transforming Growth Factor-β (TGF-β) No significant change reported↓↓↓↓
Collagens (e.g., COL1A1, COL3A1) No significant change reported↓↓↓↓
Integrins No significant change reported
Matrix Metalloproteinases (MMPs) No significant change reported↑ (remodeling proteinases)
Tissue Inhibitors of Metalloproteinases (TIMPs) No significant change reported

Experimental Protocols

The following are representative experimental protocols for assessing gene expression changes induced by topical agents, based on methodologies from published research.

Protocol 1: Single-Cell RNA Sequencing of Skin Biopsies

This protocol is adapted from studies on the effects of triamcinolone acetonide on keloid tissue.

  • Sample Collection: Obtain 3mm punch biopsies from treated and untreated areas of skin.

  • Tissue Dissociation: Immediately place biopsies in a digestion buffer containing collagenase and dispase and incubate at 37°C to obtain a single-cell suspension.

  • Cell Viability and Counting: Assess cell viability using trypan blue exclusion and count cells using a hemocytometer.

  • Single-Cell Library Preparation: Utilize a commercial single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) to capture individual cells and prepare barcoded cDNA libraries according to the manufacturer's protocol.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

  • Data Analysis: Process the raw sequencing data to align reads, generate gene expression matrices, and perform downstream analyses such as cell clustering, differential gene expression analysis between treated and control groups, and pathway enrichment analysis.

Protocol 2: Human Fibrosis PCR Array

This protocol is based on studies investigating the effect of triamcinolone acetonide on fibroblasts.

  • Cell Culture and Treatment: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS. Seed cells in 6-well plates and allow them to adhere. Treat cells with econazole nitrate, triamcinolone acetonide, or the combination at desired concentrations for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Array: Perform quantitative PCR using a human fibrosis-focused PCR array plate, which contains pre-dispensed primers for a panel of genes involved in fibrosis.

  • Data Analysis: Analyze the real-time PCR data using the ΔΔCt method to determine the fold change in gene expression for each target gene in the treated samples relative to untreated controls. Normalize the data using appropriate housekeeping genes included on the array.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the individual components of this compound.

Triamcinolone_Acetonide_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA Triamcinolone Acetonide GR Glucocorticoid Receptor (GR) TA->GR Binds to TA_GR TA-GR Complex GR->TA_GR Forms TA_GR_nucleus TA-GR Complex TA_GR->TA_GR_nucleus Translocates to Nucleus NFkB_Inhibitor IκB NFkB NF-κB ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Genes Promotes Transcription Lipocortin1 Lipocortin-1 TA_GR_nucleus->NFkB Inhibits (by inducing IκB) DNA DNA (Glucocorticoid Response Elements) TA_GR_nucleus->DNA DNA->ProInflammatory_Genes Downregulates Transcription (via NF-κB inhibition) AntiInflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) DNA->AntiInflammatory_Genes Upregulates Transcription Fibrotic_Genes Fibrotic Genes (e.g., TGF-β, Collagens) DNA->Fibrotic_Genes Downregulates Transcription (via TGF-β/FGF inhibition) AntiInflammatory_Genes->Lipocortin1 Leads to increased protein

Caption: Triamcinolone Acetonide Signaling Pathway.

Econazole_Nitrate_Action cluster_fungus Fungal Cell cluster_inflammation Potential Anti-inflammatory Action Econazole Econazole Nitrate Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11/CYP51) Econazole->Lanosterol_Demethylase Inhibits iNOS Inducible Nitric Oxide Synthase (iNOS) Econazole->iNOS Inhibits Activity ROS Reactive Oxygen Species (ROS) Econazole->ROS May Induce Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane Disrupts Apoptosis Apoptosis ROS->Apoptosis Can lead to

Caption: Econazole Nitrate Mechanism of Action.

Pevisone_Combined_Effect cluster_effects Therapeutic Effects cluster_mechanisms Underlying Gene Expression Changes This compound This compound (Econazole + Triamcinolone) Antifungal Potent Antifungal Activity This compound->Antifungal AntiInflammatory Strong Anti-inflammatory Response This compound->AntiInflammatory AntiFibrotic Anti-fibrotic Effect This compound->AntiFibrotic Ergosterol_Inhibition Inhibition of Fungal Ergosterol Synthesis Antifungal->Ergosterol_Inhibition Achieved via ProInflammatory_Down Downregulation of Pro-inflammatory Genes (IL-6, TNF-α, COX-2) AntiInflammatory->ProInflammatory_Down Mediated by Fibrotic_Down Downregulation of Pro-fibrotic Genes (TGF-β, Collagens) AntiFibrotic->Fibrotic_Down Mediated by

Caption: Synergistic Action of this compound.

Benchmarking Pevisone's performance against gold-standard antifungal treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of Pevisone, a combination topical therapy containing econazole (B349626) nitrate (B79036) (an antifungal) and triamcinolone (B434) acetonide (a corticosteroid), against current gold-standard antifungal monotherapies for common dermatophyte infections. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical data to inform research and clinical perspectives.

This compound is indicated for the treatment of steroid-responsive inflammatory dermatoses and cutaneous infections caused by dermatophytes and Candida species where inflammatory symptoms are prominent. Gold-standard treatments for these conditions, particularly tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch), primarily include topical allylamines, such as terbinafine (B446), and azole antifungals, like clotrimazole (B1669251) and econazole itself.

Executive Summary

Direct head-to-head clinical trials comparing this compound with the current gold-standard, terbinafine, for its primary indications are limited in the publicly available literature. However, a comparative analysis can be constructed by examining studies on the individual components and related combination therapies.

The available evidence suggests that while the corticosteroid component in this compound offers more rapid relief from inflammatory symptoms such as itching and redness compared to antifungal monotherapy, it does not necessarily lead to a higher mycological cure rate (eradication of the fungus). Gold-standard treatments like terbinafine often achieve high mycological cure rates with shorter treatment durations.

Comparative Data on Treatment Efficacy

The following tables summarize key efficacy data from various clinical studies to provide a comparative perspective.

Table 1: Efficacy of this compound and its Components Against Gold-Standard Antifungals for Tinea Infections

TreatmentIndicationMycological Cure RateClinical Cure RateTreatment DurationStudy Reference
This compound (Econazole 1% / Triamcinolone 0.1%) Tinea Cruris/CorporisNot specified in abstractHigher than econazole alone initially2 weeksSchwarz 1978 (as cited in Cochrane Review)[1]
Econazole Nitrate 1% Foam Interdigital Tinea Pedis67.6%24.3% (complete cure)4 weeksPhase 3 Clinical Trials[2]
Terbinafine 1% Cream Tinea Pedis93.5% - 97.2%89.7%1 weekEvans et al.[3]
Terbinafine 1% Cream Tinea Cruris/Corporis84% - 94%75% - 84%1-2 weeksEmerging Trends in Topical Antifungals[4]
Clotrimazole 1% Cream Tinea Pedis73.1% - 83.7%58.7% - 73.1%4 weeksEvans et al.[3]
Naftifine 1% Cream Tinea Cruris/Corporis78% (mycological and clinical cure)78% (mycological and clinical cure)4 weeksMillikan et al.[5]
Econazole 1% Cream Tinea Cruris/Corporis68% (mycological and clinical cure)68% (mycological and clinical cure)4 weeksMillikan et al.[5]

Note: Direct comparison is challenging due to variations in study design, patient populations, and definitions of cure. "Complete cure" often refers to both mycological and clinical resolution of all signs and symptoms.

Discussion of Comparative Performance

The data suggests that terbinafine consistently achieves high mycological cure rates for tinea infections, often with a shorter treatment duration of one week compared to the four weeks typically required for azole antifungals like econazole and clotrimazole.[3]

The primary advantage of this compound lies in its dual-action formulation. The corticosteroid component, triamcinolone acetonide, provides rapid anti-inflammatory and anti-pruritic effects. This can lead to a faster initial improvement in clinical symptoms, which may enhance patient compliance. A Cochrane review on topical treatments for tinea cruris and corporis concluded that antifungal-corticosteroid combinations achieve higher clinical cure rates in the short term, likely due to the symptom-relieving effect of the corticosteroid, but there was no significant difference in the mycological cure rate compared to antifungal monotherapy.[1]

However, the use of corticosteroids in fungal infections is not without potential drawbacks. Prolonged use can mask the extent of the infection, lead to skin atrophy, and potentially suppress the local immune response, which may affect fungal clearance. Therefore, the treatment duration with this compound is typically limited to two weeks, after which an antifungal-only cream is recommended if further treatment is necessary.[6]

Experimental Protocols

Below are representative methodologies from key clinical trials cited in this guide.

Protocol 1: Double-Blind, Parallel-Group Study of Terbinafine vs. Clotrimazole for Tinea Pedis (Adapted from Evans et al.)[3]
  • Objective: To compare the efficacy and safety of terbinafine 1% cream applied for one week with clotrimazole 1% cream applied for four weeks in patients with tinea pedis.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Participants: Patients with a clinical diagnosis of tinea pedis, confirmed by positive potassium hydroxide (B78521) (KOH) microscopy and fungal culture.

  • Intervention:

    • Group A: Terbinafine 1% cream applied twice daily for one week, followed by a placebo cream for the subsequent three weeks.

    • Group B: Clotrimazole 1% cream applied twice daily for four weeks.

  • Primary Endpoints:

    • Mycological Cure: Negative KOH microscopy and negative fungal culture at the end of treatment and follow-up.

    • Effective Treatment: Mycological cure plus the absence of or minimal signs and symptoms of infection.

  • Assessments: Clinical and mycological assessments were performed at baseline and at specified follow-up intervals.

Protocol 2: Double-Blind, Vehicle-Controlled Studies of Econazole Nitrate Foam for Tinea Pedis (Adapted from Phase 3 Trial Descriptions)[2]
  • Objective: To evaluate the efficacy and safety of econazole nitrate 1% foam compared to a vehicle foam in subjects with interdigital tinea pedis.

  • Study Design: Two randomized, double-blind, parallel-group, vehicle-controlled, multicenter studies.

  • Participants: Male and female subjects aged 12 years and older with a clinical diagnosis of interdigital tinea pedis and a positive fungal culture for a dermatophyte at baseline.

  • Intervention:

    • Treatment Group: Econazole nitrate 1% foam applied once daily for four weeks.

    • Control Group: Vehicle foam applied once daily for four weeks.

  • Primary Endpoint:

    • Complete Cure: Negative KOH, negative fungal culture, and complete resolution of all signs and symptoms at two weeks post-treatment (Day 43).

  • Secondary Endpoints:

    • Mycological Cure: Negative KOH and negative fungal culture.

    • Effective Treatment: Mycological cure plus no or mild erythema and/or scaling, with all other signs and symptoms absent.

  • Assessments: Efficacy and safety were evaluated at baseline and at specified follow-up visits.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Antifungal_Signaling_Pathway cluster_this compound This compound cluster_GoldStandard Gold-Standard Econazole Econazole Ergosterol_Synthesis Ergosterol_Synthesis Econazole->Ergosterol_Synthesis Inhibits Triamcinolone Triamcinolone Inflammation Inflammation Triamcinolone->Inflammation Suppresses Terbinafine Terbinafine Terbinafine->Ergosterol_Synthesis Inhibits (earlier step) Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol_Synthesis->Fungal_Cell_Membrane Essential for Symptom_Relief Symptom_Relief Inflammation->Symptom_Relief Reduction leads to Cell_Lysis Cell_Lysis Fungal_Cell_Membrane->Cell_Lysis Disruption leads to

Simplified signaling pathways of this compound and Terbinafine.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Clinical Diagnosis & Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (KOH Microscopy & Fungal Culture) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Terbinafine) Randomization->Treatment_B Treatment_Period Treatment Application (Specified Duration & Frequency) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_Up Follow-Up Assessments (Clinical & Mycological Evaluation) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety Outcomes) Follow_Up->Data_Analysis

Generalized workflow for a comparative clinical trial.

Logical_Relationship cluster_this compound This compound cluster_GoldStandard Gold-Standard Pevisone_Node Econazole + Triamcinolone Inflammatory_Symptoms Inflammatory_Symptoms Pevisone_Node->Inflammatory_Symptoms Faster Relief Mycological_Cure Mycological_Cure Pevisone_Node->Mycological_Cure Comparable Efficacy GoldStandard_Node Antifungal Monotherapy (e.g., Terbinafine) GoldStandard_Node->Inflammatory_Symptoms Slower Relief GoldStandard_Node->Mycological_Cure High Efficacy

Logical relationship of treatment benefits.

References

A Meta-Analysis of Pevisone for Fungal Skin Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical evidence on Pevisone (econazole nitrate (B79036) and triamcinolone (B434) acetonide) in the treatment of fungal skin infections, offering a comparative analysis with alternative therapies for researchers and drug development professionals.

This compound, a combination topical therapy, leverages the synergistic effects of a broad-spectrum azole antifungal, econazole (B349626) nitrate, and a potent corticosteroid, triamcinolone acetonide. This formulation is designed to concurrently address the fungal etiology and the inflammatory symptoms of various dermatomycoses. This guide provides a meta-view of the available clinical data, comparing the performance of this compound and its components against other common topical antifungal agents.

Mechanism of Action: A Dual Approach

This compound's efficacy stems from its two active ingredients that offer a two-pronged attack on fungal skin infections.[1][2]

  • Econazole Nitrate (1%): As an azole antifungal, econazole nitrate disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to increased cell permeability and ultimately, fungal cell death.[2] It exhibits a broad spectrum of activity against dermatophytes, yeasts, and molds.[3]

  • Triamcinolone Acetonide (0.1%): This potent corticosteroid provides anti-inflammatory, antipruritic, and vasoconstrictive effects.[4] By mitigating the inflammatory response, it helps to alleviate symptoms such as redness, itching, and swelling, which are often prominent in fungal skin infections.[2]

The following diagram illustrates the distinct yet complementary mechanisms of action of this compound's components.

cluster_this compound This compound cluster_FungalCell Fungal Cell cluster_Inflammation Inflammatory Response Econazole Econazole Nitrate Ergosterol Ergosterol Synthesis Econazole->Ergosterol Inhibits Triamcinolone Triamcinolone Acetonide InflammatoryMediators Inflammatory Mediators Triamcinolone->InflammatoryMediators Suppresses CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Disrupts Symptoms Redness, Itching, Swelling InflammatoryMediators->Symptoms Reduces

Figure 1: Dual mechanism of action of this compound.

Comparative Efficacy: A Review of Clinical Data

Direct head-to-head clinical trials comparing this compound against a wide array of topical antifungals for common tinea infections are limited. However, data from studies on its individual components and a comparative study in otomycosis provide valuable insights.

A randomized controlled trial comparing a combination of econazole nitrate 1% and triamcinolone acetonide 0.1% cream with clotrimazole (B1669251) 1% solution in 102 patients with otomycosis (fungal ear infection) found that the clotrimazole solution resulted in a higher resolution rate at two weeks (88.23%) compared to the econazole/triamcinolone cream (80.39%).[5] It is important to note that this study was on otomycosis and may not be directly generalizable to dermatophyte infections of the skin.

The following tables summarize the available comparative efficacy data.

Table 1: this compound (or its components) vs. Other Azoles

IndicationTreatment Group 1Treatment Group 2Efficacy OutcomeResultCitation(s)
OtomycosisEconazole Nitrate 1% + Triamcinolone Acetonide 0.1% Cream (n=51)Clotrimazole 1% Solution (n=51)Resolution at 2 weeks80.39%88.23%
Tinea Corporis/CrurisEconazole Compound CreamMiconazole CreamNot SpecifiedEconazole compound cream was effective[6]
Tinea Pedis (Interdigital)Clotrimazole 1% Cream (once daily)Ketoconazole (B1673606) 2% Cream (twice daily)Cure or Improvement (28 days)62.0%64.0%
Tinea Pedis (Interdigital)Clotrimazole 1% Cream (once daily)Ketoconazole 2% Cream (twice daily)Negative Mycology (28 days)76.0%79.2%

Table 2: Econazole vs. Other Antifungal Classes

IndicationTreatment Group 1Treatment Group 2Efficacy OutcomeResultCitation(s)
Toe Web Space InfectionsTopical EconazoleTopical TerbinafineNot SpecifiedComparative efficacy studied[7]
Tinea CorporisTopical MiconazoleTopical TerbinafineMycological Resolution (2nd week)90%57%
Tinea CorporisTopical MiconazoleTopical TerbinafineSignificant reduction in clinical symptomsMiconazole group showed more significant reduction[1]
Tinea Cruris/CorporisNaftifine 1% CreamEconazole 1% CreamMycological and Clinical Cure Rate78%68% (not statistically significant)

A Cochrane review of 129 randomized controlled trials for tinea cruris and tinea corporis concluded that combinations of azoles with corticosteroids were slightly more effective for clinical cure than azoles alone, although there was no significant difference in mycological cure rates.[6] This supports the therapeutic rationale for using a combination product like this compound in inflammatory fungal infections.

Safety and Tolerability Profile

The safety of this compound has been evaluated in several clinical trials.[4] The most common adverse reactions are localized skin reactions.

Table 3: Adverse Reactions Reported in Clinical Trials of this compound

System Organ ClassAdverse ReactionFrequencyCitation(s)
Skin and subcutaneous tissue disordersSkin burning sensationCommon (≥1/100 to <1/10)[4]
Skin irritationCommon (≥1/100 to <1/10)[4]
ErythemaCommon (≥1/100 to <1/10)[4]
PruritusUnknown[8]
Skin atrophyUnknown[8]
Skin striaeUnknown[8]

Prolonged use of topical corticosteroids, including the triamcinolone component of this compound, can lead to systemic absorption and potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression and Cushing's syndrome, particularly in children or when used over large surface areas or under occlusion.[4][8] Therefore, treatment with this compound is generally recommended for a short duration, typically until the inflammatory symptoms subside.[2]

Experimental Protocols: A General Framework

While specific protocols for every cited study are not exhaustively detailed in the available literature, a general methodology for clinical trials of topical antifungals for dermatophytoses can be outlined.[9][10]

The following workflow represents a typical design for a randomized controlled trial evaluating a topical antifungal agent.

Start Patient Screening Inclusion Inclusion Criteria Met (e.g., Clinical Diagnosis, KOH+ Microscopy) Start->Inclusion Exclusion Exclusion Criteria Met (e.g., Prior Antifungal Use, Immunocompromised) Start->Exclusion Randomization Randomization Inclusion->Randomization TreatmentA Treatment Group A (e.g., this compound Cream) Randomization->TreatmentA TreatmentB Treatment Group B (e.g., Comparator Drug) Randomization->TreatmentB Application Topical Application (Specified Duration and Frequency) TreatmentA->Application TreatmentB->Application FollowUp Follow-up Assessments (e.g., Weeks 1, 2, 4, 8) Application->FollowUp Endpoints Primary & Secondary Endpoints - Mycological Cure (KOH/Culture) - Clinical Cure (Symptom Scores) - Safety (Adverse Events) FollowUp->Endpoints Analysis Statistical Analysis Endpoints->Analysis

Figure 2: Typical workflow of a randomized controlled trial for a topical antifungal.

Key Methodological Components:

  • Patient Population: Individuals with a clinical diagnosis of a specific fungal skin infection (e.g., tinea pedis, tinea corporis) confirmed by mycological examination (e.g., potassium hydroxide (B78521) [KOH] microscopy and/or fungal culture).[9]

  • Study Design: Randomized, double-blind, parallel-group, or vehicle-controlled trials are common.[6][11]

  • Intervention: Application of the investigational drug (e.g., this compound) and a comparator (e.g., another antifungal, placebo, or vehicle) for a specified duration and frequency.[5][12]

  • Efficacy Assessments:

    • Mycological Cure: Defined as negative results on both KOH microscopy and fungal culture from skin scrapings of the target lesion.[6][11]

    • Clinical Cure: Assessed by the resolution of clinical signs and symptoms, often using a scoring system for erythema, scaling, and pruritus.[1]

  • Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.[4]

  • Follow-up: Patients are typically followed for a period after the end of treatment to assess for relapse.[6]

Conclusion and Future Directions

This compound, with its dual antifungal and anti-inflammatory action, presents a rational therapeutic option for inflammatory fungal skin infections. The available clinical data, although not extensive in direct head-to-head comparisons for common tinea infections, suggests that the combination is effective and generally well-tolerated for short-term use. The slight superiority of clotrimazole in one otomycosis study highlights the need for more comparative research to delineate the precise positioning of this compound among the array of available topical antifungals.

For researchers and drug development professionals, the key takeaway is the need for well-designed, large-scale randomized controlled trials that directly compare this compound with other first-line topical antifungals (e.g., terbinafine, miconazole, ketoconazole) for specific indications like tinea pedis, tinea cruris, and tinea corporis. Such studies should adhere to standardized methodologies and clearly defined endpoints to provide robust evidence for clinical decision-making and future drug development in this therapeutic area. The fungicidal versus fungistatic properties of different agents and their impact on relapse rates also warrant further investigation in comparative trials.[8]

References

Safety Operating Guide

Proper Disposal of Pevisone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Pevisone is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound cream, ensuring that laboratory practices align with regulatory standards and environmental protection principles.

This compound is a combination topical cream containing the antifungal agent econazole (B349626) nitrate (B79036) and the corticosteroid triamcinolone (B434) acetonide.[1][2] Due to the hazardous nature of its active ingredients, specific disposal procedures must be followed.

Active Ingredient Hazard Profile

The safe disposal of this compound is primarily dictated by the properties of its active pharmaceutical ingredients (APIs). Both econazole nitrate and triamcinolone acetonide are classified as hazardous, necessitating disposal as chemical waste rather than general refuse.

Active IngredientCAS NumberHazard ClassificationKey Risks
Econazole Nitrate 24169-02-6HazardousHarmful if swallowed, may damage fertility.[3]
Triamcinolone Acetonide 76-25-5HazardousSuspected of damaging fertility or the unborn child; may cause organ damage through prolonged exposure.[4][5]

Step-by-Step Disposal Protocol

Adherence to the following protocol is essential for the safe disposal of unused, expired, or contaminated this compound cream within a laboratory setting.

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be discarded in regular trash receptacles or flushed down the sewer.[3][6] The active components can persist in the environment and pose a risk to aquatic life.

  • Segregate as Hazardous Pharmaceutical Waste: this compound waste should be segregated from other laboratory waste streams. It must be managed as a hazardous chemical waste.

  • Consult Your Institution's Waste Management Plan: Every research institution has a specific chemical hygiene and waste management plan. Refer to this document and consult with your Environmental Health and Safety (EHS) department for specific institutional procedures.

  • Use Designated Waste Containers: Place the this compound tube and any contaminated materials (e.g., gloves, absorbent pads) into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and include the specific chemical names: "Econazole Nitrate" and "Triamcinolone Acetonide."

  • Arrange for Professional Disposal: The collected hazardous waste must be disposed of through a licensed and authorized waste management firm.[1][4] These firms are equipped to handle and treat chemical waste in accordance with regulations set by the Environmental Protection Agency (EPA) and other relevant authorities.[5][7] Methods may include controlled incineration at a permitted facility.[3]

  • Maintain Disposal Records: Document the disposal of this compound in your laboratory's chemical inventory and waste logs. This is crucial for regulatory compliance and safety audits.

Experimental Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound in a laboratory environment.

G start This compound Identified for Disposal q_drain Dispose in sink or general trash? start->q_drain no_drain NO: Prohibited (Environmental Hazard) q_drain->no_drain Incorrect segregate Segregate as Hazardous Pharmaceutical Waste q_drain->segregate Correct consult_ehs Consult Institutional EHS Guidelines segregate->consult_ehs container Place in Labeled Hazardous Waste Container consult_ehs->container disposal_firm Arrange Pickup by Authorized Waste Management container->disposal_firm record Document Disposal in Laboratory Records disposal_firm->record end Disposal Complete record->end

This compound Disposal Workflow

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental protection.

References

Essential Safety and Logistical Information for Handling Pevisone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Pevisone is paramount. This compound cream's active ingredients are econazole (B349626) nitrate, an antifungal agent, and triamcinolone (B434) acetonide, a moderately potent corticosteroid.[1][2] Adherence to strict safety protocols is crucial to mitigate risks associated with these components.

Hazard Identification

The primary hazards associated with the active ingredients of this compound are:

  • Econazole Nitrate: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3]

  • Triamcinolone Acetonide: May damage an unborn child and is suspected of damaging fertility.[4] Systemic absorption of topical corticosteroids can occur, especially with prolonged use or on large surface areas, potentially leading to adrenal suppression.[5][6][7][8]

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, appropriate personal protective equipment must be worn to prevent skin and eye contact.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[9] Gloves should be inspected before use and washed before removal.[3][10][11]To prevent skin contact and irritation.[10]
Eye Protection Safety glasses with side shields or chemical safety goggles.[12][13][14]To protect eyes from splashes, which can cause serious irritation.[14]
Body Protection A laboratory coat or long-sleeved shirt and long pants.[9][11] For larger quantities or potential for significant splashing, impervious clothing should be considered.[10][13]To protect skin from accidental contact.
Respiratory Protection Generally not required when handling the cream form in a well-ventilated area. If aerosols or dusts are generated, a suitable respirator should be used.[12][13]To prevent inhalation of any aerosolized particles.

Operational Plans

Handling and Experimental Protocols:

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when manipulating the substance beyond simple application.[10][13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the cream, even if gloves were worn.[12][14][15] Avoid eating, drinking, or smoking in areas where this compound is handled.[13][14][15]

  • Application: When applying the cream for experimental purposes, use appropriate tools (e.g., spatulas) to avoid direct contact.

  • Avoid Contamination: Do not touch other surfaces, such as doorknobs or personal items, while wearing contaminated gloves.

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][12][15] If skin irritation persists, seek medical advice.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[10][12] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor if irritation persists.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15]

Spill Management:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to unnecessary personnel.[10][13]

  • Don PPE: Wear appropriate PPE, including gloves, eye protection, and protective clothing.[13][16]

  • Containment: For small spills, use an inert absorbent material to contain the substance.[16]

  • Clean-up: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[16] Clean the spill area with a suitable detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.[12][17] Do not dispose of it down the drain or in the general trash.[17]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent paper that have come into contact with this compound should be collected in a clearly labeled hazardous waste container.[16]

  • Empty Containers: The primary container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[17] After rinsing, the container label should be defaced, and the container can then be disposed of according to institutional guidelines.[17]

  • Waste Collection: All waste must be collected in chemically compatible, leak-proof containers with secure lids.[16][18] The containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[16]

This compound Handling Workflow

PevisoneHandling cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling cluster_disposal Waste Management cluster_spill Spill Response Prep Review SDS & SOP Area Work in Ventilated Area (e.g., Fume Hood) Prep->Area PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Area->PPE Handling Handle this compound (Avoid direct contact) PPE->Handling Hygiene Practice Good Hygiene (No eating/drinking) Handling->Hygiene Segregate Segregate Waste (Unused product, contaminated labware) Handling->Segregate Doff Doff PPE Correctly Hygiene->Doff Wash Wash Hands Thoroughly Doff->Wash Clean Clean Work Area Wash->Clean Label Label Hazardous Waste Container Segregate->Label Store Store in Designated Area Label->Store Dispose Arrange for EHS Pickup Store->Dispose Spill SPILL OCCURS Spill_Contain Contain Spill (Use absorbent material) Spill->Spill_Contain Spill_Clean Clean & Decontaminate Area Spill_Contain->Spill_Clean Spill_Dispose Dispose of as Hazardous Waste Spill_Clean->Spill_Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。